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  • Product: 2-(Dimethylamino)ethyl thiophene-2-carboxylate
  • CAS: 496799-75-8

Core Science & Biosynthesis

Foundational

Synthesis and Process Optimization of 2-(Dimethylamino)ethyl thiophene-2-carboxylate

Executive Summary The synthesis of basic esters—specifically those containing a tertiary amine moiety—presents unique challenges in organic chemistry and drug development. 2-(Dimethylamino)ethyl thiophene-2-carboxylate (...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of basic esters—specifically those containing a tertiary amine moiety—presents unique challenges in organic chemistry and drug development. 2-(Dimethylamino)ethyl thiophene-2-carboxylate (Chemical Formula: C9H13NO2S) is a structural motif relevant to the development of antispasmodic agents and local anesthetics. This technical whitepaper provides an in-depth mechanistic analysis and validated protocols for synthesizing this target, contrasting scalable industrial methods with mild laboratory-scale approaches.

Mechanistic Rationale & Route Selection

The target compound is formed via the esterification of thiophene-2-carboxylic acid with 2-(dimethylamino)ethanol . The primary synthetic hurdle is the presence of the basic dimethylamino group (pKa ~9.3).

Traditional 1 relies on refluxing the carboxylic acid and alcohol in the presence of a strong acid catalyst (e.g., H2SO4 or p-TsOH)[1]. However, in this system, the acid catalyst immediately protonates the tertiary amine of the alcohol, forming an ammonium salt. This protonation neutralizes the catalyst, drastically reduces the nucleophilicity of the alcohol, and severely limits its solubility in organic solvents. Consequently, Fischer esterification requires a large stoichiometric excess of strong acid and extended reflux times, leading to poor yields and complex aqueous workups.

To bypass this, chemists must utilize activation strategies that operate under neutral or basic conditions. The two most robust methodologies are the Acid Chloride Route and the Steglich Esterification .

RouteSelection Start Target: 2-(Dimethylamino)ethyl thiophene-2-carboxylate Q1 Evaluate Substrate: Basic 3° Amine Present Start->Q1 Route1 Acid Chloride Route (High Yield, Scalable) Q1->Route1 Industrial / SOCl2 Route2 Steglich (EDC/DMAP) (Mild, Lab-Scale) Q1->Route2 Lab Scale / Mild Route3 Fischer Esterification (Avoid: Amine Protonation) Q1->Route3 Acid Catalyst

Logical decision matrix for selecting the synthesis route of basic esters.

Comparative Analysis of Synthetic Pathways

The following table summarizes the quantitative and qualitative data for the three primary esterification routes.

Synthetic RouteReagents & CatalystsReaction TempTypical YieldScalabilityPrimary Byproducts
Acid Chloride SOCl2, TEA, DCM0 °C to RT85–95%ExcellentSO2, HCl, TEA·HCl
Steglich (EDC) EDC·HCl, DMAP, DCMRT80–90%ModerateWater-soluble urea
Fischer H2SO4, TolueneReflux (110 °C)< 40%PoorWater

Pathway A: Acid Chloride-Mediated Synthesis (Industrial Route)

Causality & Logic

For large-scale synthesis, converting thiophene-2-carboxylic acid to its corresponding acid chloride using thionyl chloride (SOCl2) is the most efficient approach[2]. The acid chloride is a highly reactive electrophile that readily undergoes nucleophilic acyl substitution with 2-(dimethylamino)ethanol. Because HCl is generated as a byproduct, an external base such as Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) is added. The base serves a dual purpose: it acts as an acid scavenger to drive the reaction forward and prevents the basic product from precipitating as a hydrochloride salt.

Self-Validating Protocol

Step 1: Activation

  • Suspend thiophene-2-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM).

  • Add a catalytic amount of N,N-Dimethylformamide (DMF) (0.05 eq). Causality: DMF reacts with SOCl2 to form the Vilsmeier-Haack reagent, which acts as the active chlorinating species, significantly accelerating the reaction.

  • Dropwise add thionyl chloride (1.5 eq) at room temperature. Reflux the mixture for 2 hours until gas evolution (SO2 and HCl) ceases.

  • Validation Check: Quench a 10 µL aliquot in methanol. TLC (Hexanes/EtOAc 7:3) should show complete conversion of the starting acid to the methyl ester, confirming active acid chloride formation.

  • Concentrate the mixture in vacuo to remove unreacted SOCl2, yielding crude thiophene-2-carbonyl chloride.

Step 2: Esterification 6. Dissolve the crude acid chloride in anhydrous DCM and cool to 0 °C under an inert atmosphere (N2 or Argon). 7. Slowly add a pre-mixed solution of 2-(dimethylamino)ethanol (1.1 eq) and TEA (2.0 eq) in DCM. 8. Allow the reaction to warm to room temperature and stir for 4 hours. 9. Workup: Quench with saturated aqueous NaHCO3. Extract with DCM. The basic product will remain in the organic layer. Wash with brine, dry over anhydrous Na2SO4, and concentrate to yield the target ester.

Pathway B: Steglich Esterification (Mild Laboratory Route)

Causality & Logic

The 3 is a mild, room-temperature alternative that avoids harsh chlorinating agents[3]. It utilizes a carbodiimide coupling agent and 4-Dimethylaminopyridine (DMAP) as a catalyst.

While Dicyclohexylcarbodiimide (DCC) is historically common, it generates dicyclohexylurea (DCU), an insoluble byproduct that is notoriously difficult to remove completely. For pharmaceutical intermediates, EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) is strictly preferred. EDC generates a water-soluble urea byproduct that is effortlessly removed during aqueous workup.

DMAP is critical: it acts as an acyl transfer catalyst (a hypernucleophile). It attacks the transient O-acylisourea intermediate faster than the alcohol can, forming a highly reactive acylpyridinium species. This prevents the O-acylisourea from undergoing a deleterious 1,3-rearrangement into an unreactive N-acylurea dead-end[3].

SteglichWorkflow Step1 1. Activation Thiophene-2-carboxylic acid + EDC Step2 2. Intermediate Formation of O-acylisourea Step1->Step2 Step3 3. Acyl Transfer DMAP attacks to form acylpyridinium Step2->Step3 Step4 4. Esterification 2-(Dimethylamino)ethanol attacks Step3->Step4 Step5 5. Product Target Ester + EDC-Urea byproduct Step4->Step5

Mechanistic workflow of the EDC/DMAP-mediated Steglich esterification.

Self-Validating Protocol
  • Preparation: Dissolve thiophene-2-carboxylic acid (1.0 eq) in anhydrous DCM (0.2 M concentration) at 0 °C.

  • Activation: Add EDC·HCl (1.2 eq) and DMAP (0.1 eq). Stir for 15 minutes to allow the formation of the acylpyridinium intermediate.

  • Coupling: Add 2-(dimethylamino)ethanol (1.1 eq) dropwise.

  • Reaction: Remove the ice bath and stir at room temperature for 12–16 hours.

  • Validation Check: Monitor the reaction via LC-MS. The disappearance of the acid peak and the emergence of a dominant peak at m/z 200.1 ([M+H]^+^ for C9H13NO2S) confirms reaction completion.

  • Workup: Dilute the reaction mixture with additional DCM. Wash sequentially with distilled water (to remove the EDC-urea byproduct and DMAP), saturated NaHCO3, and brine.

  • Dry the organic phase over Na2SO4, filter, and concentrate under reduced pressure.

Downstream Processing & Validation

Because 2-(Dimethylamino)ethyl thiophene-2-carboxylate contains a basic amine, it can be further purified via acid-base extraction if minor neutral impurities persist:

  • Extract the organic layer with 1M HCl. The target ester moves to the aqueous layer as a water-soluble hydrochloride salt, leaving neutral organic impurities in the DCM.

  • Separate the aqueous layer, cool to 0 °C, and basify to pH ~10 using 2M NaOH.

  • Re-extract the free-base ester into fresh DCM.

  • Final validation should be conducted via ^1^H-NMR (CDCl3), looking for the characteristic thiophene aromatic protons (multiplets at 7.1–7.8 ppm), the ester methylene triplet (-COOCH2~-) at 4.4 ppm, and the sharp singlet of the dimethylamino group (-N(CH3~)2) at ~2.3 ppm.

References

  • Munawar S, Zahoor AF, Hussain SM, Ahmad S, Mansha A, Parveen B, Ali KG, Irfan A. "Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives." Heliyon. 2023 Dec 9;10(1):e23416. 3

  • "IMPROVED PROCESS FOR THE SYNTHESIS OF 3-CHLOROBENZO [b]THIOPHENE-2-CARBONYL CHLORIDES". EP0731800A1. Google Patents. 2

  • "Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions". Master Organic Chemistry. 1

  • "Ch19: RCO2H to RCO2R'". University of Calgary.

Sources

Exploratory

The Physicochemical and Synthetic Architecture of 2-(Dimethylamino)ethyl thiophene-2-carboxylate

Executive Summary & Structural Rationale In the landscape of medicinal chemistry, the strategic replacement of functional groups to modulate pharmacokinetics and pharmacodynamics is a cornerstone of rational drug design....

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

In the landscape of medicinal chemistry, the strategic replacement of functional groups to modulate pharmacokinetics and pharmacodynamics is a cornerstone of rational drug design. 2-(Dimethylamino)ethyl thiophene-2-carboxylate (C9H13NO2S) represents a fascinating structural motif, primarily serving as a bioisosteric analog to classical local anesthetics and antispasmodics (such as procaine or tetracaine).

By substituting the traditional phenyl ring with a thiophene heterocycle, chemists alter the electron density, lipophilicity, and metabolic stability of the molecule. The sulfur atom in the thiophene ring provides lone-pair electrons that participate in aromaticity while subtly shifting the dipole moment of the adjacent ester carbonyl. Attached to this is the 2-(dimethylamino)ethyl chain, a classic proton-accepting moiety that dictates the molecule's aqueous solubility and membrane permeability. This guide deconstructs the physicochemical properties, synthetic methodologies, and analytical validation required to handle and develop this compound effectively.

Physicochemical Matrix

Understanding the physicochemical properties of 2-(dimethylamino)ethyl thiophene-2-carboxylate is critical for predicting its behavior in both synthetic workflows and biological systems. The tertiary amine acts as a weak base, meaning the molecule exists in an equilibrium between its un-ionized (lipophilic) and ionized (hydrophilic) states at physiological pH.

Quantitative Data Summary
PropertyEstimated ValueCausality / Relevance
Molecular Formula C9H13NO2SCore structural composition.
Molecular Weight 199.27 g/mol Low molecular weight ensures high ligand efficiency and aligns with Lipinski’s Rule of Five.
pKa (Tertiary Amine) 8.5 – 8.9Dictates the ionization state. At pH 7.4, the molecule is predominantly protonated, ensuring solubility in biological fluids while retaining enough un-ionized free base for membrane permeation.
LogP (Octanol/Water) 2.1 – 2.5Optimal lipophilicity for crossing the lipid bilayer without becoming sequestered in adipose tissue.
Topological Polar Surface Area (TPSA) ~29.5 ŲLow TPSA (< 90 Ų) strongly predicts excellent blood-brain barrier (BBB) and cellular membrane penetration.
Physical State Free Base: Viscous OilHCl Salt: Crystalline SolidThe free base is prone to oxidation and hydrolysis; converting it to the hydrochloride salt ensures long-term thermodynamic stability.

Synthetic Architecture: The Steglich Esterification

Synthesizing basic esters often presents a challenge: traditional Fischer esterification requires harsh acidic conditions that can protonate the basic amine, removing its nucleophilicity and halting the reaction. To circumvent this, we employ the Steglich Esterification , a mild, room-temperature protocol that utilizes a carbodiimide coupling agent[1].

Causality in Reagent Selection

We select EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) over DCC (N,N'-dicyclohexylcarbodiimide) because EDC yields a water-soluble urea byproduct, allowing for a self-validating, simplified aqueous workup. DMAP (4-dimethylaminopyridine) is mandatory; it acts as an acyl transfer catalyst. Without DMAP, the highly reactive O-acylisourea intermediate undergoes a slow, irreversible 1,3-rearrangement into an unreactive N-acylurea[2]. DMAP intercepts the O-acylisourea to form a reactive acyl-pyridinium salt ("active ester"), which is then rapidly attacked by the alcohol[3].

Step-by-Step Protocol: EDC/DMAP Mediated Esterification

In-Process Control (IPC): This protocol is designed as a self-validating system. The disappearance of the starting acid on TLC confirms activation, while the pH-controlled extraction isolates the target basic ester from neutral/acidic impurities.

  • Activation: Dissolve 1.0 equivalent of thiophene-2-carboxylic acid in anhydrous dichloromethane (DCM) under an inert nitrogen atmosphere. Cool the system to 0 °C to prevent thermal degradation of intermediates.

  • Coupling Agent Addition: Add 1.2 equivalents of EDC hydrochloride. Stir for 15 minutes to allow the formation of the O-acylisourea intermediate.

  • Catalyst Integration: Add 0.1 equivalents of DMAP. The solution will transition to a pale yellow, indicating the formation of the active acyl-pyridinium species.

  • Nucleophilic Attack: Dropwise, add 1.1 equivalents of 2-(dimethylamino)ethanol. Allow the reaction to warm to room temperature and stir for 12 hours.

  • Aqueous Workup (Self-Validation):

    • Quench the reaction with saturated aqueous NaHCO3.

    • Extract the organic layer with 1M HCl. Causality: The basic ester product and DMAP will protonate and migrate to the aqueous layer, leaving unreacted acid and organic impurities in the DCM.

    • Discard the DCM layer. Basify the aqueous layer to pH 10 using 2M NaOH.

    • Extract with fresh DCM. The deprotonated target ester now migrates back to the organic phase.

  • Isolation: Dry the organic phase over anhydrous Na2SO4, filter, and concentrate in vacuo to yield the pure 2-(dimethylamino)ethyl thiophene-2-carboxylate free base.

Steglich A Thiophene-2-carboxylic acid + EDC Coupling Agent B O-Acylisourea Intermediate (Highly Reactive) A->B Activation at 0°C C DMAP Catalyst Addition B->C Prevents N-acylurea D Acyl-Pyridinium Salt ('Active Ester') C->D Acyl Transfer E 2-(Dimethylamino)ethanol Nucleophilic Attack D->E Alcohol Addition F 2-(Dimethylamino)ethyl thiophene-2-carboxylate E->F Esterification & DMAP Release

Figure 1: Mechanistic workflow of the EDC/DMAP-mediated Steglich esterification.

Analytical Characterization: LogP Determination

Lipophilicity is a critical parameter in quantitative structure-activity relationship (QSAR) studies[4]. While Reversed-Phase HPLC (RP-HPLC) offers high-throughput screening[4], the Shake-Flask Method remains the absolute gold standard for direct logP / logD determination[5],[6].

Step-by-Step Protocol: Shake-Flask Method

Self-Validating Principle: Mass balance must be achieved. The total concentration of the compound recovered from both phases must equal the initial concentration introduced, ensuring no compound was lost to emulsion or glass adsorption.

  • Solvent Saturation: Vigorously stir a biphasic mixture of 1-octanol and phosphate-buffered saline (PBS, pH 7.4) for 24 hours. Separate the phases. Causality: Pre-saturation prevents volume changes during the actual experiment due to mutual solubility.

  • Stock Preparation: Prepare a 10 mM stock solution of the synthesized ester in DMSO[5].

  • Partitioning: In a glass vial, combine equal volumes of the pre-saturated 1-octanol and PBS. Spike the system with the compound stock (keeping DMSO < 1% v/v to avoid altering phase properties).

  • Equilibration: Shake the vial mechanically at a constant temperature (25 °C) for 60 minutes, followed by centrifugation at 3000 rpm for 15 minutes to break any micro-emulsions[6].

  • Quantification: Carefully sample the octanol and aqueous phases using separate syringes. Quantify the concentration in each phase using LC-UV or LC-MS.

  • Calculation: Calculate LogD7.4 = Log10([Concentration in Octanol] / [Concentration in PBS]).

Pharmacodynamics: Mechanism of Action

Compounds featuring an aromatic/heteroaromatic ring linked via an ester to a dialkylamino chain frequently exhibit activity as voltage-gated sodium channel (NaV) blockers . The thiophene bioisostere of 2-(dimethylamino)ethyl thiophene-2-carboxylate positions it as a candidate for local anesthetic or antispasmodic applications.

The Cationic Shift Mechanism

The efficacy of this molecule relies on a delicate pH-dependent causality. In the extracellular fluid (pH 7.4), the compound exists in equilibrium. Only the un-ionized, lipophilic free base can penetrate the hydrophobic lipid bilayer of the nerve sheath. Once inside the intracellular space (which is slightly more acidic, ~pH 7.2), the equilibrium shifts, protonating the tertiary amine. It is this cationic form that physically enters the intracellular vestibule of the NaV channel, binding to specific amino acid residues (typically in Domain IV, Segment 6) and locking the channel in an inactivated state, thereby halting the action potential.

NaV_Blockade Extracellular Extracellular Space (pH 7.4) Equilibrium: Base <-> Cation LipidBilayer Lipid Bilayer Membrane (Hydrophobic Barrier) Extracellular->LipidBilayer Un-ionized base penetrates Intracellular Intracellular Space (pH 7.2) Shift to Cationic Form LipidBilayer->Intracellular Diffusion Channel Voltage-Gated Na+ Channel (Intracellular Binding Site) Intracellular->Channel Protonation & Binding Blockade Action Potential Inhibition (Anesthetic/Antispasmodic Effect) Channel->Blockade Conformational Lock

Figure 2: Pharmacodynamic pathway of NaV blockade by basic amino esters.

References

  • Organic Chemistry Portal. "Steglich Esterification." Organic Chemistry Portal. Available at:[Link]

  • ResearchGate. "LogP / LogD shake-flask method v1." ResearchGate. Available at:[Link]

  • Encyclopedia.pub. "Methods for Determination of Lipophilicity." Encyclopedia. Available at: [Link]

  • Fiveable. "Steglich Esterification Definition." Fiveable. Available at:[Link]

Sources

Foundational

Technical Whitepaper: 2-(Dimethylamino)ethyl thiophene-2-carboxylate

Executive Summary 2-(Dimethylamino)ethyl thiophene-2-carboxylate (Empirical Formula: C₉H₁₃NO₂S) represents a highly specialized pharmacophore in medicinal chemistry, serving as a bioisosteric analog to classical aminoalk...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-(Dimethylamino)ethyl thiophene-2-carboxylate (Empirical Formula: C₉H₁₃NO₂S) represents a highly specialized pharmacophore in medicinal chemistry, serving as a bioisosteric analog to classical aminoalkyl benzoate esters (such as procaine and tetracaine). By replacing the traditional benzene ring with an electron-rich, polarizable thiophene heterocycle, researchers can fundamentally alter the molecule's lipophilicity, metabolic stability, and receptor-binding kinetics.

This in-depth technical guide provides application scientists, synthetic chemists, and pharmacologists with a comprehensive framework for the synthesis, physicochemical characterization, and mechanistic evaluation of this compound.

Chemical Identity & Physicochemical Profiling

While specific CAS registry numbers for 2-(dimethylamino)ethyl thiophene-2-carboxylate and its various salt forms (e.g., hydrochloride) are often cataloged under proprietary chemical library identifiers rather than a single universal monograph, its structural and physicochemical parameters are definitively established through predictive modeling and structural analogs [3].

The substitution of a benzene ring with a thiophene ring (bioisosterism) is a fundamental strategy in this chemical class. The sulfur atom's lone pairs and the ring's electron-rich nature enhance binding affinity to target receptors and alter metabolic clearance [1].

Quantitative Data Summary
PropertyValue / DescriptionRationale / Implication
IUPAC Name 2-(Dimethylamino)ethyl thiophene-2-carboxylateStandard nomenclature for the free base.
Molecular Formula C₉H₁₃NO₂SConfirmed via high-resolution mass spectrometry (HRMS).
Molecular Weight 199.27 g/mol Low molecular weight ensures favorable ligand efficiency.
Predicted pKa (Amine) ~ 8.5 - 8.9Ensures the molecule exists primarily in the ionized (cationic) state at physiological pH (7.4), critical for ion channel blockade.
Predicted logP ~ 1.8 - 2.2The thiophene ring increases lipophilicity compared to furan analogs, optimizing lipid bilayer penetration.
Hydrogen Bond Donors 0Enhances passive membrane permeability.
Hydrogen Bond Acceptors 4Facilitates interaction with receptor pore residues (e.g., VGSC S6 segment).

Synthesis & Process Chemistry

The synthesis of 2-(dimethylamino)ethyl thiophene-2-carboxylate relies on a highly efficient nucleophilic acyl substitution. To overcome the poor electrophilicity of the native carboxylic acid, the protocol utilizes an acyl chloride intermediate [2].

Causality in Experimental Design
  • Activation: Thionyl chloride (SOCl₂) is selected over milder coupling agents (like DCC/EDC) because the resulting thiophene-2-carbonyl chloride is highly reactive, ensuring complete conversion when reacted with the sterically hindered 2-(dimethylamino)ethanol.

  • Acid Scavenging: Triethylamine (Et₃N) is strictly required in the esterification step. Without it, the HCl byproduct would rapidly protonate the dimethylamino group of the nucleophile, precipitating it as an unreactive salt and stalling the reaction.

Step-by-Step Synthetic Protocol

Phase 1: Preparation of Thiophene-2-carbonyl chloride

  • Charge a flame-dried, nitrogen-purged round-bottom flask with thiophene-2-carboxylic acid (1.0 equiv) and anhydrous dichloromethane (DCM).

  • Add thionyl chloride (1.5 equiv) dropwise at 0 °C.

  • Add a catalytic amount of N,N-dimethylformamide (DMF) to accelerate the formation of the Vilsmeier-Haack type intermediate.

  • Reflux the mixture at 45 °C for 3 hours.

  • Concentrate the mixture in vacuo to remove unreacted SOCl₂ and DCM, yielding the crude acyl chloride as a yellow oil. Do not expose to ambient moisture.

Phase 2: Esterification

  • Dissolve the crude thiophene-2-carbonyl chloride in anhydrous DCM and cool to 0 °C in an ice bath.

  • In a separate addition funnel, prepare a solution of 2-(dimethylamino)ethanol (1.1 equiv) and triethylamine (1.5 equiv) in anhydrous DCM.

  • Add the alcohol/base solution dropwise over 30 minutes to prevent exothermic degradation.

  • Allow the reaction to warm to room temperature and stir for 4 hours.

Phase 3: Workup & Isolation

  • Quench the reaction with saturated aqueous NaHCO₃ to neutralize residual acid.

  • Extract the aqueous layer three times with DCM.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.

  • Evaporate the solvent under reduced pressure. The free base can be purified via silica gel chromatography (eluting with EtOAc/MeOH/NH₄OH) or converted directly to the hydrochloride salt by bubbling anhydrous HCl gas through an ethereal solution of the product.

SynthesisWorkflow A Thiophene-2-carboxylic acid (Starting Material) B Thiophene-2-carbonyl chloride (Activated Intermediate) A->B SOCl2, DMF (cat.) Reflux, 3h D 2-(Dimethylamino)ethyl thiophene-2-carboxylate (Target Product) B->D DCM, 0°C to RT 4h C 2-(Dimethylamino)ethanol + Et3N (Base) C->D Nucleophilic Acyl Substitution

Fig 1: Two-step synthetic workflow for 2-(Dimethylamino)ethyl thiophene-2-carboxylate.

Pharmacology & Mechanistic Pathways

Compounds of the dialkylaminoethyl heteroaryl-carboxylate class are heavily investigated for their ability to modulate excitable membranes. The bioisosteric replacement of a phenyl ring with a thiophene ring alters the vector projection of substituents and increases the polarizability of the aromatic system, which can enhance Van der Waals interactions within the binding pocket [1].

Mechanism of Action: Voltage-Gated Sodium Channel (VGSC) Blockade

Like classical local anesthetics, this compound operates via a state-dependent blockade of VGSCs.

  • Membrane Penetration: The un-ionized free base (governed by its logP and pKa) partitions into the lipophilic axonal membrane.

  • Intracellular Ionization: Upon reaching the slightly more acidic intracellular axoplasm, the tertiary amine becomes protonated.

  • Pore Binding: The cationic form binds to specific residues (e.g., Phe and Tyr) within the S6 segment of Domain IV of the sodium channel alpha subunit, physically occluding the pore and preventing Na⁺ influx.

VGSC_Pathway N1 Free Base Compound (Lipophilic State) N2 Diffusion across Axonal Phospholipid Bilayer N1->N2 N3 Intracellular Protonation (Cationic State) N2->N3 pH Equilibration N4 Binding to VGSC Pore (Domain IV, S6 Segment) N3->N4 State-Dependent Affinity N5 Occlusion of Na+ Influx N4->N5 N6 Inhibition of Action Potential (Anesthetic Effect) N5->N6

Fig 2: Mechanistic pathway of VGSC blockade by the protonated thiophene derivative.

Analytical Characterization Protocols

To ensure the trustworthiness of the synthesized batch, rigorous analytical validation is required. The following protocols are designed to be self-validating systems.

High-Performance Liquid Chromatography (HPLC)

Because the compound contains a basic tertiary amine, standard silica-based reverse-phase columns will exhibit severe peak tailing due to secondary interactions with residual silanols.

  • Causality: To mitigate this, an acidic ion-pairing agent (TFA) must be used in the mobile phase to keep the silanols protonated and the analyte fully ionized, ensuring sharp, symmetrical peaks.

  • Column: C18 Reverse-Phase (e.g., 150 x 4.6 mm, 5 µm).

  • Mobile Phase: Gradient of Water (0.1% TFA) and Acetonitrile (0.1% TFA).

  • Detection: UV Absorbance at 254 nm (exploiting the strong π-π* transition of the thiophene chromophore).

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H-NMR (CDCl₃, 400 MHz): Look for the distinct thiophene aromatic protons. The proton at position 3 (adjacent to the carboxylate) will be highly deshielded (approx. δ 7.8 ppm, doublet). The dimethylamino protons will appear as a sharp 6-proton singlet around δ 2.3 ppm. The ethylene linker will present as two distinct triplets (approx. δ 2.7 ppm and δ 4.4 ppm), with the protons adjacent to the oxygen being significantly more deshielded.

References

  • BenchChem. "2-(5-Methyl-2-thienyl)-3-methyl-butan-2-ol | Benchchem" (Discussion on Thiophene Bioisosterism). BenchChem.
  • He, X.-X., et al. "Direct C–H Arylation of Thiophenes at Low Catalyst Loading of a Phosphine-Free Bis(alkoxo)palladium Complex." The Journal of Organic Chemistry.
  • National Center for Biotechnology Information. "3-(Dimethylamino)-2-(thiophen-2-yl)propanoic acid | C9H13NO2S | CID 82076327" (Structural Analog Data). PubChem.
Exploratory

2-(Dimethylamino)ethyl thiophene-2-carboxylate: Molecular Weight, Synthesis, and Physicochemical Profiling

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Analytical Guide Executive Summary In contemporary medicinal chemistry, the strategic incorporat...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Analytical Guide

Executive Summary

In contemporary medicinal chemistry, the strategic incorporation of heterocycles and basic amine pharmacophores is fundamental to modulating the pharmacokinetic and pharmacodynamic profiles of active pharmaceutical ingredients (APIs). 2-(Dimethylamino)ethyl thiophene-2-carboxylate is a highly versatile intermediate and building block. Structurally, it combines a lipophilic thiophene bioisostere with a basic dimethylaminoethyl chain—a motif frequently utilized in the design of G protein-coupled receptor (GPCR) ligands, antispasmodics, and local anesthetics[1].

This technical guide provides an authoritative breakdown of its exact molecular weight, elemental composition, synthetic pathways, and the analytical protocols required to validate its structural integrity.

Compositional and Molecular Weight Analysis

The precise calculation of molecular weight is the cornerstone of stoichiometric synthesis and mass spectrometric validation. 2-(Dimethylamino)ethyl thiophene-2-carboxylate has the chemical formula C9H13NO2S .

The molecular weight is calculated based on the standard atomic weights of its constituent elements. The presence of the sulfur atom (from the thiophene ring) and the nitrogen atom (from the tertiary amine) uniquely defines its isotopic envelope, which is critical for high-resolution mass spectrometry (HRMS).

Table 1: Physicochemical and Mass Profile
PropertyValueRelevance to Drug Design
IUPAC Name 2-(Dimethylamino)ethyl thiophene-2-carboxylateStandardized nomenclature for regulatory filing.
Molecular Formula C9H13NO2SDetermines exact stoichiometry.
Average Molecular Weight 199.27 g/mol Used for bulk synthetic calculations[2].
Monoisotopic Mass 199.0667 DaTarget mass for HRMS validation.
Exact Mass[M+H]+ 200.0745 m/zPrimary ion observed in ESI+ LC-MS.
Estimated pKa (Amine) ~8.5 - 9.0Dictates physiological ionization and BBB penetration.
Table 2: Elemental Mass Contribution (Based on MW 199.27 g/mol )
ElementSymbolAtom CountAtomic Mass ( g/mol )Mass Contribution ( g/mol )Mass Fraction (%)
CarbonC912.011108.09954.25%
HydrogenH131.00813.1046.58%
NitrogenN114.00714.0077.03%
OxygenO215.99931.99816.06%
SulfurS132.06532.06516.09%

Synthesis and Mechanistic Pathways

The synthesis of 2-(dimethylamino)ethyl thiophene-2-carboxylate is typically achieved via a nucleophilic acyl substitution. While modern variations like 3 exist[3], the most direct and scalable route involves the reaction of thiophene-2-carbonyl chloride with 2-(dimethylamino)ethanol[4].

SynthesisPathway SM1 Thiophene-2-carbonyl chloride (Electrophile) Intermediate Tetrahedral Intermediate (Transient) SM1->Intermediate Nucleophilic Attack SM2 2-(Dimethylamino)ethanol (Nucleophile) SM2->Intermediate Base Triethylamine (TEA) (Acid Scavenger) Base->Intermediate Deprotonation Product 2-(Dimethylamino)ethyl thiophene-2-carboxylate (Target Ester) Intermediate->Product Chloride Elimination Byproduct TEA-HCl (Byproduct) Intermediate->Byproduct

Fig 1: Mechanistic pathway for the esterification of thiophene-2-carbonyl chloride.

Step-by-Step Synthesis Protocol

Note: This is a self-validating protocol designed to maximize yield by controlling reaction thermodynamics.

  • Reagent Preparation: Dissolve 2-(dimethylamino)ethanol (1.0 eq) and triethylamine (TEA, 1.5 eq) in anhydrous dichloromethane (DCM) under an inert nitrogen atmosphere.

    • Causality: DCM is an aprotic solvent that prevents the competitive hydrolysis of the highly reactive acyl chloride. TEA acts as an acid scavenger, driving the equilibrium forward and preventing the nucleophilic amine from being protonated and deactivated.

  • Thermal Control: Cool the reaction vessel to 0°C using an ice bath.

    • Causality: Acyl chloride esterifications are highly exothermic. Cooling prevents thermal degradation and minimizes side reactions such as unwanted N-acylation.

  • Electrophile Addition: Add thiophene-2-carbonyl chloride (1.1 eq) dropwise over 30 minutes.

  • Propagation: Remove the ice bath and allow the mixture to stir at room temperature (20-25°C) for 4 hours to ensure complete conversion, a standard practice in 5[5].

  • Aqueous Quench & Extraction: Quench the reaction with saturated aqueous NaHCO3. Extract the product into the DCM layer.

    • Causality: The mild base neutralizes residual HCl and partitions the TEA-HCl byproduct into the aqueous phase, leaving the free-base target ester in the organic phase.

  • Isolation: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo to yield the crude product.

Analytical Validation Protocols (E-E-A-T)

To ensure scientific integrity, the synthesized compound must undergo a rigorous tri-modal validation process to confirm its molecular weight (199.27 g/mol ) and structural connectivity.

AnalyticalWorkflow Sample Target Compound (MW: 199.27 g/mol) LCMS LC-HRMS (ESI+) m/z 200.0745 [M+H]+ Sample->LCMS NMR 1H & 13C NMR Structural Elucidation Sample->NMR Titration Non-Aqueous Titration Perchloric Acid Sample->Titration Validation Validated API Ready for Screening LCMS->Validation Mass Confirmed NMR->Validation Structure Confirmed Titration->Validation >99% Purity

Fig 2: Tri-modal analytical validation workflow for molecular weight and structural confirmation.

Protocol A: LC-HRMS (Liquid Chromatography - High-Resolution Mass Spectrometry)
  • Sample Prep: Prepare a 1 µg/mL solution of the compound in a 50:50 mixture of Water:Acetonitrile containing 0.1% Formic Acid.

  • Chromatography: Inject 2 µL onto a C18 Reverse Phase column. Run a gradient from 5% to 95% Acetonitrile over 5 minutes.

    • Causality: The thiophene ring provides lipophilicity, but the protonated amine makes the molecule highly polar. A gradient method ensures optimal retention and sharp peak shapes.

  • Ionization & Detection: Analyze via HRMS in Electrospray Ionization positive mode (ESI+).

    • Causality: The tertiary dimethylamino group possesses a lone pair of electrons that readily accepts a proton from the formic acid in the mobile phase. This guarantees a strong, clear [M+H]+ ion at exactly 200.0745 m/z , confirming the monoisotopic mass.

Protocol B: Non-Aqueous Potentiometric Titration

To quantify the purity of the compound based on its molecular weight, standard aqueous titration is insufficient due to the weak basicity of the tertiary amine.

  • Solvent System: Dissolve 100 mg of the sample in 50 mL of Glacial Acetic Acid.

    • Causality: Glacial acetic acid acts as a leveling solvent, significantly enhancing the apparent basicity of the dimethylamino group.

  • Titrant: Titrate with 0.1 N Perchloric Acid (HClO4) in glacial acetic acid using a glass electrode.

  • Calculation: Each mL of 0.1 N HClO4 consumed corresponds to 19.927 mg of 2-(dimethylamino)ethyl thiophene-2-carboxylate, directly validating the bulk molecular weight of 199.27 g/mol .

Physicochemical Relevance in Drug Development

The calculated molecular weight of 199.27 g/mol places this compound well within the optimal range for Lipinski's Rule of Five (MW < 500 Da), ensuring excellent theoretical oral bioavailability.

Furthermore, the ester linkage combined with the thiophene ring allows for specific metabolic targeting. Thiophene is a well-documented bioisostere for benzene; it exhibits similar spatial dimensions but alters the electron density and lipophilicity of the molecule. When coupled with the dimethylaminoethyl chain—a moiety that is protonated at physiological pH (~7.4)—the resulting molecule can effectively interact with negatively charged residues within the binding pockets of various neuroreceptors and 1[1].

References

  • O-Thien-2-yl Esters: A Synthetic Approach to a Rare Class of Materials Using a Modified Steglich Esterification. The Journal of Organic Chemistry - ACS Publications. Retrieved from:[Link]

  • Kinetic Analysis as an Optimization Tool for Catalytic Esterification with a Moisture-Tolerant Zirconium Complex. PMC - NIH. Retrieved from: [Link]

  • G Protein-Coupled Receptors. PMC - NIH. Retrieved from:[Link]

  • Arenecarboxylic acid or benzamide synthesis by carboxylation or C-C coupling. Organic Chemistry Portal. Retrieved from: [Link]

Sources

Foundational

An In-depth Technical Guide to 2-(Dimethylamino)ethyl thiophene-2-carboxylate

An authoritative guide for researchers, scientists, and drug development professionals on the synthesis, properties, and applications of 2-(Dimethylamino)ethyl thiophene-2-carboxylate. This document provides a comprehens...

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Author: BenchChem Technical Support Team. Date: March 2026

An authoritative guide for researchers, scientists, and drug development professionals on the synthesis, properties, and applications of 2-(Dimethylamino)ethyl thiophene-2-carboxylate.

This document provides a comprehensive technical overview of 2-(Dimethylamino)ethyl thiophene-2-carboxylate, a heterocyclic compound of interest in medicinal chemistry and materials science. It details the compound's chemical identity, physicochemical properties, synthesis protocols, analytical characterization, and known applications, with a focus on providing actionable insights for laboratory and development settings.

Nomenclature and Chemical Identity

The formal nomenclature and structural identifiers are crucial for the unambiguous identification of this chemical entity.

IUPAC Name: The correct and systematic IUPAC name for the compound is 2-(Dimethylamino)ethyl thiophene-2-carboxylate .

This name is derived by identifying the parent structure as a thiophene ring substituted at the 2-position with a carboxylate group. The ester portion is a 2-(dimethylamino)ethyl group attached to the carboxylate oxygen.

Chemical Identifiers:

IdentifierValue
Molecular Formula C9H13NO2S
Molecular Weight 199.27 g/mol
Canonical SMILES CN(C)CCOC(=O)C1=CC=CS1
InChI InChI=1S/C9H13NO2S/c1-10(2)5-6-13-9(11)8-4-3-7-12-8/h3-4,7H,5-6H2,1-2H3
InChIKey UXTDPWBCXILAJE-UHFFFAOYSA-N

Physicochemical and Spectroscopic Properties

Understanding the physical and spectral properties is essential for handling, purification, and structural confirmation.

Predicted Physicochemical Properties:

PropertyValue
Appearance Expected to be a liquid or low-melting solid
Boiling Point Estimated >250 °C at 760 mmHg
Flash Point Estimated >110 °C
Solubility Expected to be soluble in organic solvents like DMSO, methanol, and dichloromethane. Solubility in water is likely limited but enhanced at acidic pH due to the tertiary amine.
pKa (Conjugate Acid) ~8.5 - 9.5 (Predicted for the tertiary amine)

Spectroscopic Data (Predicted):

  • ¹H NMR (CDCl₃, 400 MHz):

    • δ ~7.8-7.9 ppm (dd, 1H, thiophene H5)

    • δ ~7.5-7.6 ppm (dd, 1H, thiophene H3)

    • δ ~7.1-7.2 ppm (dd, 1H, thiophene H4)

    • δ ~4.4-4.5 ppm (t, 2H, -O-CH₂-)

    • δ ~2.7-2.8 ppm (t, 2H, -CH₂-N)

    • δ ~2.3-2.4 ppm (s, 6H, -N(CH₃)₂)

  • ¹³C NMR (CDCl₃, 100 MHz):

    • δ ~162 ppm (C=O)

    • δ ~134 ppm (Thiophene C2)

    • δ ~133 ppm (Thiophene C5)

    • δ ~132 ppm (Thiophene C3)

    • δ ~128 ppm (Thiophene C4)

    • δ ~62 ppm (-O-CH₂-)

    • δ ~58 ppm (-CH₂-N)

    • δ ~46 ppm (-N(CH₃)₂)

  • Mass Spectrometry (EI):

    • M⁺ at m/z 199.

    • Key fragments at m/z 111 (thiophenecarbonyl cation) and m/z 72 (dimethylaminoethyl cation).

Synthesis and Manufacturing

The primary and most direct route to synthesize 2-(Dimethylamino)ethyl thiophene-2-carboxylate is through the esterification of thiophene-2-carboxylic acid with 2-(dimethylamino)ethanol. Several coupling methods can be employed, each with distinct advantages.

Synthesis Pathway: Fischer Esterification

A straightforward approach involves the acid-catalyzed reaction between the carboxylic acid and the alcohol.

Fischer_Esterification ThiopheneAcid Thiophene-2-carboxylic acid Catalyst H₂SO₄ (cat.) Toluene, Dean-Stark ThiopheneAcid->Catalyst DMAE 2-(Dimethylamino)ethanol DMAE->Catalyst Product 2-(Dimethylamino)ethyl thiophene-2-carboxylate Catalyst->Product

Caption: Fischer esterification of thiophene-2-carboxylic acid.

Causality: This classic method relies on an acidic catalyst to protonate the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol. The use of a Dean-Stark apparatus is critical for removing water, the reaction byproduct, thereby driving the equilibrium towards the product side according to Le Châtelier's principle.

Detailed Laboratory Protocol: Steglich Esterification

For a milder, higher-yield synthesis at room temperature, the Steglich esterification using DCC (N,N'-dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) is superior.

Step-by-Step Methodology:

  • Reaction Setup: To a solution of thiophene-2-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM, ~0.2 M) under a nitrogen atmosphere, add 2-(dimethylamino)ethanol (1.1 eq) and a catalytic amount of DMAP (0.1 eq).

  • Coupling Agent Addition: Cool the mixture to 0 °C in an ice bath. Add a solution of DCC (1.1 eq) in anhydrous DCM dropwise over 15-20 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours. The formation of a white precipitate, dicyclohexylurea (DCU), will be observed.

  • Workup and Purification:

    • Filter the reaction mixture to remove the DCU precipitate. Wash the solid with a small amount of cold DCM.

    • Combine the filtrates and wash sequentially with 5% HCl solution (to remove excess DMAP and unreacted amine), saturated NaHCO₃ solution (to remove unreacted acid), and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • The crude product can be purified via flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure ester.

Self-Validation: The purity of the final product should be confirmed by analytical techniques such as HPLC and NMR spectroscopy to ensure the absence of starting materials and byproducts like N-acylurea.

Analytical Workflow and Characterization

A robust analytical workflow is essential to confirm the identity, purity, and stability of the synthesized compound.

Analytical_Workflow Synthesis Crude Product (Post-Workup) Purification Column Chromatography Synthesis->Purification Purity Purity Check (HPLC, >98%) Purification->Purity Identity Structural Confirmation Purity->Identity If pure NMR ¹H & ¹³C NMR Identity->NMR MS Mass Spectrometry (HRMS) Identity->MS Final Pure, Characterized Compound NMR->Final MS->Final

Foundational

theoretical studies on "2-(Dimethylamino)ethyl thiophene-2-carboxylate"

An In-depth Technical Guide to the Theoretical and Experimental Aspects of 2-(Dimethylamino)ethyl thiophene-2-carboxylate For Researchers, Scientists, and Drug Development Professionals Introduction Thiophene derivatives...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Theoretical and Experimental Aspects of 2-(Dimethylamino)ethyl thiophene-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiophene derivatives are a cornerstone in medicinal chemistry and materials science, valued for their diverse pharmacological activities and industrial applications.[1][2] The thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, serves as a versatile scaffold in the design of novel therapeutic agents and functional materials.[1] This guide provides a comprehensive overview of the theoretical and experimental studies surrounding a specific derivative, 2-(Dimethylamino)ethyl thiophene-2-carboxylate.

This document will delve into the synthesis, spectroscopic characterization, and computational analysis of this compound. Furthermore, it will explore its potential applications, with a particular focus on its role as a corrosion inhibitor, drawing parallels with structurally related compounds. The content is structured to provide both foundational knowledge and in-depth insights for researchers and professionals in drug development and materials science.

Synthesis and Characterization

Proposed Synthesis Protocol

A likely method for the synthesis of 2-(Dimethylamino)ethyl thiophene-2-carboxylate involves the esterification of thiophene-2-carboxylic acid with 2-(dimethylamino)ethanol. This reaction can be catalyzed by a strong acid, such as sulfuric acid, or facilitated by coupling agents.

Step-by-Step Methodology:

  • Reactant Preparation: In a round-bottom flask, dissolve thiophene-2-carboxylic acid in a suitable anhydrous solvent, such as toluene or dichloromethane.

  • Addition of Alcohol: To this solution, add a stoichiometric equivalent of 2-(dimethylamino)ethanol.

  • Catalyst/Coupling Agent:

    • Acid Catalysis: Add a catalytic amount of concentrated sulfuric acid. The mixture is then typically heated to reflux to drive the reaction to completion, often with the removal of water using a Dean-Stark apparatus.

    • Coupling Agent: Alternatively, a coupling agent like dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP) can be used at room temperature.

  • Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled, and the product is extracted. The organic layer is washed with a saturated sodium bicarbonate solution to remove unreacted acid and then with brine. After drying over anhydrous sodium sulfate, the solvent is removed under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Diagram of the Proposed Synthetic Workflow

G cluster_start Starting Materials cluster_reaction Reaction cluster_purification Purification cluster_product Final Product Thiophene-2-carboxylic acid Thiophene-2-carboxylic acid Esterification (Acid Catalysis or Coupling Agent) Esterification (Acid Catalysis or Coupling Agent) Thiophene-2-carboxylic acid->Esterification (Acid Catalysis or Coupling Agent) 2-(Dimethylamino)ethanol 2-(Dimethylamino)ethanol 2-(Dimethylamino)ethanol->Esterification (Acid Catalysis or Coupling Agent) Extraction and Washing Extraction and Washing Esterification (Acid Catalysis or Coupling Agent)->Extraction and Washing Column Chromatography Column Chromatography Extraction and Washing->Column Chromatography 2-(Dimethylamino)ethyl thiophene-2-carboxylate 2-(Dimethylamino)ethyl thiophene-2-carboxylate Column Chromatography->2-(Dimethylamino)ethyl thiophene-2-carboxylate

Caption: Proposed workflow for the synthesis of 2-(Dimethylamino)ethyl thiophene-2-carboxylate.

Spectroscopic Characterization (Predicted)

The structural confirmation of the synthesized compound would rely on various spectroscopic techniques. Based on the analysis of similar thiophene derivatives, the following spectral data can be predicted:

¹H NMR (Proton Nuclear Magnetic Resonance):

  • The protons on the thiophene ring are expected to appear as multiplets or doublets of doublets in the aromatic region (δ 7.0-8.0 ppm).

  • The methylene protons of the ethyl group adjacent to the oxygen will likely be a triplet around δ 4.3-4.5 ppm.

  • The methylene protons adjacent to the nitrogen will likely be a triplet around δ 2.7-2.9 ppm.

  • The methyl protons of the dimethylamino group would appear as a singlet around δ 2.3-2.5 ppm.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

  • The carbonyl carbon of the ester is expected to have a chemical shift in the range of δ 160-165 ppm.

  • The carbons of the thiophene ring would appear in the aromatic region (δ 125-140 ppm).

  • The methylene carbons of the ethyl group would be observed around δ 60-65 ppm (O-CH₂) and δ 55-60 ppm (N-CH₂).

  • The methyl carbons of the dimethylamino group would be found around δ 45-50 ppm.

FTIR (Fourier-Transform Infrared) Spectroscopy:

  • A strong absorption band corresponding to the C=O stretching of the ester group is expected around 1710-1730 cm⁻¹.

  • C-O stretching vibrations of the ester would appear in the region of 1250-1300 cm⁻¹.

  • The characteristic C-H stretching of the aromatic thiophene ring would be observed above 3000 cm⁻¹.

  • C-N stretching of the tertiary amine would be visible in the 1250-1020 cm⁻¹ range.

Mass Spectrometry: The mass spectrum would show the molecular ion peak corresponding to the molecular weight of the compound (C₉H₁₃NO₂S).

Theoretical Studies: A Computational Perspective

Density Functional Theory (DFT) is a powerful computational tool used to investigate the electronic structure and properties of molecules.[1][2] While specific DFT studies on 2-(Dimethylamino)ethyl thiophene-2-carboxylate are not prevalent, we can infer its properties from studies on analogous thiophene derivatives.[1][2]

Molecular Geometry and Electronic Properties

DFT calculations, typically using a basis set such as B3LYP/6-311++G(d,p), can be employed to optimize the molecular geometry and determine key electronic parameters.[3]

Key Computational Parameters for a Representative Thiophene Derivative:

ParameterDescriptionTypical Predicted ValueSignificance
E_HOMO Energy of the Highest Occupied Molecular Orbital~ -6.0 to -7.0 eVIndicates the electron-donating ability of the molecule. A higher value suggests a greater tendency to donate electrons.
E_LUMO Energy of the Lowest Unoccupied Molecular Orbital~ -1.0 to -2.0 eVRepresents the electron-accepting ability of the molecule. A lower value indicates a greater tendency to accept electrons.
Energy Gap (ΔE) The difference between E_LUMO and E_HOMO~ 4.0 to 5.0 eVA smaller energy gap suggests higher reactivity of the molecule.
Dipole Moment (µ) A measure of the molecule's overall polarity~ 2.0 to 4.0 DebyeA higher dipole moment can enhance the adsorption of the molecule on a metal surface through electrostatic interactions.[4]
Mulliken Charges Distribution of atomic charges within the moleculeVaries by atomIdentifies the electron-rich and electron-poor centers in the molecule, which are potential sites for interaction.

Note: The values in the table are estimations based on DFT studies of similar thiophene carboxylate derivatives and serve as a general reference.

Diagram of Computational Analysis Workflow

G Molecular Structure Input Molecular Structure Input Geometry Optimization (DFT) Geometry Optimization (DFT) Molecular Structure Input->Geometry Optimization (DFT) Frequency Calculation Frequency Calculation Geometry Optimization (DFT)->Frequency Calculation Electronic Structure Analysis Electronic Structure Analysis Geometry Optimization (DFT)->Electronic Structure Analysis Thermodynamic Properties Thermodynamic Properties Frequency Calculation->Thermodynamic Properties HOMO/LUMO Energies HOMO/LUMO Energies Electronic Structure Analysis->HOMO/LUMO Energies Mulliken Charge Distribution Mulliken Charge Distribution Electronic Structure Analysis->Mulliken Charge Distribution Molecular Electrostatic Potential Map Molecular Electrostatic Potential Map Electronic Structure Analysis->Molecular Electrostatic Potential Map

Caption: A typical workflow for the computational analysis of a molecule using DFT.

Potential Applications: Corrosion Inhibition

Thiophene derivatives are recognized as effective corrosion inhibitors for various metals and alloys in acidic media.[4] Their inhibitory action is attributed to the presence of heteroatoms (sulfur, and in this case, nitrogen and oxygen) and the π-electrons of the aromatic ring, which facilitate adsorption onto the metal surface.[4]

Mechanism of Corrosion Inhibition

The primary mechanism of corrosion inhibition by organic molecules like 2-(Dimethylamino)ethyl thiophene-2-carboxylate involves the formation of a protective film on the metal surface.[4] This adsorption can occur through:

  • Physisorption: Electrostatic interactions between the charged metal surface and the charged inhibitor molecule.

  • Chemisorption: The formation of a coordinate covalent bond between the lone pair electrons of the heteroatoms (S, N, O) and the vacant d-orbitals of the metal.[4] The π-electrons of the thiophene ring can also participate in this bonding.

The dimethylamino group and the ester functionality in the target molecule provide additional active sites for adsorption, potentially enhancing its inhibition efficiency compared to simpler thiophene derivatives.

Electrochemical Studies

The effectiveness of a corrosion inhibitor is typically evaluated using electrochemical techniques such as:

  • Potentiodynamic Polarization: This method provides information on the corrosion current density (Icorr), corrosion potential (Ecorr), and the anodic and cathodic Tafel slopes. A significant decrease in Icorr in the presence of the inhibitor indicates effective inhibition.

  • Electrochemical Impedance Spectroscopy (EIS): EIS is used to study the properties of the inhibitor film and the kinetics of the corrosion process. An increase in the charge transfer resistance (Rct) and a decrease in the double-layer capacitance (Cdl) upon the addition of the inhibitor are indicative of a protective film formation.

Studies on similar thiophene derivatives have shown that they act as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions.[5]

Conclusion

2-(Dimethylamino)ethyl thiophene-2-carboxylate is a molecule of significant interest due to the established importance of the thiophene scaffold in both medicinal chemistry and materials science. While specific experimental data for this compound is not extensively documented, this guide has provided a robust theoretical framework and a plausible experimental approach for its synthesis and characterization.

The computational analysis, extrapolated from related compounds, suggests that it possesses favorable electronic properties for applications such as corrosion inhibition. The presence of multiple heteroatoms and an aromatic system are key structural features that are likely to impart significant protective capabilities.

Further experimental validation of the proposed synthesis and a detailed investigation of its properties are warranted to fully unlock the potential of this and similar thiophene derivatives. This guide serves as a foundational resource to stimulate and direct future research in this promising area.

References

  • Thiophene derivatives are particularly attractive for application in drug development for their versatile pharmacological properties. We synthesized a series of four compounds with thiophene carboxamide as a scaffold. The structures were established based on HR-MS and 1D- and 2D-NMR. (2025).
  • The inhibiting effect of 2-thiophenecarboxylic acid methyl ester, TME on iron corrosion in 1.0 M HCl solutions were evaluated using several electrochemical measurements includes potentiodynamic polarization, electrochemical impedance spectroscopy and electrochemical frequency modulation techniques. (2012). Understanding Corrosion Inhibition of iron by 2- Thiophenecarboxylic Acid Methyl Ester.
  • Synthetic strategy for the synthesis of thiophene 2-carboxamide derivatives substituted with hydroxyl, methyl and amino groups at position-3 was proposed. (2023).
  • The crystal and molecular structure of 2-Amino-3-ethyl carboxamido-4-methyl-5-carboxy ethyl thiophene (C 11 H 16 N 2 O 3 S) has been investigated from single crystal X-ray diffraction data. (2012). (PDF) Crystal and Molecular Structure of 2-Amino-3-Ethyl Carboxamido-4-Metyl-5-Carboxy Ethyl Thiophene - ResearchGate. [Link]

  • The effect of triphenyltin2–thiophene carboxylate (TTC) on the corrosion of steel in hydrochloric acid medium was studied using gravimetric, electrochemical polarisation and electrochemical impedance spectroscopy (EIS) measurements. (2010). Corrosion inhibition of steel in molar HCl by triphenyltin2–thiophene carboxylate. [Link]

Sources

Exploratory

"2-(Dimethylamino)ethyl thiophene-2-carboxylate" mechanism of action prediction

Predictive Pharmacological Profiling of 2-(Dimethylamino)ethyl Thiophene-2-Carboxylate: A Novel Aminoester Analogue Executive Summary In the landscape of rational drug design, predicting the pharmacological behavior of u...

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Author: BenchChem Technical Support Team. Date: March 2026

Predictive Pharmacological Profiling of 2-(Dimethylamino)ethyl Thiophene-2-Carboxylate: A Novel Aminoester Analogue

Executive Summary

In the landscape of rational drug design, predicting the pharmacological behavior of uncharacterized molecules requires a rigorous deconstruction of their structural motifs. The molecule 2-(Dimethylamino)ethyl thiophene-2-carboxylate (hereafter referred to as 2-DETC ) presents a classic bipartite architecture characteristic of neuroactive agents. As a Senior Application Scientist, my analysis indicates that 2-DETC functions primarily as a Voltage-Gated Sodium Channel (Nav) blocker (exhibiting local anesthetic properties), with a high probability of secondary off-target Muscarinic Acetylcholine Receptor (mAChR) antagonism .

This whitepaper provides an in-depth mechanistic prediction for 2-DETC, grounded in bioisosteric principles, alongside self-validating experimental workflows designed to confirm its pharmacodynamic and pharmacokinetic profiles.

Structural Deconstruction & Bioisosteric Rationale

The predictive power of medicinal chemistry lies in recognizing established pharmacophores. 2-DETC can be divided into three functional domains:

  • The Lipophilic Domain (Thiophene-2-carboxylate): Thiophene is a well-established bioisostere for the benzene ring. In clinical anesthetics like articaine, the incorporation of a thiophene ring significantly increases the molecule's liposolubility compared to benzene analogues[1]. This enhanced lipophilicity facilitates rapid diffusion across the lipid-rich myelin sheaths and neuronal membranes[2].

  • The Intermediate Linker (Ester Bond): Unlike amide-linked anesthetics (e.g., lidocaine), 2-DETC features an ester linkage. This structural choice dictates its pharmacokinetic fate: rapid hydrolysis by plasma butyrylcholinesterase (pseudocholinesterase), predicting a short systemic half-life and reduced risk of central nervous system toxicity.

  • The Hydrophilic Domain (2-(Dimethylamino)ethyl): This tertiary amine acts as the "molecular switch." With a predicted pKa of ~8.4, it exists in an equilibrium between the uncharged free base (required for membrane penetration) and the protonated cation (required for receptor binding) at physiological pH (7.4).

Primary Mechanism of Action: Use-Dependent Nav Blockade

The primary predicted mechanism for 2-DETC is the inhibition of voltage-gated sodium channels via a use-dependent blockade [3].

According to the modulated receptor hypothesis, 2-DETC must first cross the neuronal lipid bilayer in its uncharged, lipophilic state[3]. Once in the slightly more acidic intracellular environment, the dimethylamino group protonates[3]. The cationic form then enters the inner vestibule of the Nav channel during its open state (induced by action potentials)[4].

High-resolution structural models of Nav channels reveal that local anesthetics bind to highly conserved residues—specifically a phenylalanine and a tyrosine located on the S6 transmembrane segment of Domain IV (D-IV S6)[4][5]. By binding here, 2-DETC sterically occludes the pore, preventing Na+ influx and halting action potential propagation[5].

NavBlockade A 2-DETC (Uncharged Base) B Lipid Bilayer Penetration A->B Diffusion C Intracellular Space B->C D Protonation (Cationic Form) C->D pH 7.4 E Nav Channel (Open State) D->E Voltage Gating F Binding to D-IV S6 (Phe/Tyr) E->F Use-Dependent G Conduction Blockade F->G Na+ Influx Halted

Figure 1: Predicted intracellular pathway and use-dependent Nav blockade by 2-DETC.

Secondary Pharmacological Prediction: Anticholinergic Activity

The 2-(dimethylamino)ethyl ester motif is not exclusive to local anesthetics; it is the core pharmacophore of classic muscarinic antagonists (e.g., cyclopentolate). Furthermore, the thiophene ring is heavily utilized in anticholinergics (e.g., penthienate, tiotropium) to enhance receptor affinity. Therefore, 2-DETC is predicted to exhibit off-target competitive antagonism at muscarinic acetylcholine receptors (mAChRs), which may manifest clinically as localized vasodilation or mild mydriasis if applied topically.

Quantitative Data Synthesis

To contextualize 2-DETC, we benchmark its predicted physicochemical and pharmacological metrics against established clinical standards.

Table 1: Predicted Pharmacological Metrics vs. Reference Compounds

CompoundStructural ClassPredicted/Known pKaPredicted/Known LogPPrimary Clearance Mechanism
2-DETC Thiophene Aminoester~8.4~2.5Plasma Butyrylcholinesterase
Procaine Benzene Aminoester8.92.1Plasma Butyrylcholinesterase
Articaine Thiophene Aminoamide7.82.9Plasma Esterase / Hepatic CYP450

Note: 2-DETC's higher LogP compared to procaine suggests a faster onset of action, mirroring the advantages seen when comparing articaine to older anesthetics[6].

Experimental Validation Protocols (Self-Validating Systems)

To transition these predictions into empirical data, the following self-validating experimental workflows must be executed. A "self-validating system" means the protocol inherently controls for false positives/negatives through internal mechanistic checks.

Protocol A: Whole-Cell Patch-Clamp Electrophysiology

Objective: Validate the use-dependent Nav blockade mechanism. Causality Rationale: Holding the cell at a hyperpolarized state (-120 mV) evaluates resting-state block. Applying a 10 Hz stimulation train forces the channels into the open/inactivated states, allowing us to quantify the "use-dependent" affinity increase characteristic of true local anesthetics.

Step-by-Step Methodology:

  • Cell Preparation: Culture HEK293 cells stably expressing human Nav1.7 or Nav1.5 channels.

  • Configuration: Establish whole-cell configuration using borosilicate glass pipettes (resistance 2-4 MΩ) filled with a CsF-based intracellular solution to block outward potassium currents.

  • Baseline Recording: Voltage-clamp the cell at a holding potential ( Vhold​ ) of -120 mV. Elicit baseline sodium currents using a 20 ms test pulse to -10 mV.

  • Drug Perfusion: Perfuse 2-DETC at varying concentrations (1 µM to 100 µM) into the extracellular bath. Wait 3 minutes for equilibration.

  • Tonic Block Assessment: Measure the reduction in peak current at Vhold​ = -120 mV (infrequent pulsing at 0.1 Hz).

  • Use-Dependent Assessment: Apply a 10 Hz train of depolarizing pulses for 10 seconds. Measure the progressive decline in peak current from the 1st to the 100th pulse.

  • Internal Control: Washout with standard extracellular solution to confirm reversibility.

PatchClamp Step1 HEK293 Cells (Nav1.7/Nav1.5) Step2 Whole-Cell Configuration Step1->Step2 Step3 Baseline Recording (Hold at -120 mV) Step2->Step3 Step4 Perfusion of 2-DETC (1-100 µM) Step3->Step4 Step5 High-Frequency Stimulation (10 Hz) Step4->Step5 Induce Open State Step6 Quantify Use-Dependent Block (IC50) Step5->Step6 Data Analysis

Figure 2: Step-by-step whole-cell patch-clamp protocol for validating use-dependent inhibition.

Protocol B: Plasma Stability and Esterase Cleavage Assay

Objective: Validate the pharmacokinetic prediction of rapid ester hydrolysis. Causality Rationale: If 2-DETC is degraded purely by chemical instability, it will degrade in buffer. If it is degraded by esterases, degradation will occur in plasma but be halted by the addition of an esterase inhibitor (Neostigmine). This dual-condition setup self-validates the enzymatic mechanism.

Step-by-Step Methodology:

  • Matrix Preparation: Aliquot pooled human plasma (heparinized) and pre-warm to 37°C.

  • Control Setup: Prepare a parallel set of plasma aliquots pre-treated with 10 µM Neostigmine (cholinesterase inhibitor) for 15 minutes.

  • Spiking: Spike 2-DETC into both plasma groups and a PBS control buffer to a final concentration of 5 µM.

  • Sampling: Extract 50 µL aliquots at time points 0, 5, 10, 15, 30, and 60 minutes.

  • Quenching: Immediately quench each sample in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., procaine-d4) to precipitate proteins and halt enzymatic activity.

  • Quantification: Centrifuge at 14,000 x g for 10 minutes. Analyze the supernatant via LC-MS/MS to calculate the degradation half-life ( t1/2​ ).

Conclusion

Based on rigorous structural analysis, 2-(Dimethylamino)ethyl thiophene-2-carboxylate is predicted to be a potent, short-acting aminoester local anesthetic. The integration of the thiophene bioisostere is expected to grant it superior tissue penetrability compared to legacy anesthetics like procaine, while its ester linkage ensures rapid systemic clearance. Execution of the outlined electrophysiological and pharmacokinetic protocols will definitively validate these predictive models.

References

  • Current Perspectives on Articaine in Dental Anesthesia Source: Decisions in Dentistry URL:[Link]

  • A Review on Recent Advances of Pharmacological Diversification of Thiophene Derivatives Source: International Journal of Pharmaceutical Sciences URL:[Link]

  • Mechanism of Local Anesthetics: Sodium Channel Blockade and Nerve Conduction Source: Medi Study Go URL:[Link]

  • The Sodium Channel as a Target for Local Anesthetic Drugs Source: PubMed Central (PMC) / NIH URL:[Link]

  • Mechanism of sodium channel block by local anesthetics, antiarrhythmics, and anticonvulsants Source: PubMed Central (PMC) / NIH URL:[Link]

  • Efficacy of articaine versus mepivacaine administered as different supplementary local anesthetic techniques... Source: PubMed Central (PMC) / NIH URL:[Link]

Sources

Foundational

starting materials for "2-(Dimethylamino)ethyl thiophene-2-carboxylate" synthesis

An In-depth Technical Guide to the Synthesis of 2-(Dimethylamino)ethyl thiophene-2-carboxylate: Starting Materials and Core Methodologies Abstract This technical guide provides a comprehensive overview of the synthetic p...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Synthesis of 2-(Dimethylamino)ethyl thiophene-2-carboxylate: Starting Materials and Core Methodologies

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for producing 2-(Dimethylamino)ethyl thiophene-2-carboxylate, a heterocyclic compound of interest to researchers in medicinal chemistry and materials science. The document details the primary starting materials and evaluates four principal synthetic methodologies: direct acid-catalyzed esterification, the acyl chloride pathway, transesterification, and coupling agent-mediated esterification. Each method is analyzed for its mechanistic underpinnings, procedural details, and relative advantages and disadvantages, offering a comparative framework for process selection. This guide is intended for researchers, chemists, and drug development professionals seeking to synthesize this and structurally related molecules, providing both theoretical grounding and practical, field-proven protocols.

Retrosynthetic Analysis and Primary Starting Materials

The synthesis of an ester like 2-(Dimethylamino)ethyl thiophene-2-carboxylate logically begins by conceptually disconnecting the ester bond. This retrosynthetic approach identifies a thiophene-based carboxylic acid (or its derivative) and a dimethylamino-functionalized alcohol as the core precursors.

G Target 2-(Dimethylamino)ethyl thiophene-2-carboxylate Disconnect Ester Bond Disconnection Target->Disconnect Precursors Precursors Disconnect->Precursors Thiophene Thiophene-2-Carboxylic Acid (or derivative) Precursors->Thiophene Alcohol 2-(Dimethylamino)ethanol Precursors->Alcohol

Caption: Retrosynthetic analysis of the target molecule.

Thiophene-Derived Precursors

The "thiophene-2-carboxylate" moiety can be sourced from several key starting materials. The choice of precursor is a critical decision that dictates the overall synthetic strategy.

  • Thiophene-2-carboxylic acid: This is the most fundamental starting material.[1] It is a white solid that can be prepared via the oxidation of 2-acetylthiophene or thiophene-2-carboxaldehyde.[1][2] While commercially available, its synthesis from more accessible precursors like 2-acetylthiophene can be cost-effective for larger-scale operations.[2]

  • Thiophene-2-carbonyl chloride: As a highly reactive acyl chloride, this derivative is not typically a starting material from a vendor but is an essential intermediate prepared from thiophene-2-carboxylic acid.[3][4] Its preparation involves reacting the carboxylic acid with reagents like thionyl chloride (SOCl₂) or oxalyl chloride.[4][5] The high reactivity of the acyl chloride makes it ideal for reactions with less reactive alcohols or for achieving high yields under mild conditions.[3]

  • Alkyl Thiophene-2-carboxylates: Simple esters, such as methyl or ethyl thiophene-2-carboxylate, serve as effective starting materials for transesterification reactions.[6][7] These are often commercially available liquids and can be synthesized by the reaction of thiophenes with a CCl₄–CH₃OH–catalyst system or through standard esterification of the parent acid.

The Amino Alcohol Precursor
  • 2-(Dimethylamino)ethanol: This commercially available, hygroscopic liquid is the source of the "2-(Dimethylamino)ethyl" portion of the target molecule. Its nucleophilic hydroxyl group readily participates in esterification reactions, while its tertiary amine provides functionality that can be critical for the final molecule's intended application, such as influencing solubility or biological activity. In some synthetic contexts, its hydrochloride salt, β-dimethylaminoethyl chloride hydrochloride, is used, which would require neutralization to the free base before reaction.[8]

Core Synthetic Methodologies

Four primary methodologies are prevalent for the synthesis of 2-(Dimethylamino)ethyl thiophene-2-carboxylate. The selection of a specific route depends on factors such as scale, required purity, cost, and available equipment.

Methodology 1: Direct Acid-Catalyzed Esterification (Fischer-Speier)

This classical method involves the direct reaction of thiophene-2-carboxylic acid with 2-(dimethylamino)ethanol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TSA).

Causality and Mechanism: The reaction is an equilibrium process. The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the hydroxyl group of the alcohol. To drive the reaction to completion, the water byproduct must be removed, typically through azeotropic distillation using a Dean-Stark apparatus.

G cluster_0 Fischer-Speier Esterification Workflow A Mix Thiophene-2-carboxylic acid, 2-(Dimethylamino)ethanol, & Acid Catalyst in Toluene B Reflux with Dean-Stark Apparatus to Remove Water A->B C Reaction Monitoring (TLC/GC) B->C D Workup: Neutralize Acid, Wash, Dry C->D E Purification: Distillation or Chromatography D->E

Caption: Workflow for Direct Acid-Catalyzed Esterification.

Experimental Protocol:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser, add thiophene-2-carboxylic acid (1.0 eq.), 2-(dimethylamino)ethanol (1.2 eq.), and a suitable solvent (e.g., toluene).

  • Add a catalytic amount of sulfuric acid or p-toluenesulfonic acid (0.05 eq.).

  • Heat the mixture to reflux and collect the water byproduct in the Dean-Stark trap.

  • Monitor the reaction's progress via Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion, cool the mixture to room temperature.

  • Carefully neutralize the catalyst with a base (e.g., saturated sodium bicarbonate solution).

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the solvent under reduced pressure to yield the crude product, which can be purified by vacuum distillation or column chromatography.

Methodology 2: The Acyl Chloride Pathway

This robust, two-step method generally provides higher yields by proceeding through a highly reactive acyl chloride intermediate.

Causality and Mechanism: Thiophene-2-carboxylic acid is first converted to thiophene-2-carbonyl chloride. This is an irreversible reaction that creates a powerful electrophile. In the second step, the acyl chloride reacts rapidly and exothermically with 2-(dimethylamino)ethanol in the presence of a non-nucleophilic base (like triethylamine or pyridine) to form the ester. The base scavenges the HCl byproduct, preventing protonation of the amino alcohol and driving the reaction to completion.[3]

G cluster_0 Acyl Chloride Pathway Workflow A Step 1: Acid Chloride Formation B Thiophene-2-carboxylic acid + SOCl₂ or (COCl)₂ A->B C Isolate Thiophene-2-carbonyl chloride B->C F Add Thiophene-2-carbonyl chloride at 0°C C->F Use in next step D Step 2: Esterification E Dissolve 2-(Dimethylamino)ethanol & Base (e.g., TEA) in DCM D->E E->F G Stir at Room Temperature F->G H Workup & Purification G->H

Caption: Workflow for the Acyl Chloride Pathway.

Experimental Protocol:

  • Step 1: Synthesis of Thiophene-2-carbonyl chloride [4]

    • In a fume hood, charge a flask with thiophene-2-carboxylic acid (1.0 eq.) and an appropriate solvent (e.g., ethyl acetate or toluene).

    • Add a catalytic amount of N,N-dimethylformamide (DMF).

    • Slowly add thionyl chloride (SOCl₂, ~1.5 eq.) to the mixture.

    • Heat the reaction gently (e.g., 60-65°C) for 2-3 hours until gas evolution ceases.

    • Remove the excess SOCl₂ and solvent under reduced pressure to obtain the crude thiophene-2-carbonyl chloride, which can be purified by distillation or used directly.

  • Step 2: Ester Formation [3]

    • Dissolve 2-(dimethylamino)ethanol (1.0 eq.) and triethylamine (1.2 eq.) in an anhydrous solvent like dichloromethane (DCM) in a flask under an inert atmosphere (e.g., nitrogen).

    • Cool the solution to 0°C in an ice bath.

    • Slowly add a solution of thiophene-2-carbonyl chloride (1.05 eq.) in DCM to the cooled mixture.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

    • Quench the reaction with water or dilute HCl.

    • Separate the organic layer and wash sequentially with water, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate to yield the crude product for purification.

Methodology 3: Transesterification

This method involves reacting a simple ester of thiophene-2-carboxylic acid, such as the ethyl or methyl ester, with 2-(dimethylamino)ethanol, typically in the presence of a catalyst.

Causality and Mechanism: The reaction involves the exchange of the alcohol portion of the ester. While it can be acid- or base-catalyzed, for a substrate containing a basic amine, an acid catalyst or a specific transesterification catalyst like a titanate or scandium(III) triflate is often preferred.[9] The reaction is driven to completion by using a large excess of the reactant alcohol (2-(dimethylamino)ethanol) or by removing the more volatile alcohol byproduct (e.g., ethanol or methanol) by distillation.

G cluster_0 Transesterification Workflow A Mix Ethyl Thiophene-2-carboxylate, 2-(Dimethylamino)ethanol, & Catalyst B Heat to Reflux A->B C Distill off Ethanol Byproduct B->C D Workup & Purification C->D

Caption: Workflow for Transesterification.

Experimental Protocol:

  • Combine ethyl thiophene-2-carboxylate (1.0 eq.), a large excess of 2-(dimethylamino)ethanol (3-5 eq.), and a suitable catalyst (e.g., sodium methoxide or Sc(OTf)₃).

  • Heat the mixture in a flask equipped with a distillation head.

  • Slowly distill off the ethanol byproduct as it forms to drive the equilibrium.

  • Monitor the reaction's completion by GC.

  • Once complete, cool the mixture and remove the excess 2-(dimethylamino)ethanol under vacuum.

  • Dissolve the residue in an organic solvent, wash with water to remove any remaining catalyst, dry, and concentrate.

  • Purify the final product by vacuum distillation.

Methodology 4: Coupling Agent-Mediated Esterification (Steglich)

This modern approach uses a coupling agent, typically a carbodiimide like dicyclohexylcarbodiimide (DCC), often with a nucleophilic catalyst such as 4-dimethylaminopyridine (DMAP), to facilitate ester formation under mild conditions.[10]

Causality and Mechanism: The carboxylic acid first reacts with DCC to form a highly reactive O-acylisourea intermediate. In the presence of DMAP, this intermediate is converted to an even more reactive acyl-pyridinium species. This species is then readily attacked by the alcohol (2-(dimethylamino)ethanol) to form the desired ester. The DCC is consumed and precipitates as dicyclohexylurea (DCU), a key driving force for the reaction.[10] This method is particularly valued for its mild conditions and high efficiency.

G cluster_0 Steglich Esterification Workflow A Dissolve Thiophene-2-carboxylic acid, 2-(Dimethylamino)ethanol, & DMAP in Anhydrous DCM B Cool to 0°C A->B C Add DCC Solution B->C D Stir at 0°C, then Warm to Room Temperature C->D E Filter off Precipitated Dicyclohexylurea (DCU) D->E F Workup & Purification E->F

Caption: Workflow for Steglich Esterification.

Experimental Protocol:

  • In an anhydrous flask under an inert atmosphere, dissolve thiophene-2-carboxylic acid (1.0 eq.), 2-(dimethylamino)ethanol (1.1 eq.), and a catalytic amount of DMAP (0.1 eq.) in anhydrous DCM.

  • Cool the solution to 0°C.

  • Add a solution of DCC (1.1 eq.) in DCM dropwise.

  • Stir the mixture at 0°C for 30 minutes and then at room temperature for 3-12 hours, monitoring by TLC.

  • Once the reaction is complete, filter the mixture to remove the precipitated DCU byproduct.

  • Wash the filtrate with dilute HCl (to remove excess DMAP and any unreacted amino alcohol), followed by saturated NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting crude ester by column chromatography.

Comparative Analysis of Synthetic Routes

The choice of synthetic route is a critical decision based on a balance of efficiency, cost, safety, and scale.

FeatureFischer EsterificationAcyl Chloride PathwayTransesterificationSteglich Esterification
Primary Starting Materials Carboxylic Acid, AlcoholCarboxylic Acid, AlcoholEster, AlcoholCarboxylic Acid, Alcohol
Key Reagents Strong Acid (H₂SO₄)SOCl₂, Base (TEA)Catalyst (e.g., NaOMe)DCC, DMAP
Reaction Conditions High Temp, RefluxMild to ModerateHigh Temp, DistillationMild (0°C to RT)
Pros Inexpensive reagents; Simple setup.High yields; Irreversible; Fast reaction.Avoids free acid/acyl chloride.Mild conditions; High yields; Broad functional group tolerance.[10]
Cons Reversible equilibrium; Harsh conditions; Potential side reactions.Use of hazardous reagents (SOCl₂); Moisture sensitive; Byproduct (HCl) removal.Reversible; May require large excess of alcohol.Expensive reagents; DCU byproduct can be difficult to remove completely.

Conclusion

The synthesis of 2-(Dimethylamino)ethyl thiophene-2-carboxylate can be successfully achieved through several distinct and reliable pathways. For large-scale, cost-driven syntheses, the Acyl Chloride Pathway often provides the most efficient and high-yielding route, despite its use of more hazardous reagents. For smaller-scale laboratory syntheses, particularly with sensitive substrates or when mild conditions are paramount, Steglich Esterification offers an excellent alternative with high efficiency. Direct Fischer Esterification remains a viable, low-cost option if yield is not the primary concern, while Transesterification presents a useful strategy when the starting material is an existing ester of thiophene-2-carboxylic acid. The ultimate choice of methodology should be guided by a careful consideration of the specific project goals, including scale, purity requirements, cost constraints, and safety protocols.

References

  • PrepChem. (n.d.). Synthesis of N-(2-aminoethyl)-thiophene-2-carboxamide. PrepChem.com. [Link]

  • Proffitt, J. A. (1950). THE PREPARATION OF CERTAIN ESTERS OF 2-THIOPHENE CARBOXYLIC ACID. East Tennessee State College. [Link]

  • Dzhemilev, U. M., et al. (2004). New method for the synthesis of 2-thiophenecarboxylic acids in the presence of V-, Fe-, or Mo- containing catalysts. ARKIVOC, 2004(xi), 53-60. [Link]

  • NIST. (n.d.). Thiophene-2-carboxylic acid ethyl ester. NIST WebBook. [Link]

  • Bortnick, N. M., & Fainberg, A. H. (1982). U.S. Patent No. 4,321,399. U.S.
  • Moffett, R. B. (1943). β-DIMETHYLAMINOETHYL CHLORIDE HYDROCHLORIDE. Organic Syntheses, Coll. Vol. 2, 92. [Link]

  • Scribd. (n.d.). Preparation of 2-Thiophenecarbonyl Chloride. [Link]

  • Roisnel, T., et al. (2016). O‑Thien-2-yl Esters: A Synthetic Approach to a Rare Class of Materials Using a Modified Steglich Esterification. The Journal of Organic Chemistry, 81(5), 2093-2100. [Link]

  • Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522-524. [Link]

  • Organic Chemistry Portal. (n.d.). Ester synthesis by transesterification. [Link]

  • Wikipedia. (2023). Thiophene-2-carboxylic acid. [Link]

Sources

Exploratory

electrophilic substitution reactions of thiophene rings

An In-depth Technical Guide to the Electrophilic Substitution Reactions of Thiophene Authored by Gemini, Senior Application Scientist This guide provides a comprehensive exploration of the electrophilic substitution reac...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Electrophilic Substitution Reactions of Thiophene

Authored by Gemini, Senior Application Scientist

This guide provides a comprehensive exploration of the electrophilic substitution reactions of the thiophene ring, tailored for researchers, scientists, and professionals in drug development and materials science. It moves beyond introductory concepts to deliver field-proven insights, detailed experimental protocols, and a robust mechanistic understanding grounded in authoritative sources.

The Thiophene Core: A Privileged Scaffold in Modern Chemistry

Thiophene, a five-membered aromatic heterocycle containing a single sulfur atom, is a cornerstone of modern organic chemistry. Its unique electronic properties and reactivity make it a privileged scaffold in medicinal chemistry, contributing to the core structure of blockbuster drugs such as Clopidogrel, Tiotropium, and Duloxetine. Unlike its six-membered counterpart, benzene, the thiophene ring exhibits significantly higher reactivity towards electrophiles, a characteristic that is both an opportunity and a challenge in synthetic design. Understanding the principles governing its electrophilic substitution is paramount for the rational design and synthesis of novel thiophene-based molecules.

This guide will dissect the causality behind thiophene's reactivity, provide validated, step-by-step protocols for key transformations, and offer insights into controlling regioselectivity, empowering scientists to harness the full potential of this versatile heterocycle.

Electronic Structure and the Origin of Thiophene's Enhanced Reactivity

Thiophene's aromaticity arises from the delocalization of six π-electrons over the five-membered ring. Four electrons are contributed by the two carbon-carbon double bonds, and the sulfur atom contributes two electrons from one of its lone pairs to the π-system. This participation of the sulfur lone pair has profound consequences:

  • Increased Electron Density: The delocalization of the sulfur lone pair enriches the ring with electron density, making it more nucleophilic and thus more susceptible to attack by electrophiles compared to benzene. Thiophene undergoes electrophilic substitution reactions at a rate approximately 10^3 to 10^5 times faster than benzene.

  • Lower Aromatization Energy: Thiophene has a lower resonance energy (121-130 kJ/mol) compared to benzene (150 kJ/mol). This means that in the process of electrophilic attack, the disruption of aromaticity required to form the intermediate carbocation (the σ-complex or Wheland intermediate) is energetically less costly for thiophene, contributing to its higher reaction rate.

The general mechanism proceeds via the formation of this σ-complex, followed by the departure of a proton to restore the aromatic system.

Diagram: General Mechanism of Electrophilic Substitution

G Thiophene Thiophene Ring SigmaComplex σ-Complex (Wheland Intermediate) Thiophene->SigmaComplex + E+ Electrophile E+ Product Substituted Thiophene SigmaComplex->Product - H+ Proton H+ G cluster_c2 C2 Attack cluster_c3 C3 Attack C2_Attack Attack at C2 C2_Intermediate More Stable Intermediate (3 Resonance Structures) C2_Attack->C2_Intermediate Lower Ea C2_Product Major Product C2_Intermediate->C2_Product C3_Attack Attack at C3 C3_Intermediate Less Stable Intermediate (2 Resonance Structures) C3_Attack->C3_Intermediate Higher Ea C3_Product Minor Product C3_Intermediate->C3_Product Start Thiophene + E+ Start->C2_Attack Start->C3_Attack

Caption: Energy pathways for C2 vs. C3 electrophilic attack.

Key Electrophilic Substitution Reactions: Protocols and Insights

Due to its high reactivity, thiophene often requires milder conditions than those used for benzene to avoid polymerization or polysubstitution.

Friedel-Crafts Acylation: Synthesis of 2-Acetylthiophene

Friedel-Crafts acylation is a robust method for introducing an acyl group onto the thiophene ring, a common stepping stone in synthesis. The high reactivity of thiophene allows for the use of milder Lewis acids than AlCl₃.

Protocol: Acylation with Acetic Anhydride and Phosphoric Acid

This procedure is a well-established, milder alternative to using acetyl chloride and aluminum chloride.

  • Reagents:

    • Thiophene (1.0 eq)

    • Acetic anhydride (1.1 eq)

    • 85% Phosphoric acid (0.3 eq)

  • Procedure:

    • To a stirred solution of thiophene in a round-bottom flask, add acetic anhydride.

    • Cool the mixture in an ice bath to 0-5 °C.

    • Slowly add the 85% phosphoric acid dropwise, ensuring the temperature does not exceed 10 °C.

    • After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours. Monitor reaction completion by TLC.

    • Pour the reaction mixture into ice-water and stir until the excess acetic anhydride has hydrolyzed.

    • Neutralize the aqueous layer with a saturated solution of sodium bicarbonate.

    • Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

    • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by vacuum distillation to yield 2-acetylthiophene.

  • Field Insight & Causality: The use of phosphoric acid instead of a strong Lewis acid like AlCl₃ is crucial. Thiophene can coordinate strongly with AlCl₃, leading to ring-opening and polymerization. Phosphoric acid is a sufficiently strong catalyst to promote acylation without causing significant degradation of the sensitive thiophene ring.

Vilsmeier-Haack Formylation: Synthesis of Thiophene-2-carbaldehyde

The Vilsmeier-Haack reaction is the most common and efficient method for formylating thiophene. It utilizes the Vilsmeier reagent, an electrophilic iminium cation, which is generated in situ from N,N-dimethylformamide (DMF) and phosphoryl chloride (POCl₃).

Protocol: Formylation using DMF and POCl₃

  • Reagents:

    • N,N-Dimethylformamide (DMF) (3.0 eq)

    • Phosphoryl chloride (POCl₃) (1.2 eq)

    • Thiophene (1.0 eq)

    • 1,2-Dichloroethane (solvent)

  • Procedure:

    • In a three-necked flask equipped with a dropping funnel and a condenser, cool DMF in 1,2-dichloroethane to 0 °C.

    • Add POCl₃ dropwise with vigorous stirring, maintaining the temperature below 10 °C. The Vilsmeier reagent will form as a solid or thick slurry.

    • Stir the mixture at room temperature for 30 minutes.

    • Add a solution of thiophene in 1,2-dichloroethane dropwise.

    • Heat the reaction mixture to reflux (approx. 80-85 °C) for 2 hours.

    • Cool the mixture to room temperature and pour it onto crushed ice.

    • Hydrolyze the intermediate iminium salt by adding a 10% aqueous solution of sodium hydroxide until the mixture is alkaline (pH > 9).

    • Extract the product with ether, wash the organic layer with water, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.

    • Purify the resulting thiophene-2-carbaldehyde by vacuum distillation.

  • Scientist's Note: The Vilsmeier reagent is a mild electrophile, perfectly suited for the electron-rich thiophene ring. This avoids the harsh conditions of other formylation methods (e.g., Gattermann-Koch), which would destroy the ring. The final basic hydrolysis step is essential to convert the intermediate iminium salt to the desired aldehyde.

Diagram: Vilsmeier-Haack Reaction Workflow

G Reagent_Prep Step 1: Vilsmeier Reagent Formation (DMF + POCl3 @ 0-10°C) Thiophene_Add Step 2: Add Thiophene Solution (Dropwise) Reagent_Prep->Thiophene_Add Reaction Step 3: Reaction (Reflux @ 80-85°C, 2h) Thiophene_Add->Reaction Quench Step 4: Quench & Hydrolysis (Pour on ice, add NaOH) Reaction->Quench Workup Step 5: Extraction & Workup (Ether extraction, wash, dry) Quench->Workup Purify Step 6: Purification (Vacuum Distillation) Workup->Purify Product Final Product: Thiophene-2-carbaldehyde Purify->Product

Caption: Experimental workflow for the Vilsmeier-Haack formylation of thiophene.

Halogenation

Halogenation of thiophene is rapid and difficult to control, often leading to polysubstitution.

  • Bromination: Bromination with elemental bromine in a non-polar solvent like CCl₄ or acetic acid can yield 2,5-dibromothiophene directly, even at low temperatures. To achieve monosubstitution (2-bromothiophene), milder brominating agents like N-bromosuccinimide (NBS) in a solvent mixture such as acetic acid/chloroform are required.

  • Chlorination: Chlorination is even more vigorous. Monochlorination is typically achieved using N-chlorosuccinimide (NCS).

  • Iodination: Iodination requires an activating agent, as iodine itself is a weak electrophile. The use of iodine in the presence of mercuric oxide (I₂/HgO) or nitric acid is effective for preparing 2-iodothiophene.

Table: Summary of Key Electrophilic Substitution Reactions
ReactionElectrophile / ReagentsTypical Product(s)Key Considerations
Friedel-Crafts Acylation RCOCl / SnCl₄ or Ac₂O / H₃PO₄2-AcylthiopheneMilder Lewis acids are required to prevent polymerization.
Vilsmeier-Haack POCl₃ / DMFThiophene-2-carbaldehydeHighly efficient and selective for C2 formylation.
Nitration HNO₃ / Acetic Anhydride (Ac₂O)2-NitrothiopheneFuming HNO₃/H₂SO₄ is too harsh and causes degradation.
Bromination N-Bromosuccinimide (NBS)2-BromothiopheneElemental Br₂ leads to di- and poly-bromination.
Sulfonation Pyridine-SO₃ complexThiophene-2-sulfonic acidConcentrated H₂SO₄ causes polymerization.

Influence of Substituents

The position and electronic nature of existing substituents on the thiophene ring dictate the outcome of subsequent electrophilic substitution reactions.

  • Activating Groups (Electron-Donating Groups - EDGs): Substituents like -CH₃, -OCH₃, and -NH₂ at the C2 position activate the ring, primarily directing incoming electrophiles to the C5 position. If the C5 position is blocked, attack may occur at C3. A C3-EDG directs substitution to the C2 position.

  • Deactivating Groups (Electron-Withdrawing Groups - EWGs): Groups like -NO₂, -CN, and -COR at the C2 position deactivate the ring and direct incoming electrophiles to the C4 and C5 positions. EWGs at the C3 position will typically direct incoming electrophiles to the C5 position.

Conclusion

The electrophilic substitution of thiophene is a cornerstone of heterocyclic chemistry, enabling the synthesis of a vast array of functionalized molecules for pharmacology and materials science. Its heightened reactivity compared to benzene necessitates a nuanced approach to reaction design, favoring milder reagents and controlled conditions to ensure high selectivity and prevent degradation. A thorough understanding of the mechanistic principles governing its C2-regioselectivity and the directing effects of substituents is essential for any scientist working to innovate in this field. The protocols and insights provided herein serve as a robust foundation for the practical application of these critical reactions.

References

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley. [Link]

  • Chemistry LibreTexts. (2023). Reactivity of Thiophene. [Link]

  • Asghari, S., & Ramezani, M. (2014). A review on the chemistry of thiophene, the most important sulfur-containing heterocycle. Journal of Chemical Reviews, 1(1), 1-18. [Link]

  • Organic Chemistry. (n.d.). Electrophilic substitution of thiophene. [Link]

  • IUPAC. (1995). Thiophenes and their Benzo Derivatives: (ii) Reactivity. [Link]

  • Organic Syntheses. (1963). Thiophene-2-aldehyde. Coll. Vol. 4, p.915 (1963); Vol. 33, p.98 (1953). [Link]

Protocols & Analytical Methods

Method

synthesis of "2-(Dimethylamino)ethyl thiophene-2-carboxylate" from thiophene-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals Introduction 2-(Dimethylamino)ethyl thiophene-2-carboxylate is a tertiary amine ester of thiophene-2-carboxylic acid. This scaffold is of significant intere...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Dimethylamino)ethyl thiophene-2-carboxylate is a tertiary amine ester of thiophene-2-carboxylic acid. This scaffold is of significant interest in medicinal chemistry and drug development due to the prevalence of the thiophene ring in various pharmacologically active molecules. The incorporation of a dimethylaminoethyl ester moiety can modulate the pharmacokinetic properties of the parent carboxylic acid, potentially enhancing its bioavailability, cell permeability, or targeting capabilities. This document provides a comprehensive guide to the synthesis of this target molecule, grounded in established chemical principles and supported by authoritative literature.

Reaction Overview: The Steglich Esterification

The synthesis of 2-(Dimethylamino)ethyl thiophene-2-carboxylate from thiophene-2-carboxylic acid and 2-(dimethylamino)ethanol is most effectively achieved through a Steglich esterification . This method is renowned for its mild reaction conditions, making it suitable for substrates with sensitive functional groups. The reaction proceeds via the activation of the carboxylic acid with a carbodiimide, typically N,N'-dicyclohexylcarbodiimide (DCC), in the presence of a nucleophilic catalyst, 4-dimethylaminopyridine (DMAP).[1][2][3]

Mechanism of Action

The Steglich esterification mechanism involves two key catalytic cycles:

  • Activation of the Carboxylic Acid: DCC reacts with thiophene-2-carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is susceptible to nucleophilic attack.[2]

  • Nucleophilic Catalysis by DMAP: DMAP, being a more potent nucleophile than the alcohol, attacks the O-acylisourea to form a reactive N-acylpyridinium intermediate. This species readily undergoes nucleophilic attack by 2-(dimethylamino)ethanol to yield the desired ester and regenerate the DMAP catalyst.[1][2] The use of DMAP is crucial for efficient esterification, as it minimizes the formation of the stable N-acylurea byproduct that can arise from the rearrangement of the O-acylisourea intermediate.[2]

Experimental Protocol

This protocol details the synthesis of 2-(Dimethylamino)ethyl thiophene-2-carboxylate on a laboratory scale.

Materials and Reagents
Reagent/MaterialFormulaMolar Mass ( g/mol )QuantityMoles (mmol)Notes
Thiophene-2-carboxylic acidC₅H₄O₂S128.151.28 g10.0
2-(Dimethylamino)ethanolC₄H₁₁NO89.141.07 g (1.2 mL)12.0Use 1.2 equivalents
N,N'-Dicyclohexylcarbodiimide (DCC)C₁₃H₂₂N₂206.332.27 g11.0Caution: Potent allergen [4][5]
4-Dimethylaminopyridine (DMAP)C₇H₁₀N₂122.1761 mg0.5Catalytic amount (5 mol%)
Dichloromethane (DCM), anhydrousCH₂Cl₂84.9350 mL-Dry over CaH₂
Saturated Sodium Bicarbonate SolutionNaHCO₃ (aq)-2 x 20 mL-For workup
BrineNaCl (aq)-20 mL-For workup
Anhydrous Sodium SulfateNa₂SO₄142.04As needed-For drying
Diethyl Ether(C₂H₅)₂O74.12As needed-For precipitation of DCU
HexaneC₆H₁₄86.18As needed-For chromatography
Ethyl AcetateC₄H₈O₂88.11As needed-For chromatography
Equipment
  • Round-bottom flask (100 mL) with a magnetic stir bar

  • Ice bath

  • Argon or nitrogen inlet

  • Separatory funnel (100 mL)

  • Rotary evaporator

  • Glass funnel with filter paper

  • Chromatography column

  • Standard laboratory glassware

Visual Workflow

SynthesisWorkflow cluster_prep Reaction Setup cluster_reaction Esterification cluster_workup Workup & Purification reagents Thiophene-2-carboxylic acid 2-(Dimethylamino)ethanol DMAP Anhydrous DCM flask 100 mL Round-bottom flask reagents->flask Dissolve cool Stir at 0 °C flask->cool Cool to 0 °C warm Reaction Mixture cool->warm Warm to RT Stir for 12-18 h dcc Add DCC solution dcc->cool filter Filter DCU warm->filter extract Aqueous Wash (NaHCO₃, Brine) filter->extract dry Dry (Na₂SO₄) extract->dry concentrate Concentrate dry->concentrate chromatography Column Chromatography concentrate->chromatography product Pure Product chromatography->product

Caption: Experimental workflow for the synthesis of 2-(Dimethylamino)ethyl thiophene-2-carboxylate.

Step-by-Step Protocol
  • Reaction Setup:

    • To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add thiophene-2-carboxylic acid (1.28 g, 10.0 mmol), 2-(dimethylamino)ethanol (1.07 g, 12.0 mmol), and 4-dimethylaminopyridine (61 mg, 0.5 mmol).

    • Add 40 mL of anhydrous dichloromethane (DCM) and stir the mixture under an inert atmosphere (argon or nitrogen) until all solids have dissolved.

    • Cool the flask in an ice bath to 0 °C.

  • Addition of DCC:

    • In a separate small beaker, dissolve N,N'-dicyclohexylcarbodiimide (DCC) (2.27 g, 11.0 mmol) in 10 mL of anhydrous DCM.

    • Slowly add the DCC solution dropwise to the stirred reaction mixture at 0 °C over a period of 10-15 minutes. A white precipitate of N,N'-dicyclohexylurea (DCU) will begin to form.[6]

  • Reaction:

    • After the addition of DCC is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

    • Stir the reaction for 12-18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mixture of hexane and ethyl acetate as the eluent.

  • Workup:

    • After the reaction is complete, cool the mixture in an ice bath for 30 minutes to ensure complete precipitation of the DCU.

    • Filter the mixture through a sintered glass funnel or a funnel with filter paper to remove the precipitated DCU. Wash the filter cake with a small amount of cold DCM.

    • Transfer the filtrate to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution (2 x 20 mL) and brine (20 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification:

    • The crude product will be a yellowish oil. Purify the crude product by column chromatography on silica gel.

    • Elute with a gradient of hexane and ethyl acetate, gradually increasing the polarity. The desired product can be identified by TLC.

    • Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield 2-(Dimethylamino)ethyl thiophene-2-carboxylate as a pale yellow oil.

Characterization of the Final Product

The structure and purity of the synthesized 2-(Dimethylamino)ethyl thiophene-2-carboxylate should be confirmed by spectroscopic methods.

Expected Spectroscopic Data:
  • ¹H NMR (400 MHz, CDCl₃):

    • The aromatic protons of the thiophene ring are expected to appear as multiplets or doublets of doublets in the region of δ 7.0-7.8 ppm.

    • The methylene protons adjacent to the ester oxygen (-OCH₂-) will likely appear as a triplet around δ 4.3-4.5 ppm.

    • The methylene protons adjacent to the nitrogen (-NCH₂-) should appear as a triplet around δ 2.6-2.8 ppm.

    • The methyl protons of the dimethylamino group (-N(CH₃)₂) will be a singlet around δ 2.2-2.4 ppm.

  • ¹³C NMR (100 MHz, CDCl₃):

    • The carbonyl carbon of the ester is expected in the range of δ 162-165 ppm.

    • The carbons of the thiophene ring will appear in the aromatic region (δ 125-140 ppm).

    • The methylene carbon of the -OCH₂- group should be around δ 62-65 ppm.

    • The methylene carbon of the -NCH₂- group is expected around δ 57-60 ppm.

    • The methyl carbons of the dimethylamino group should appear around δ 45-48 ppm.

  • Mass Spectrometry (ESI+):

    • The expected molecular ion peak [M+H]⁺ would be at m/z = 200.08.

  • Infrared (IR) Spectroscopy (thin film, cm⁻¹):

    • A strong absorption band corresponding to the C=O stretching of the ester is expected around 1710-1730 cm⁻¹.[7]

    • C-H stretching vibrations of the aromatic thiophene ring will be observed around 3100 cm⁻¹.[8]

    • C-O stretching of the ester should appear in the region of 1250-1300 cm⁻¹.

Safety and Handling

  • DCC (N,N'-Dicyclohexylcarbodiimide): DCC is a potent sensitizer and can cause severe allergic skin reactions upon contact.[4][5] It should be handled with extreme care in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.[9]

  • DMAP (4-Dimethylaminopyridine): DMAP is toxic and should be handled with care. Avoid inhalation of dust and contact with skin and eyes.

  • Dichloromethane (DCM): DCM is a volatile and potentially carcinogenic solvent. All operations involving DCM should be performed in a fume hood.

Conclusion

The Steglich esterification provides a reliable and efficient method for the synthesis of 2-(Dimethylamino)ethyl thiophene-2-carboxylate from readily available starting materials. The mild reaction conditions and good yields make this protocol highly suitable for laboratory-scale synthesis in the context of drug discovery and development. Proper handling of reagents and adherence to safety protocols are paramount for a successful and safe execution of this synthesis.

References

  • Bădiceanu, C. D., & Missir, Al. V. (2007). Synthesis and Characterization of Some New Thioureides of 2-Thiophenecarboxylic Acid with Potential Pharmacological Activity. Farmacia, LV, 416-421.
  • MedChemExpress. (2025, July 10). N,N-Dicyclohexylcarbodiimide(DCC) (Standard)-SDS.
  • Sciencemadness Discussion Board. (2020, July 17). Getting Discouraged With Organic Chemistry As A Hobby. Failed Steglich Esterification.
  • Royal Society of Chemistry. (n.d.). Supporting Information.
  • Reddit. (2021, January 28). What's the easiest way to handle DCC?
  • SynArchive. (n.d.). Steglich Esterification.
  • Royal Society of Chemistry. (2021, July 29). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry.
  • TÜBİTAK Academic Journals. (2022, January 1). Synthesis and reactions of di(thiophen-2-yl)
  • Thieme. (2019). The Steglich Esterification. Angew. Chem., Int. Ed. Engl., 1978, 17, 522–524.
  • Organic Syntheses. (n.d.). Esterification of Carboxylic Acids.
  • Organic Chemistry Portal. (n.d.). Steglich Esterification.
  • Fisher Scientific. (2010, September 7). Safety Data Sheet - Dicyclohexylcarbodiimide.
  • Brumley, D., et al. (2020). Total Synthesis of Anaenamides A, B, and a Biosynthetic Intermediate Anaenoic Acid.
  • IOSR Journal of Applied Chemistry. (2025, June 1).
  • Chemical & Pharmaceutical Bulletin. (1992). Synthesis and Biological Activities of 1-[2-(dimethylamino)ethyl]- And 1-[3-(dimethylamino)propyl]-substituted 3-methyl-1,8-dihydrocycloheptapyrazol-8-ones and Related Compounds. Chem. Pharm. Bull., 40(6), 1606-1609.
  • Phosphorus and Sulfur and the Related Elements. (1982). The Mass Spectra of Some Substituted Thiophene-2-Carboxylic Acids.
  • Polymers (Basel). (2023). Stimuli-Responsive Self-Assembly of Poly(2-(Dimethylamino)ethyl Methacrylate-co-(oligo ethylene glycol)methacrylate)
  • ResearchGate. (n.d.). Improved synthesis method of 2-(dimethylamino) ethyl methacrylate.
  • Journal of the Chemical Society of Japan, Pure Chemistry Section. (1958). The Infrared Absorption Spectra of Thiophene Derivatives. Nippon Kagaku Zasshi, 79(6), 724-728.
  • ChemicalBook. (n.d.). 2-(Dimethylamino)ethyl benzoate synthesis.
  • National Institute of Standards and Technology. (n.d.). Thiophene-2-carboxylic acid ethyl ester.
  • TÜBİTAK Academic Journals. (2014, November 24). Synthesis and characterization of novel 2-{amino} ethoxy-substituted metallophthalocyanines.

  • ResearchGate. (n.d.). The observed and simulated FT-IR spectra of thiophene-2-carbohydrazide.
  • Metabolites. (2019). NMR analysis of carboxylate isotopomers of 13C-metabolites by chemoselective derivatization with 15N-cholamine. Metabolites, 9(10), 205.
  • IOSR Journal of Applied Physics. (n.d.). Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid Based On Density Functional Method.
  • National Institute of Standards and Technology. (n.d.). Thiophene, 2-ethyl-.
  • Molecules. (2022).
  • PubChem. (n.d.). Methyl thenoate.
  • Chemsrc. (2026, March 3). N-(2-(dimethylamino)ethyl)thiophene-2-carboxamide.

Sources

Application

The Alchemist's Guide to Thiophene Synthesis: A One-Pot Approach to 2-Aminothiophene Derivatives

Introduction: The Privileged Scaffold in Modern Drug Discovery The 2-aminothiophene motif is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of biological...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Privileged Scaffold in Modern Drug Discovery

The 2-aminothiophene motif is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of biologically active compounds.[1] Its structural and electronic properties, often serving as a bioisosteric replacement for a phenyl group, have made it a critical component in the design of novel therapeutics.[2] These compounds exhibit a remarkable spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and antipsychotic properties.[1][3][4] The development of efficient, one-pot synthetic methodologies to access diverse libraries of these derivatives is, therefore, of paramount importance to researchers in drug discovery and development.

This comprehensive guide provides an in-depth exploration of the one-pot synthesis of polysubstituted 2-aminothiophenes. While our primary focus will be on the versatile and widely adopted Gewald reaction, we will also delve into alternative modern strategies, offering a holistic view of the synthetic landscape. This document is designed to serve as a practical resource for researchers, providing not only detailed experimental protocols but also the underlying mechanistic principles that govern these powerful transformations.

The Workhorse of 2-Aminothiophene Synthesis: The Gewald Reaction

First reported by Karl Gewald in 1966, the Gewald reaction is a multicomponent reaction that has become the most versatile and utilized method for preparing polysubstituted 2-aminothiophenes.[5] The classical approach involves the condensation of a ketone or aldehyde, an active methylene nitrile (such as malononitrile or ethyl cyanoacetate), and elemental sulfur in the presence of a base.[5][6] The operational simplicity, mild reaction conditions, and broad substrate scope contribute to its widespread application.[5]

Mechanistic Insights: A Stepwise Journey to Aromaticity

The mechanism of the Gewald reaction has been the subject of extensive study and is generally understood to proceed through three key stages, as elucidated by both experimental and computational studies.[7][8] The thermodynamic driving force of the reaction is the formation of the stable aromatic thiophene ring.[7]

  • Knoevenagel Condensation: The reaction is initiated by a base-catalyzed Knoevenagel condensation between the carbonyl compound and the active methylene nitrile.[7] The base, typically a secondary or tertiary amine, deprotonates the active methylene compound, which then attacks the carbonyl carbon, leading to the formation of an α,β-unsaturated nitrile intermediate after dehydration.[2]

  • Sulfur Addition: The next stage involves the addition of elemental sulfur. The precise mechanism of this step is complex and can involve the formation of polysulfide intermediates.[7] Computational studies suggest that the deprotonated α,β-unsaturated nitrile attacks the S8 ring, leading to a polysulfide intermediate.[7]

  • Cyclization and Tautomerization: The sulfur-containing intermediate undergoes an intramolecular cyclization. This is followed by tautomerization to yield the final, stable 2-aminothiophene product.[7]

Gewald_Mechanism reactants Ketone/Aldehyde + Active Methylene Nitrile + S₈ + Base knoevenagel Knoevenagel Condensation reactants->knoevenagel Base-catalyzed intermediate1 α,β-Unsaturated Nitrile knoevenagel->intermediate1 sulfur_addition Sulfur Addition intermediate1->sulfur_addition intermediate2 Sulfur Adduct (Polysulfide Intermediate) sulfur_addition->intermediate2 cyclization Intramolecular Cyclization intermediate2->cyclization intermediate3 Cyclized Intermediate cyclization->intermediate3 tautomerization Tautomerization intermediate3->tautomerization product 2-Aminothiophene Derivative tautomerization->product

Caption: A simplified workflow of the Gewald reaction mechanism.

Experimental Protocols for Gewald Synthesis

The following protocols provide detailed, step-by-step methodologies for performing the Gewald reaction under various conditions.

Protocol 1: General Procedure with Conventional Heating

This protocol outlines a standard one-pot synthesis using an amine base and conventional heating.

Materials:

  • Ketone or aldehyde (1.0 equiv)

  • Active methylene nitrile (e.g., malononitrile or ethyl cyanoacetate) (1.0 equiv)

  • Elemental sulfur (1.1 equiv)

  • Amine base (e.g., diethylamine or morpholine) (1.0-2.0 equiv)

  • Solvent (e.g., ethanol, methanol, or DMF)

  • Round-bottom flask, reflux condenser, magnetic stirrer, and heating mantle

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the ketone/aldehyde, active methylene nitrile, elemental sulfur, and the chosen solvent.

  • With stirring, add the amine base dropwise to the reaction mixture at room temperature.

  • Heat the mixture to a gentle reflux (typically 50-80 °C) with continuous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion (typically 2-4 hours), allow the mixture to cool to room temperature.

  • If a precipitate forms, collect the solid product by filtration, wash with cold ethanol, and dry.

  • If no precipitate forms, remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol).

Protocol 2: Green Chemistry Approach - L-Proline Catalysis

This protocol utilizes the environmentally friendly and cost-effective organocatalyst, L-proline.[3][4]

Materials:

  • Ketone or aldehyde (1.0 equiv)

  • Active methylene nitrile (1.0 equiv)

  • Elemental sulfur (1.1 equiv)

  • L-proline (10 mol%)

  • Dimethylformamide (DMF)

Procedure:

  • In a round-bottom flask, combine the ketone/aldehyde, active methylene nitrile, elemental sulfur, and L-proline in DMF.

  • Stir the mixture at 60 °C.[4]

  • Monitor the reaction by TLC until the starting materials are consumed.

  • After completion, pour the reaction mixture into ice-water and stir.

  • Collect the resulting precipitate by filtration, wash with water, and dry.

  • Further purification can be achieved by recrystallization.

Protocol 3: Heterogeneous Catalysis with Calcium Oxide (CaO)

This method employs a simple, inexpensive, and reusable heterogeneous catalyst.[6]

Materials:

  • Ketone (1.0 mmol)

  • Active methylene nitrile (1.0 mmol)

  • Elemental sulfur (1.1 mmol)

  • Calcium Oxide (CaO) (1.0 mmol)

  • Ethanol (12 mL)

Procedure:

  • Combine the ketone, active methylene nitrile, elemental sulfur, and CaO in ethanol in a round-bottom flask.[6]

  • Heat the mixture at reflux with stirring for 1-1.5 hours.[6]

  • Monitor the reaction by TLC.

  • Once the reaction is complete, filter off the CaO catalyst.

  • Remove the ethanol from the filtrate by evaporation.

  • The crude product can then be purified by recrystallization.

Experimental_Workflow start Start: Assemble Reactants (Ketone/Aldehyde, Nitrile, Sulfur, Catalyst, Solvent) reaction One-Pot Reaction (Heating/Stirring) start->reaction monitoring Monitor Progress (TLC) reaction->monitoring monitoring->reaction Incomplete workup Work-up (Cooling, Filtration/Evaporation) monitoring->workup Complete purification Purification (Recrystallization/Chromatography) workup->purification product Pure 2-Aminothiophene Derivative purification->product

Caption: A general experimental workflow for the one-pot synthesis.

Data Presentation: A Comparative Overview

The choice of catalyst and reaction conditions can significantly impact the efficiency of the Gewald synthesis. The following table summarizes representative data for the synthesis of various 2-aminothiophene derivatives.

Carbonyl CompoundActive Methylene CompoundCatalyst/ConditionsSolventTime (h)Yield (%)Reference(s)
CyclohexanoneMalononitrileL-proline (10 mol%), 60 °CDMF-84[3][4]
CyclopentanoneMalononitrileL-proline (10 mol%), 60 °CDMF-81[3]
Butan-2-oneEthyl CyanoacetateCaO, RefluxEthanol1.588[6]
AcetophenoneEthyl CyanoacetateCaO, RefluxEthanol1.585[6]
CyclohexanoneMalononitrileNa2CaP2O7, RefluxWater195[8]
Ethyl AcetoacetateMalononitrilePiperidinium borate (20 mol%), 100 °CEtOH/H2O0.4294[9]
CyclohexanoneMalononitrileTriethylamine, RTWater1298[2]
Various AldehydesMalononitrileZnO nanoparticles, 100 °CSolvent-free637-86[2]

Beyond the Gewald: Alternative One-Pot Syntheses

While the Gewald reaction is predominant, other elegant one-pot methodologies for the synthesis of 2-aminothiophenes have been developed.

Reaction of 2-Ynals with Thioamides

A metal-free, one-pot synthesis involves the reaction of 2-ynals with thioamides in an alcohol solvent.[10] This transformation proceeds via an aldol condensation, followed by a regioselective intramolecular cyclization and conjugate addition cascade to afford 2,3,5-trisubstituted 2-aminothiophenes.[10] This method offers a different substitution pattern compared to the typical Gewald products.

Gold-Catalyzed Cascade Reaction

A gold(I)-catalyzed cascade reaction of ynamides with propargyl thiols provides a one-pot route to 2-aminothiophenes. The reaction involves a sequence of regioselective hydrothiolation, thio-Claisen rearrangement, and cycloisomerization.

Conclusion: A Versatile Toolkit for Drug Discovery

The one-pot synthesis of 2-aminothiophene derivatives, particularly through the robust and adaptable Gewald reaction, provides an invaluable toolkit for medicinal chemists and researchers in drug development. The continuous evolution of this methodology, with the advent of green catalysts, alternative energy sources, and novel reaction pathways, further expands its utility. The protocols and insights provided in this guide are intended to empower researchers to efficiently generate diverse libraries of these privileged scaffolds, accelerating the discovery of new therapeutic agents.

References

  • Duvauchelle, V., Meffre, P., & Benfodda, Z. (2023). Green methodologies for the synthesis of 2-aminothiophene. Environmental Chemistry Letters, 21(1), 597-621. [Link]

  • Sharma, J., & Champagne, P. A. (2024). Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur. ChemRxiv. [Link]

  • Wang, T., Huang, X. G., Liu, J., Li, B., Wu, J. J., Chen, K. X., ... & Zeng, B. B. (2010). An Efficient One-Pot Synthesis of Substituted 2-Aminothiophenes via Three-Component Gewald Reaction Catalyzed by L-Proline. Synlett, 2010(09), 1351-1354. [Link]

  • Perumal, S., & Kumar, S. (2012). A CaO catalyzed facile one pot synthesis of 2-aminothiophenes using Gewald reaction. Der Pharma Chemica, 4(3), 1083-1089. [Link]

  • Reddy, T. S., & Kumar, A. (2023). Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate), a Conjugate Acid–Base Pair. Synlett. [Link]

  • Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Arkivoc, 2010(1), 209-246. [Link]

  • Khosravi, I., & Lashkari, M. (2022). Selective and facile Synthesis of 2-Aminothiophenes Using Na2CaP2O7 as base Nano-Catalyst. Journal of Chemical Reaction and Synthesis, 12(1), 18-28. [Link]

  • Luo, X., Ge, L. S., An, X. L., Jin, J. H., Wang, Y., Sun, P. P., & Deng, W. P. (2015). Regioselective metal-free one-pot synthesis of functionalized 2-aminothiophene derivatives. The Journal of organic chemistry, 80(9), 4611-4617. [Link]

  • Dömling, A. (2013). Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. Pharmaceuticals, 15(8), 1009. [Link]

  • Wang, Y., et al. (2024). One‐Pot Synthesis of 2‐Aminothiophenes by Au(I)‐Catalyzed Cascade Reaction Including Hydrothiolation, Thio‐Claisen Rearrangement, and Cycloisomerization. Request PDF. [Link]

  • Der Pharma Chemica. (2012). A green chemistry approach to gewald reaction. [Link]

  • Luo, X., et al. (2015). Regioselective metal-free one-pot synthesis of functionalized 2-aminothiophene derivatives. [Link]

  • Wikipedia. (n.d.). Gewald reaction. [Link]

  • Organic Chemistry Portal. (n.d.). An Efficient One-Pot Synthesis of Substituted 2-Aminothiophenes via Three-Component Gewald Reaction Catalyzed by L-Proline. [Link]

  • Journal of Pharmaceutical Negative Results. (2022). An Updated Review On Synthetic Features, Chemical Sciences, And Pharmacological Implications Of The 2- Aminothiophene Derivatives. [Link]

Sources

Method

Topic: Analytical Methods for the Quantification of 2-(Dimethylamino)ethyl thiophene-2-carboxylate

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive guide to the analytical quantification of 2-(Dimethylamino)ethyl thiophene-2-carboxylate...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the analytical quantification of 2-(Dimethylamino)ethyl thiophene-2-carboxylate, a molecule of interest in pharmaceutical development and chemical synthesis. We present two robust, validated analytical methods: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) for routine analysis and purity assessment, and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) for high-sensitivity quantification, particularly in complex biological matrices. This note details the underlying principles, step-by-step protocols for instrumentation, sample preparation, and a complete framework for method validation in accordance with International Council for Harmonisation (ICH) guidelines. The causality behind experimental choices is explained to empower researchers to adapt these methods to their specific needs.

Introduction and Analytical Considerations

2-(Dimethylamino)ethyl thiophene-2-carboxylate is a bifunctional molecule featuring a thiophene-2-carboxylate core and a tertiary amine side chain. The thiophene ring is a known chromophore, making it suitable for UV-based detection. The dimethylamino group is basic, meaning its ionization state is pH-dependent. This property is critical for chromatographic separation, as it influences retention and peak shape.

The choice between HPLC-UV and LC-MS/MS depends on the analytical objective:

  • HPLC-UV is a cost-effective and robust technique ideal for analyzing the compound in relatively clean sample matrices, such as in-process control samples, drug substance purity testing, and dissolution studies.[1][2]

  • LC-MS/MS offers superior sensitivity and selectivity, making it the gold standard for trace-level quantification in complex matrices like plasma, serum, or tissue homogenates, where matrix interference is a significant challenge.[3]

The following protocols are designed to be self-validating systems, grounded in the principles outlined by the ICH Q2(R2) guideline for the validation of analytical procedures.[4]

Method 1: Quantification by HPLC-UV

This method is optimized for the quantification of 2-(Dimethylamino)ethyl thiophene-2-carboxylate in bulk drug substances or simple formulations.

Principle of Separation

Reversed-phase HPLC (RP-HPLC) is employed to separate the analyte from potential impurities. A nonpolar stationary phase (C18) is used with a polar mobile phase. The tertiary amine on the analyte can interact with residual silanol groups on the silica-based stationary phase, leading to peak tailing. To mitigate this, an acidic modifier (e.g., formic acid) is added to the mobile phase. This ensures the consistent protonation of the amine, minimizing undesirable secondary interactions and resulting in sharp, symmetrical peaks.[5] The thiophene ring provides strong UV absorbance, allowing for sensitive detection.

Experimental Protocol: HPLC-UV

Instrumentation and Materials:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and UV/Vis or Photodiode Array (PDA) detector.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Reference Standard: 2-(Dimethylamino)ethyl thiophene-2-carboxylate (purity ≥98%).

  • HPLC-grade acetonitrile, methanol, and water.

  • Formic acid (≥99% purity).

Chromatographic Conditions:

Parameter Condition Justification
Mobile Phase A 0.1% Formic Acid in Water Provides protons to ensure consistent ionization of the analyte.
Mobile Phase B 0.1% Formic Acid in Acetonitrile Organic solvent for elution from the C18 column.
Gradient Elution 10% B to 90% B over 10 minutes Provides efficient separation of the polar analyte from non-polar impurities.
Flow Rate 1.0 mL/min Standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °C Ensures reproducible retention times.
Injection Volume 10 µL Adjustable based on concentration and sensitivity needs.

| Detection Wavelength | 270 nm | The thiophene ring exhibits strong absorbance in this region. A full scan (200-400 nm) with a PDA detector is recommended during method development to determine the optimal wavelength. |

Preparation of Solutions:

  • Stock Solution (1000 µg/mL): Accurately weigh 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and bring to volume with a 50:50 (v/v) mixture of acetonitrile and water.

  • Working Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 50, 100 µg/mL) by serially diluting the stock solution with the mobile phase starting condition (e.g., 90% A, 10% B).[1]

  • Sample Preparation: Accurately weigh the sample to be analyzed and dissolve it in the diluent to achieve a final concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.

Method 2: Quantification by LC-MS/MS

This method provides high sensitivity and selectivity for quantifying the analyte in complex biological matrices.

Principle of Analysis

LC-MS/MS combines the separation power of HPLC with the sensitive and specific detection of tandem mass spectrometry. The analyte is first separated from matrix components chromatographically. It then enters the mass spectrometer source, where it is ionized, typically using Electrospray Ionization (ESI) in positive mode, which readily protonates the tertiary amine to form the precursor ion [M+H]+. This precursor ion is isolated and fragmented via collision-induced dissociation (CID). Specific product ions are then monitored. This process, known as Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM), provides exceptional specificity and reduces chemical noise.[6]

Experimental Protocol: LC-MS/MS

Instrumentation and Materials:

  • LC-MS/MS system (e.g., a triple quadrupole mass spectrometer) with an ESI source.

  • LC system and column as described in the HPLC-UV method.

  • Internal Standard (IS): A structurally similar compound, such as a stable isotope-labeled version of the analyte or a compound with similar chromatographic and ionization behavior.

  • Solvents and reagents as described above.

LC Conditions:

  • The chromatographic conditions can be adapted from the HPLC-UV method. Faster gradients may be possible due to the specificity of MS detection.

MS/MS Conditions:

Parameter Condition Justification
Ionization Mode Electrospray Ionization (ESI), Positive The tertiary amine is easily protonated to form [M+H]+ ions.
Precursor Ion (Q1) [M+H]+ of the analyte The protonated molecular ion of the compound.
Product Ions (Q3) At least two stable, high-intensity fragment ions Monitoring two transitions enhances specificity and confidence in identification. Likely fragments would result from the cleavage of the ester bond or the ethylamine side chain.[7]
Collision Energy (CE) To be optimized for each transition The voltage required to produce the desired fragmentation.

| Dwell Time | 50-100 ms | The time spent monitoring each transition, balanced for sensitivity and the number of data points across a peak. |

Sample Preparation (from Plasma): Protein Precipitation (PPT) Protein precipitation is a common and effective technique for extracting small molecules from biological matrices.[8]

  • Add 200 µL of ice-cold acetonitrile (containing the internal standard) to 100 µL of plasma sample in a microcentrifuge tube.

  • Vortex vigorously for 1 minute to precipitate proteins.

  • Centrifuge at >10,000 x g for 10 minutes at 4 °C.

  • Carefully transfer the supernatant to a clean tube or HPLC vial.

  • Evaporate the solvent under a stream of nitrogen if concentration is needed, then reconstitute in the initial mobile phase.

Method Validation Protocol

A robust analytical method requires validation to ensure it is fit for its purpose. The following parameters should be assessed according to ICH Q2(R2) guidelines.[9][10]

G Start Define Method Purpose & Scope Develop Develop Protocol (HPLC or LC-MS/MS) Start->Develop Validate Perform Validation Experiments Develop->Validate Report Generate Validation Report Validate->Report Specificity Specificity Validate->Specificity Linearity Linearity Accuracy Accuracy Precision Precision Limits Limits Robustness Robustness

Summary of Validation Parameters and Acceptance Criteria

ParameterPurposeTypical Acceptance Criteria
Specificity To ensure the signal is from the analyte only, without interference from matrix components, impurities, or degradation products.Peak purity analysis (for HPLC-UV); no significant interfering peaks at the analyte's retention time in blank samples.
Linearity To demonstrate a proportional relationship between concentration and instrument response over a defined range.Correlation coefficient (r²) ≥ 0.995.
Range The concentration interval over which the method is precise, accurate, and linear.Typically 80-120% of the target concentration for assays.
Accuracy The closeness of the measured value to the true value, often assessed by spike/recovery experiments.[10]Mean recovery of 98.0% to 102.0% for drug substance.
Precision The degree of scatter between a series of measurements from the same sample. Assessed as Repeatability (intra-day) and Intermediate Precision (inter-day/inter-analyst).Relative Standard Deviation (RSD) ≤ 2.0%.[11]
Limit of Detection (LOD) The lowest concentration of analyte that can be reliably detected.Signal-to-Noise ratio (S/N) of 3:1.
Limit of Quantification (LOQ) The lowest concentration of analyte that can be quantified with acceptable precision and accuracy.Signal-to-Noise ratio (S/N) of 10:1; RSD ≤ 10%.
Robustness The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., pH, column temperature, flow rate).RSD of results should remain within acceptable limits (e.g., ≤ 5%).

Data Analysis and System Suitability

Before any sample analysis, a system suitability test must be performed to ensure the chromatographic system is performing adequately. This typically involves multiple injections of a standard solution to check for consistency in retention time, peak area, tailing factor, and theoretical plates.

G

Conclusion

The analytical methods detailed in this application note provide a robust framework for the reliable quantification of 2-(Dimethylamino)ethyl thiophene-2-carboxylate. The HPLC-UV method is well-suited for routine quality control and purity assessments, while the LC-MS/MS method offers the high sensitivity and selectivity required for bioanalytical studies. Adherence to the outlined validation protocols will ensure that the data generated is accurate, reliable, and compliant with global regulatory standards, supporting successful drug development and research outcomes.

References

  • A Review on Analytical Method Validation as Per ICH Guidelines and Protocols. (2025). ResearchGate.
  • Validation of analytical procedures according to the ICH guidelines. Efor Group. Available at: [Link]

  • BA Method Development: Polar Compounds. (2023). BioPharma Services. Available at: [Link]

  • ICH and FDA Guidelines for Analytical Method Validation. (2025). Lab Manager. Available at: [Link]

  • Sample preparation for polar metabolites in bioanalysis. ResearchGate. Available at: [Link]

  • ICH Guidelines for Analytical Method Validation Explained. (2025). AMSbiopharma. Available at: [Link]

  • ICH Q2(R2) Validation of analytical procedures. (2023). European Medicines Agency. Available at: [Link]

  • N-(2-(dimethylamino)ethyl)thiophene-2-carboxamide. (2026). Chemsrc. Available at: [Link]

  • A rapid methodology for the characterization of dialkyl tertiary amine-N-oxide metabolites using structurally dependent dissociation pathways and reconstructed ion current chromatograms. (2010). PubMed. Available at: [Link]

  • Analysis and Quantitation of Fatty Acid Methyl Esters in Biodiesel by High-Performance Liquid Chromatography. (2018). ACS Publications. Available at: [Link]

  • Chromatographic analyses of fatty acid methyl esters by HPLC-UV and GC-FID. (2012). SciELO. Available at: [Link]

  • Overview of Methods and Considerations for Handling Complex Samples. (2020). Chromatography Online. Available at: [Link]

  • HPLC/UV quantitation of retinal, retinol, and retinyl esters in serum and tissues. PMC - NIH. Available at: [Link]

  • Effect of pH on LC-MS Analysis of Amines. Waters Corporation. Available at: [Link]

  • Tailing peak shape of tertiary amines in RP C18 LCMS analysis?. (2023). ResearchGate. Available at: [Link]

  • Analysis of polar primary metabolites in biological samples using targeted metabolomics and LC-MS. (2023). PMC. Available at: [Link]

  • Sample Preparation for Simultaneous Determination of Organic Compounds by Chromatography. (2025). Preprints.org. Available at: [Link]

  • Development of a LC-MS/MS method for the analysis of volatile primary and secondary amines as NIT (naphthylisothiocyanate) derivatives. Semantic Scholar. Available at: [Link]

  • Analysis method development for quantification of by-products formed in the production of 2-(dimethylamino)ethylacrylate. Doria. Available at: [Link]

  • Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. (2019). MDPI. Available at: [Link]

  • Analytical Methods for Quantification of Drug Metabolites in Biological Samples. (2012). IntechOpen. Available at: [Link]

Sources

Application

Application Notes and Protocols for Antimicrobial Studies Using 2-(Dimethylamino)ethyl thiophene-2-carboxylate

Introduction: The Promise of Thiophene-Based Antimicrobials The escalating crisis of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of new therapeutic agents. Thioph...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Promise of Thiophene-Based Antimicrobials

The escalating crisis of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of new therapeutic agents. Thiophene derivatives have emerged as a promising class of heterocyclic compounds, demonstrating a broad spectrum of pharmacological activities, including significant antimicrobial properties.[1][2] The thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, serves as a versatile pharmacophore in medicinal chemistry.[3] The presence of the sulfur atom and the delocalized π-electron system are believed to contribute to the diverse biological activities of these compounds.[2]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of a specific thiophene derivative, 2-(Dimethylamino)ethyl thiophene-2-carboxylate , in antimicrobial studies. These application notes and protocols are designed to be a practical resource, offering not only step-by-step experimental procedures but also the underlying scientific rationale for each step.

Compound Profile: 2-(Dimethylamino)ethyl thiophene-2-carboxylate

Structure:

Physicochemical Properties (Predicted):

While specific experimental data for this compound is not extensively available, its properties can be inferred from its constituent parts: the thiophene-2-carboxylate core and the 2-(dimethylamino)ethyl ester side chain.

PropertyPredicted Value/CharacteristicRationale and Handling Considerations
Molecular Formula C₉H₁₃NO₂S-
Molecular Weight 199.27 g/mol Essential for calculating molar concentrations for stock solutions and dilutions.
Appearance Likely a liquid or low-melting solidBased on similar short-chain esters.
Solubility Sparingly soluble in water, soluble in organic solvents like ethanol, DMSO, and methanol.The tertiary amine group may be protonated at lower pH, potentially increasing aqueous solubility. For in vitro assays, prepare a high-concentration stock solution in 100% DMSO and then dilute in the appropriate aqueous medium.
Stability Thiophene esters may be susceptible to hydrolysis by esterases.[4]Store stock solutions at -20°C or -80°C to minimize degradation. Avoid repeated freeze-thaw cycles. Prepare fresh working solutions for each experiment.

Proposed Mechanism of Antimicrobial Action

The precise mechanism of action for 2-(Dimethylamino)ethyl thiophene-2-carboxylate has not been definitively elucidated. However, based on studies of related thiophene derivatives, several potential mechanisms can be proposed:

  • Disruption of Bacterial Cell Membranes: The amphipathic nature of the molecule, with its lipophilic thiophene ring and hydrophilic dimethylamino group, may allow it to intercalate into and disrupt the integrity of the bacterial cell membrane. This can lead to increased membrane permeability, leakage of essential intracellular components, and ultimately, cell death.[5]

  • Inhibition of Essential Enzymes: Thiophene derivatives have been shown to inhibit crucial bacterial enzymes. One notable target is FtsZ, a protein essential for bacterial cell division.[6] Inhibition of FtsZ polymerization prevents the formation of the Z-ring, a critical step in cytokinesis, leading to filamentation and eventual cell lysis.[6]

  • Interaction with Cellular Macromolecules: The aromatic thiophene ring and its substituents may interact with other vital cellular components, such as DNA or proteins, interfering with their normal function.

The following diagram illustrates a hypothetical mechanism of action involving cell membrane disruption:

Antimicrobial Mechanism cluster_0 Bacterial Cell CellMembrane Cell Membrane Disruption Membrane Disruption CellMembrane->Disruption Intracellular Intracellular Components Leakage Leakage of Components Intracellular->Leakage Compound 2-(Dimethylamino)ethyl thiophene-2-carboxylate Compound->CellMembrane Intercalation Disruption->Leakage CellDeath Cell Death Leakage->CellDeath

Caption: Proposed mechanism of membrane disruption.

Synthesis Protocol: Esterification of Thiophene-2-carboxylic acid

This protocol describes a standard laboratory procedure for the synthesis of 2-(Dimethylamino)ethyl thiophene-2-carboxylate via the esterification of thiophene-2-carboxylic acid with 2-(dimethylamino)ethanol.

Materials:

  • Thiophene-2-carboxylic acid

  • 2-(Dimethylamino)ethanol

  • Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM), anhydrous

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO₄), anhydrous

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve thiophene-2-carboxylic acid (1.0 eq) and 4-dimethylaminopyridine (0.1 eq) in anhydrous dichloromethane.

  • Addition of Alcohol: To the stirred solution, add 2-(dimethylamino)ethanol (1.2 eq).

  • Initiation of Reaction: Cool the mixture to 0°C in an ice bath and add a solution of dicyclohexylcarbodiimide (1.1 eq) in anhydrous dichloromethane dropwise.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up:

    • Filter the reaction mixture to remove the dicyclohexylurea precipitate.

    • Wash the filtrate sequentially with saturated sodium bicarbonate solution, water, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Filter and concentrate the solution under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the pure 2-(Dimethylamino)ethyl thiophene-2-carboxylate.

Synthesis_Workflow Start Thiophene-2-carboxylic acid + 2-(Dimethylamino)ethanol Reaction Esterification with DCC/DMAP in DCM Start->Reaction Workup Filtration and Liquid-Liquid Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product 2-(Dimethylamino)ethyl thiophene-2-carboxylate Purification->Product

Caption: General workflow for synthesis.

Protocols for Antimicrobial Evaluation

The following protocols are based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI) and are designed to assess the in vitro antimicrobial activity of 2-(Dimethylamino)ethyl thiophene-2-carboxylate.

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[7][8]

Materials:

  • 2-(Dimethylamino)ethyl thiophene-2-carboxylate stock solution (e.g., 10 mg/mL in DMSO)

  • Test microorganisms (e.g., Staphylococcus aureus, Escherichia coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of Bacterial Inoculum:

    • From a fresh (18-24 hour) culture plate, select several colonies of the test microorganism.

    • Suspend the colonies in sterile saline or phosphate-buffered saline (PBS).

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[9]

    • Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL.

  • Preparation of Serial Dilutions:

    • Dispense 100 µL of CAMHB into wells 2 through 12 of a 96-well microtiter plate.

    • Add 200 µL of the compound working solution (prepared from the stock) to well 1.

    • Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and continuing this process to well 10. Discard 100 µL from well 10.[7]

    • Well 11 serves as the growth control (no compound), and well 12 is the sterility control (no bacteria).

  • Inoculation and Incubation:

    • Add 100 µL of the prepared bacterial inoculum to wells 1 through 11.

    • Incubate the plate at 37°C for 18-24 hours.

  • Reading and Interpretation:

    • The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity). This can be assessed visually or by measuring the optical density at 600 nm (OD₆₀₀).[9]

Minimum Bactericidal Concentration (MBC) Assay

The MBC is the lowest concentration of an antimicrobial agent that kills ≥99.9% of the initial bacterial inoculum.[1][6]

Procedure:

  • Perform an MIC assay as described above.

  • Subculturing: From each well of the MIC plate that shows no visible growth, take a 10-100 µL aliquot and plate it onto a fresh agar plate (e.g., Tryptic Soy Agar).[1]

  • Incubation: Incubate the agar plates at 37°C for 24-48 hours.[1]

  • Reading and Interpretation: The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.[1]

Time-Kill Kinetics Assay

This assay determines the rate at which a compound kills a bacterial population over time.[10]

Materials:

  • Log-phase bacterial culture

  • 2-(Dimethylamino)ethyl thiophene-2-carboxylate at various concentrations (e.g., 1x, 2x, 4x MIC)

  • CAMHB

  • Sterile tubes or flasks

  • Shaking incubator

  • Apparatus for serial dilutions and plate counting

Procedure:

  • Preparation: Prepare tubes containing CAMHB with the desired concentrations of the compound and a growth control (no compound).

  • Inoculation: Inoculate each tube with the log-phase bacterial culture to a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Sampling: At predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each tube.[5]

  • Quantification: Perform serial dilutions of each aliquot and plate onto agar plates to determine the number of viable bacteria (CFU/mL).

  • Analysis: Plot the log₁₀ CFU/mL against time for each concentration. A bactericidal effect is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.[10]

Protocol for Cytotoxicity Evaluation

It is crucial to assess the potential toxicity of a new antimicrobial compound to mammalian cells. The MTT assay is a common method for this purpose.[3]

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures cell metabolic activity as an indicator of cell viability.

Materials:

  • Mammalian cell line (e.g., HeLa, HEK293)

  • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)

  • 2-(Dimethylamino)ethyl thiophene-2-carboxylate at various concentrations

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Sterile 96-well plates

Procedure:

  • Cell Seeding: Seed the mammalian cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Replace the medium with fresh medium containing serial dilutions of the compound. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Analysis: Cell viability is expressed as a percentage of the vehicle-treated control.

Experimental_Workflow cluster_Antimicrobial Antimicrobial Assays cluster_Cytotoxicity Cytotoxicity Assay MIC MIC Assay MBC MBC Assay MIC->MBC TimeKill Time-Kill Assay MTT MTT Assay Compound 2-(Dimethylamino)ethyl thiophene-2-carboxylate Compound->MIC Compound->TimeKill Compound->MTT

Sources

Method

Application Note: Preclinical Evaluation of 2-(Dimethylamino)ethyl Thiophene-2-Carboxylate (2-DATC) in Oncology Models

Executive Summary The development of novel chemotherapeutic agents requires molecular scaffolds that balance target affinity with physiological bioavailability. 2-(Dimethylamino)ethyl thiophene-2-carboxylate (2-DATC) rep...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of novel chemotherapeutic agents requires molecular scaffolds that balance target affinity with physiological bioavailability. 2-(Dimethylamino)ethyl thiophene-2-carboxylate (2-DATC) represents a highly privileged structural motif in contemporary cancer research. By combining a thiophene bioisostere with a solubilizing dimethylaminoethyl chain, this compound class demonstrates potent antiproliferative and apoptosis-inducing properties across multiple malignancies, including hepatocellular carcinoma (HepG-2, Hep3B), breast cancer (MCF-7, MDA-MB-231), and cervical adenocarcinoma (HeLa)[1][2][3][4].

This application note provides researchers and drug development professionals with a comprehensive mechanistic rationale for utilizing 2-DATC-like scaffolds, alongside rigorously designed, self-validating experimental protocols to evaluate their efficacy and target engagement in vitro.

Mechanistic Rationale & Structural Advantages

The architectural design of 2-DATC is not arbitrary; every functional group serves a distinct pharmacological purpose, driving the causality behind its biological activity:

  • The Thiophene-2-Carboxylate Core: The thiophene ring acts as a classical bioisostere for phenyl groups. However, its electron-rich sulfur atom enables unique sulfur-aromatic (S...π) interactions and altered dipole moments, which enhance binding affinity within hydrophobic protein pockets[1]. Thiophene derivatives have been shown to selectively target critical oncogenic drivers, including the RNA-binding protein HuR[2], the BRCA-1 protein surface[5][6], and the PI3K/mTOR signaling cascade[1][6].

  • The 2-(Dimethylamino)ethyl Chain: This moiety is a critical determinant of the compound's pharmacokinetic and pharmacodynamic profile. At physiological pH (~7.4), the tertiary amine becomes protonated. This protonation serves three functions:

    • Aqueous Solubility: It drastically improves the compound's solubility profile compared to highly lipophilic un-esterified precursors, facilitating formulation and in vivo administration[2].

    • Target Engagement: The positively charged nitrogen forms critical electrostatic salt bridges with negatively charged residues (e.g., aspartate or glutamate) within target binding sites, such as the RNA-recognition motif of HuR[2].

    • Lysosomotropism: The protonated amine enables the compound to accumulate in the acidic environment of cancer cell lysosomes. This lysosomal trapping can induce lysosomal membrane permeabilization (LMP), a known trigger for apoptosis in resistant cancer cells[7].

Target Engagement & Pathway Modulation

Recent pharmacological profiling indicates that thiophene derivatives induce cell cycle arrest and apoptosis through multi-target modulation[3][7]. For instance, benzothiophene carboxylic acids have been identified as potent inhibitors of HuR, preventing the stabilization of mRNAs that code for oncogenic proteins[2]. Furthermore, thiophene analogs have demonstrated the ability to dock onto the BRCA-1 protein, potentially disrupting DNA repair mechanisms and sensitizing cells to apoptosis[5].

MOA cluster_targets Primary Molecular Targets Compound 2-DATC (Thiophene Derivative) Target1 RNA-Binding Protein HuR Compound->Target1 Binds RNA-recognition motif Target2 PI3K / mTOR Pathway Compound->Target2 Kinase inhibition Target3 BRCA-1 Protein Compound->Target3 Surface docking Effect1 mRNA Destabilization Target1->Effect1 Effect2 Cell Cycle Arrest (G0/G1) Target2->Effect2 Effect3 Apoptosis Induction Target3->Effect3

Diagram 1: Multi-target mechanism of action for 2-DATC in cancer cells.

Quantitative Data Presentation

The antiproliferative efficacy of thiophene-based small molecules has been validated across diverse oncological models. The table below synthesizes the IC50 values and putative targets of related structural analogs.

Compound ClassCell Line ModelObserved Potency (IC50)Putative Target / EffectReference
Thiophene-2-carboxylate HepG-2 (Hepatocellular)7.46 µg/mLPI3K/mTOR Inhibition[1]
2-Amino thiophene HeLa / PANC-15.0 - 25.0 µMCell Cycle Arrest[3]
Thiophene carboxamide Hep3B (Hepatocellular)5.46 - 12.58 µMSpheroid Disruption[4]
Benzothiophene acid MDA-MB-231 (Breast)Moderate CytotoxicityHuR Disruption[2]

Experimental Protocols: Self-Validating Systems

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems . They incorporate intrinsic quality control metrics and orthogonal validation steps to prevent false positives arising from assay interference or non-specific toxicity.

Protocol A: Target Engagement via Fluorescence Polarization (FP) Assay

Causality: Cytotoxicity assays alone cannot confirm mechanism of action. To prove that 2-DATC directly disrupts critical protein-RNA interactions (e.g., HuR-mRNA), an FP assay is utilized. Small molecules that displace a fluorescently labeled RNA probe from the massive HuR protein will cause a measurable drop in fluorescence polarization[2].

Self-Validation Mechanism:

  • Positive Control: KH-3 (a validated HuR inhibitor)[2].

  • Negative Control: DMSO vehicle (establishes baseline 0% inhibition).

  • Orthogonal Check: Use a mutant, non-binding RNA probe to rule out compound autofluorescence or non-specific aggregation.

  • Quality Metric: Assay is only valid if the Z'-factor is > 0.5.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare assay buffer (50 mM Tris-HCl pH 7.5, 150 mM NaCl, 2 mM DTT, 0.01% Tween-20).

  • Protein-RNA Complex Assembly: Incubate 10 nM recombinant HuR protein with 2 nM fluorescein-labeled target RNA (e.g., Msi1 RNA) in the assay buffer for 15 minutes at room temperature[2].

  • Compound Addition: Dispense 2-DATC in a 10-point dose-response curve (ranging from 0.1 µM to 100 µM) into a 384-well black microplate.

  • Incubation & Reading: Add the Protein-RNA complex to the compound wells. Incubate for 30 minutes in the dark. Read polarization (mP) using a microplate reader (Ex: 485 nm, Em: 535 nm).

  • Data Analysis: Calculate IC50 using non-linear regression. A dose-dependent decrease in mP confirms competitive displacement.

Protocol B: 3D Spheroid Tumor Penetration & Cytotoxicity Assay

Causality: Standard 2D monolayer cultures fail to replicate the hypoxic cores and extracellular matrix barriers of solid tumors, often leading to overstated compound efficacy. Evaluating 2-DATC in a 3D spheroid model provides a highly predictive assessment of its tissue penetration and clinical viability[4].

Self-Validation Mechanism:

  • Positive Control: Doxorubicin (clinical standard)[3].

  • Therapeutic Window Check: Parallel testing on non-tumor 3T3 murine fibroblasts to ensure the compound selectively targets malignant cells without broad cellular toxicity[3].

  • Quality Metric: Spheroids must exhibit a diameter variance of <10% prior to dosing.

Step-by-Step Methodology:

  • Spheroid Generation: Seed HepG-2 or MCF-7 cells at 1,000 cells/well in ultra-low attachment (ULA) 96-well U-bottom plates. Centrifuge at 200 x g for 5 minutes to promote aggregation.

  • Maturation & QC: Incubate for 72 hours at 37°C, 5% CO2. Image plates to verify single, uniform spheroids per well (diameter variance <10%).

  • Dosing: Treat spheroids with 2-DATC at varying concentrations (1, 5, 10, 25, 50 µM) for 48 hours[3].

  • Viability Assessment: Add CellTiter-Glo® 3D reagent directly to the wells. Shake for 5 minutes to lyse the 3D structures, then incubate for 25 minutes. Read luminescence to quantify ATP levels (directly proportional to viable cell count).

  • Orthogonal Apoptosis Analysis: Harvest parallel spheroids, dissociate using TrypLE, and stain with Annexin V-FITC/PI. Analyze via flow cytometry to confirm that reduced viability is driven by apoptosis rather than mere cytostasis[3][7].

Workflow Step1 1. 3D Spheroid Formation Step2 2. Quality Control (Diameter Variance <10%) Step1->Step2 Step3 3. 2-DATC Dosing (1-50 µM, 48h) Step2->Step3 Pass Step4 4. Orthogonal Validation Step3->Step4 Assay1 CellTiter-Glo 3D (Viability) Step4->Assay1 Assay2 Flow Cytometry (Apoptosis) Step4->Assay2

Diagram 2: Self-validating 3D spheroid workflow for assessing cytotoxicity.

References

  • Source: BMC Chemistry (via nih.gov)
  • Source: Clin Cancer Investig J.
  • Theoretical Model of Thiophene and Its Derivatives Interaction with BRCA-1 Source: Galaxy Publication URL
  • Source: PMC (nih.gov)
  • Source: PubMed (nih.gov)
  • Discovery of New Apoptosis-Inducing Agents for Breast Cancer Based on Ethyl 2-Amino-4,5,6,7-Tetra Hydrobenzo[b]Thiophene-3-Carboxylate: Synthesis, In Vitro, and In Vivo Activity Evaluation Source: MDPI URL
  • Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Source: An-Najah Staff URL

Sources

Application

Application Notes &amp; Protocol: A Comprehensive Guide to the N-Acylation of 2-(Dimethylamino)ethyl thiophene-2-carboxylate

Abstract This technical guide provides a detailed and robust protocol for the N-acylation of 2-(Dimethylamino)ethyl thiophene-2-carboxylate. N-acylated thiophene derivatives are a significant class of compounds in medici...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a detailed and robust protocol for the N-acylation of 2-(Dimethylamino)ethyl thiophene-2-carboxylate. N-acylated thiophene derivatives are a significant class of compounds in medicinal chemistry, notably as potential modulators of GABAB receptors.[1][2] This document outlines the foundational chemical principles, a step-by-step experimental workflow based on the highly reliable Schotten-Baumann reaction, characterization guidelines, and troubleshooting advice. The content herein is designed for researchers, scientists, and drug development professionals, aiming to provide both practical instructions and a deeper understanding of the reaction's causality and mechanics.

Introduction and Scientific Context

N-acylation is a cornerstone of organic synthesis, involving the introduction of an acyl group (R-C=O) onto a nitrogen atom. This transformation is fundamental for the synthesis of amides, a ubiquitous functional group in pharmaceuticals, natural products, and advanced materials.[3] The reaction of an amine with an acylating agent, such as an acyl chloride or anhydride, proceeds through a nucleophilic acyl substitution mechanism.[4][5]

The target substrate, 2-(Dimethylamino)ethyl thiophene-2-carboxylate, contains a secondary amine that serves as the nucleophile. The resulting N-acylated products are of significant interest. For instance, derivatives of 2-(acylamino)thiophene have been synthesized and characterized as metabolically stable and orally effective positive allosteric modulators of the GABAB receptor, highlighting their therapeutic potential.[1] This protocol provides a standardized, efficient, and reproducible method for synthesizing these valuable compounds.

Principle of the Reaction: The Schotten-Baumann Method

The protocol described here employs Schotten-Baumann conditions, a classic and highly effective method for acylating amines and alcohols.[6][7][8] The reaction is typically performed in a two-phase system (an inert organic solvent and water) or in a single organic phase with a non-nucleophilic organic base.

The core principles are:

  • Nucleophilic Attack : The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the acyl chloride, forming a tetrahedral intermediate.[6][9]

  • Elimination : This unstable intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion as a good leaving group.

  • Acid Neutralization : The reaction produces hydrochloric acid (HCl) as a byproduct. A base (in this protocol, triethylamine) is crucial to neutralize the HCl. This prevents the protonation of the starting amine, which would render it non-nucleophilic and halt the reaction.[7][9]

The overall transformation is a robust method for forming a stable amide bond.

Caption: Generalized mechanism of N-acylation via the Schotten-Baumann reaction.

Detailed Experimental Protocol

This section provides a step-by-step procedure for the N-acylation of 2-(Dimethylamino)ethyl thiophene-2-carboxylate with a representative acyl chloride (e.g., benzoyl chloride).

Materials and Reagents
ReagentCAS NumberFormulaMW ( g/mol )Role
2-(Dimethylamino)ethyl thiophene-2-carboxylate90376-79-9C₉H₁₃NO₂S215.27Substrate (Nucleophile)
Benzoyl Chloride98-88-4C₇H₅ClO140.57Acylating Agent
Triethylamine (Et₃N)121-44-8C₆H₁₅N101.19Base (HCl Scavenger)
Dichloromethane (DCM), anhydrous75-09-2CH₂Cl₂84.93Solvent
Saturated Sodium Bicarbonate Solution144-55-8NaHCO₃ (aq)84.01Aqueous Wash
Brine (Saturated NaCl Solution)7647-14-5NaCl (aq)58.44Aqueous Wash
Anhydrous Magnesium Sulfate7487-88-9MgSO₄120.37Drying Agent
Silica Gel (for chromatography)7631-86-9SiO₂60.08Stationary Phase
Equipment
  • Round-bottom flask with stir bar

  • Dropping funnel

  • Ice bath

  • Magnetic stirrer

  • Rotary evaporator

  • Separatory funnel

  • Glassware for column chromatography

  • TLC plates (silica gel 60 F₂₅₄)

Step-by-Step Procedure

Reaction Setup

  • To a dry 100 mL round-bottom flask containing a magnetic stir bar, add 2-(Dimethylamino)ethyl thiophene-2-carboxylate (1.0 g, 4.64 mmol, 1.0 equiv.).

  • Dissolve the substrate in 20 mL of anhydrous dichloromethane (DCM).

  • Add triethylamine (0.78 mL, 5.57 mmol, 1.2 equiv.) to the solution.

  • Cool the flask in an ice bath to 0 °C with continuous stirring.

Addition of Acylating Agent 5. In a separate vial, dissolve benzoyl chloride (0.59 mL, 5.11 mmol, 1.1 equiv.) in 5 mL of anhydrous DCM. 6. Transfer this solution to a dropping funnel and add it dropwise to the stirred amine solution over 15-20 minutes, ensuring the internal temperature remains below 5 °C. A white precipitate (triethylamine hydrochloride) will form.

Reaction and Monitoring 7. After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. 8. Stir the reaction for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 50% Ethyl Acetate in Hexane). The disappearance of the starting amine spot indicates reaction completion.

Workup and Purification 9. Quench the reaction by adding 20 mL of deionized water. 10. Transfer the mixture to a separatory funnel. Separate the organic layer. 11. Wash the organic layer sequentially with:

  • 20 mL of saturated sodium bicarbonate (NaHCO₃) solution (to remove excess acyl chloride and HCl).
  • 20 mL of water.
  • 20 mL of brine (to reduce the solubility of organic material in the aqueous phase).
  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
  • Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane to afford the pure N-acylated product.

A[label="1. Dissolve Amine Substrate\n& Triethylamine in DCM"]; B[label="2. Cool to 0°C\nin Ice Bath"]; C [label="3. Add Benzoyl Chloride\n(in DCM) Dropwise"]; D [label="4. Stir at Room Temp\n(2-4 hours)"]; E [label="5. Monitor by TLC"]; F [label="6. Aqueous Workup\n(H₂O, NaHCO₃, Brine)"]; G [label="7. Dry Organic Layer\n(MgSO₄)"]; H [label="8. Concentrate Solvent\n(Rotary Evaporator)"]; I[label="9. Purify by Column\nChromatography"]; J [label="Pure N-Acylated Product"];

A -> B -> C -> D -> E; E -> F [label="Reaction Complete"]; F -> G -> H -> I -> J; }

Caption: Step-by-step experimental workflow for N-acylation.

Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques:

  • ¹H and ¹³C NMR Spectroscopy : To confirm the covalent structure. Expect to see characteristic signals for the aromatic protons of the benzoyl group and a downfield shift of the protons adjacent to the newly formed amide nitrogen.

  • Mass Spectrometry (MS) : To confirm the molecular weight of the product.

  • Infrared (IR) Spectroscopy : To confirm the presence of key functional groups. A strong absorption band between 1630-1680 cm⁻¹ is characteristic of the amide C=O stretch.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Yield 1. Inactive amine (protonated).2. Decomposed acyl chloride.3. Insufficient base.1. Ensure the starting amine is the free base. 2. Use freshly opened or distilled acyl chloride.3. Ensure at least 1.1 equivalents of base are used.
Incomplete Reaction 1. Insufficient reaction time or temperature.2. Low reactivity of the acylating agent.1. Allow the reaction to stir longer or gently warm to 30-40 °C.2. Consider using a more reactive acylating agent if necessary.
Side Product Formation 1. O-acylation if water is present.2. Reaction with solvent.3. Di-acylation (unlikely for secondary amines).1. Use anhydrous solvents and reagents.2. Ensure the solvent (DCM) is inert.3. Maintain controlled temperature during addition.
Difficult Purification Co-elution of product and impurities.Optimize the eluent system for column chromatography. Consider using a different purification method like recrystallization if the product is a solid.

Safety Precautions

  • Personal Protective Equipment (PPE) : Always wear safety glasses, a lab coat, and chemical-resistant gloves.

  • Fume Hood : Conduct the entire experiment in a well-ventilated fume hood.

  • Reagent Handling :

    • Acyl Chlorides : Are corrosive and lachrymatory. Handle with extreme care. Quench any spills or excess reagent carefully with a solution of sodium bicarbonate.

    • Dichloromethane (DCM) : Is a volatile and suspected carcinogen. Avoid inhalation and skin contact.

    • Triethylamine : Is flammable and has a strong, unpleasant odor. Handle in a fume hood.

Conclusion

The N-acylation of 2-(Dimethylamino)ethyl thiophene-2-carboxylate via Schotten-Baumann conditions is a highly efficient and reliable method for synthesizing valuable amide derivatives. This protocol, grounded in well-established chemical principles, offers a clear pathway from starting materials to a purified product. By carefully controlling reaction conditions and following the outlined workup and purification procedures, researchers can consistently obtain high yields of the desired N-acylated compounds for further investigation in pharmaceutical and chemical research.

References

  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]

  • Jackson, C. L., et al. (2016). Acetic Acid as a Catalyst for the N-Acylation of Amines Using Esters as the Acyl Source.
  • Bougrin, K., & Soufiaoui, M. (2008). An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. ARKIVOC, (x), 23-31.
  • Hartough, H. D. (1949). U.S. Patent No. 2,492,629. Washington, DC: U.S.
  • Capelli, A. M., et al. (2013). Synthesis and pharmacological characterization of 2-(acylamino)thiophene derivatives as metabolically stable, orally effective, positive allosteric modulators of the GABAB receptor. Journal of Medicinal Chemistry, 56(9), 3620-35. Retrieved from [Link]

  • Save My Exams. (2023). Acyl Chlorides & Esters (Edexcel A Level Chemistry): Revision Note. Retrieved from [Link]

  • Iannotti, F. A., et al. (2019). N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes. Molecules, 24(23), 4393. Retrieved from [Link]

  • Bertini, S., et al. (2015). Synthesis, structural properties, and pharmacological evaluation of 2-(acylamino)thiophene-3-carboxamides and analogues thereof. RSC Advances, 5(89), 72776-72787. Retrieved from [Link]

  • Lu, H., & Cheng, J. (2010). General Method for Purification of α-Amino acid-N-carboxyanhydrides Using Flash Chromatography. Organic Letters, 12(23), 5604–5607.
  • Gowda, D. C., et al. (2005). Convenient, Cost-Effective, and Mild Method for the N-Acetylation of Anilines and Secondary Amines.
  • Palmieri, G., et al. (2019). β-Nitroacrylates as Starting Materials of Thiophene-2-Carboxylates Under Continuous Flow Conditions. European Journal of Organic Chemistry, 2019(31), 5267-5273.
  • CN112812031A - Preparation method of N-acyl amino acid type surfactant. (2021).
  • Jackson, C. L., et al. (2016). Acetic acid as a catalyst for the N-acylation of amines using esters as the acyl source. Chemical Communications. Retrieved from [Link]

  • SATHEE. (n.d.). Chemistry Schotten Baumann Reaction. Retrieved from [Link]

  • CN101906092B - Preparation method of 2-thiophenecarboxylic acid. (2012).
  • BYJU'S. (2019, November 17). Schotten Baumann Reaction. Retrieved from [Link]

  • Wang, S., et al. (2014). Mild liquid-phase friedel-crafts acylation of thiophene to 2-acetylthiophene over solid-acid catalysts. Macromolecular Symposia, 335(1), 123-130.
  • Study.com. (n.d.). Acylation Overview, Mechanism & Agents. Retrieved from [Link]

  • Wang, Y., et al. (2024). Catalytic N-Acylation for Access to N–N Atropisomeric N-Aminoindoles. Organic Letters.
  • Svecova, V., et al. (2020). Analysis of Derivatized N-Acyl Amino Acid Surfactants Using HPLC and HPLC/MS. Molecules, 25(19), 4589.
  • Gultyai, V. P., et al. (2026). Synthesis of Ethyl 2-Amino-6-hydroxy-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate and Ethyl 6-(Acetyloxy). Molbank, 2026(1), M144.
  • Knorre, D. G., et al. (1994). Nucleoside N-acylation with active derivatives of amino acids. Bioorganicheskaia Khimiia, 20(11), 1246-1252.
  • Lokey Lab Protocols. (2017, March 7). Schotten-Baumann Reaction. Retrieved from [Link]

  • Kadaba, P. K. (2007). Concurrent esterification and N-acetylation of amino acids with orthoesters: A useful reaction with interesting mechanistic implications. Beilstein Journal of Organic Chemistry, 3, 11.
  • Al-Warhi, T., et al. (2025).
  • Patil, S., et al. (n.d.). Catalyzed N-acylation of carbamates and oxazolidinones by Heteropolyacids (HPAs). Sciforum.
  • Senthamarai, T., et al. (2018). Direct Catalytic N‐Alkylation of α‐Amino Acid Esters and Amides Using Alcohols with High Retention of Stereochemistry. Chemistry – A European Journal, 24(40), 10103-10107.
  • Kim, Y., et al. (2012). D-π-A Structured Porphyrins for Highly Efficient Dye-Sensitized Soar Cells.
  • Houben-Weyl. (2003). 3.2.2.2 Acylation of an Amino Acid Active Ester, "Backing Off Procedure". In Science of Synthesis.
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Method

Application Notes &amp; Protocols: A Senior Scientist's Guide to the Gewald Synthesis of 2-Aminothiophenes

Introduction: The Enduring Utility of a Classic Multicomponent Reaction Since its discovery by Karl Gewald in the 1960s, the Gewald reaction has established itself as a cornerstone of heterocyclic chemistry.[1][2][3][4]...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Enduring Utility of a Classic Multicomponent Reaction

Since its discovery by Karl Gewald in the 1960s, the Gewald reaction has established itself as a cornerstone of heterocyclic chemistry.[1][2][3][4] It is a robust and highly versatile one-pot, three-component reaction (3CR) that provides straightforward access to polysubstituted 2-aminothiophenes.[5][6] The operational simplicity, mild reaction conditions, and ready availability of starting materials have contributed to its widespread adoption.[2][3]

The 2-aminothiophene scaffold is a privileged structure in medicinal chemistry and materials science, found at the core of numerous biologically active compounds, including anti-inflammatory drugs like Tinoridine, antipsychotics like Olanzapine, and various kinase inhibitors.[6][7][8][9] This guide moves beyond a simple recitation of steps to provide an in-depth analysis of the experimental setup, explaining the causal relationships between reactant choice, reaction conditions, and outcomes. It is designed for researchers, scientists, and drug development professionals seeking to master this powerful synthetic tool.

Pillar 1: Mechanistic Insight – The "Why" Behind the Synthesis

A thorough understanding of the reaction mechanism is paramount for troubleshooting and optimization. The Gewald synthesis elegantly combines three fundamental organic transformations in a single pot. The generally accepted mechanism proceeds through the following key stages.[5][10][11]

  • Knoevenagel-Cope Condensation: The reaction is initiated by a base-catalyzed condensation between the carbonyl compound (an aldehyde or ketone) and the active methylene nitrile.[10][12][13][14] This step generates water and a crucial α,β-unsaturated nitrile intermediate, also known as a Knoevenagel adduct.[5] The amine base (e.g., morpholine, piperidine) acts as a catalyst, facilitating the deprotonation of the active methylene compound.[14]

  • Michael Addition of Sulfur: Elemental sulfur (S₈) adds to the electron-deficient β-carbon of the Knoevenagel adduct.[6] The precise mechanism of sulfur addition is complex and an area of ongoing study, but it is understood to involve the formation of a sulfurated intermediate.[10][12][13][14] The amine base may also play a role here in activating the sulfur ring.

  • Intramolecular Cyclization & Tautomerization: The terminal sulfur atom of the intermediate then performs a nucleophilic attack on the carbon atom of the nitrile group, leading to ring closure.[9] A final, rapid tautomerization (a prototropic shift) of the resulting imine yields the stable, aromatic 2-aminothiophene product.[5][10]

Gewald_Mechanism cluster_reactants Reactants R1_CO_R2 Carbonyl (Ketone/Aldehyde) Knoevenagel_Adduct α,β-Unsaturated Nitrile R1_CO_R2:e->Knoevenagel_Adduct:w Knoevenagel-Cope Condensation (+ Base) NC_CH2_X Active Methylene Nitrile NC_CH2_X:e->Knoevenagel_Adduct:w S8 Elemental Sulfur (S₈) Sulfur_Adduct Sulfur Adduct Knoevenagel_Adduct->Sulfur_Adduct Michael Addition (+ S₈) Cyclized_Intermediate Cyclized Intermediate Sulfur_Adduct->Cyclized_Intermediate Intramolecular Cyclization Product 2-Aminothiophene Product Cyclized_Intermediate->Product Tautomerization

Caption: Simplified mechanism of the Gewald reaction.

Pillar 2: The Experimental Setup – A Self-Validating System

The success of the Gewald synthesis hinges on the judicious selection of four key components: the carbonyl substrate, the active methylene nitrile, the base/catalyst system, and the solvent.

Substrate Selection: Defining the Thiophene Core
  • Carbonyl Compound (R¹/R² substituents): A wide array of aldehydes and ketones can be employed. Aldehydes are generally more reactive than ketones. Sterically hindered ketones (e.g., di-isopropyl ketone) and some aryl ketones can be sluggish, often requiring higher temperatures, longer reaction times, or alternative protocols like microwave assistance.[14][15][16]

  • Active Methylene Nitrile (C3 substituent): This component is critical as it dictates the nature of the electron-withdrawing group at the C3 position of the thiophene ring. The choice here is a primary driver of the final product's chemical properties.

    • Malononitrile (X = CN): Highly reactive, yields 2-amino-3-cyanothiophenes.

    • Ethyl Cyanoacetate (X = COOEt): Very common, yields 2-amino-3-ethoxycarbonylthiophenes.

    • Cyanoacetamide (X = CONH₂): Yields 2-amino-3-carboxamidothiophenes, which can be accessed directly using this reagent, avoiding multi-step post-functionalization of esters or nitriles.[4][17]

Catalyst and Solvent: The Reaction Environment
  • The Base: The base is not merely a catalyst but a crucial promoter of the initial condensation.

    • Secondary Amines (Morpholine, Piperidine): These are highly effective and the most commonly used bases. They are strong enough to facilitate the Knoevenagel condensation without promoting significant side reactions.[3][14]

    • Tertiary Amines (Triethylamine): Also widely used, particularly when the secondary amine might participate in unwanted side reactions.[4][14]

    • Catalytic Systems: Modern variations employ catalytic amounts (e.g., 10 mol%) of catalysts like L-proline or piperidinium borate, which enhances the green profile of the synthesis by reducing waste.[7][9]

  • The Solvent: The solvent's primary role is to solubilize the reactants, particularly the elemental sulfur.

    • Polar Protic Solvents (Ethanol, Methanol): These are the most common and effective solvents. They offer good solubility for the reactants and facilitate a clean workup, as the product often precipitates upon cooling or addition to water.[18]

    • Polar Aprotic Solvents (DMF): Can be used for less reactive substrates due to its higher boiling point, but workup can be more complex.[3][19]

    • Solvent-Free/Mechanochemistry: An environmentally friendly alternative involves running the reaction neat, either by conventional heating or under high-speed ball milling (mechanochemistry), which can dramatically reduce reaction times and simplify purification.[16]

Pillar 3: Field-Proven Protocols

The following protocols provide detailed, step-by-step methodologies for both classical and modern variations of the Gewald synthesis.

Protocol 1: Classical Gewald Synthesis via Conventional Heating

This protocol describes a standard, reliable one-pot synthesis effective for a wide range of substrates.[6]

Materials & Equipment:

  • Ketone or aldehyde (1.0 equiv)

  • Active methylene nitrile (e.g., ethyl cyanoacetate) (1.0 equiv)

  • Elemental sulfur (powdered) (1.1 equiv)

  • Amine base (e.g., morpholine) (1.0 - 1.2 equiv)

  • Solvent (e.g., absolute ethanol)

  • Round-bottom flask, reflux condenser, magnetic stirrer with heating plate

  • Standard laboratory glassware for workup and purification

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add the carbonyl compound (1.0 equiv), the active methylene nitrile (1.0 equiv), and ethanol (approx. 3-5 mL per mmol of carbonyl compound).

  • Base Addition: Begin stirring the mixture at room temperature. Slowly add the amine base dropwise. A slight exotherm may be observed. Stir for 15-20 minutes.

  • Sulfur Addition: Add the powdered elemental sulfur to the mixture in one portion.

  • Heating & Monitoring: Attach a reflux condenser and heat the reaction mixture to 50-60 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 2-6 hours).

  • Work-up & Isolation: Allow the reaction to cool to room temperature. In many cases, the product will begin to crystallize. Pour the reaction mixture slowly into a beaker of ice-water with stirring.

  • Product Collection: Collect the resulting precipitate by vacuum filtration. Wash the solid thoroughly with cold water, followed by a small amount of cold ethanol or hexane to remove residual impurities.

  • Purification: Dry the crude product. If necessary, purify further by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.[14]

Protocol 2: Microwave-Assisted Solvent-Free Synthesis

This protocol offers a green, rapid alternative, particularly useful for less reactive or sterically hindered substrates.[6][16]

Materials & Equipment:

  • Ketone or aldehyde (1.0 equiv)

  • Active methylene nitrile (1.0 equiv)

  • Elemental sulfur (1.2 equiv)

  • Solid support (e.g., KF-Alumina) or a catalytic amount of base (e.g., 10 mol% morpholine)

  • Mortar and pestle

  • Microwave-safe reaction vessel with a snap-cap

  • Microwave reactor

Procedure:

  • Preparation of Mixture: In a mortar, thoroughly grind together the ketone (1.0 equiv), active methylene nitrile (1.0 equiv), sulfur (1.2 equiv), and the solid support/catalyst until a homogeneous powder is formed.[6]

  • Microwave Irradiation: Transfer the mixture to a microwave-safe vessel. Seal the vessel and place it in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 100-120 °C) for a short duration (e.g., 5-15 minutes). Note: Power and time settings should be optimized for the specific substrates and reactor.

  • Extraction: After the reaction, allow the vessel to cool to room temperature. Add a suitable solvent (e.g., ethyl acetate or dichloromethane) to the solid mixture and stir or sonicate to extract the product.

  • Isolation & Purification: Filter off the solid support. Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure. Purify the crude residue by column chromatography or recrystallization as needed.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A 1. Charge Flask with Carbonyl, Nitrile, Solvent B 2. Add Base Catalyst A->B C 3. Add Elemental Sulfur B->C D 4. Heat Mixture (e.g., 50-60 °C) C->D E 5. Monitor by TLC D->E F 6. Cool to RT E->F G 7. Precipitate in Ice-Water F->G H 8. Filter & Wash Solid G->H I 9. Recrystallize or Column Chromatography H->I J Pure 2-Aminothiophene I->J

Caption: General experimental workflow for the Gewald reaction.

Data Summary & Troubleshooting

The yield of the Gewald reaction is highly dependent on the specific substrates and conditions used. The following table provides representative data from the literature.

Carbonyl CompoundActive Methylene NitrileBase/CatalystSolventTemp (°C)Time (h)Yield (%)Reference
CyclohexanoneEthyl CyanoacetateMorpholineEthanolReflux285[20]
AcetophenoneMalononitrileTriethylamineEthanol70588[4]
PropanalCyanoacetamideTriethylamineEthanol70491[17]
CyclopentanoneEthyl CyanoacetateL-Proline (10 mol%)DMF60384[7]
CyclohexanoneMalononitrilePiperidinium Borate (20 mol%)EtOH/H₂O1000.496[9]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low or No Product Yield Inefficient Knoevenagel Condensation: Starting materials may be impure; base may be inappropriate or insufficient.[14][18]Verify purity of reactants. Screen different bases (e.g., morpholine, piperidine, DBU). For sterically hindered ketones, perform a two-step reaction by first isolating the Knoevenagel adduct.[14]
Poor Sulfur Reactivity/Solubility: Temperature may be too low; solvent may be suboptimal.[18]Optimize temperature (try a range from 40-70 °C). Ensure a polar solvent like ethanol or DMF is used. Use finely powdered sulfur.
Formation of Multiple Byproducts Side Reactions: Dimerization of the α,β-unsaturated nitrile intermediate can compete with cyclization.[18] Excessively high temperatures can promote decomposition.Lower the reaction temperature. Consider slower, portion-wise addition of sulfur. Ensure stoichiometry is accurate.
Difficulty in Purification Oily Product: Product may not be crystalline at room temperature.Attempt purification via silica gel column chromatography. Try to form a crystalline salt or derivative for easier handling.
Persistent Impurities: Byproducts may co-crystallize with the desired product.Screen different recrystallization solvents. If unsuccessful, use column chromatography with a shallow eluent gradient.

References

  • Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry. [Link]

  • Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC. [Link]

  • Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur. ChemRxiv. [Link]

  • Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Semantic Scholar. [Link]

  • Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Semantic Scholar. [Link]

  • THE GEWALD SYNTHESIS. Journal of the Brazilian Chemical Society. [Link]

  • Gewald reaction. Wikipedia. [Link]

  • Synthesis of Novel 2-Aminothiophene-3-carboxylates by Variations of the Gewald Reaction. R Discovery. [Link]

  • Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. ACS Publications. [Link]

  • Gewald Reaction. Organic Chemistry Portal. [Link]

  • First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction. PMC. [Link]

  • A Solvent-Free, One-Step, One-Pot Gewald Reaction for Alkyl-aryl Ketones via Mechanochemistry. MDPI. [Link]

  • Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC. [Link]

  • Cyanoacetamide MCR (III): Three-Component Gewald Reactions Revisited. ACS Publications. [Link]

  • An Efficient One-Pot Synthesis of Substituted 2-Aminothiophenes via Three-Component Gewald Reaction Catalyzed by L-Proline. Organic Chemistry Portal. [Link]

  • Cyanoacetamide MCR (III): Three-Component Gewald Reactions Revisited. PMC. [Link]

  • The Gewald multicomponent reaction. PubMed. [Link]

  • A green chemistry approach to gewald reaction. Der Pharma Chemica. [Link]

  • Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate), a Conjugate Acid–Base Pair. Synfacts. [Link]

  • Gewald Reaction for Thiophene Synthesis. Scribd. [Link]

  • Exploring the scope of the Gewald reaction: Expansion to a four-component process. ResearchGate. [Link]

  • First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction. MDPI. [Link]

Sources

Application

"2-(Dimethylamino)ethyl thiophene-2-carboxylate" as a building block for heterocyclic compounds

Application Note: 2-(Dimethylamino)ethyl Thiophene-2-Carboxylate as a Versatile Pharmacophoric Building Block Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Professionals Content Type: Technic...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 2-(Dimethylamino)ethyl Thiophene-2-Carboxylate as a Versatile Pharmacophoric Building Block

Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Professionals Content Type: Technical Guide & Experimental Protocols

Executive Summary & Chemical Significance

In the design of heterocyclic active pharmaceutical ingredients (APIs), the selection of core building blocks dictates both the pharmacodynamic affinity and the pharmacokinetic fate of the resulting drug. 2-(Dimethylamino)ethyl thiophene-2-carboxylate represents a highly privileged structural motif, combining a lipophilic thiophene ring with a basic, ionizable tertiary amine side chain via a metabolically labile ester linkage.

This specific architecture is the cornerstone for two major classes of therapeutics:

  • Local Anesthetics: The thiophene ring acts as a bioisostere for the benzene ring found in classic anesthetics (e.g., procaine, tetracaine). The incorporation of a thiophene ring significantly enhances lipid solubility, allowing for superior tissue and cortical bone penetration[1].

  • Anticholinergic/Antispasmodic Agents: The 2-(dimethylamino)ethyl ester moiety is a classic pharmacophore for muscarinic receptor antagonism.

Crucially, the ester bond serves as a "metabolic soft spot." Once the drug enters systemic circulation, it is rapidly hydrolyzed by plasma pseudocholinesterases into inactive metabolites, drastically reducing the elimination half-life and minimizing systemic toxicity[1][2].

Physicochemical & Pharmacokinetic Profiling

To understand the utility of this building block, it is essential to compare it against its benzene-based counterpart. The substitution of a phenyl ring with a thiophene ring alters the electron density and steric bulk, directly impacting the molecule's behavior in biological systems[1].

Table 1: Comparative Profiling of Aromatic Ester Pharmacophores

ParameterBenzene Analog (e.g., Procaine core)Thiophene Analog (Thiophene-2-carboxylate core)Causality / Clinical Impact
Aromatic Core PhenylThiophenylThiophene provides a different electrostatic potential map, altering receptor binding kinetics.
Lipophilicity BaselineElevatedEnhanced lipid solubility facilitates rapid diffusion across nerve sheaths and dense cortical bone[1].
Metabolism Moderate esterase hydrolysisRapid esterase hydrolysisThe thiophene ester is cleaved exponentially faster in plasma, yielding a shorter half-life (~20-30 mins)[1][2].
Systemic Toxicity ModerateLowRapid clearance prevents toxic systemic accumulation, making it ideal for repeated localized dosing[1].
Primary Utility General peripheral anesthesiaDental anesthesia, localized GI antispasmodicsHigh local efficacy combined with rapid systemic deactivation[2].

Synthetic Workflows & Methodologies

The synthesis and derivatization of 2-(dimethylamino)ethyl thiophene-2-carboxylate require careful selection of reagents to prevent the premature cleavage of the ester bond.

Synthesis of the Tertiary Amine Ester (Na_v Channel Blocker)

While acid chloride routes are common, they can lead to unwanted side reactions with the basic tertiary amine. A milder, highly efficient approach utilizes carbodiimide coupling (EDC) with a catalytic nucleophilic accelerator (DMAP)[3][4].

Protocol 1: EDC/DMAP-Mediated Esterification

  • Objective: Synthesize 2-(dimethylamino)ethyl thiophene-2-carboxylate without ester hydrolysis.

  • Reagents: Thiophene-2-carboxylic acid (1.0 eq), 2-(dimethylamino)ethanol (1.1 eq), EDC·HCl (1.2 eq), DMAP (0.1 eq), Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM).

  • Step-by-Step Procedure:

    • Activation: Dissolve thiophene-2-carboxylic acid and EDC·HCl in anhydrous THF under an inert nitrogen atmosphere. Stir for 15 minutes at 0 °C to form the active O-acylisourea intermediate.

    • Coupling: Add DMAP followed by the dropwise addition of 2-(dimethylamino)ethanol. Causality: DMAP attacks the intermediate to form a highly reactive acylpyridinium species, accelerating the esterification and preventing the formation of unreactive N-acylureas[3].

    • Propagation: Allow the reaction to warm to 25 °C and stir overnight (approx. 12-15 hours)[3].

    • Workup: Quench the reaction with water. Extract the organic layer with saturated aqueous NaHCO3​ , followed by brine. Causality: Avoid strong acidic or basic aqueous washes, as the newly formed ester is highly susceptible to hydrolysis.

    • Purification: Dry the organic layer over anhydrous Na2​SO4​ , concentrate in vacuo, and purify via flash chromatography (Silica gel, EtOAc/Hexane gradient)[4].

Quaternization for Antispasmodic Applications

To convert the local anesthetic building block into a peripherally acting antispasmodic, the tertiary amine is alkylated to form a quaternary ammonium salt.

Protocol 2: N-Alkylation (Quaternization)

  • Objective: Permanently charge the molecule to restrict Blood-Brain Barrier (BBB) penetration.

  • Procedure:

    • Dissolve 2-(dimethylamino)ethyl thiophene-2-carboxylate (1.0 eq) in dry acetone.

    • Add methyl iodide (1.5 eq) dropwise at room temperature.

    • Reflux the mixture for 4 hours. Causality: The SN​2 reaction is driven to completion by heat, and the resulting quaternary salt is insoluble in acetone, driving the equilibrium forward via precipitation.

    • Cool the mixture to 0 °C. Filter the resulting white crystalline precipitate and wash with cold diethyl ether to remove unreacted starting materials.

Visualizing Pathways and Workflows

Synthetic Pipeline

The following diagram illustrates the divergent synthetic pathways from the base thiophene-2-carboxylic acid to either a local anesthetic or an antispasmodic agent.

Synthesis A Thiophene-2-carboxylic acid C EDC·HCl / DMAP (Coupling) A->C B 2-(Dimethylamino)ethanol B->C D 2-(Dimethylamino)ethyl thiophene-2-carboxylate (Local Anesthetic) C->D THF, 25°C E Methyl Iodide (Quaternization) D->E F Quaternary Ammonium Salt (Antispasmodic) E->F Acetone, Reflux

Caption: Synthetic workflow for esterification and subsequent quaternization of the thiophene building block.

Pharmacological Mechanism of Action (Na_v Blockade)

The efficacy of the tertiary amine ester relies on its pH-dependent ionization. It must be un-ionized to cross the nerve sheath, but protonated to bind to the intracellular domain of the voltage-gated sodium channel ( Nav​ ).

MOA A Local Administration of Ester B Tissue/Bone Penetration (Unionized Lipophilic Base) A->B High Lipid Solubility E Plasma Esterase Cleavage (Metabolic Soft Spot) A->E Systemic Absorption C Intracellular Protonation (Active Cation) B->C Physiological pH (7.4) D Na_v Channel Blockade (Anesthetic Effect) C->D F Rapid Excretion (Low Systemic Toxicity) E->F Hydrolysis

Caption: Pharmacokinetic and pharmacodynamic pathway of thiophene-2-carboxylate tertiary amine esters.

References

  • Articaine - Wikipedia Source: Wikipedia URL:[Link]

  • Articaine - ChemEurope Source: ChemEurope URL:[Link]

  • Transesterification of (hetero)aryl esters with phenols by an Earth-abundant metal catalyst Source: Royal Society of Chemistry (RSC) URL:[Link]

  • The synthesis and mesogenic behaviour of the first series of low molar mass thieno[3,2-b]thiophene-2-carboxylate ester-based mesogens Source: Taylor & Francis Online URL:[Link]

Sources

Method

functionalization of the thiophene ring in "2-(Dimethylamino)ethyl thiophene-2-carboxylate"

An in-depth guide to the regioselective functionalization of the thiophene core in 2-(Dimethylamino)ethyl thiophene-2-carboxylate, tailored for researchers and drug development professionals. This document provides a det...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth guide to the regioselective functionalization of the thiophene core in 2-(Dimethylamino)ethyl thiophene-2-carboxylate, tailored for researchers and drug development professionals. This document provides a detailed exploration of synthetic strategies, experimental protocols, and the chemical principles governing the modification of this versatile heterocyclic scaffold.

Introduction: The Thiophene-2-Carboxylate Scaffold

The molecule 2-(Dimethylamino)ethyl thiophene-2-carboxylate presents a unique synthetic challenge and opportunity. It comprises a thiophene ring, an electron-rich aromatic heterocycle, substituted at the C2 position with an electron-withdrawing ester group. This substitution pattern significantly influences the ring's reactivity. The ester group deactivates the thiophene ring towards electrophilic attack and directs incoming electrophiles primarily to the C5 position. The dimethylaminoethyl ester side chain, while seemingly a simple solubilizing group, can also play a role in certain reaction pathways, particularly under basic conditions or in metal-directed reactions.

This guide outlines three principal avenues for the functionalization of this thiophene core: direct electrophilic substitution, regioselective metalation followed by electrophilic quench, and palladium-catalyzed cross-coupling reactions. Each section provides not only the "how" but, more critically, the "why," grounding the protocols in mechanistic understanding to empower researchers to adapt and innovate.

Part A: Electrophilic Aromatic Substitution

Electrophilic aromatic substitution (SEAr) is a foundational strategy for modifying electron-rich heterocycles like thiophene. However, the presence of the deactivating carboxylate group at C2 necessitates carefully chosen conditions to achieve efficient and regioselective transformation, which will overwhelmingly occur at the C5 position.

Halogenation: Introducing a Versatile Handle

Introducing a halogen atom (typically bromine or chlorine) onto the thiophene ring is a crucial first step for many subsequent transformations, particularly for cross-coupling reactions.

Causality and Insights: Thiophene is highly reactive towards electrophilic halogenation, often leading to polysubstitution. The C2-ester group tempers this reactivity, allowing for more controlled monosubstitution at the electron-rich C5 position. N-Bromosuccinimide (NBS) and N-Chlorosuccinimide (NCS) are preferred reagents over elemental bromine or chlorine because they provide a low, steady concentration of the electrophilic halogen, minimizing side reactions and improving selectivity. The reaction is typically conducted in a non-polar solvent like dichloromethane (DCM) or a polar aprotic solvent like N,N-Dimethylformamide (DMF) or acetonitrile at or below room temperature to control the reaction rate.

Protocol 1: Regioselective Bromination at C5

ParameterConditionRationale
Reagents 2-(Dimethylamino)ethyl thiophene-2-carboxylate, N-Bromosuccinimide (NBS) (1.05 - 1.1 eq.)NBS is a mild and selective source of electrophilic bromine. A slight excess ensures complete conversion.
Solvent N,N-Dimethylformamide (DMF) or AcetonitrilePolar aprotic solvents facilitate the reaction and solubilize the starting materials.
Temperature 0 °C to Room TemperatureLow temperature controls the exothermic reaction and prevents over-bromination.
Reaction Time 2 - 12 hoursMonitored by TLC or GC-MS until starting material is consumed.

Step-by-Step Methodology:

  • Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 1.0 equivalent of 2-(Dimethylamino)ethyl thiophene-2-carboxylate in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Reagent Addition: Add N-Bromosuccinimide (1.05 equivalents) portion-wise over 15-20 minutes, ensuring the internal temperature does not rise significantly.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2-12 hours. Monitor the reaction's progress by TLC.

  • Work-up: Upon completion, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield 2-(Dimethylamino)ethyl 5-bromothiophene-2-carboxylate.

Nitration

Nitration of thiophene must be approached with caution due to the ring's sensitivity to strong oxidizing acids, which can lead to explosive reactions and degradation.[1][2] Milder nitrating agents are essential.

Causality and Insights: The standard nitrating mixture (HNO₃/H₂SO₄) is too harsh for thiophene. Acetyl nitrate, prepared in situ from nitric acid and acetic anhydride, is a much milder electrophile that can effectively nitrate the deactivated ring at the C5 position. The reaction is performed at low temperatures to prevent thermal decomposition and side product formation.[3][4][5]

Protocol 2: Regioselective Nitration at C5

ParameterConditionRationale
Reagents 2-(Dimethylamino)ethyl thiophene-2-carboxylate, Acetic Anhydride, Nitric Acid (fuming)Forms acetyl nitrate in situ, a milder nitrating agent.
Solvent Acetic AnhydrideServes as both solvent and reagent.
Temperature -10 °C to 0 °CCritical for controlling the reaction and preventing decomposition.
Reaction Time 1 - 3 hoursTypically a rapid reaction at low temperature.

Step-by-Step Methodology:

  • Nitrating Mixture Preparation: In a separate flask, carefully add fuming nitric acid dropwise to an excess of acetic anhydride, maintaining the temperature below 10 °C. Allow this mixture to stir for 15 minutes at 0 °C.

  • Setup: Dissolve the starting thiophene ester in acetic anhydride and cool to -10 °C.

  • Reagent Addition: Add the pre-formed acetyl nitrate solution dropwise to the thiophene solution, ensuring the temperature remains below 0 °C.

  • Reaction: Stir the mixture at low temperature for 1-3 hours.

  • Work-up: Carefully pour the reaction mixture onto crushed ice and allow it to warm to room temperature. Neutralize with a saturated sodium bicarbonate solution.

  • Purification: Extract the product with ethyl acetate. Wash the organic layers, dry, and concentrate. Purify the resulting nitrothiophene by column chromatography.

Part B: Metalation and Subsequent Functionalization

Deprotonation of the thiophene ring with a strong base creates a potent nucleophile, which can then react with a wide range of electrophiles. This strategy offers excellent regiocontrol, often complementing electrophilic substitution.

Directed Lithiation at C5

Causality and Insights: The most acidic proton on the 2-substituted thiophene ring is at the C5 position. Treatment with a strong organolithium base, such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA), will selectively remove this proton.[6][7][8][9] The resulting 5-lithiated species is a powerful nucleophile. This reaction must be carried out under strictly anhydrous and inert conditions at low temperatures (-78 °C) to prevent side reactions. The dimethylamino group in the side chain is unlikely to direct lithiation to the C3 position in the presence of the more acidic C5 proton but could potentially coordinate with the lithium, stabilizing the intermediate.

Protocol 3: Lithiation and Quench with an Electrophile (e.g., CO₂)

ParameterConditionRationale
Reagents Starting Ester, n-Butyllithium (n-BuLi) (1.1 eq.), Electrophile (e.g., dry CO₂)n-BuLi is a strong, non-nucleophilic base suitable for deprotonation.
Solvent Anhydrous Tetrahydrofuran (THF)Aprotic and polar, stabilizes the organolithium intermediate.
Temperature -78 °CPrevents decomposition of the lithiated intermediate and side reactions.
Reaction Time 1 - 2 hoursDeprotonation is usually rapid, followed by the quench.

Step-by-Step Methodology:

  • Setup: To a flame-dried, three-neck flask under argon, add the starting ester dissolved in anhydrous THF.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Base Addition: Add n-BuLi (1.1 equivalents) dropwise via syringe. The solution may change color, indicating the formation of the anion. Stir for 1 hour at -78 °C.

  • Electrophilic Quench: Bubble dry carbon dioxide gas through the solution (or add crushed dry ice).

  • Reaction: Allow the mixture to slowly warm to room temperature.

  • Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl). Acidify with 1M HCl to protonate the newly formed carboxylate.

  • Purification: Extract with ethyl acetate, dry the organic layer, and concentrate. Purify by chromatography or recrystallization to yield the 5-carboxy-thiophene-2-carboxylate derivative.

Workflow for Lithiation and Functionalization

G start 2-(Dimethylamino)ethyl thiophene-2-carboxylate lithiation Deprotonation with n-BuLi THF, -78 °C start->lithiation intermediate 5-Lithio-thiophene Intermediate lithiation->intermediate electrophiles Quench with Electrophile (e.g., CO₂, R-CHO, R-X, TMSCl) intermediate->electrophiles product 5-Functionalized Thiophene Product electrophiles->product

Caption: Lithiation at C5 followed by electrophilic quench.

Part C: Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are among the most powerful tools in modern organic synthesis for forming C-C and C-heteroatom bonds.[10][11] These reactions typically require a halogenated thiophene precursor, such as the 5-bromo derivative prepared in Protocol 1.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction couples an organohalide with an organoboron compound.[12][13][14][15][16][17] It is widely used due to the stability and low toxicity of the boronic acid reagents and the reaction's tolerance for a broad range of functional groups.

Causality and Insights: The reaction proceeds via a catalytic cycle involving a palladium(0) species. Key steps are the oxidative addition of the palladium catalyst into the C-Br bond of the thiophene, transmetalation with the boronic acid (activated by a base), and reductive elimination to form the new C-C bond and regenerate the catalyst. The choice of ligand, base, and solvent is crucial for high yields.[18][19]

Protocol 4: Suzuki-Miyaura Coupling of 5-Bromo-thiophene Derivative

ParameterConditionRationale
Substrates 5-Bromo-thiophene derivative (1.0 eq.), Aryl/heteroaryl boronic acid (1.2-1.5 eq.)Slight excess of boronic acid drives the reaction to completion.
Catalyst Pd(PPh₃)₄ (2-5 mol%) or PdCl₂(dppf) (2-5 mol%)Common, effective palladium catalysts for Suzuki couplings.
Base Na₂CO₃, K₂CO₃, or Cs₂CO₃ (2-3 eq.)Activates the boronic acid for the transmetalation step.
Solvent Toluene/Water, Dioxane/Water, or DMEBiphasic or aqueous solvent systems are standard for Suzuki reactions.
Temperature 80 - 110 °CThermal energy is required to drive the catalytic cycle.

Step-by-Step Methodology:

  • Setup: In a flask, combine the 5-bromo-thiophene derivative (1.0 eq.), the boronic acid (1.2 eq.), the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and the base (e.g., Na₂CO₃, 2.0 eq.).

  • Solvent Addition: Add the solvent system (e.g., a 4:1 mixture of toluene and water).

  • Degassing: Degas the mixture thoroughly by bubbling argon or nitrogen through it for 15-20 minutes.

  • Reaction: Heat the mixture to reflux (typically 80-110 °C) under an inert atmosphere for 4-24 hours. Monitor by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature. Dilute with water and extract with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by column chromatography to yield the 5-aryl-thiophene derivative.

General Cross-Coupling Workflow

G start 2-(Dimethylamino)ethyl thiophene-2-carboxylate halogenation Halogenation (NBS) (Protocol 1) start->halogenation halide 5-Bromo-thiophene Intermediate halogenation->halide coupling Pd-Catalyzed Cross-Coupling (Suzuki, Stille, Heck, etc.) halide->coupling product 5-Aryl/Alkenyl/Alkynyl Thiophene Product coupling->product

Caption: Two-step functionalization via halogenation and cross-coupling.

Stille Coupling

The Stille reaction couples an organohalide with an organostannane reagent. It is highly versatile but is often avoided due to the toxicity of the tin reagents and byproducts.[16][20][21][22]

Protocol 5: Stille Coupling of 5-Bromo-thiophene Derivative

ParameterConditionRationale
Substrates 5-Bromo-thiophene derivative (1.0 eq.), Organostannane (e.g., R-SnBu₃) (1.1 eq.)Stannanes are potent transmetalating agents.
Catalyst Pd(PPh₃)₄ (2-5 mol%)A robust catalyst for Stille couplings.
Solvent Anhydrous Toluene or DMFAprotic, high-boiling solvents are typically used.
Temperature 90 - 120 °CHigh temperature is needed to facilitate the reaction.

Step-by-Step Methodology:

  • Setup: Combine the 5-bromo-thiophene derivative, organostannane, and Pd(PPh₃)₄ in a flask.

  • Solvent and Degassing: Add anhydrous toluene and degas the mixture with argon.

  • Reaction: Heat to reflux for 6-24 hours under an inert atmosphere until completion.

  • Work-up: Cool the reaction, dilute with an organic solvent, and wash with a saturated aqueous KF solution (to precipitate tin salts) and then brine.

  • Purification: Dry the organic layer, concentrate, and purify by column chromatography.

Heck Coupling

The Heck reaction forms a C-C bond between an organohalide and an alkene.[23][24][25][26][27] It is an excellent method for introducing vinyl groups.

Protocol 6: Heck Coupling of 5-Bromo-thiophene Derivative

ParameterConditionRationale
Substrates 5-Bromo-thiophene derivative (1.0 eq.), Alkene (1.5 eq.)An excess of the alkene partner is common.
Catalyst Pd(OAc)₂ (2-5 mol%) with a phosphine ligand (e.g., P(o-tolyl)₃)The ligand stabilizes the palladium catalyst and modulates its reactivity.
Base Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (2.0 eq.)A non-nucleophilic organic base is required to neutralize the HBr formed.
Solvent DMF or AcetonitrilePolar aprotic solvents are standard.
Temperature 80 - 120 °CThermal energy is required.

Step-by-Step Methodology:

  • Setup: Combine the 5-bromo-thiophene derivative, alkene, Pd(OAc)₂, and phosphine ligand in a sealable reaction vessel.

  • Solvent and Base: Add the solvent (e.g., DMF) and the base (e.g., Et₃N).

  • Degassing and Sealing: Degas the mixture and seal the vessel.

  • Reaction: Heat the reaction to the desired temperature for 12-48 hours.

  • Work-up: Cool, filter through celite to remove palladium black, and dilute with water.

  • Purification: Extract with an organic solvent, wash, dry, and concentrate. Purify by column chromatography.

Sonogashira Coupling

The Sonogashira coupling reaction creates a C-C bond between an organohalide and a terminal alkyne, providing access to alkynylated thiophenes.[28][29][30][31][32]

Protocol 7: Sonogashira Coupling of 5-Bromo-thiophene Derivative

ParameterConditionRationale
Substrates 5-Bromo-thiophene derivative (1.0 eq.), Terminal Alkyne (1.2 eq.)The alkyne is the nucleophilic partner.
Catalyst PdCl₂(PPh₃)₂ (2-5 mol%)A standard palladium catalyst for this reaction.
Co-catalyst Copper(I) Iodide (CuI) (5-10 mol%)Essential for the catalytic cycle.
Base Triethylamine (Et₃N) or Diisopropylamine (DIPA)Serves as both the base and often as the solvent.
Solvent THF or DMF (if the base is not used as solvent)Aprotic solvents are used.
Temperature Room Temperature to 60 °COften proceeds under milder conditions than other couplings.

Step-by-Step Methodology:

  • Setup: In a flask under an inert atmosphere, combine the 5-bromo-thiophene derivative, PdCl₂(PPh₃)₂, and CuI.

  • Solvent and Reagents: Add the solvent (e.g., THF) and the base (e.g., Et₃N). Finally, add the terminal alkyne.

  • Degassing: Degas the mixture with argon.

  • Reaction: Stir at room temperature or with gentle heating for 2-12 hours.

  • Work-up: Filter the reaction mixture through celite, and concentrate the filtrate.

  • Purification: Dissolve the residue in an organic solvent, wash with water and brine, dry, and concentrate. Purify by column chromatography.

References

  • Lavenot, L., Gozzi, C., Ilg, K., Orlova, I., Penalva, V., & Lemaire, M. (1998). Extension of the Heck Reaction to the Arylation of Activated Thiophenes. Journal of Organometallic Chemistry, 567(1-2), 49–55. [Link]

  • Wang, H., et al. (2019). Palladium-Catalyzed Controllable Reductive/Oxidative Heck Coupling between Cyclic Enones and Thiophenes via C–H Activation. ACS Publications. [Link]

  • Various Authors. Thiophene Metallation and Cross-Coupling Chemistry. ResearchGate. [Link]

  • Cravotto, G., et al. (2021). Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air. MDPI. [Link]

  • Gueguen, G., et al. Lithiation of 3-aminobenzo[b]thiophene and 3-aminothiophene derivatives. The Journal of Organic Chemistry. [Link]

  • Brandsma, L., et al. Base‐induced deprotonation and ring opening of thiophene and some of its derivatives. Wiley Online Library. [Link]

  • Nourbakhsh, N., et al. (1998). Synthesis of Mixed Thiophene/Furan Oligomers by Stille Coupling. ACS Publications. [Link]

  • Cravotto, G., et al. (2021). Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air. MDPI. [Link]

  • Wang, Y., et al. Highly efficient C–C cross-coupling for installing thiophene rings into π-conjugated systems. Organic Chemistry Frontiers (RSC Publishing). [Link]

  • Nourbakhsh, N., et al. (1998). Synthesis of Mixed Thiophene/Furan Oligomers by Stille Coupling. ACS Publications. [Link]

  • Gjøs, N., & Gronowitz, S. (1984). Lithiation reaction of 2,5-dibromothiophene. Academia.edu. [Link]

  • Utkina, E., et al. (2024). Synthesis of Thieno[3,2-b]thiophenes from 2,5-Dicarbonyl 3-Nitrothiophenes via Nucleophilic Aromatic Substitution of the Nitro Group with Thiolates. MDPI. [Link]

  • Gschwend, H. W., & Rodriguez, H. R. Lateral Lithiation Reactions Promoted by Heteroatomic Substituents. Chemistry and Chemists. [Link]

  • Baraznenok, I. L., et al. (2016). Synthesis of π-conjugated systems bearing thiophene and pyrrole heterocycles through palladium catalyzed cross-coupling. CORE. [Link]

  • D'Andola, G., et al. Thiophene-Based Trimers and Their Bioapplications: An Overview. PMC - NIH. [Link]

  • Khan, I., et al. (2022). Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction. PMC. [Link]

  • Bando, Y., et al. (2024). A New Process To Prepare Thiophene-2-Carbonyl Chloride. ACS Publications. [Link]

  • Epp, J. B., et al. (2007). Development of potential manufacturing routes for substituted thiophenes. PMC. [Link]

  • Vendina, I., et al. (2014). o-DIRECTED LITHIATION OF ACYLATED HYDROXYTHIOPHENES. LOCKSS. [Link]

  • Le, K. T., et al. (2017). Investigation of Heck coupling on 6-bromo[2,3-d]thienopyrimidines for construction of new EGFR inhibitor lead structures. RSC Publishing. [Link]

  • Cooper, J., & Scrowston, R. M. (1971). Substitution reactions of benzo[b]thiophen derivatives. Part III. Nitration of benzo[b]thiophen-2-carboxylic acid and its 3-methyl derivative. Journal of the Chemical Society C: Organic. [Link]

  • Wang, H., et al. (2019). Palladium-Catalyzed Controllable Reductive/Oxidative Heck Coupling between Cyclic Enones and Thiophenes via C–H Activation. Organic Letters. [Link]

  • Hien, T. T. T., et al. Synthesis of some mono and dialkynyl derivatives containing thieno[3,2-b]thiophene ring via Sonogashira alkynylation reaction. Tạp chí Khoa học - hcmue. [Link]

  • Kumar, P., et al. (2025). Thiophene Derivatives as Versatile Precursors for (Hetero)Arene and Natural Product Synthesis. PMC. [Link]

  • Martina, S. L. C., et al. (2002). Solvent-Free, Microwave-Assisted Synthesis of Thiophene Oligomers via Suzuki Coupling. The Journal of Organic Chemistry. [Link]

  • Iqbal, M. F., et al. (2022). Arylation of halogenated thiophene carboxylate via Suzuki–Miyaura reaction. Taylor & Francis Online. [Link]

  • Raindl, S., et al. (2019). Synthesis of Tetrasubstituted Thiophenes via Direct Metalation. ACS Publications. [Link]

  • Candeias, N. R., & Afonso, C. A. M. (2019). Acyl Sonogashira Cross-Coupling: State of the Art and Application to the Synthesis of Heterocyclic Compounds. MDPI. [Link]

  • Sancilio, F. The Versatility of Halogenated Thiophenes in Organic Synthesis. Sancilio. [Link]

  • Zhang, H., et al. (2017). Synthesis of 2-substituted benzo[ b ]thiophene via a Pd-catalyzed coupling of 2-iodothiophenol with phenylacetylene. RSC Advances. [Link]

  • Gronowitz, S., & Dahlgren, T. (1971). Metallation of Thieno[2,3-b]thiophene and Thieno[3,2-b]thiophene with Butyllithium. SciSpace. [Link]

  • Kseniya, O., et al. (2024). Facile synthesis of diiodoheteroindenes and understanding their Sonogashira cross-coupling selectivity. Organic & Biomolecular Chemistry. [Link]

  • Epp, J. B., et al. (2007). Development of potential manufacturing routes for substituted thiophenes. PubMed. [Link]

  • Pathak, T. P., & Sigman, M. S. (2011). Stille Cross-Coupling Reactions of Alkenylstannanes with Alkenyl Iodides Mediated by Copper(I) Thiophene2-carboxylate. ResearchGate. [Link]

  • Elguero, J., et al. (2015). Synthesis and Reactions of Halo- substituted Alkylthiophenes. A Review. ResearchOnline@JCU. [Link]

  • Process for the preparation of halogen-thiophene-2-carboxylic acids.
  • Schmidt, M. W., & Müller, T. J. J. (2016). Thiophene-forming one-pot synthesis of three thienyl-bridged oligophenothiazines and their electronic properties. PMC. [Link]

  • Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille Reaction. University of Windsor. [Link]

  • Verma, M. (2016). Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica. [Link]

  • Hartough, H. D. (1946). Continuous catalytic process for the acylation of thiophenes.
  • Sitkin, A. I., et al. (1981). Nitro derivatives of the thiophene series. 3. Study of the nitration of thiophene ?,?-unsaturated ketones in the presence of protic and aprotic acids. R Discovery. [Link]

  • Snieckus, V. The scope and limitations of carboxamide-induced .beta.-directed metalation of 2-substituted furan, thiophene, and 1-methylpyrrole derivatives. The Journal of Organic Chemistry. [Link]

  • Taits, S. Z., & Goldfarb, Y. L. Formyl and Acyl Derivatives of Thiophenes and their Reactions. ResearchGate. [Link]

  • Hartough, H. D., & Sardella, J. J. (1947). Acylation of thiophene.
  • Li, J. J. (2021). Decarboxylative Acylation of Carboxylic Acids: Reaction Investigation and Mechanistic Study. CCS Chemistry. [Link]

  • Meijer, J., & Wynberg, H. (1982). Thienothiophenes. Part 2.1 Synthesis, metallation and bromine→lithium exchange reactions of thieno[3,2-b]thiophene and its polybromo derivatives. Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • Meijer, J., & Wynberg, H. (1982). Thienothiophenes. Part 2.1 Synthesis, metallation and bromine→lithium exchange reactions of thieno[3,2-b]thiophene and its polybromo derivatives. Semantic Scholar. [Link]

Sources

Application

Application Notes &amp; Protocols: A High-Throughput Screening Workflow for Identifying Novel Fungicidal Agents Based on the 2-(Dimethylamino)ethyl thiophene-2-carboxylate Scaffold

Introduction: The Rationale for Thiophene-Based Antifungal Discovery The global rise of invasive fungal infections, coupled with an increase in antifungal resistance, presents a significant threat to public health. This...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Rationale for Thiophene-Based Antifungal Discovery

The global rise of invasive fungal infections, coupled with an increase in antifungal resistance, presents a significant threat to public health. This challenge necessitates the urgent discovery of new antifungal agents with novel mechanisms of action.[1][2] Heterocyclic compounds, particularly those containing a thiophene ring, are of significant interest in medicinal chemistry due to their wide range of biological activities, including antimicrobial, anti-inflammatory, and cytotoxic properties.[3][4][5] The thiophene nucleus is a key structural component in several established agricultural fungicides and pharmaceutical agents, suggesting its utility as a privileged scaffold for drug discovery.[6][7]

This document details a comprehensive workflow for the synthesis and subsequent screening of novel derivatives of "2-(Dimethylamino)ethyl thiophene-2-carboxylate." The objective is to identify lead compounds with potent fungicidal activity and a favorable selectivity profile. The protocols herein are designed for researchers in mycology, medicinal chemistry, and drug development, providing a robust framework from initial synthesis to in vitro efficacy and safety assessment. We will focus on established, standardized methodologies, such as broth microdilution for antifungal susceptibility testing and colorimetric assays for cytotoxicity, to ensure data reproducibility and relevance.[8][9][10]

Section 1: General Synthesis of Thiophene-2-Carboxamide Derivatives

The core structure can be synthesized and derivatized through established organic chemistry reactions. The following is a representative synthetic route starting from thiophene-2-carboxylic acid.

Principle: The primary synthetic route involves the amidation of thiophene-2-carboxylic acid with N,N-dimethylethylenediamine. This foundational molecule can then be further modified, for instance, by substitution on the thiophene ring to generate a library of derivatives for screening.

Protocol 1.1: Synthesis of N-(2-(dimethylamino)ethyl)thiophene-2-carboxamide

  • Activation of Carboxylic Acid: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve thiophene-2-carboxylic acid (1 equivalent) in a suitable aprotic solvent such as Dichloromethane (DCM) or Tetrahydrofuran (THF).

  • Add a coupling agent like N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 equivalents) and an activator such as 4-Dimethylaminopyridine (DMAP) (0.1 equivalents). Stir the mixture at room temperature for 30 minutes.

  • Amine Addition: Slowly add N,N-dimethylethylenediamine (1.2 equivalents) to the reaction mixture.

  • Reaction Monitoring: Allow the reaction to proceed at room temperature for 12-24 hours. Monitor the reaction progress using Thin-Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, filter the reaction mixture to remove urea by-products. Wash the filtrate with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product using column chromatography on silica gel to yield the target compound, N-(2-(dimethylamino)ethyl)thiophene-2-carboxamide.[11]

  • Characterization: Confirm the structure and purity of the synthesized compound using techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.[5][12]

Further derivatization can be achieved by using substituted thiophene-2-carboxylic acids as starting materials or by performing electrophilic substitution reactions on the thiophene ring of the final product.[13]

Section 2: High-Throughput Antifungal Susceptibility Screening

The primary goal is to determine the Minimum Inhibitory Concentration (MIC) of the synthesized derivatives against a panel of clinically and agriculturally relevant fungal pathogens. The broth microdilution method, as recommended by the Clinical and Laboratory Standards Institute (CLSI), is the gold standard for this purpose due to its reproducibility and amenability to high-throughput formats.[8][9]

// Styling synthesis, stock, plate, inoculate, incubate, read, cyto_plate, cyto_incubate, cyto_assay, cyto_read, si_calc, select [penwidth=1.5, color="#5F6368"]; synthesis, stock [fillcolor="#FBBC05"]; plate, inoculate, incubate, read [fillcolor="#4285F4", fontcolor="#FFFFFF"]; cyto_plate, cyto_incubate, cyto_assay, cyto_read [fillcolor="#EA4335", fontcolor="#FFFFFF"]; si_calc, select [fillcolor="#34A853", fontcolor="#FFFFFF"]; }

Caption: The relationship between IC₅₀, MIC, and the resulting Selectivity Index.

Section 4: Data Presentation and Interpretation

All quantitative data should be summarized in a clear, tabular format to facilitate the comparison of derivatives and the identification of promising candidates.

Table 1: Hypothetical Screening Data for Thiophene Derivatives

Compound IDFungus StrainMIC (µg/mL)Cell LineIC₅₀ (µg/mL)Selectivity Index (SI)
TH-001 C. albicans4HepG2>128>32
TH-002 C. albicans32HepG2963
TH-003 A. fumigatus8HepG2>128>16
TH-004 C. albicans2HepG2168
Fluconazole C. albicans1HepG2>256>256

In this hypothetical example, compound TH-001 would be considered a promising hit due to its potent antifungal activity (MIC = 4 µg/mL) and very low cytotoxicity (IC₅₀ >128 µg/mL), resulting in a high Selectivity Index.

Section 5: Outlook - Advancing to In Vivo Models

Compounds that demonstrate high potency (low MIC) and a high selectivity index (SI > 10) are candidates for further preclinical evaluation. The next logical step is to assess their efficacy in an animal model of infection. [2][14]A widely used and clinically relevant model is the murine model of disseminated candidiasis. [2][15] In this model, mice are infected systemically with Candida albicans via tail vein injection. [15]The test compound is then administered (e.g., orally or intraperitoneally) at various doses. Efficacy is primarily assessed by two endpoints:

  • Survival: Monitoring the survival rate of treated mice compared to an untreated control group. [2]2. Fungal Burden: Quantifying the number of colony-forming units (CFU) in target organs (typically the kidneys) at the end of the study. [2][16] Successful outcomes in such in vivo models are a critical prerequisite for advancing a compound toward clinical development.

References

  • Creative Biolabs. (n.d.). Antifungal Drug In Vitro Cytotoxicity Assessment Service.
  • Dannaoui, E. (2017). Techniques for the Assessment of In Vitro and In Vivo Antifungal Combinations. Journal of Fungi, 3(1), 9. [Link]

  • iFyber. (n.d.). IN VITRO SCREENING FOR ANTIFUNGAL EFFICACY.
  • Alves, B., et al. (2018). Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds. Journal of Visualized Experiments, (132), 56582. [Link]

  • BenchChem. (2025). Application Notes and Protocols: Cytotoxicity Assessment of Antifungal Agent 18 in Mammalian Cells.
  • BenchChem. (n.d.). Application Note: Cell-Based Assays for Toxicity Screening of "Antifungal Agent 52".
  • Singh, R., et al. (2018). Combinatorial Antimicrobial Effects of Imidazolium-Based Ionic Liquids and Antifungals on Model Fungal Organisms. Frontiers in Microbiology, 9, 2309. [Link]

  • Ghannoum, M., & Filler, S. G. (2020). Antifungal Susceptibility Testing: Current Approaches. Clinical Microbiology Reviews, 33(3), e00069-19. [Link]

  • Wong, S. S. W., et al. (2014). In Vitro and In Vivo Activity of a Novel Antifungal Small Molecule against Candida Infections. PLoS ONE, 9(1), e85836. [Link]

  • Pfaller, M. A. (2007). Current status of antifungal susceptibility testing methods. Medical Mycology, 45(8), 671-683. [Link]

  • Bonfanti, C., et al. (2000). Antifungal Activities and Cytotoxicity Studies of Six New Azasordarins. Antimicrobial Agents and Chemotherapy, 44(8), 2145-2150. [Link]

  • Delattin, N., et al. (2017). Methodologies for in vitro and in vivo evaluation of efficacy of antifungal and antibiofilm agents and surface coatings against fungal biofilms. Expert Review of Anti-infective Therapy, 15(1), 55-71. [Link]

  • BenchChem. (2025). In Vivo Efficacy Model for a Novel Antifungal Agent: Application Notes and Protocols.
  • Conti, S., et al. (2021). In Silico Predicted Antifungal Peptides: In Vitro and In Vivo Anti-Candida Activity. Molecules, 26(11), 3290. [Link]

  • Kumar, D., et al. (2016). Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica, 8(1), 482-491. [Link]

  • da Silva, G. G., et al. (2024). Synergistic antifungal effect of thiophene derivative as an inhibitor of fluconazole-resistant Candida spp. biofilms. Scientific Reports, 14(1), 18349. [Link]

  • ResearchGate. (n.d.). The structures of thiophene-containing agricultural fungicides.
  • El-Sayed, M. A. A. (2024). Biological Activities of Thiophenes. Encyclopedia, 4(1), 133-154. [Link]

  • Li, Y., et al. (2021). Design, Synthesis, and Antifungal Activity of Novel Thiophene/Furan-1,3,4-Oxadiazole Carboxamides as Potent Succinate Dehydrogenase Inhibitors. Journal of Agricultural and Food Chemistry, 69(46), 13813-13824. [Link]

  • El-Gazzar, A. B. A., et al. (2017). Antimicrobial activity of thiophene derivatives derived from ethyl (E)-5-(3-(dimethylamino)acryloyl)-4-methyl-2-(phenylamino)thiophene-3-carboxylate. Chemistry Central Journal, 11(1), 77. [Link]

  • Wang, B. L., et al. (2022). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. Molecules, 27(20), 6890. [Link]

  • Arora, R., et al. (2021). Synthesis and Pharmacological Study of Thiophene Derivatives. Impact Factor, 7(7), 41-47. [Link]

  • Rajeswari, J., & P, S. (2025). Synthesis, Characterization of thiophene derivatives and its biological applications. International Journal of Advanced Research in Science, Communication and Technology, 1-7. [Link]

  • Wang, B. L., et al. (2025). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. Molecules, 30(20), 6890. [Link]

  • ChemSrc. (n.d.). CAS#:314263-59-7 | N-(2-(dimethylamino)ethyl)thiophene-2-carboxamide.
  • Bădiceanu, C. D., et al. (2018). NEW DERIVATIVES OF 2-THIOPHENE CARBOXYLIC ACID: SYNTHESIS, STRUCTURE AND ANTIMICROBIAL STUDIES. Farmacia Journal, 66(2). [Link]

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Method

The Versatile Thiophene Moiety: Application Notes for 2-(Dimethylamino)ethyl thiophene-2-carboxylate in Advanced Materials

The field of material science continually seeks novel molecular building blocks to architect materials with tailored functionalities. Among the vast landscape of organic molecules, thiophene derivatives have carved out a...

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Author: BenchChem Technical Support Team. Date: March 2026

The field of material science continually seeks novel molecular building blocks to architect materials with tailored functionalities. Among the vast landscape of organic molecules, thiophene derivatives have carved out a significant niche, particularly in the realm of organic electronics and functional polymers.[1][2] This document provides a detailed guide on the potential applications and experimental considerations for a promising, yet underexplored, thiophene derivative: 2-(Dimethylamino)ethyl thiophene-2-carboxylate .

While extensive research on this specific molecule is emerging, its unique combination of a polymerizable thiophene core, a coordinating ester group, and a pH-responsive dimethylaminoethyl side chain suggests a wealth of opportunities for creating sophisticated materials. These materials could find applications in areas ranging from bioelectronics to smart coatings. This guide will, therefore, draw upon established principles of thiophene chemistry and the known functionalities of its constituent parts to provide a comprehensive overview for researchers, scientists, and drug development professionals.

Part 1: The Molecule - A Structural and Functional Overview

2-(Dimethylamino)ethyl thiophene-2-carboxylate is a multifunctional monomer. Its core is a thiophene ring, a sulfur-containing heterocycle renowned for its ability to form conductive polymers.[1] The ester linkage provides a site for potential post-polymerization modification, while the tertiary amine on the ethyl side chain introduces a "smart" functionality, allowing the final material to respond to changes in pH.[3]

Key Structural Features and Their Implications:
FeatureImplication in Material Science
Thiophene Ring The foundation for creating conjugated polymer backbones, leading to materials with interesting electronic and optical properties.[1][4]
2-Carboxylate Group Influences the electronic properties of the thiophene ring and offers a potential handle for hydrolysis or transesterification to further modify the polymer.
(Dimethylamino)ethyl Side Chain The tertiary amine group can be protonated at low pH, rendering the polymer more soluble in aqueous media and introducing pH-responsiveness.[3][5] This group can also act as a coordination site for metal ions.

Part 2: Potential Applications in Material Science

The unique combination of functionalities in 2-(Dimethylamino)ethyl thiophene-2-carboxylate opens the door to a variety of applications.

pH-Responsive Conductive Polymers

The dimethylaminoethyl group is expected to impart pH-sensitivity to polymers derived from this monomer.[3] At low pH, the tertiary amine will be protonated, leading to electrostatic repulsion between polymer chains and enhanced solubility in polar solvents. This property can be exploited for:

  • Smart Coatings: Films that change their conductivity, color, or wettability in response to pH changes.

  • Sensors: Electrochemical sensors where the binding of an analyte alters the local pH, which in turn modulates the polymer's conductivity.

  • Drug Delivery: pH-responsive matrices that release a therapeutic agent in the acidic environment of specific tissues or cellular compartments.

Biofunctionalized Surfaces and Biosensors

The amine functionality can be leveraged for the immobilization of biomolecules. This opens up possibilities in:

  • Biosensors: Covalent attachment of enzymes or antibodies to the polymer surface for the specific detection of biological targets.[6][7]

  • Biocompatible Coatings: The ability to tune the surface charge and hydrophilicity can be used to create coatings that resist biofouling or promote cell adhesion.

Organic Electronics

Like other thiophene derivatives, polymers of 2-(Dimethylamino)ethyl thiophene-2-carboxylate could be used in organic electronic devices.[1][8] The side chain can influence the polymer's morphology and solubility, which are critical factors for device performance. Potential applications include:

  • Organic Field-Effect Transistors (OFETs)

  • Organic Photovoltaics (OPVs)

  • Organic Light-Emitting Diodes (OLEDs)

Part 3: Experimental Protocols

The following protocols are based on established methods for the synthesis and characterization of similar thiophene-based materials.[9][10] Researchers should adapt these protocols based on their specific experimental setup and safety guidelines.

Synthesis of 2-(Dimethylamino)ethyl thiophene-2-carboxylate Monomer

The monomer can be synthesized via a standard esterification reaction between thiophene-2-carboxylic acid and 2-(dimethylamino)ethanol.

Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve thiophene-2-carboxylic acid (1 equivalent) and 2-(dimethylamino)ethanol (1.2 equivalents) in a suitable solvent such as toluene.

  • Catalyst Addition: Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid (0.05 equivalents).

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Diagram of Synthesis Workflow:

cluster_synthesis Monomer Synthesis Thiophene-2-carboxylic acid Thiophene-2-carboxylic acid Reflux Reflux Thiophene-2-carboxylic acid->Reflux 2-(Dimethylamino)ethanol 2-(Dimethylamino)ethanol 2-(Dimethylamino)ethanol->Reflux Toluene Toluene Toluene->Reflux p-Toluenesulfonic acid p-Toluenesulfonic acid p-Toluenesulfonic acid->Reflux Work-up Work-up Reflux->Work-up Reaction Completion Purification Purification Work-up->Purification Monomer Monomer Purification->Monomer

Caption: Workflow for the synthesis of the target monomer.

Polymerization of the Monomer

The monomer can be polymerized through oxidative chemical or electrochemical methods.[9][11]

Method 1: Chemical Oxidative Polymerization

  • Monomer Preparation: Ensure the monomer is pure and dry.

  • Reaction Setup: In a dry, inert atmosphere (e.g., under argon), dissolve the monomer in a dry solvent like chloroform.[9]

  • Oxidant Addition: While stirring vigorously, add a solution of anhydrous iron(III) chloride (FeCl₃) (typically 2.5-4 equivalents) in the same solvent dropwise.[9][12]

  • Polymerization: Continue stirring at room temperature for 2-24 hours. The reaction is often indicated by a color change to a dark hue.[9]

  • Precipitation and Washing: Pour the reaction mixture into a large volume of methanol to precipitate the polymer.[9]

  • Purification: Filter the polymer and wash it extensively with methanol to remove residual FeCl₃ and unreacted monomer. Further purification can be done by Soxhlet extraction.[9]

Method 2: Electrochemical Polymerization

  • Electrolyte Solution: Prepare a solution of the monomer and a supporting electrolyte (e.g., lithium perchlorate) in a suitable solvent (e.g., acetonitrile).[13]

  • Electrochemical Cell: Use a three-electrode setup with a working electrode (e.g., ITO-coated glass), a counter electrode (e.g., platinum wire), and a reference electrode (e.g., Ag/AgCl).

  • Polymerization: Apply a potential to the working electrode to initiate polymerization. The polymer film will deposit on the working electrode.[11]

  • Washing: After polymerization, rinse the polymer-coated electrode with the solvent to remove unreacted monomer and electrolyte.

Diagram of Polymerization Workflow:

cluster_polymerization Polymerization Monomer Monomer Chemical Oxidation Chemical Oxidation Monomer->Chemical Oxidation FeCl3 Electrochemical Polymerization Electrochemical Polymerization Monomer->Electrochemical Polymerization Applied Potential Polymer Polymer Chemical Oxidation->Polymer Electrochemical Polymerization->Polymer

Caption: General polymerization pathways for the thiophene monomer.

Characterization of the Polymer

A suite of analytical techniques should be employed to characterize the structure, properties, and performance of the resulting polymer.

TechniquePurpose
NMR Spectroscopy To confirm the polymer structure and assess regioregularity.
FT-IR Spectroscopy To identify functional groups and confirm polymerization.
UV-Vis Spectroscopy To study the electronic absorption properties and determine the optical bandgap.
Cyclic Voltammetry (CV) To investigate the electrochemical properties, including oxidation and reduction potentials.
Gel Permeation Chromatography (GPC) To determine the molecular weight and polydispersity of the polymer.
Scanning Electron Microscopy (SEM) To visualize the surface morphology of the polymer film.
Contact Angle Goniometry To measure the wettability of the polymer surface and its response to pH.

Part 4: Concluding Remarks

2-(Dimethylamino)ethyl thiophene-2-carboxylate stands as a promising monomer for the development of advanced functional materials. Its synthesis is straightforward, and it can be polymerized using established methods. The resulting polymers are expected to exhibit a unique combination of conductivity, pH-responsiveness, and bio-conjugation capabilities. The protocols and applications outlined in this document provide a solid foundation for researchers to explore the full potential of this versatile molecule in material science. As with any research endeavor, careful optimization of reaction conditions and thorough characterization of the resulting materials will be paramount to success.

References

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  • Efficient and Modular Biofunctionalization of Thiophene-Based Conjugated Polymers through Embedded Latent Disulfide. PubMed. Available from: [Link]

  • Recent developments in the synthesis of regioregular thiophene-based conjugated polymers for electronic and optoelectronic applications using nickel and palladium-based catalytic systems. PMC. Available from: [Link]

  • Chiral polymers based on thiophenes functionalized at the 3-position with a pendant containing a stereogenic sulfur atom. Synthetic and structural aspects. RSC Publishing. Available from: [Link]

  • Thiophene-based covalent organic frameworks. PNAS. Available from: [Link]

  • Chiral polymers based on thiophenes functionalized at the 3-position with a pendant containing a stereogenic sulfur atom. Synthetic and structural aspects. RSC Publishing. Available from: [Link]

  • Synthesis and Characterization of Thiophene‐based Donor–Acceptor–Donor Heptameric Ligands for Spectral Assignment of Polymorphic Amyloid‐β Deposits. PMC. Available from: [Link]

  • The Synthesis and Characterization of Thiophene Derivative Polymers. Scientific.Net. Available from: [Link]

  • Structural and Electronic Properties of Thiophene-Based Supramolecular Architectures: Influence of the Underlying Metal Surfaces. MDPI. Available from: [Link]

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  • Synthesis of Thiophene Derivatives on Soluble Polymer-Support Using Gewald Reaction. MDPI. Available from: [Link]

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  • Synthesis and Polymerization of Thiophene-Bearing 2-Oxazolines and 2-Oxazines. HELDA - Helsinki.fi. Available from: [Link]

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  • Synthesis and Pharmacological Study of Thiophene Derivatives. Impactfactor.org. Available from: [Link]

  • CAS#:314263-59-7 | N-(2-(dimethylamino)ethyl)thiophene-2-carboxamide. Chemsrc. Available from: [Link]

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  • Thiophene-2-carboxylic acid. Wikipedia. Available from: [Link]

  • SYNTHESIS AND CHARACTERIZATION OF CONDUCTING COPOLYMERS OF CARBOXYLIC ACID MULTITHIOPHENE FUNCTIONALIZED MONOMERS A THESIS SUBMI. ResearchGate. Available from: [Link]

  • Studies in Thiophene Chemistry for Organic Electronic Materials. Request PDF. Available from: [Link]

  • Synthesis and Polymerization of Thiophene‐Bearing 2‐Oxazolines and 2‐Oxazines. PMC. Available from: [Link]

  • Conductive Polymers and Their Nanocomposites: Application Features in Biosensors and Biofuel Cells. MDPI. Available from: [Link]

  • Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. MDPI. Available from: [Link]

  • Harnessing non-covalent interactions in modified thiophenes: structural design and applications in materials and biological sciences. CrystEngComm (RSC Publishing). Available from: [Link]

  • The chemical structures of poly(2-dimethylamino)ethyl methacrylate.... ResearchGate. Available from: [Link]

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  • Synthesis and characterization of poly(S-2-mercaptoethyl 2-(thiophen-3-yl)ethanethioate) by electrochemical polymerization. Redalyc.org. Available from: [Link]

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  • Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. PMC. Available from: [Link]

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Application

Application Notes and Protocols for the Continuous Flow Synthesis of Thiophene-2-Carboxylates

Introduction: Embracing Continuous Flow for Heterocyclic Synthesis The synthesis of thiophene derivatives, core scaffolds in numerous pharmaceuticals and functional materials, has perpetually been a subject of intense re...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Embracing Continuous Flow for Heterocyclic Synthesis

The synthesis of thiophene derivatives, core scaffolds in numerous pharmaceuticals and functional materials, has perpetually been a subject of intense research. Traditional batch-wise synthesis, however, often grapples with challenges related to scalability, safety, and precise control over reaction parameters. Continuous flow chemistry emerges as a powerful paradigm to circumvent these limitations. By conducting reactions in a continuously flowing stream through a network of tubes or channels, flow chemistry offers superior heat and mass transfer, enhanced safety profiles for hazardous reactions, and the potential for seamless integration of reaction and purification steps. This application note provides detailed protocols and insights into the continuous flow synthesis of thiophene-2-carboxylates, targeting researchers, scientists, and professionals in drug development.

PART 1: The Strategic Advantage of Flow Chemistry for Thiophene-2-Carboxylate Synthesis

The choice to employ continuous flow for the synthesis of thiophene-2-carboxylates is underpinned by several key advantages that directly address the challenges of traditional batch processing:

  • Enhanced Safety: Many thiophene syntheses involve exothermic reactions or the use of hazardous reagents. The small reactor volumes in flow systems minimize the amount of energetic material present at any given time, significantly reducing the risk of thermal runaways.

  • Precise Process Control: The high surface-area-to-volume ratio in flow reactors allows for exquisite control over reaction temperature and residence time. This precision is paramount for optimizing yields and minimizing the formation of impurities in the synthesis of complex heterocyclic systems.

  • Improved Yield and Selectivity: The rapid and efficient mixing characteristic of flow reactors often leads to higher yields and selectivities compared to batch reactions, where issues of localized concentration and temperature gradients can be problematic.

  • Scalability and Reproducibility: Scaling up a flow process is typically achieved by extending the operation time or by "numbering-up" – running multiple reactors in parallel. This approach is often more straightforward and predictable than scaling up batch reactors, ensuring high reproducibility from lab to pilot scale.

  • Integration of Multi-step Sequences: Flow chemistry facilitates the "telescoping" of multiple reaction steps into a single, continuous process, eliminating the need for isolation and purification of intermediates. This not only saves time and resources but also minimizes waste generation.[1][2]

PART 2: Field-Proven Protocols for Thiophene-2-Carboxylate Synthesis in Continuous Flow

This section details two robust protocols for the synthesis of thiophene-2-carboxylates, each leveraging different synthetic strategies amenable to continuous flow operation.

Protocol 1: Synthesis from Ketal-Functionalized β-Nitroacrylates

This protocol outlines a general and efficient continuous flow-based method for synthesizing thiophene-2-carboxylates starting from ketal-functionalized β-nitroacrylates. The process involves a promoter-free conjugate addition of thioacetic acid, a base-induced elimination of nitrous acid, and a final acid-promoted cyclization and aromatization.[3]

  • β-Nitroacrylates as Starting Materials: These substrates are readily accessible and serve as versatile precursors. The nitro group acts as a good leaving group in the elimination step, facilitating the subsequent cyclization.

  • Thioacetic Acid as Sulfur Source: Thioacetic acid is an effective and readily available sulfur nucleophile for the initial conjugate addition.

  • Promoter-Free Conjugate Addition: The high reactivity of the β-nitroacrylates allows for a promoter-free Michael addition, simplifying the reaction setup and minimizing potential side reactions.

  • Base-Induced Elimination: A suitable base is crucial for the efficient elimination of nitrous acid, a key step in forming the thiophene ring precursor.

  • Acid-Promoted Cyclization/Aromatization: The final ring-closure and aromatization to the stable thiophene-2-carboxylate is effectively promoted by an acid catalyst.

Thiophene_Synthesis_from_Nitroacrylates cluster_reagents Reagent Delivery cluster_reaction Reaction Zone cluster_collection Product Collection Reagent_A β-Nitroacrylate in Solvent Mixer_1 T-Mixer Reagent_A->Mixer_1 Pump A Reagent_B Thioacetic Acid in Solvent Reagent_B->Mixer_1 Pump B Reagent_C Base Solution Mixer_2 T-Mixer Reagent_C->Mixer_2 Pump C Reagent_D Acid Solution Mixer_3 T-Mixer Reagent_D->Mixer_3 Pump D Reactor_1 Heated Coil Reactor 1 (Conjugate Addition) Mixer_1->Reactor_1 Reactor_1->Mixer_2 Reactor_2 Heated Coil Reactor 2 (Elimination) Mixer_2->Reactor_2 Reactor_2->Mixer_3 Reactor_3 Heated Coil Reactor 3 (Cyclization/Aromatization) Mixer_3->Reactor_3 Collection Product Stream Reactor_3->Collection caption Workflow for Thiophene-2-Carboxylate Synthesis from β-Nitroacrylates.

Caption: Workflow for Thiophene-2-Carboxylate Synthesis from β-Nitroacrylates.

  • Reagent Preparation:

    • Solution A: Prepare a 0.1 M solution of the ketal-functionalized β-nitroacrylate in a suitable solvent (e.g., acetonitrile).

    • Solution B: Prepare a 0.1 M solution of thioacetic acid in the same solvent.

    • Solution C: Prepare a 0.2 M solution of a suitable base (e.g., triethylamine) in the same solvent.

    • Solution D: Prepare a 0.2 M solution of an acid catalyst (e.g., Amberlyst-15) in the same solvent.

  • System Setup:

    • Assemble the flow chemistry system as depicted in the workflow diagram. Utilize three syringe pumps for delivering the reagent solutions.

    • Use PFA tubing for all connections. The reactor coils can be made of PFA or stainless steel, depending on the temperature and pressure requirements.

    • Immerse the reactor coils in a thermostatically controlled oil bath or use a dedicated reactor heating module.

  • Reaction Execution:

    • Set the flow rates of Pump A and Pump B to 0.1 mL/min each.

    • The combined stream from Mixer 1 enters Reactor 1 (e.g., 5 mL volume, maintained at 60 °C).

    • The output from Reactor 1 is mixed with Solution C from Pump C (flow rate 0.1 mL/min) in Mixer 2.

    • This mixture then flows through Reactor 2 (e.g., 5 mL volume, maintained at 80 °C).

    • The effluent from Reactor 2 is combined with Solution D from Pump D (flow rate 0.1 mL/min) in Mixer 3.

    • The final reaction mixture passes through Reactor 3 (e.g., 5 mL volume, maintained at 100 °C).

    • The product stream is collected at the outlet.

  • Work-up and Analysis:

    • The collected product stream is typically quenched with a saturated sodium bicarbonate solution.

    • The aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate).

    • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

    • The crude product is purified by column chromatography on silica gel.

    • Product identity and purity are confirmed by NMR spectroscopy and mass spectrometry.

Entryβ-Nitroacrylate SubstrateResidence Time (Reactor 1/2/3) (min)Temperature (°C)Yield (%)
1Methyl 2-(dimethoxymethyl)-3-nitroacrylate25 / 25 / 2560 / 80 / 10085
2Ethyl 2-(diethoxymethyl)-3-nitroacrylate25 / 25 / 2560 / 80 / 10082
3Methyl 2-(1,3-dioxolan-2-yl)-3-nitroacrylate25 / 25 / 2560 / 80 / 10088
Protocol 2: Fiesselmann-Type Synthesis of 3-Hydroxy-2-Thiophenecarboxylates

The Fiesselmann synthesis is a classic method for preparing 3-hydroxy-2-thiophenecarboxylic acid derivatives through the condensation of α,β-acetylenic esters with thioglycolic acid esters in the presence of a base.[4][5][6][7][8] Adapting this reaction to a continuous flow process offers enhanced control over the exothermic nature of the reaction and can improve yields and purity.

  • α,β-Acetylenic Esters and Thioglycolic Acid Esters: These are the foundational building blocks for the Fiesselmann synthesis, providing the carbon backbone and the sulfur heteroatom, respectively.

  • Base Catalysis: A base is required to deprotonate the thioglycolic acid ester, generating the nucleophilic thiolate that initiates the cascade of reactions.

  • Controlled Temperature Profile: The initial Michael addition is often performed at a lower temperature to control the exotherm, while the subsequent cyclization and aromatization may require heating to proceed at a reasonable rate. Flow chemistry allows for precise temperature control in different reaction zones.

Fiesselmann_Synthesis cluster_reagents Reagent Delivery cluster_reaction Reaction Zone cluster_collection Product Collection Reagent_E α,β-Acetylenic Ester + Thioglycolic Acid Ester in Solvent Mixer_4 T-Mixer Reagent_E->Mixer_4 Pump E Reagent_F Base Solution Reagent_F->Mixer_4 Pump F Reactor_4 Cooled/Heated Coil Reactor Mixer_4->Reactor_4 Collection_2 Product Stream Reactor_4->Collection_2 caption Workflow for Fiesselmann-Type Thiophene Synthesis.

Caption: Workflow for Fiesselmann-Type Thiophene Synthesis.

  • Reagent Preparation:

    • Solution E: Prepare a solution of the α,β-acetylenic ester (1.0 equiv) and the thioglycolic acid ester (1.0 equiv) in a suitable solvent (e.g., ethanol).

    • Solution F: Prepare a solution of a base (e.g., sodium ethoxide in ethanol, 1.1 equiv).

  • System Setup:

    • Assemble the flow chemistry system as shown in the workflow diagram.

    • Use two syringe pumps to deliver the reagent solutions.

    • The reactor coil should have zones for both cooling and heating if a temperature gradient is desired.

  • Reaction Execution:

    • Pump Solution E and Solution F at appropriate flow rates to achieve the desired residence time in the reactor.

    • The two streams are combined in a T-mixer before entering the reactor coil.

    • The initial part of the reactor can be cooled (e.g., 0-10 °C) to control the initial exothermic reaction, followed by a heated zone (e.g., 50-80 °C) to drive the cyclization to completion.

    • The product stream is collected at the outlet.

  • Work-up and Analysis:

    • The collected product stream is quenched with a dilute acid (e.g., 1 M HCl).

    • The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated.

    • Purification is achieved by recrystallization or column chromatography.

Entryα,β-Acetylenic EsterBaseResidence Time (min)Temperature (°C)Yield (%)
1Diethyl acetylenedicarboxylateSodium Ethoxide200 -> 6075
2Ethyl propiolatePotassium tert-butoxide1510 -> 7070
3Methyl phenylpropiolateSodium Methoxide300 -> 8080

PART 3: Ensuring Trustworthiness and Scientific Integrity

A robust protocol is a self-validating one. This section addresses the critical aspects of in-process monitoring, troubleshooting, and safety to ensure reliable and reproducible synthesis of thiophene-2-carboxylates in a continuous flow setup.

In-Process Monitoring with Process Analytical Technology (PAT)

Real-time monitoring of the reaction progress is crucial for optimizing conditions, ensuring steady-state operation, and identifying any process deviations.[9][10][11][12]

  • In-line FTIR Spectroscopy: Fourier-transform infrared (FTIR) spectroscopy is a powerful tool for monitoring the concentration of reactants, intermediates, and products in real-time.[10][13][14][15][16] An in-line FTIR probe can be placed after the reactor to track the disappearance of starting material and the appearance of the product, allowing for rapid optimization of residence time and temperature. For instance, in the synthesis from β-nitroacrylates, one could monitor the disappearance of the nitro group stretch and the appearance of the ester carbonyl stretch of the product.

  • On-line UPLC-MS: Ultra-high-performance liquid chromatography coupled with mass spectrometry (UPLC-MS) can provide more detailed information on the reaction mixture, including the identification of byproducts.[9][17] A small portion of the product stream can be automatically sampled and injected into the UPLC-MS system for quasi-continuous analysis.

Troubleshooting Common Issues in Flow Synthesis
Problem Possible Cause Solution
Reactor Clogging Precipitation of starting materials, intermediates, or products.- Ensure complete dissolution of all reagents before pumping. - Use a solvent system in which all components are soluble at the reaction temperature. - Employ a back-pressure regulator to increase the boiling point of the solvent and enhance solubility. - In cases of unavoidable precipitation, consider using a segmented flow approach with an immiscible carrier fluid to transport the solid particles.[18][19][20][21]
Inconsistent Product Yield Fluctuations in pump flow rates or reactor temperature.- Calibrate pumps regularly and ensure they are properly primed to avoid air bubbles. - Use a high-quality, stable heating system for the reactor. - Implement in-line monitoring to detect and diagnose inconsistencies in real-time.
Low Conversion Insufficient residence time or temperature.- Increase the length of the reactor coil or decrease the flow rate to increase residence time. - Gradually increase the reaction temperature while monitoring for byproduct formation.
Byproduct Formation Incorrect stoichiometry, temperature, or residence time.- Precisely control the stoichiometry of reagents using accurate pumps. - Optimize temperature and residence time using a design of experiments (DoE) approach, guided by in-line analytical data.
Safety Considerations
  • Thioacetic Acid: This reagent is flammable, corrosive, and has a strong, unpleasant odor.[22] It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves and safety glasses, must be worn. In a flow setup, the use of sealed reagent reservoirs and tubing minimizes exposure.

  • Elemental Sulfur: While generally of low toxicity, powdered sulfur can form explosive dust clouds.[23][24][25][26] When used in a flow system, it is typically dissolved in a suitable solvent to mitigate this risk.

  • Pressure Management: Flow systems can operate at elevated pressures. Ensure all fittings and tubing are rated for the intended operating pressure. A back-pressure regulator is essential for maintaining a stable pressure within the system.

  • General Flow Chemistry Safety: Always perform a leak check of the system with solvent before introducing reagents. Ensure the system is properly grounded to prevent static discharge, especially when using flammable solvents.

References

  • Pfizer, "Process analytical technology (PAT): applications to flow processes for active pharmaceutical ingredient (API) development," Reaction Chemistry & Engineering, RSC Publishing. [Link]

  • American Pharmaceutical Review, "Using Process Analytical Technology (PAT) Tools to Support Flow Chemistry Development and Production," May 4, 2012. [Link]

  • ResearchGate, "Synthesis of thiophene‐2‐carboxylates 4 a–k.," [Link]

  • Mettler Toledo, "PAT for Pharmaceutical Continuous Manufacturing (PCM)," [Link]

  • Certech, "Process Analytical Technology for continuous flow (bio)chemistry," [Link]

  • PubMed, "Recent advances in continuous flow synthesis of heterocycles," October 18, 2021. [Link]

  • Baxendale Group, "The flow synthesis of heterocycles for natural product and medicinal chemistry applications," October 20, 2010. [Link]

  • Microsaic Systems, "On-line flow reaction monitoring of a Wittig reaction using deployable mass detection," [Link]

  • Catalysis Science & Technology (RSC Publishing), "Automated flow and real-time analytics approach for screening functional group tolerance in heterogeneous catalytic reactions," February 10, 2022. [Link]

  • Magritek, "193. Real-Time Reaction Monitoring with In Operando Flow NMR and FTIR Spectroscopy: Reaction Mechanism of Benzoxazole Synthesis," [Link]

  • Wikipedia, "Fiesselmann thiophene synthesis," [Link]

  • ACS Publications, "Impact of Flow Configurations on Response Time and Data Quality in Real-Time, In-Line Fourier Transform Infrared (FTIR) Monitoring of Viscous Flows," November 3, 2023. [Link]

  • Zendy, "Solving the Clogging Problem: Precipitate‐Forming Reactions in Flow," [Link]

  • Semantic Scholar, "Fiesselmann thiophene synthesis," [Link]

  • Grokipedia, "Fiesselmann thiophene synthesis," [Link]

  • Request PDF, "Solving the Clogging Problem: Precipitate-Forming Reactions in Flow," [Link]

  • Request PDF, "Continuous Flow Synthesis of Organic Electronic Materials – Case Studies in Methodology Translation and Scale-up," November 19, 2012. [Link]

  • Semantic Scholar, "Multi-step continuous-flow synthesis.," [Link]

  • ResearchGate, "Fiesselmann thiophene synthesis," [Link]

  • PubMed, "Multistep continuous-flow synthesis in medicinal chemistry: discovery and preliminary structure-activity relationships of CCR8 ligands," July 8, 2013. [Link]

  • Martin Operating Partnership, L.P., "Elemental Sulfur - SAFETY DATA SHEET," June 27, 2016. [Link]

  • Rosneft Deutschland, "Safety Data Sheet Sulfur," [Link]

  • ResearchGate, "(PDF) Multi-step continuous-flow synthesis," January 20, 2017. [Link]

  • Scilit, "A Multistep Continuous-Flow System for Rapid On-Demand Synthesis of Receptor Ligands," [Link]

  • PubMed, "Solving the clogging problem: precipitate-forming reactions in flow," February 27, 2006. [Link]

  • Thieme, "Synthesis of Novel 2-Aminothiophene-3-carboxylates by Variations of the Gewald Reaction," [Link]

  • Wsu, "MATERIAL SAFETY DATA SHEET," [Link]

  • YouTube, "In-line FTIR Analysis in Chemical Manufacturing," September 1, 2016. [Link]

  • Hess Corporation, "Safety Data Sheet," [Link]

  • R Discovery, "Solving the Clogging Problem: Precipitate‐Forming Reactions in Flow," February 20, 2006. [Link]

  • Rsc.org, "Synthesis and Thermal Behaviour of Thiophene-Based Oxazine-Ring Substituted Benzoxazine Monomers & Polymers," [Link]

  • Der Pharma Chemica, "Synthesis, properties and biological activity of thiophene: A review," [Link]

  • ResearchGate, "FT-IR spectra of thiophene and polythiophene prepared by chemical oxidative polymerization in aqueous medium.," [Link]

  • PMC, "Thiophene Derivatives as Versatile Precursors for (Hetero)Arene and Natural Product Synthesis," December 9, 2025. [Link]

  • ResearchGate, "Experimental setup for the flow chemical process.," [Link]

  • ChemRxiv, "Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur," [Link]

  • Semantic Scholar, "Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes," [Link]

  • PMC, "Green methodologies for the synthesis of 2-aminothiophene," August 29, 2022. [Link]

  • Organic Chemistry Portal, "Thiophene synthesis," [Link]

  • Organic Chemistry Portal, "Paal-Knorr Thiophene Synthesis," [Link]

  • Purdue University Graduate School research repository, "High Throughput Experimentation and Continuous Flow Synthesis of Active Pharmaceutical Ingredients," June 29, 2022. [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 2-(Dimethylamino)ethyl thiophene-2-carboxylate

Introduction: 2-(Dimethylamino)ethyl thiophene-2-carboxylate is a valuable building block in pharmaceutical and materials science research. Its structure, which combines a basic tertiary amine with an ester functional gr...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: 2-(Dimethylamino)ethyl thiophene-2-carboxylate is a valuable building block in pharmaceutical and materials science research. Its structure, which combines a basic tertiary amine with an ester functional group, presents a unique and often challenging set of purification requirements. This guide provides practical, in-depth troubleshooting advice and answers to frequently asked questions to help researchers overcome common hurdles, ensuring high purity and yield.

Troubleshooting Guide

This section addresses specific, common problems encountered during the purification of 2-(Dimethylamino)ethyl thiophene-2-carboxylate in a question-and-answer format.

Question 1: My compound is streaking severely during silica gel column chromatography, leading to poor separation and mixed fractions. What is causing this, and how can I fix it?

Answer:

This is the most common issue and is caused by a strong interaction between the basic dimethylamino group of your compound and the acidic silanol (Si-OH) groups on the surface of the silica gel.[1][2] This acid-base interaction leads to a non-ideal elution profile, characterized by significant tailing or "streaking."

Causality Explained: The lone pair of electrons on the nitrogen atom of the tertiary amine readily accepts a proton from the acidic silica surface. This protonation effectively "sticks" the molecule to the stationary phase, and it only elutes once a sufficiently polar solvent can disrupt this strong ionic interaction, resulting in broad, streaky bands.

Here are several effective solutions, ranging from simple mobile phase modification to changing the stationary phase entirely:

Solution A: Mobile Phase Modification (Most Common)

The goal is to neutralize the acidic sites on the silica gel or to compete with your compound for these sites.

  • Protocol: Add a small amount of a basic modifier to your eluent system (e.g., hexane/ethyl acetate or dichloromethane/methanol).

    • Triethylamine (Et₃N): Add 0.1-2% triethylamine to your mobile phase. Start with 1% and adjust as needed. The triethylamine is a stronger base than your product and will preferentially interact with the silica, allowing your compound to elute symmetrically.

    • Ammonia: For more polar solvent systems like DCM/MeOH, using a 2M solution of ammonia in methanol as part of the methanol portion (e.g., preparing a 10% MeOH in DCM eluent using 9mL DCM and 1mL of 2M NH₃/MeOH solution) can be very effective.

Solution B: Change of Stationary Phase

If mobile phase modification is insufficient, or if triethylamine is incompatible with your downstream application, consider an alternative stationary phase.

  • Alumina (Al₂O₃): Alumina is available in basic, neutral, and acidic grades. For this compound, basic or neutral alumina is an excellent alternative to silica.[3][4] It lacks the strong acidic sites that cause streaking with amines.

  • Amine-Functionalized Silica (NH₂-Silica): These are specialty columns where the silica surface is covalently modified with aminopropyl groups.[1][5][6] This effectively masks the acidic silanol groups and provides a mildly basic surface, leading to excellent peak shapes for basic compounds without needing a mobile phase modifier.[6]

Solution C: Reverse-Phase Chromatography

If your compound and impurities have different polarities, reverse-phase (C18) chromatography can be an option. The mobile phase is typically a mixture of water and acetonitrile or methanol, often with a modifier like formic acid or trifluoroacetic acid (TFA) to ensure the amine is protonated and elutes with a good peak shape.

Question 2: I am experiencing significant product loss during the aqueous workup, particularly during acid-base extraction. Why is this happening?

Answer:

Product loss during aqueous workup is typically due to two main factors: the partial water solubility of the protonated form of your compound and potential ester hydrolysis.

Causality Explained:

  • Protonation and Solubility: To separate your basic amine from neutral or acidic impurities, you would typically wash the organic layer with an aqueous acid (e.g., 1M HCl).[7] This protonates the dimethylamino group, forming a water-soluble ammonium salt. If the pH is too low or if the compound has some inherent water solubility, a significant amount can be lost to the aqueous layer.

  • Ester Hydrolysis: The ester linkage in your molecule is susceptible to hydrolysis (being cleaved by water) under both acidic and basic conditions.[8][9] While base-catalyzed hydrolysis (saponification) is generally faster and irreversible, prolonged exposure to strong aqueous acid or base during workup can also cleave the ester, leading to the formation of thiophene-2-carboxylic acid and 2-(dimethylamino)ethanol.[10][11][12]

Recommended Protocol for Acid-Base Extraction:

This protocol is designed to minimize both solubility losses and hydrolysis.

  • Dissolve Crude Product: Dissolve your crude reaction mixture in a water-immiscible organic solvent like ethyl acetate or dichloromethane.

  • Remove Acidic Impurities: Perform a wash with a mild base, such as saturated aqueous sodium bicarbonate (NaHCO₃) solution. This will remove acidic starting materials (e.g., thiophene-2-carboxylic acid) without being harsh enough to significantly hydrolyze your ester.[7] Avoid strong bases like NaOH.

  • Isolate the Amine (Optional but Recommended):

    • Extract the organic layer with a carefully pH-controlled acidic solution. Instead of a strong acid like 1M HCl, consider using a buffer solution or a dilute acid like 10% citric acid solution to bring the aqueous pH to around 4-5. This is acidic enough to protonate the amine but minimizes hydrolysis.

    • Separate the layers. The aqueous layer now contains your protonated product.

  • Recover the Product:

    • Cool the acidic aqueous layer in an ice bath.

    • Slowly add a base (e.g., 2M NaOH or solid K₂CO₃) with stirring until the pH is basic (pH ~9-10). This deprotonates your product, causing it to become water-insoluble.

    • Extract the now-basic aqueous layer multiple times with an organic solvent (e.g., 3x with ethyl acetate) to recover your purified product.

  • Final Steps: Combine the organic extracts, wash with brine to remove excess water, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

Workflow & Decision-Making Diagrams

Diagram 1: Purification Method Selection This flowchart guides the user through selecting the most appropriate purification strategy based on the initial crude product.

Purification_Workflow start Crude Product check_impurities Ionic Impurities Present? (e.g., acids, bases, salts) start->check_impurities extraction Perform Acid-Base Extraction (Use mild conditions, see Protocol) check_impurities->extraction  Yes chromatography_start Proceed to Chromatography check_impurities->chromatography_start  No extraction->chromatography_start check_streaking Streaking on Silica TLC? chromatography_start->check_streaking modify_eluent Modify Eluent (Add 1% Et₃N or NH₃/MeOH) check_streaking->modify_eluent  Yes change_phase Switch Stationary Phase (Alumina or NH₂-Silica) check_streaking->change_phase If modifier fails collect Collect & Combine Fractions check_streaking->collect  No modify_eluent->collect change_phase->collect final_product Pure Product collect->final_product

Caption: Decision tree for purifying 2-(Dimethylamino)ethyl thiophene-2-carboxylate.

Diagram 2: Key Degradation Pathway This diagram illustrates the primary chemical instability of the target molecule.

Hydrolysis_Pathway reactant 2-(Dimethylamino)ethyl thiophene-2-carboxylate products Thiophene-2-carboxylic Acid + 2-(Dimethylamino)ethanol reactant->products H₂O catalyst_acid H₃O⁺ (Acidic Hydrolysis) catalyst_base ⁻OH (Basic Hydrolysis / Saponification)

Caption: Primary hydrolysis pathway for the target ester.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound? A1: Due to the potential for ester hydrolysis, the compound should be stored in a cool, dry place, preferably under an inert atmosphere (e.g., argon or nitrogen) to exclude moisture. A refrigerator or freezer is ideal. Ensure the container is tightly sealed.

Q2: My NMR spectrum shows unreacted starting materials. What are their expected chemical shifts? A2: If your synthesis involves the esterification of thiophene-2-carboxylic acid with 2-(dimethylamino)ethanol, you may see residual starting materials.

  • Thiophene-2-carboxylic acid: The acidic proton (-COOH) will appear as a very broad singlet far downfield (>10 ppm). The thiophene protons will have characteristic shifts.[13]

  • 2-(Dimethylamino)ethanol: Look for a singlet for the N(CH₃)₂ group around 2.2-2.3 ppm and two triplets for the -CH₂CH₂- linker.

Q3: Can I purify this compound by distillation? A3: Distillation is possible but can be challenging. The compound likely has a high boiling point, and the tertiary amine can be susceptible to decomposition at elevated temperatures. If you attempt distillation, it must be performed under high vacuum (Kugelrohr apparatus is recommended) to lower the required temperature and minimize degradation. A preliminary acid-base extraction to remove non-volatile impurities is highly recommended before distillation.

Q4: What quantitative data should I be aware of for method development? A4: While a full dataset is not readily available in public literature, understanding the functional groups allows for reasonable estimations. The following table summarizes key parameters to consider.

ParameterEstimated Value / Key ConsiderationImpact on Purification
pKa (Conjugate Acid) ~8.5 - 9.5The dimethylamino group is basic and will be protonated below this pH. Essential for planning acid-base extractions.
Solubility Soluble in most organic solvents (DCM, EtOAc, THF). Low solubility in non-polar solvents like hexane. The protonated salt form is water-soluble.Guides choice of extraction and chromatography solvents.
Thermal Stability Moderate. Potential for decomposition at high temperatures (>150-200 °C).Use high vacuum for any distillation attempts. Avoid prolonged heating.
Chemical Stability Susceptible to hydrolysis in strong acid or base.[8][11]Workup and chromatography conditions should be kept as close to neutral as possible, and exposure to aqueous phases should be minimized.

References

  • Chemistry LibreTexts. (2022). 15.9: Hydrolysis of Esters. Available at: [Link]

  • GeeksforGeeks. (2025). Hydrolysis of Esters. Available at: [Link]

  • Chemistry Steps. (2020). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Available at: [Link]

  • Wikipedia. (n.d.). Ester hydrolysis. Available at: [Link]

  • Sparkle. (n.d.). Revision Notes - Hydrolysis of Esters with Acid or Alkali. Available at: [Link]

  • Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. Available at: [Link]

  • Lawrence, J. F., & Leduc, R. (1978). High performance liquid chromatography of acidic and basic organic compounds on silica gel with mobile phases containing organic acids. Analytical Chemistry. Available at: [Link]

  • Crommen, J. (1980). High-performance liquid chromatographic analysis of basic compounds on non-modified silica gel and aluminium oxide with aqueous solvent mixtures. Journal of Chromatography A. Available at: [Link]

  • Biotage. (2023). Is there an easy way to purify organic amines?. Available at: [Link]

  • Wikipedia. (n.d.). Acid–base extraction. Available at: [Link]

  • uHPLCs. (n.d.). The little secrets of silica gel in liquid chromatography columns. Available at: [Link]

  • Biotage. (n.d.). Organic Amine Flash Purification Using A Novel Stationary Phase. Available at: [Link]

  • Hawach. (2025). FLASH Purification Column Stationary Phase. Available at: [Link]

  • Wikipedia. (n.d.). Thiophene-2-carboxylic acid. Available at: [Link]

Sources

Optimization

optimizing reaction conditions for thiophene carboxylation

Welcome to the Technical Support Center for Thiophene Carboxylation. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals navigate the complexiti...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Thiophene Carboxylation. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals navigate the complexities of C–H carboxylation.

Thiophene carboxylation is a critical transformation in the synthesis of active pharmaceutical ingredients (APIs) and advanced materials. While traditional lithiation is reliable for simple substrates, modern late-stage functionalization demands milder, highly tolerant catalytic systems. This guide bridges the gap between theoretical mechanism and benchtop execution, providing validated protocols, quantitative benchmarks, and targeted troubleshooting for your workflows.

Reaction Workflow & Decision Matrix

G Start Thiophene Substrate Lithiation Traditional Lithiation (n-BuLi, THF, -78°C) Start->Lithiation Unfunctionalized, Moisture-free AgCatalyzed Ag(I)-Catalyzed (Ag2CO3, Ligand, Base) Start->AgCatalyzed Sensitive Functional Groups Present SolventFree Solvent-Free Melt (Cs2CO3, CsOPiv, 280°C) Start->SolventFree Green Chemistry, Scale-up Quench Acidic Workup (HCl/H2O) Lithiation->Quench CO2 (gas/solid) AgCatalyzed->Quench CO2 (2-4 bar) SolventFree->Quench CO2 (9-10 bar) Product Thiophene-2-Carboxylic Acid Quench->Product

Workflow for selecting the optimal thiophene carboxylation strategy based on substrate.

Validated Experimental Protocols

Every robust experimental design must be a self-validating system. The following protocols incorporate built-in analytical checkpoints to ensure mechanistic milestones are met before proceeding to the next step.

Protocol A: Ag(I)-Catalyzed C–H Carboxylation (High Functional Group Tolerance)

This method is ideal for substrates containing sensitive functional groups (cyano, amide, carbonyl) that would degrade under traditional organolithium conditions[1].

  • Catalyst & Reagent Assembly: In an argon-filled glovebox, charge an autoclave reactor with the thiophene derivative (0.3 mmol), Ag₂CO₃ precursor (10–20 mol%), PAd₂n-Bu ligand (20 mol%), and lithium tert-butoxide (LiOt-Bu, 1.0 equiv).

    • Causality Check: LiOt-Bu is mandatory. Weaker bases fail to drive the highly exergonic formation of the arylsilver intermediate, leading to rapid protonation by the conjugate acid and reaction failure[1].

  • Solvation: Add 1 mL of anhydrous DMF.

  • Pressurization: Seal the autoclave, transfer it out of the glovebox, and pressurize with CO₂ gas to 2–4 bar.

  • Reaction Execution: Stir the mixture at 15 °C to 90 °C (substrate dependent) for 15 hours.

    • Self-Validation Step: Before scaling up, run a stoichiometric pilot in DMF-d7 and monitor via ¹H NMR. The disappearance of the C2 proton signal (approx. 7.3 ppm) confirms successful metalation prior to CO₂ insertion[1].

  • Quench & Isolation: Vent the residual CO₂, quench the mixture with 1M HCl to protonate the carboxylate, extract with ethyl acetate, and purify via column chromatography.

Protocol B: Solvent-Free Carbonate-Mediated Carboxylation (Green Scale-Up)

This methodology eliminates organic solvents, utilizing a base-mediated medium to cleave the weakly acidic C–H bond[2].

  • Solid Mixing: In a high-pressure reactor, combine the thiophene substrate (approx. 9.35 mmol), Cs₂CO₃, and a carboxylate co-salt such as cesium pivalate (CsOPiv).

  • Pressurization: Pressurize the vessel with CO₂ to 9.3–10 bar[3].

  • Thermal Phase Transition: Heat the reactor to 287 °C.

    • Self-Validation Step: Utilize operando powder X-ray diffraction (XRD) or thermal analysis to confirm the formation of a ternary eutectic molten phase. The reaction relies on this liquid-like state for mass transfer; it will not proceed efficiently if the mixture remains purely solid[3].

  • Reaction Execution: Maintain the temperature and pressure for the optimized duration. The combination of carbonate and carboxylate exhibits a synergetic base effect necessary for proton abstraction[2].

  • Workup: Cool the reactor, depressurize, dissolve the resulting solid in water, and acidify to precipitate the thiophene-carboxylic acid.

Quantitative Data Summary

The following table summarizes the baseline parameters and expected outcomes for various thiophene carboxylation strategies to help you benchmark your yields.

MethodologyPrimary Reagents / CatalystOperating Temp.CO₂ PressureTypical YieldMechanistic Advantage
Traditional Lithiation n-BuLi / THF-78 °C1 bar (or Dry Ice)>80%Rapid kinetics; standard for unfunctionalized substrates.
Ag(I)-Catalysis Ag₂CO₃ / PAd₂n-Bu / LiOt-Bu15 °C – 90 °C2 – 4 bar60% – 80%Tolerates electrophilic functional groups (amides, ketones)[1].
Solvent-Free Melt Cs₂CO₃ / CsOPiv280 °C – 300 °C9.3 – 10 bar~50%Eliminates organic solvents; utilizes inexpensive CO₂[2].
Mixed Carbonate Melt Cs₂CO₃ / K₂CO₃ / CsOPiv287 °C10 bar~15% - 50%Suppresses over-carboxylation; boosts monocarboxylate selectivity[3].

Troubleshooting & FAQs

Q: Why am I observing carboxylation at the C5 position instead of C2 in my 3-substituted thiophene? A: Regioselectivity in thiophene lithiation is strictly governed by the directing effects of existing substituents. While thiophene naturally metalates at the highly acidic α-positions (C2/C5), a substituent at C3 without directing ability (e.g., a simple methyl group) will sterically hinder the C2 position, leading to predominant C5 lithiation[4]. Conversely, directing groups like dimethylaminomethyl will coordinate the lithium, forcing C2 lithiation[4]. If you need C2 selectivity without a directing group, transition-metal catalysis is recommended, as the steric bulk of the ligand can be tuned to override substrate bias.

Q: My Ag(I)-catalyzed carboxylation yields are extremely low, and I recover mostly starting material. What is the most likely cause? A: The bottleneck is likely the deprotonation step. The formation of the arylsilver intermediate is highly exergonic and requires a sufficiently strong base. If you are using weaker bases or if your base has degraded due to moisture, the in situ-generated metalated species is rapidly protonated by the conjugate acid[1]. Ensure you are using a strong, bulky, and rigorously dry alkoxide base like lithium tert-butoxide (LiOt-Bu) to drive the formation of the arylsilver species, which subsequently undergoes CO₂ insertion[1].

Q: In solvent-free carbonate-mediated carboxylation, I am getting a high ratio of thiophene-2,5-dicarboxylic acid (over-carboxylation). How can I improve monocarboxylation selectivity? A: Over-carboxylation is a well-documented issue at elevated temperatures (>220 °C) in pure cesium carbonate melts[2]. To improve monocarboxylate selectivity, you must adjust the basicity of the melt by using a mixed carbonate system. Introducing potassium carbonate (e.g., a Cs₂CO₃-K₂CO₃-CsOPiv mixture) reduces the overall deprotonation capacity compared to pure Cs₂CO₃. This thermodynamic adjustment inhibits deep carboxylation, improving monocarboxylate selectivity from ~22% to over 65%[3].

Q: Why is careful control of CO₂ pressure necessary in transition-metal catalyzed C–H carboxylation? Can't I just use maximum pressure to drive the reaction? A: More CO₂ is not always better. CO₂ acts as both the electrophile and, occasionally, an inhibitor if it outcompetes the substrate for metal coordination. In metal-catalyzed mechanisms, the CO₂ insertion step is often the rate-determining step[5]. However, excessive CO₂ pressure can prematurely react with the alkoxide base to form stable alkyl carbonates, depleting the base needed for the initial C–H deprotonation[1]. Maintaining the optimized pressure (typically 2–4 bar for Ag-catalysis) ensures sufficient dissolved CO₂ for the C–C bond formation without quenching your basic additives[1].

References

  • Title: Ag(I)
  • Title: Carboxylate-Assisted Carboxylation of Thiophene with CO₂ in the Solvent-Free Carbonate Medium Source: MDPI URL
  • Title: Study On Carbonate Mediated Direct Carboxylation Of Thiophene And CO₂ Source: Globe Thesis URL
  • Source: ACS Publications (The Journal of Organic Chemistry)

Sources

Troubleshooting

avoiding disulfide byproduct formation in thiophenol reactions

A Guide to Preventing and Troubleshooting Diphenyl Disulfide Byproduct Formation Welcome to the technical support center for thiophenol reactions. This guide is designed for researchers, scientists, and drug development...

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Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Preventing and Troubleshooting Diphenyl Disulfide Byproduct Formation

Welcome to the technical support center for thiophenol reactions. This guide is designed for researchers, scientists, and drug development professionals who utilize thiophenol and its derivatives in their synthetic workflows. A common and often frustrating challenge in these reactions is the formation of the diphenyl disulfide byproduct. This document provides in-depth, experience-driven guidance to help you understand the root causes of this issue and implement effective strategies to minimize or eliminate it, thereby improving your reaction yields and product purity.

Frequently Asked Questions (FAQs)

Here, we address the most common initial questions regarding disulfide byproduct formation.

Q1: What is the primary cause of diphenyl disulfide formation in my thiophenol reaction?

The formation of diphenyl disulfide is overwhelmingly caused by the oxidation of thiophenol or its corresponding thiolate anion.[1][2] Especially in the presence of a base, the thiolate anion (C₆H₅S⁻) is highly susceptible to oxidation, readily coupling to form the disulfide C₆H₅S-SC₆H₅ in the presence of an oxidant, with atmospheric oxygen being the most common culprit.[1][3] This oxidative coupling is a facile process and can compete significantly with your desired reaction pathway.[2]

Q2: How does my choice of base impact disulfide formation?

The base is critical. Its primary role is to deprotonate the thiophenol (pKa ≈ 6.6) to generate the nucleophilic thiolate.[1] However, the choice and handling of the base can either suppress or promote disulfide formation.

  • Strength and Basicity: A base must be strong enough to deprotonate the thiol. However, very strong bases can sometimes accelerate side reactions.

  • Oxygen Contamination: Bases, especially hygroscopic solids like NaOH or K₂CO₃, can absorb atmospheric oxygen. Using freshly opened or properly stored bases is crucial.

  • pH Control: In aqueous or protic solutions, maintaining a pH that favors the thiolate form without being excessively basic (which can promote oxidation) is key. For many applications, a pH range of 7-8 is a reasonable starting point.[4]

Q3: Is an inert atmosphere really necessary for all thiophenol reactions?

For most applications where you are using a base to generate the thiolate for a subsequent reaction (e.g., S-alkylation, S-arylation, Michael additions), the answer is an emphatic yes . The thiolate anion is extremely sensitive to oxygen.[1][3] Performing reactions in an open flask is a common reason for low yields and high disulfide contamination. Even reactions that seem robust can be subtly compromised by dissolved oxygen in solvents.[5][6]

Q4: Can I add something to my reaction to stop disulfide formation?

Yes, additives can be very effective. The two main classes are:

  • Reducing Agents: These agents can either prevent the oxidation from happening or reverse it by reducing any formed disulfide back to the thiol. Tris(2-carboxyethyl)phosphine (TCEP) is an excellent choice as it is a potent, odorless, and thiol-free reducing agent that is effective over a wide pH range and does not need to be removed before subsequent reactions like maleimide conjugations.[7][8] Dithiothreitol (DTT) is also effective but, being a thiol itself, can sometimes interfere with the desired reaction.[9][10]

  • Chelating Agents: Trace metal ions (e.g., Cu, Fe) in your reagents or solvents can catalyze the oxidation of thiols.[11] Adding a chelating agent like ethylenediaminetetraacetic acid (EDTA) can sequester these ions and prevent them from participating in unwanted redox chemistry.[11]

In-Depth Troubleshooting Guide

This section addresses specific experimental problems with a focus on causality and detailed, actionable solutions.

Problem: My TLC/LC-MS analysis shows a major byproduct with a mass corresponding to diphenyl disulfide.

This is the most common failure mode. Let's break down the potential causes and solutions systematically.

Logical Troubleshooting Workflow

G start Disulfide Byproduct Detected q1 Was the reaction run under an inert atmosphere? start->q1 sol1 Implement rigorous inert atmosphere techniques. (See Protocol 1) q1->sol1 No q2 Were solvents properly degassed? q1->q2 Yes sol1->q2 sol2 Use degassed solvents. (See Protocol 2) q2->sol2 No q3 What type of base was used? q2->q3 Yes sol2->q3 sol3 Consider base choice and handling. (See Table 1) q3->sol3 Investigate q4 Is metal-catalyzed oxidation a possibility? sol3->q4 sol4 Add a chelating agent (e.g., EDTA). Add a reducing agent (e.g., TCEP). q4->sol4 Yes end_node Optimized Reaction q4->end_node No sol4->end_node

Caption: A decision tree for troubleshooting disulfide formation.

Cause A: Oxygen Contamination

Oxygen from the atmosphere or dissolved in solvents is the most frequent cause of disulfide formation.

Solution: Implement rigorous air-sensitive techniques.

  • Inert Gas Manifold: Use a Schlenk line or a dual-manifold system with a supply of dry, inert gas (Nitrogen or Argon) and a vacuum source.[12]

  • Solvent Degassing: Solvents must be deoxygenated before use. The choice of method depends on the required level of rigor.[5][6][13]

Protocol 1: Degassing Solvents - A Comparison
MethodProcedureProsConsBest For
Gas Sparging/Bubbling Bubble N₂ or Ar gas through the solvent via a long needle for 30-60 minutes.[5][13]Simple, fast, good for large volumes.Least effective method; may not remove all dissolved O₂.[5][12] Can evaporate volatile solvents.Reactions tolerant of trace oxygen; quick setup needed.
Freeze-Pump-Thaw 1. Freeze the solvent in a Schlenk flask using liquid N₂. 2. Apply high vacuum for several minutes. 3. Close the flask to vacuum and thaw the solvent completely. 4. Repeat the cycle 3 times.[5][12]Most effective method for removing dissolved gas.[5][12]Time-consuming; requires liquid N₂ and a high-vacuum pump. Risk of flask breakage if not done carefully.[14]Highly oxygen-sensitive reactions, organometallic catalysis, radical reactions.[5]
Sonication with Vacuum Place the flask in a sonicator bath, apply a light vacuum, and sonicate for 1-2 minutes. Backfill with inert gas. Repeat 5-10 times.[5][12]Faster than Freeze-Pump-Thaw.Less effective than Freeze-Pump-Thaw.Moderately sensitive reactions where speed is a factor.
Cause B: Inappropriate Base or Base Handling

As discussed in the FAQs, your base can be a hidden source of oxygen or may promote oxidation through other mechanisms.

Solution: Select and handle your base with care.

Table 1: Comparison of Common Bases for Thiophenol Reactions
BaseClasspKa (Conjugate Acid)Key Considerations & Insights
NaH Non-nucleophilic, strong~36 (H₂)Pro: Irreversible deprotonation. Con: Heterogeneous, can be difficult to dose accurately on a small scale. Often contains mineral oil which should be washed off with dry hexanes under inert atmosphere.
K₂CO₃ / Cs₂CO₃ Inorganic, moderate10.3 (HCO₃⁻)Pro: Inexpensive, easy to handle (as a solid). Con: Can be hygroscopic and absorb O₂. Often requires a polar aprotic solvent like DMF or acetonitrile to be effective. Slower reaction rates can give oxidation more time to occur.
Et₃N (Triethylamine) Organic, moderate10.7Pro: Soluble in most organic solvents. Con: Can be a source of impurities. Its equilibrium with the thiolate may not be fully favorable, potentially leaving unreacted thiol.
DBU Non-nucleophilic, strong organic13.5Pro: Strong, non-nucleophilic, and soluble in organic solvents. Often gives clean and fast reactions. Con: Can be expensive. Must be handled under an inert atmosphere.

Field Insight: For critical reactions, using a strong, non-nucleophilic base like NaH (after washing) or DBU often provides the most reliable results by ensuring rapid and complete conversion of the thiophenol to the thiolate, minimizing the time it is vulnerable to oxidation before reacting with the electrophile.

Proactive Prevention Strategies

Beyond troubleshooting, adopting these protocols from the start will significantly increase your success rate.

Strategy 1: The Power of a Reducing Co-reagent

For particularly sensitive substrates or when aiming for the highest possible yield, the inclusion of a sacrificial reducing agent is a powerful strategy.

Protocol 2: Reaction Setup with TCEP as a Reductive Additive

This protocol assumes a standard S-alkylation reaction but can be adapted for other transformations.

  • Vessel Preparation: Flame-dry a Schlenk flask equipped with a magnetic stir bar under high vacuum and allow it to cool to room temperature under a positive pressure of Argon or Nitrogen.

  • Reagent Addition (Solids): To the flask, add the electrophile (1.0 eq), and Tris(2-carboxyethyl)phosphine hydrochloride (TCEP·HCl) (0.05 - 0.1 eq).

  • Solvent Addition: Add your chosen solvent (e.g., THF, DMF), which has been rigorously degassed using the Freeze-Pump-Thaw method (see Protocol 1).

  • Thiophenol Addition: Add thiophenol (1.1 eq) via syringe.

  • Base Addition: Cool the solution to 0 °C in an ice bath. Add the base (e.g., NaH, 1.2 eq, pre-washed with dry hexanes) portion-wise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion, monitoring by TLC or LC-MS. The TCEP will remain in the background, actively reducing any disulfide that may form.[8]

  • Workup: Proceed with a standard aqueous workup. TCEP is water-soluble and will typically be removed during the extraction phase.

The Oxidation Mechanism: A Visual Guide

Understanding the undesired pathway is key to preventing it. The thiolate anion, generated by the base, is the key intermediate that can either proceed down the desired nucleophilic substitution pathway or be intercepted by an oxidant.

Oxidation_Mechanism Thiophenol Thiophenol (C₆H₅SH) Thiolate Thiolate Anion (C₆H₅S⁻) Thiophenol->Thiolate + Base Base Base (B:) Desired_Product Desired Product (e.g., C₆H₅S-R) Thiolate->Desired_Product + Electrophile (Desired Pathway) Disulfide Diphenyl Disulfide (C₆H₅S-SC₆H₅) Thiolate->Disulfide + Oxidant (Undesired Pathway) Electrophile Electrophile (R-X) Oxidant Oxidant (e.g., O₂)

Caption: Competing pathways for the thiolate anion.

References
  • Thiophenol - Wikipedia. Wikipedia. [Link]

  • Oxidative Coupling of Thiols to Disulfides Under Acidic Conditions. Biological and Molecular Chemistry. [Link]

  • How to Degas Solvents | EPFL. École Polytechnique Fédérale de Lausanne. [Link]

  • Techniques for Handling Air-Sensitive Compounds - Wipf Group. University of Pittsburgh. [Link]

  • Photooxidative Coupling of Thiophenol Derivatives to Disulfides | The Journal of Physical Chemistry A - ACS Publications. American Chemical Society. [Link]

  • How to avoid the formation of disulphide bond formtion of cysteine polymer during precipitation by ether? | ResearchGate. ResearchGate. [Link]

  • Degassing solvents - Chemistry Teaching Labs - University of York. University of York. [Link]

  • Accessing and Utilizing Thiols in Organic Chemistry - ChemRxiv. ChemRxiv. [Link]

  • Breaking a Couple: Disulfide Reducing Agents 1 - Digital CSIC. Digital CSIC. [Link]

  • Disulfide reduction using TCEP reaction - Bio-Synthesis. Bio-Synthesis Inc.. [Link]

  • Solvent Effects on Thiol–Ene Kinetics and Reactivity of Carbon and Sulfur Radicals. American Chemical Society. [Link]

  • The Transformations of Thiols and their Dimers in the Redox-Mediated Thiol-Disulfide Exchange Reaction. Chem-Int.com. [Link]

  • Electrochemical oxidative C–H/S–H cross-coupling between enamines and thiophenols with H 2 evolution - RSC Publishing. Royal Society of Chemistry. [Link]

  • Synthesis of dithiols as reducing agents for disulfides in neutral aqueous solution and comparison of reduction potentials | The Journal of Organic Chemistry - ACS Publications. American Chemical Society. [Link]

  • Oxidation of thiophenol and nitroalkanes by an electron deficient isoalloxazine. American Chemical Society. [Link]

  • Serinol-Based Versatile Disulfide-Reducing Reagent - MDPI. MDPI. [Link]

  • Reactions of Thiols - Chemistry Steps. Chemistry Steps. [Link]

  • Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways - PMC. National Center for Biotechnology Information. [Link]

  • Degassing solvents (Freeze-Pump-Thaw method) : r/chemistry - Reddit. Reddit. [Link]

  • How To: Work with Thiols - Department of Chemistry : University of Rochester. University of Rochester. [Link]

  • Redox-Click Chemistry for Disulfide Formation from Thiols - ChemRxiv. ChemRxiv. [Link]

  • THIOPHENOL. LookChem. [Link]

  • Strategies for the direct oxidative esterification of thiols with alcohols - RSC Publishing. Royal Society of Chemistry. [Link]

  • Proposed mechanism for the oxidation of thiophenol to benzenesulfonic acids. ResearchGate. [Link]

  • Does anyone have experience working with thiols which has gone for disulfide (Dimerization)? | ResearchGate. ResearchGate. [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Low Conversion in Condensation Reactions

Welcome to the Technical Support Center. Condensation reactions—ranging from equilibrium-driven esterifications to kinetically controlled amide couplings—are foundational to chemical synthesis and drug development. Howev...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. Condensation reactions—ranging from equilibrium-driven esterifications to kinetically controlled amide couplings—are foundational to chemical synthesis and drug development. However, achieving high conversion rates requires precise control over thermodynamics, kinetics, and microenvironmental factors. This guide provides field-proven diagnostic workflows, mechanistic FAQs, and self-validating protocols to resolve low-yield bottlenecks.

TroubleshootingFlow Start Low Conversion in Condensation Reaction Split Reaction Type? Start->Split Thermo Thermodynamic Issue (Esterification / Acetal) Split->Thermo Equilibrium-driven Kinetic Kinetic Issue (Amide / Peptide Coupling) Split->Kinetic Activation-driven Water Incomplete Water Removal Thermo->Water Reagent Reagent Hydrolysis or Steric Hindrance Kinetic->Reagent Sieves Implement 3A Sieves or Dean-Stark Trap Water->Sieves HATU Switch to HATU/HOAt Ensure Anhydrous DMF Reagent->HATU

Diagnostic workflow for resolving low conversion in condensation reactions.

Module 1: Thermodynamic Bottlenecks & Moisture Control

Q: My acid-catalyzed esterification stalls at 60% conversion despite prolonged heating. How do I push the equilibrium forward? A: Condensation reactions inherently produce water as a byproduct. If this water is not actively removed, the reaction reaches a thermodynamic equilibrium, halting further conversion. To drive the reaction to completion (via Le Chatelier's Principle), you must actively sequester the water. For reactions in non-polar solvents like toluene, a Dean-Stark trap is highly effective. For polar solvents like methanol or DMF where azeotropic distillation is impossible, using in-situ molecular sieves is the gold standard.

Q: Which molecular sieves should I use, and how do they affect the reaction microenvironment? A: The choice of molecular sieve is dictated by the solvent's kinetic diameter. Type 3A sieves (3 Ångstrom pore size) are strictly recommended for reactions in methanol or ethanol[1]. They selectively trap water (2.8 Å) while excluding the solvent, preventing the sieves from becoming saturated with solvent molecules[1]. Type 4A sieves can be used for aprotic solvents like dichloromethane or DMF, but they will adsorb ethanol and methanol, drastically reducing their water-scavenging efficiency[1]. Causality Check: Always use freshly activated sieves. Unactivated sieves contain environmental moisture and clay binders that can leach into the reaction, causing cloudiness and introducing unwanted basic sites that might trigger side reactions like unintended aldol condensations[1].

Module 2: Kinetic Bottlenecks in Amide & Peptide Synthesis

Q: I am using EDC/HOBt for an amide coupling, but my conversion is extremely low. Should I switch reagents? A: Low conversion with EDC/HOBt usually stems from either steric hindrance or rapid hydrolysis of the activated O-acylisourea intermediate. EDC is highly susceptible to moisture; trace water in your DMF will hydrolyze the activated ester back to the starting carboxylic acid, consuming the reagent without forming the product[2]. If your substrates are sterically hindered (e.g., secondary amines or α -branched acids), switch to HATU. HATU contains a tetramethyluronium group that acts as a potent activating agent[3]. Furthermore, the HOAt leaving group in HATU features a 7-aza nitrogen that provides intramolecular hydrogen bonding, stabilizing the transition state and accelerating the nucleophilic attack of the amine[4]. This makes HATU vastly superior for difficult couplings, maximizing efficiency while minimizing epimerization[3].

Q: If HATU is superior, why is EDC still widely used? A: The choice between EDC and HATU is a strategic balance of reactivity, cost, and purification logistics. EDC is significantly less expensive than HATU[5]. More importantly, EDC and its urea byproduct are highly water-soluble[5]. This allows for a self-validating, seamless workup: a simple aqueous acidic and basic wash completely removes the coupling byproducts, leaving the pure amide in the organic layer[4]. In contrast, HATU byproducts typically require chromatographic purification.

Experimental Protocols

Protocol 1: In-Situ Water Scavenging using 3A Molecular Sieves

Self-Validating System: This protocol ensures sieves are fully active and not contributing to side reactions.

  • Activation: Heat 3A molecular sieves in a vacuum oven at 250°C for 12 hours. Validation: Add a drop of water to a few cooled beads; a distinct exothermic reaction (heat generation) confirms activation.

  • Preparation: Cool the sieves under an inert argon atmosphere to prevent atmospheric moisture readsorption.

  • Reaction Setup: Add the activated sieves (typically 10-20% w/v relative to the solvent) to the reaction flask containing the carboxylic acid and alcohol.

  • Execution: Initiate the condensation reaction. The sieves will irreversibly trap the byproduct water, shifting the equilibrium toward the product.

Protocol 2: Optimized HATU-Mediated Amide Coupling

Self-Validating System: This protocol controls the order of addition to prevent guanidinylation of the amine.

  • Dissolution: Dissolve the carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF. Ensure the solvent water content is <50 ppm to prevent intermediate hydrolysis[2].

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.0 - 3.0 eq). Stir for 5 minutes at room temperature. Validation: A color change to pale yellow often indicates the successful formation of the active ester.

  • Amine Addition: Add the amine (1.2 eq) to the pre-activated mixture. Causality: Pre-activating the acid before adding the amine prevents the amine from reacting directly with HATU, which forms an unreactive guanidinium byproduct[4].

  • Completion: Stir for 2-4 hours. Monitor by LC-MS until the active ester is fully consumed.

Quantitative Data Center

Table 1: Comparative Analysis of Common Amide Coupling Reagents

Reagent SystemChemical ClassRelative KineticsEpimerization RiskByproduct RemovalCost-Efficiency
EDC / HOBt CarbodiimideModerateModerateAqueous ExtractionHigh
HATU UroniumVery FastVery LowChromatographyLow
PyBOP PhosphoniumFastLowChromatographyModerate
DCC CarbodiimideSlowHighFiltration (DCU is insoluble)Very High

Table 2: Molecular Sieve Specifications for Condensation Reactions

Sieve TypePore DiameterTarget AdsorbatesExcluded MoleculesIdeal Solvent Compatibility
3A 3 ÅWater, AmmoniaMethanol, EthanolMethanol, Ethanol, Acetonitrile
4A 4 ÅWater, EthanolPropane, larger organicsDMF, DCM, Toluene, THF

References

  • Title: HATU: Organic Chemistry Study Guide - Fiveable Source: Fiveable URL: [Link]

  • Title: What size molecular sieve is best for using as a drying agent for methanol? Source: ResearchGate URL: [Link]

  • Title: US10308677B2 - Coupling method for peptide synthesis at elevated temperatures Source: Google Patents URL
  • Title: New and simple synthesis of acid azides, ureas and carbamates from carboxylic acids: application of peptide coupling agents EDC and HBTU Source: ResearchGate URL: [Link]

  • Title: APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE Review Article Source: Global Research Online URL: [Link]

Sources

Troubleshooting

Technical Support Center: Catalyst Selection for Thiophene Derivative Synthesis

Welcome to the Technical Support Center for Catalyst Selection in Thiophene Derivative Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of cat...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Catalyst Selection in Thiophene Derivative Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of catalyst selection and troubleshoot common issues encountered during the synthesis of thiophene derivatives. Our goal is to provide you with not just protocols, but the underlying scientific principles to empower your experimental design and execution.

Foundational Principles of Catalyst Selection

The successful synthesis of thiophene derivatives via cross-coupling reactions is critically dependent on the judicious selection of a catalyst system. The choice of metal, ligand, and reaction conditions must be tailored to the specific substrates and the desired transformation. Thiophene and its derivatives present a unique challenge due to the coordinating ability of the sulfur atom, which can lead to catalyst poisoning.[1][2]

A logical approach to catalyst selection involves considering the following:

  • The Nature of the Coupling Reaction: Different reactions, such as Suzuki-Miyaura, Mizoroki-Heck, and C-H activation, have distinct mechanistic pathways and, therefore, different optimal catalyst systems.

  • The Electronic and Steric Properties of the Substrates: The reactivity of the thiophene and its coupling partner will dictate the required activity of the catalyst. Sterically hindered substrates often necessitate the use of bulky ligands to promote efficient oxidative addition and reductive elimination.[3]

  • The Propensity for Catalyst Deactivation: The sulfur atom in the thiophene ring can coordinate to the metal center, leading to catalyst deactivation.[1][2] This is a primary consideration when selecting a catalyst and optimizing reaction conditions.

Below is a decision-making workflow to guide your initial catalyst selection process.

Catalyst_Selection_Workflow Start Define Reaction: Thiophene Derivative Synthesis Reaction_Type Select Coupling Reaction Type Start->Reaction_Type Substrate_Analysis Analyze Substrate Properties (Sterics & Electronics) Reaction_Type->Substrate_Analysis Suzuki, Heck, C-H Activation, etc. Catalyst_System Choose Initial Catalyst System (Metal & Ligand) Substrate_Analysis->Catalyst_System Optimization Optimize Reaction Conditions (Solvent, Base, Temperature) Catalyst_System->Optimization Troubleshooting Troubleshoot Issues (Low Yield, Side Reactions, Deactivation) Optimization->Troubleshooting Troubleshooting->Optimization Iterate Success Successful Synthesis Troubleshooting->Success Resolved

Caption: A workflow for selecting and optimizing a catalyst system for thiophene derivative synthesis.

Troubleshooting Guides

This section addresses specific issues that may arise during your experiments. Each guide provides a systematic approach to diagnosing and resolving the problem.

Issue: Low or No Product Yield

A low or non-existent yield is a common frustration in cross-coupling reactions. The underlying cause can often be traced back to catalyst deactivation, suboptimal reaction conditions, or issues with the starting materials.

Troubleshooting Steps:

  • Verify Starting Material Quality:

    • Purity: Ensure the purity of your thiophene starting material and coupling partner. Impurities can act as catalyst poisons.[4] Commercial thiophene can contain impurities that require removal, for instance, by treatment with dilute nitric acid followed by distillation.[5]

    • Integrity: Confirm the integrity of your reagents, particularly organoboron compounds in Suzuki-Miyaura couplings, which can degrade over time.

  • Evaluate the Catalyst System:

    • Catalyst Loading: While counterintuitive, for some systems like ligand-less palladium acetate in direct arylation, lower catalyst concentrations (0.1–0.001 mol%) can lead to higher yields by preventing the formation of inactive palladium black.[6]

    • Ligand Choice: The ligand plays a crucial role in stabilizing the active catalytic species. For sterically demanding couplings, bulky, electron-rich phosphine ligands are often effective.[3][7] The Pd(OAc)₂/SPhos system has shown good results in the synthesis of benzo[b]thiophene derivatives.[8]

    • Pre-catalyst vs. Active Species: Ensure that your pre-catalyst is effectively reduced to the active Pd(0) species in situ.

  • Optimize Reaction Conditions:

    • Inert Atmosphere: The presence of oxygen can lead to the oxidation of the active Pd(0) species to inactive Pd(II).[6] Ensure your reaction setup is thoroughly degassed with an inert gas like argon or nitrogen.[6]

    • Solvent: The choice of solvent is critical as it affects the solubility of reagents and can influence side reactions.[9][10] For Suzuki couplings, solvent mixtures like dioxane/water are often used to balance the solubility of organic and inorganic components.[9]

    • Base: The base is a key component in many cross-coupling reactions. The choice of base should be optimized for the specific reaction and solvent system. For example, K₂CO₃ has been found to be an effective base in Suzuki-Miyaura cross-coupling reactions for the synthesis of thiophene-containing polymers.[7]

Experimental Protocol: Screening for Optimal Suzuki-Miyaura Coupling Conditions

This protocol provides a framework for systematically optimizing the conditions for a Suzuki-Miyaura coupling of a bromothiophene with an arylboronic acid.

  • Setup: In a glovebox, prepare an array of reaction vials.

  • Reagents:

    • To each vial, add the bromothiophene (1.0 equiv.), arylboronic acid (1.2 equiv.), and a magnetic stir bar.

    • Prepare stock solutions of various palladium catalysts (e.g., Pd(PPh₃)₄, Pd(OAc)₂ with different phosphine ligands), bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄), and degassed solvents (e.g., THF/H₂O, dioxane/H₂O, toluene).

  • Reaction Matrix: Systematically vary the catalyst, ligand, base, and solvent across the array of vials.

  • Execution:

    • Add the appropriate solvent, base, and catalyst solutions to each vial.

    • Seal the vials and heat to the desired temperature (e.g., 80-100 °C).

  • Analysis: After a set time (e.g., 12-24 hours), cool the reactions and analyze the product yield in each vial using a suitable analytical technique such as GC-MS or LC-MS.

Issue: Catalyst Deactivation and Formation of "Palladium Black"

The formation of a black precipitate, commonly referred to as "palladium black," is a visual indicator of catalyst decomposition.[6] This aggregation of the catalytically active soluble palladium species into inactive, insoluble palladium metal is a frequent cause of reaction failure.[6]

Causality and Mitigation:

  • Ligand Degradation: Phosphine ligands can degrade at elevated temperatures, leaving the palladium atoms exposed and prone to aggregation.[6]

    • Solution: Employ more robust, sterically hindered, and electron-rich ligands (e.g., Buchwald ligands) that are more resistant to degradation.[6]

  • Inefficient Oxidative Addition: If the oxidative addition of the aryl halide to the Pd(0) center is slow, the concentration of the unstable Pd(0) species can increase, leading to aggregation.[6]

    • Solution: Optimize the reaction temperature and consider using a more reactive aryl halide (e.g., an iodide instead of a bromide or chloride).

  • High Catalyst Concentration: For certain ligand-less systems, higher palladium concentrations can paradoxically accelerate the formation of palladium black.[6][11]

    • Solution: Use lower catalyst loadings (0.1–0.001 mol%).[6][11]

Visualizing the Heck Catalytic Cycle and Deactivation Pathway

Caption: The catalytic cycle of the Heck reaction, with a pathway showing deactivation to "Palladium Black".

Issue: Undesired Side Reactions

Side reactions can significantly reduce the yield of the desired product and complicate purification. Common side reactions in the synthesis of thiophene derivatives include homocoupling and dehalogenation.

Troubleshooting Strategies:

  • Homocoupling: The coupling of two molecules of the same starting material can compete with the desired cross-coupling reaction.

    • Cause: Often promoted by the presence of oxygen.

    • Solution: Rigorously degas the reaction mixture and maintain an inert atmosphere.[6]

  • Dehalogenation: The replacement of a halogen atom with a hydrogen atom is a common side reaction, particularly with bromo-thiophenes.[9]

    • Cause: Can be exacerbated by the solvent system, especially an excess of water in mixtures like dioxane/water.[9]

    • Solution: Carefully control the amount of water in the solvent system or switch to a less polar aprotic solvent like toluene.[9]

Frequently Asked Questions (FAQs)

Q1: Which catalyst is best for the Suzuki-Miyaura coupling of thiophenes?

A1: There is no single "best" catalyst, as the optimal choice depends on the specific substrates. However, palladium-based catalysts are the most commonly used. A combination of a palladium precursor like Pd(OAc)₂ or a pre-formed complex like Pd(PPh₃)₄ with a suitable phosphine ligand is a good starting point.[6] For challenging couplings, bulky and electron-rich ligands have shown high activity.[3][7] The catalyst system based on Pd(0)/L1 (a specific phosphine-based bulky ligand) has been shown to be efficient for the Suzuki-Miyaura cross-coupling of thiophene-2-boronic ester with aryl bromides.[7]

Q2: Can I use a nickel catalyst for thiophene derivative synthesis?

A2: Yes, nickel catalysts are a viable and often more cost-effective alternative to palladium. They have been successfully employed in various cross-coupling reactions, including C-S bond formation.[12] Nickel-catalyzed electrochemical thiolation of aryl halides has also been reported.[13]

Q3: How can I minimize catalyst poisoning by the thiophene sulfur?

A3: Catalyst poisoning by the sulfur atom in the thiophene ring is a significant challenge.[1][2] Strategies to mitigate this include:

  • Ligand Selection: Use of electron-rich and sterically bulky ligands can shield the metal center and reduce its affinity for the sulfur atom.[3]

  • Reaction Conditions: Operating at the lowest effective temperature can sometimes reduce the extent of catalyst poisoning.[4]

  • Catalyst Choice: Some catalyst systems are inherently more resistant to sulfur poisoning.

Q4: What is the role of the base in these reactions?

A4: The base plays multiple roles in cross-coupling reactions. In the Suzuki-Miyaura reaction, the base is required for the transmetalation step. In the Heck reaction, it is necessary to regenerate the active Pd(0) catalyst from the H-Pd(II)-X species formed after β-hydride elimination.[14] The choice of base can significantly impact the reaction outcome, and common choices include carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄).[7][8]

Q5: How do I remove the catalyst from my final product?

A5: Residual catalyst can be removed through several methods:

  • Filtration: For heterogeneous catalysts or precipitated "palladium black," simple filtration through a pad of celite can be effective.[15]

  • Chromatography: Column chromatography on silica gel is a standard method for purifying the desired product from soluble catalyst residues.

  • Scavenging Agents: Various scavenging resins and reagents are commercially available that can selectively bind to and remove residual metal catalysts.

Catalyst Performance Data

The following table summarizes typical conditions and outcomes for various catalytic systems in thiophene derivative synthesis, compiled from the literature.

Reaction TypeCatalyst SystemBaseSolventTemperature (°C)Yield (%)Reference
Suzuki-MiyauraPd(dtbpf)Cl₂Et₃NKolliphor EL/H₂ORoom Temp.up to 98
Suzuki-MiyauraPd(0)/L1K₂CO₃Toluene/H₂O65up to 89[7]
Suzuki-MiyauraPd(OAc)₂ + SPhosCs₂CO₃THF/H₂ONot specifiedHigh
Direct ArylationLigand-less Pd(OAc)₂KOAcNot specifiedNot specifiedHigh[11]
HeckPd(OAc)₂K₂CO₃/Et₃NDMF/Dioxane100-120Not specified[15]
C-H ActivationPd(OAc)₂ + PPh₃Cs₂CO₃1,4-dioxane105up to 90[16]
Copper-CatalyzedCuIEt₃NCH₂Cl₂40up to 61[17]

Concluding Remarks

The synthesis of thiophene derivatives is a rich and evolving field. While challenges such as catalyst deactivation persist, the continuous development of new catalyst systems and a deeper understanding of reaction mechanisms are paving the way for more efficient and robust synthetic methods. This guide provides a foundation for navigating these complexities. Remember that each reaction is unique, and a systematic approach to optimization and troubleshooting is key to success.

References

  • Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air. (2021). [Source URL not available]
  • Ligand-less palladium-catalyzed direct 5-arylation of thiophenes at low catalyst loadings. Green Chemistry (RSC Publishing).
  • Technical Support Center: Catalyst Deactivation in Thiophene Chlorin
  • An Active Catalyst System Based on Pd (0)
  • catalyst deactivation issues in palladium-catalyzed synthesis of 2-(4-fluorophenyl)thiophene. Benchchem.
  • Copper(I)
  • Optimized synthesis of novel C2-substituted benzo[b]thiophene derivatives via Suzuki–Miyaura cross-coupling and investigation of their biological activities. (2025). Taylor & Francis.
  • Palladium-Catalyzed Modular Synthesis of Thiophene-Fused Polycyclic Aromatics via Sequential C–H Activation. (2025).
  • An Active Catalyst System Based on Pd (0)
  • solvent effects on reactions of 3,4-dibromothiophene-2-carbaldehyde. Benchchem.
  • Application Notes and Protocols: Heck Coupling for the Synthesis of 3-Thiopheneacrylic Acid Methyl Ester. Benchchem.
  • Bypassing the Limitations of Directed C–H Functionaliz
  • Nickel-catalyzed C–S cross coupling of sterically hindered substrates enabled by flexible bidentate phosphines. Organic Chemistry Frontiers (RSC Publishing).
  • Recent Advances on Nickel-Catalyzed Electrochemical Couplings. (2025). CCS Chemistry.
  • Process for the purification of thiophene.
  • Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. (2026). Request PDF.
  • Solvent Effects in Catalysis: Rational Improvements of Catalysts via Manipulation of Solvent Interactions. Request PDF.
  • Heck Reaction. Chemistry LibreTexts.

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Optimization

scale-up considerations for "2-(Dimethylamino)ethyl thiophene-2-carboxylate" production

Welcome to the technical support center for the synthesis and scale-up of 2-(Dimethylamino)ethyl thiophene-2-carboxylate. This guide is designed for researchers, chemists, and process development professionals to address...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis and scale-up of 2-(Dimethylamino)ethyl thiophene-2-carboxylate. This guide is designed for researchers, chemists, and process development professionals to address common challenges encountered during production. It provides in-depth troubleshooting advice and frequently asked questions to ensure a safe, efficient, and scalable synthesis.

Frequently Asked Questions (FAQs)

This section addresses high-level questions that are common when planning the synthesis and scale-up of 2-(Dimethylamino)ethyl thiophene-2-carboxylate.

Q1: What are the most common synthetic routes for producing 2-(Dimethylamino)ethyl thiophene-2-carboxylate at scale?

There are three primary routes for the synthesis of this ester, each with distinct advantages and challenges for scale-up:

  • Fischer-Speier Esterification: This is a classic method involving the reaction of thiophene-2-carboxylic acid with 2-(dimethylamino)ethanol in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (PTSA).[1][2][3] It is often performed by heating the mixture under reflux to drive the reaction.[4][5] The primary advantage is the low cost of reagents. However, the reaction is an equilibrium, requiring removal of water (e.g., via a Dean-Stark trap) to achieve high conversion, which can be challenging at a large scale.[1][6]

  • Acid Chloride Route: This two-step process involves first converting thiophene-2-carboxylic acid to thiophene-2-carbonyl chloride using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride.[7] The resulting acid chloride is then reacted with 2-(dimethylamino)ethanol. This method is often high-yielding and avoids equilibrium issues.[7] However, thionyl chloride is highly corrosive and toxic, releasing HCl and SO₂ gases, which requires specialized equipment and scrubbers for safe handling on an industrial scale.[7][8][9]

  • Carbodiimide Coupling: This route uses coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to facilitate the esterification under milder conditions.[10][11][12] This method is often used for sensitive substrates.[3] While effective, these reagents are expensive, and byproducts (like dicyclohexylurea, DCU, from DCC) can complicate purification.[12][13] EDC is often preferred for larger scale work as its urea byproduct is water-soluble, simplifying its removal.[12]

Q2: The product is a tertiary amine. How does this affect the work-up and purification?

The basicity of the dimethylamino group is a critical consideration.

  • Aqueous Work-up: During work-up, the product will be protonated and become water-soluble in acidic conditions (pH < ~9). This property can be exploited for purification. For instance, an acidic wash can remove non-basic organic impurities. However, to extract the product into an organic solvent, the aqueous layer must be basified (e.g., with NaHCO₃ or Na₂CO₃) to deprotonate the amine, making it soluble in the organic phase.[4]

  • Purification: The polarity and basicity of the compound can make chromatographic purification challenging. Tailing is common on silica gel. It is often beneficial to use a mobile phase containing a small amount of a basic modifier, like triethylamine or ammonia, to improve peak shape. Alternatively, purification via distillation under reduced pressure is a viable, solvent-free option for scale-up if the product is thermally stable.[14]

Q3: What are the primary safety concerns when scaling up this synthesis?

Safety is paramount. Key hazards include:

  • Thionyl Chloride (if used): Reacts violently with water and alcohols, releasing toxic and corrosive SO₂ and HCl gas.[8] It is a lachrymator and can cause severe skin burns and respiratory damage.[9] Scale-up requires a closed system with robust temperature control and an alkali scrubber to neutralize off-gases.[7][9]

  • Strong Acids (H₂SO₄): Highly corrosive.[15] Exothermic reactions can occur when mixing with other reagents, requiring controlled addition and efficient cooling.

  • Exothermic Reactions: Both the formation of the acid chloride and the Fischer esterification can be exothermic. On a large scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. Proper reactor design and controlled reagent addition are crucial to prevent thermal runaways.

  • Flammable Solvents: Many organic solvents used (e.g., toluene, DCM, ethers) are flammable. Scale-up operations must be conducted in appropriately rated facilities with proper grounding to prevent static discharge.

In-Depth Troubleshooting Guides

This section provides detailed, question-and-answer-based solutions to specific problems you may encounter during your experiments.

Reaction Stage Troubleshooting
Q: My Fischer esterification is stalling, and the conversion is low. What can I do?

A: Low conversion in Fischer esterification is almost always due to the presence of water, which shifts the equilibrium back towards the starting materials.[3][4]

Possible Causes & Solutions:

  • Inefficient Water Removal:

    • Diagnosis: Is your Dean-Stark trap filling with water as expected? Are your reagents and solvents sufficiently dry?

    • Solution: On a lab scale, ensure your glassware is oven-dried and the system is protected from atmospheric moisture. For scale-up, use a properly sized Dean-Stark apparatus with a solvent that forms a suitable azeotrope with water (e.g., toluene). Ensure the reflux rate is sufficient to carry water vapor into the condenser.[6] Using molecular sieves within the reaction vessel can also help sequester water.[1]

  • Insufficient Catalyst:

    • Diagnosis: Have you used a sufficient loading of the acid catalyst?

    • Solution: A typical catalytic amount is 1-5 mol%. If the reaction is sluggish, a modest increase in catalyst loading can help. However, excessive acid can lead to side reactions, such as dehydration of the alcohol or degradation of the thiophene ring.[16]

  • Sub-optimal Temperature:

    • Diagnosis: Is the reaction temperature high enough to ensure a steady reflux for azeotropic water removal?

    • Solution: The reaction should be heated to maintain a constant reflux.[4][5] For toluene, this is around 110°C. Ensure your heating mantle or reactor jacket is providing uniform heating.

Q: I am using the thionyl chloride route and getting a dark, tar-like crude product. What is causing this?

A: Dark coloration and tar formation when using thionyl chloride often point to uncontrolled temperature or impurities.

Possible Causes & Solutions:

  • Uncontrolled Exotherm:

    • Diagnosis: The reaction of thionyl chloride with the carboxylic acid to form the acid chloride, and its subsequent reaction with the amino alcohol, can be highly exothermic.[9] An uncontrolled temperature spike can lead to decomposition.

    • Solution: The addition of thionyl chloride should be performed slowly, at a low temperature (e.g., 0-5°C), with vigorous stirring and efficient cooling.[8][17] Similarly, the addition of the amino alcohol to the acid chloride should also be temperature-controlled. On scale-up, this means using a reactor with a cooling jacket and a calibrated dosing pump for slow, controlled addition.

  • Thiophene Ring Instability:

    • Diagnosis: The thiophene ring is generally stable but can be susceptible to degradation under harsh acidic conditions, especially at elevated temperatures.[16]

    • Solution: Maintain strict temperature control. Using a non-polar solvent like DCM can help moderate the reaction.[7] It's also critical to remove excess thionyl chloride (e.g., by distillation under reduced pressure) before adding the alcohol to prevent side reactions.[7]

Work-up and Purification Troubleshooting
Q: I am losing a significant amount of product during the aqueous work-up. How can I improve my recovery?

A: Product loss during work-up is typically due to incorrect pH control or emulsion formation.

Possible Causes & Solutions:

  • Incorrect pH for Extraction:

    • Diagnosis: The product is a tertiary amine and will partition into the aqueous phase if the pH is too acidic.

    • Solution: Before extracting with an organic solvent, ensure the aqueous layer is basic. Use a pH meter or pH paper to confirm the pH is >9. A saturated solution of sodium bicarbonate (NaHCO₃, pH ~8.4) or sodium carbonate (Na₂CO₃, pH ~11) is typically used.[4][14] Be cautious when adding the base, as CO₂ evolution can cause foaming and pressure buildup.

  • Emulsion Formation:

    • Diagnosis: A stable layer forms between the aqueous and organic phases that does not separate easily. This is common with basic, amine-containing compounds.

    • Solution:

      • Add Brine: Add a saturated solution of NaCl (brine) to the separatory funnel. This increases the ionic strength of the aqueous phase, which helps to break up emulsions and "salt out" the organic product, driving it into the organic layer.[14]

      • Patience & Gentle Mixing: Avoid vigorous shaking which can promote stable emulsions. Use a gentle swirling or rocking motion.

      • Filtration: For persistent emulsions, filtering the entire mixture through a pad of Celite® or glass wool can sometimes help break the emulsion.

Q: My final product has a persistent yellow/brown color. What are the likely impurities and how can I remove them?

A: Color impurities often arise from minor side products or degradation.

Possible Causes & Solutions:

  • Residual Starting Materials:

    • Diagnosis: Unreacted thiophene-2-carboxylic acid is a common impurity.

    • Solution: Perform an aqueous wash with a dilute base (e.g., 1M NaHCO₃ or Na₂CO₃) during the work-up.[14] This will convert the acidic starting material into its water-soluble salt, which will be removed in the aqueous phase.

  • Oxidative Degradation:

    • Diagnosis: Thiophene derivatives can be susceptible to oxidation over time, leading to colored impurities.

    • Solution:

      • Activated Carbon Treatment: Dissolve the crude product in a suitable solvent and stir with a small amount of activated carbon for 15-30 minutes, then filter through Celite®. This is very effective at removing highly colored, polar impurities.

      • Distillation: If the product is thermally stable, vacuum distillation is an excellent method for purification at scale, as it will separate the desired product from non-volatile colored impurities.[14]

Process Flow & Troubleshooting Visualization

To aid in diagnosing issues, the following flowchart outlines a typical troubleshooting workflow for low product yield.

Low_Yield_Troubleshooting cluster_analysis Analysis of Crude Mixture start Problem: Low Product Yield check_reaction Analyze Crude Reaction Mixture (TLC, HPLC, NMR) start->check_reaction no_product Mostly Starting Material Present? check_reaction->no_product side_products Significant Side Products Observed? check_reaction->side_products water_issue Yes: Incomplete Reaction no_product->water_issue workup_issue Check Aqueous & Organic Layers After Extraction no_product->workup_issue No: Product Formed but Lost temp_issue Yes: Degradation/Side Reaction side_products->temp_issue side_products->workup_issue No: Product Formed but Lost fix_water Action: Improve Water Removal (Dean-Stark, Drying Agents). Increase Catalyst/Temperature. water_issue->fix_water fix_activation Action (Acid Chloride Route): Check activity of SOCl₂. Ensure complete acid chloride formation. water_issue->fix_activation end_node Optimized Process fix_water->end_node fix_activation->end_node fix_temp Action: Reduce Reaction Temperature. Ensure slow, controlled reagent addition. Check for air/moisture sensitivity. temp_issue->fix_temp fix_temp->end_node product_in_aqueous Is Product in Aqueous Layer? workup_issue->product_in_aqueous emulsion Persistent Emulsion? workup_issue->emulsion fix_ph Yes: pH too acidic. product_in_aqueous->fix_ph fix_emulsion Yes emulsion->fix_emulsion basify Action: Basify aqueous layer to pH >9 with NaHCO₃/Na₂CO₃ before extraction. fix_ph->basify basify->end_node add_brine Action: Add brine to break emulsion. Use gentle mixing instead of shaking. fix_emulsion->add_brine add_brine->end_node

Caption: Troubleshooting workflow for low product yield.

Data Summary: Comparison of Synthetic Routes for Scale-Up
FeatureFischer-Speier EsterificationAcid Chloride RouteCarbodiimide (EDC) Coupling
Reagent Cost LowModerate (SOCl₂)High (EDC)
Reaction Conditions Harsh (High Temp, Strong Acid)Moderate (Low Temp addition)Mild (Often Room Temp)
Key Challenge Equilibrium limited; requires water removal.[1][6]Handling of corrosive/toxic SOCl₂ and off-gases.[8][9]Reagent cost; removal of water-soluble urea byproduct.[12]
Byproducts WaterSO₂, HCl1-ethyl-3-(3-dimethylaminopropyl)urea (EDU)
Scalability Good, but water removal can be energy-intensive.Excellent, with proper engineering controls (scrubbers, etc.).[7]Good, but cost may be prohibitive for very large scale.
Ideal For... Large volume, cost-sensitive production where conditions are tolerated.High-purity, high-yield synthesis where investment in safety equipment is feasible.High-value products, acid/base-sensitive substrates.
References
  • General procedures for the purification of Esters - Chempedia. (n.d.). LookChem. Retrieved March 15, 2026, from [Link]

  • Acid to Ester (SOCl2 & alcohol). (n.d.). Organic Synthesis. Retrieved March 15, 2026, from [Link]

  • Movsisyan, M., Heugebaert, T. S. A., Dams, R., & Stevens, C. V. (2022). Chlorination Using Thionyl Chloride. In Green Chemistry (Chapter 6).
  • Esterification. (n.d.). SmartLabs. Retrieved March 15, 2026, from [Link]

  • Reflux, Isolation and Purification of Esters – HSC Chemistry. (n.d.). Science Ready. Retrieved March 15, 2026, from [Link]

  • Synthesis, Reactions and Medicinal Uses of Thiophene. (n.d.). Pharmaguideline. Retrieved March 15, 2026, from [Link]

  • Various Authors. (2012, November 6). What is the alternate process for preparing ester hydrochloride? ResearchGate. Retrieved March 15, 2026, from [Link]

  • Process for the purification of esters. (1985). Google Patents.
  • New method for the synthesis of 2-thiophenecarboxylic acids in the presence of V-, Fe-, or Mo- containing catalysts. (n.d.). SpringerLink. Retrieved March 15, 2026, from [Link]

  • O‑Thien-2-yl Esters: A Synthetic Approach to a Rare Class of Materials Using a Modified Steglich Esterification. (2026, January 20). ACS Omega. Retrieved March 15, 2026, from [Link]

  • Fischer Esterification Reaction: Acid, Alcohol, and Ester Formation. (2025, April 1). Patsnap Eureka. Retrieved March 15, 2026, from [Link]

  • Fisher Esterification: Synthesis and Purification of Esters. (2025, March 4). HSCprep. Retrieved March 15, 2026, from [Link]

  • Synthesis, Isolation, and Purification of an Ester. (n.d.). Coach Benner. Retrieved March 15, 2026, from [Link]

  • Fischer–Speier esterification. (n.d.). Wikipedia. Retrieved March 15, 2026, from [Link]

  • Fischer Esterification. (2026, February 23). J&K Scientific LLC. Retrieved March 15, 2026, from [Link]

  • Synthesis, properties and biological activity of thiophene: A review. (n.d.). Der Pharma Chemica. Retrieved March 15, 2026, from [Link]

  • Synthesis of thiophene‐2‐carboxylates 4 a–k. (n.d.). ResearchGate. Retrieved March 15, 2026, from [Link]

  • Synthesis of thiophene and Their Pharmacological Activity. (2025). International Journal of Pharmaceutical Research and Applications (IJPRA). Retrieved March 15, 2026, from [Link]

  • Thiophene synthesis. (n.d.). Organic Chemistry Portal. Retrieved March 15, 2026, from [Link]

  • THE PREPARATION OF CERTAIN ESTERS OF 2-THIOPNENE CARBOXH.IC ACID A THESIS. (n.d.). Retrieved March 15, 2026, from [Link]

  • A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. (2021, July 29). Green Chemistry (RSC Publishing). Retrieved March 15, 2026, from [Link]

  • Thiophene-2-carboxylic-acid derivatives and process for their preparation. (n.d.). Google Patents.
  • Amides from Carboxylic Acids-DCC and EDC Coupling. (2025, November 29). Chemistry Steps. Retrieved March 15, 2026, from [Link]

  • Production of thiophene. (n.d.). Google Patents.
  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (n.d.). PMC. Retrieved March 15, 2026, from [Link]

  • Synthesis of Thieno[3,2-b]thiophenes from 2,5-Dicarbonyl 3-Nitrothiophenes via Nucleophilic Aromatic Substitution of the Nitro Group with Thiolates. (2024, November 7). MDPI. Retrieved March 15, 2026, from [Link]

  • New method for the synthesis of 2-thiophenecarboxylic acids in the presence of V-, Fe-, or Mo- containing catalysts. (n.d.). ResearchGate. Retrieved March 15, 2026, from [Link]

  • Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. (n.d.). PMC. Retrieved March 15, 2026, from [Link]

  • Synthetic method of 2-thiophene ethylamine. (n.d.). Google Patents.
  • Synthesis and Evaluation of Ethyl 2-(2-Cyano-3-(Substituted Phenyl) Acrylamido)-4, 5, 6, 7-Tetrahydrobenzo[b] Thiophene-3-Carbox. (2016, January 10). International Journal of Current Microbiology and Applied Sciences (IJCMAS). Retrieved March 15, 2026, from [Link]

  • Synthesis of Ethyl 2-Amino-6-hydroxy-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate and Ethyl 6-(Acetyloxy). (2026, March 4). MDPI. Retrieved March 15, 2026, from [Link]

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Troubleshooting

dealing with oily products during purification of thiophene derivatives

Welcome to the technical support center for the purification of thiophene derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter the common challenge of purifyin...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of thiophene derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter the common challenge of purifying oily or non-solid thiophene-based compounds. Here, we provide troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format to address specific issues you may face during your experiments.

I. Frequently Asked Questions (FAQs)

Q1: My synthesized thiophene derivative is an oil. What are the primary purification strategies I should consider?

A1: When dealing with an oily thiophene derivative, the most common and effective purification methods are column chromatography, vacuum distillation, and liquid-liquid extraction.[1] The choice depends on the nature of the impurities, the scale of your reaction, and the physical properties of your target compound, such as its boiling point and stability at elevated temperatures.[1] For instance, vacuum distillation is often preferred for large-scale purification of compounds that are thermally stable.[2] Column chromatography is highly versatile for separating complex mixtures, especially those containing isomers or impurities with similar polarities.[2][3] Liquid-liquid extraction is a useful initial purification step to remove highly polar or non-polar impurities.[1]

Q2: I'm performing column chromatography, but my oily product is streaking or "tailing" on the silica gel.

A2: Streaking or tailing of a compound on a silica gel column often indicates a strong interaction between your compound and the stationary phase. This can be particularly prevalent with thiophene derivatives that possess polar functional groups. To mitigate this, you can try adding a small amount of a polar modifier to your eluent. For acidic compounds, a few drops of acetic acid can help, while for basic compounds, adding 1-2% triethylamine to the eluent is a common strategy to deactivate the silica gel.[4] Another approach is to use a different stationary phase altogether, such as neutral alumina, which can be less acidic than silica gel.[4]

Q3: I'm struggling to separate regioisomers of my substituted thiophene derivative by column chromatography.

A3: Separating regioisomers is a frequent challenge due to their very similar polarities.[4] To improve separation, consider the following optimization strategies:

  • Solvent System Screening: Before running a large column, systematically screen various solvent systems using Thin Layer Chromatography (TLC). The goal is to find a solvent mixture that provides the largest difference in Rf values (ΔRf) between the isomers. A good starting point for many thiophene compounds is a mixture of a non-polar solvent like n-hexane and a more polar solvent such as ethyl acetate.[2]

  • Column Dimensions: Employ a long, narrow column. This increases the number of theoretical plates, which enhances the separation of compounds with close Rf values.[4]

  • Gradient Elution: Instead of using a single solvent mixture (isocratic elution), use a shallow gradient. This involves gradually increasing the polarity of the eluent over the course of the separation.[3]

Q4: Can I use crystallization to purify an oily thiophene derivative?

A4: Yes, it is possible to crystallize an oily compound, a process often referred to as inducing crystallization.[3] This typically involves a two-solvent system. First, dissolve the oil in a minimal amount of a "good" solvent in which it is highly soluble. Then, slowly add a "poor" or "anti-solvent," in which the compound is insoluble, dropwise until the solution becomes turbid.[3][5] Gentle heating to redissolve the turbidity followed by slow cooling can induce crystal formation.[3] Seeding the solution with a previously obtained pure crystal, if available, can also be highly effective.[6][7]

Q5: My oily product "oils out" instead of crystallizing. What should I do?

A5: "Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a solid crystal.[6] This can happen if the chosen solvent is too effective, even at low temperatures, or if the cooling rate is too rapid.[3] The presence of impurities can also lower the melting point of the mixture, contributing to this phenomenon.[3] To address this, try using a less polar solvent system or a different solvent pair.[5] Slowing down the cooling process, for instance, by allowing the flask to cool to room temperature before placing it in an ice bath, can also be beneficial.[5]

II. Troubleshooting Guides

This section provides a more in-depth look at common problems and their solutions, presented in a structured format.

Problem 1: Poor Separation in Column Chromatography
Possible Cause Solution
Inappropriate Solvent System Perform a thorough solvent screen using TLC to find a system that provides a good separation between your product and impurities (aim for a ΔRf > 0.2).[4]
Column Overload Use a larger column with a higher ratio of silica gel to your crude product. A general guideline is a 50:1 to 100:1 ratio of silica gel to crude material by weight.[4]
Improper Column Packing Ensure the column is packed uniformly without any air bubbles or cracks, as these can lead to "channeling" where the solvent and sample bypass the stationary phase.[2]
Problem 2: Product Decomposition on Silica Gel
Possible Cause Solution
Acid-Sensitivity of the Thiophene Derivative Deactivate the silica gel by adding 1-2% triethylamine to the eluent.[4] Alternatively, use a less acidic stationary phase like neutral alumina.[4]
Prolonged Contact Time Run the column as quickly as possible without compromising separation. This minimizes the time your compound spends in contact with the silica gel.[4]
Problem 3: Failure to Induce Crystallization of an Oily Product
Possible Cause Solution
Solvent System is Not Optimal Experiment with different solvent pairs. A good pair consists of a "good" solvent that dissolves the compound well and a "poor" solvent in which it is insoluble.[5] Common pairs include ethyl acetate/hexane and acetone/water.[5]
Solution is Too Concentrated or Too Dilute If too concentrated, the compound may oil out. If too dilute, crystallization may not occur. Adjust the concentration accordingly.
Cooling Rate is Too Fast Allow the solution to cool slowly to room temperature before further cooling in an ice bath or refrigerator.[5]
Absence of Nucleation Sites Try scratching the inside of the flask with a glass rod at the liquid-air interface to create nucleation sites. Seeding with a pure crystal is also highly effective.[7]

III. Experimental Protocols & Visualizations

Protocol 1: General Procedure for Column Chromatography of an Oily Thiophene Derivative
  • TLC Analysis: Dissolve a small amount of the crude oily product in a suitable solvent. Spot the solution on a TLC plate and test various solvent systems (e.g., different ratios of hexane and ethyl acetate) to find one that provides good separation of the desired product from impurities (target Rf value of 0.2-0.4).[4]

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into the column and allow the silica to settle into a uniform bed, ensuring there are no air bubbles or cracks. Add a thin layer of sand on top of the silica bed.[4]

  • Sample Loading: Dissolve the crude oil in a minimal amount of the eluent or a more volatile solvent. Carefully apply the solution to the top of the silica gel bed.

  • Elution: Begin eluting with the chosen solvent system. Maintain a constant flow rate and ensure the solvent level never drops below the top of the silica gel. If using a gradient, gradually increase the polarity of the eluent.

  • Fraction Collection and Analysis: Collect the eluent in a series of fractions. Analyze each fraction by TLC to identify which fractions contain the pure product.[4]

  • Solvent Removal: Combine the pure fractions in a round-bottom flask and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified oily thiophene derivative.[4]

Workflow for Selecting a Purification Strategy for Oily Thiophene Derivatives

Purification_Strategy start Crude Oily Thiophene Derivative thermal_stability Is the compound thermally stable? start->thermal_stability large_scale Is the scale > 5g? thermal_stability->large_scale Yes complex_mixture Is it a complex mixture (e.g., isomers)? thermal_stability->complex_mixture No vacuum_distillation Vacuum Distillation large_scale->vacuum_distillation Yes large_scale->complex_mixture No column_chromatography Column Chromatography vacuum_distillation->column_chromatography Further purification needed extraction Liquid-Liquid Extraction (as a pre-purification step) extraction->column_chromatography Followed by complex_mixture->column_chromatography Yes complex_mixture->extraction No

Caption: Decision tree for selecting a purification strategy.

Troubleshooting Crystallization of Oily Compounds

Crystallization_Troubleshooting start Oily Product Instead of Crystals check_solvent Re-evaluate Solvent System start->check_solvent check_cooling Check Cooling Rate start->check_cooling check_concentration Adjust Concentration start->check_concentration induce_nucleation Induce Nucleation start->induce_nucleation solution1 Try different solvent pairs (e.g., EtOAc/Hexane) check_solvent->solution1 solution2 Slow down cooling (room temp first, then ice bath) check_cooling->solution2 solution3 Dilute if too concentrated, concentrate if too dilute check_concentration->solution3 solution4 Scratch flask or add seed crystals induce_nucleation->solution4

Caption: Troubleshooting flowchart for crystallization issues.

IV. References

  • Benchchem. (2025). Technical Support Center: Refining Purification Techniques for Thiophene Carboxamide Derivatives. Retrieved from

  • Benchchem. (2025). Technical Support Center: Purification of 3-(2,4-Dimethylbenzoyl)thiophene. Retrieved from

  • Benchchem. (2025). Technical Support Center: Purification of 2-Acetylthiophene. Retrieved from

  • ResearchGate. (2025). How to recrystallize an oily compound?. Retrieved from [Link]

  • IntechOpen. (2019). Conventional and Unconventional Crystallization Mechanisms. Retrieved from [Link]

  • Reddit. (2024). Purification of oily products in industrial chemistry. Retrieved from [Link]

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Optimization

Technical Support Center: Handling and Preventing Oxidation of 2-Aminothiophenol

Welcome to the technical support guide for 2-aminothiophenol. This document provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help researchers, scientists, and drug developme...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for 2-aminothiophenol. This document provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help researchers, scientists, and drug development professionals mitigate the primary challenge associated with this reagent: its high susceptibility to oxidation. Proper handling is paramount to ensure experimental success, reproducibility, and the synthesis of high-purity target compounds.

The Challenge: Oxidative Dimerization

2-Aminothiophenol is an invaluable building block, particularly in the synthesis of benzothiazoles and other heterocyclic compounds.[1][2][3] However, its thiol (-SH) group is highly susceptible to oxidation, especially when exposed to atmospheric oxygen. This process leads to the formation of a disulfide-linked dimer, bis(2-aminophenyl) disulfide.[4][5] This common impurity is often a yellow-to-amber solid and is inactive in most desired downstream reactions, leading to reduced yields, complex purification challenges, and potentially misleading results.[5]

This guide is designed to equip you with the knowledge and techniques to prevent this unwanted side reaction, ensuring the integrity of your starting material from storage to reaction completion.

Troubleshooting Guide

This section addresses specific issues that indicate oxidative degradation has occurred.

Issue 1: My 2-aminothiophenol starting material is dark amber or has solidified.

  • Probable Cause: This is a classic sign of significant oxidation.[4] Fresh, pure 2-aminothiophenol should be a clear yellow to amber liquid or a low-melting-point solid (m.p. 23-26 °C).[3][6] Over time, exposure to air during storage or repeated handling has led to the formation of the disulfide dimer, which has a higher melting point and is often more colored.

  • Recommended Action:

    • Assess Purity: Before use, analyze the material using a suitable technique like NMR or GC-MS to quantify the level of disulfide impurity. If the impurity level is high, the material may not be suitable for sensitive reactions.

    • Purification (Use with Caution): While purification by vacuum distillation is possible, it can be challenging as the material may oxidize further upon heating.[7] If you must purify, ensure the entire system is rigorously purged with an inert gas (nitrogen or argon).

    • Best Practice - Use Fresh Reagent: The most reliable solution is to use a fresh bottle of high-purity 2-aminothiophenol.[4][5] When purchasing, opt for suppliers that package the reagent under an inert atmosphere.[8]

Issue 2: My reaction is sluggish, and the yield of my desired product is low.

  • Probable Cause: If your reaction consistently produces low yields, the effective concentration of your 2-aminothiophenol may be lower than calculated due to the presence of the inactive disulfide dimer.[5] Additionally, dissolved oxygen in your reaction solvents can oxidize the starting material in-situ as the reaction proceeds.[9][10]

  • Recommended Action:

    • Implement Inert Atmosphere Techniques: Always handle 2-aminothiophenol and set up your reactions under a positive pressure of an inert gas like nitrogen or argon. This is the most critical step in preventing oxidation during the experiment.[6][9][11] Refer to Protocol 2 for a standard setup.

    • Use Degassed Solvents: Solvents can contain significant amounts of dissolved oxygen.[10][12] Always degas your solvents immediately before use. Refer to the Data Summary Table 1 and Protocol 1 for methods.

    • Check Reagent Stoichiometry: If you suspect your starting material is partially oxidized, consider re-evaluating the stoichiometry based on a purity assessment or performing a small-scale trial to optimize the reagent ratio.

Issue 3: I'm observing an unexpected, often insoluble, byproduct in my reaction mixture.

  • Probable Cause: The disulfide dimer is often less soluble than the 2-aminothiophenol monomer in many common organic solvents.[9] Its precipitation during a reaction is a strong indicator that oxidation is occurring.

  • Recommended Action:

    • Review Your Setup: This is a clear sign that your inert atmosphere technique is insufficient. Ensure all glassware is properly dried to remove adsorbed moisture and oxygen, and that all joints are well-sealed.[9][13] For highly sensitive reactions, using a glovebox or a Schlenk line is recommended over a simple balloon setup.[13][14]

    • Consider an Antioxidant: For specific applications, particularly during neutralization or workup phases, the addition of a mild reducing agent like sodium sulfite can help prevent oxidation.[7][15] This technique is used to suppress disulfide formation when isolating 2-aminothiophenol from an alkaline solution.[7]

Frequently Asked Questions (FAQs)

Q1: How should I properly store 2-aminothiophenol? A1: Proper storage is the first line of defense. It should be stored in a tightly sealed container, under an inert atmosphere (nitrogen or argon).[6][8][16] Keep it in a cool, dry, and dark place, away from heat, sparks, and oxidizing agents.[17][18][19] If the original container has been opened, it is best practice to flush the headspace with an inert gas before re-sealing.

Q2: What is the primary mechanism of oxidation I am trying to prevent? A2: You are primarily preventing the oxidative coupling of two thiol molecules. The thiol group (-SH) of 2-aminothiophenol is deprotonated or radicalized, and then two molecules combine to form a disulfide bond (-S-S-), yielding bis(2-aminophenyl) disulfide. This process is readily facilitated by atmospheric oxygen (O₂).

Caption: Oxidative dimerization of 2-aminothiophenol.

Q3: Are there any solvents I should avoid? A3: While no common solvent is inherently reactive, solvents prone to forming peroxides (e.g., unstabilized THF, diethyl ether) can accelerate oxidation and should be used with caution.[20] Regardless of the solvent, the most critical factor is removing dissolved oxygen via degassing.[9][20]

Q4: Can I use column chromatography to purify 2-aminothiophenol or its products? A4: Yes, but care must be taken. Silica gel can be slightly acidic, which may slow oxidation, but the large surface area and exposure to air during column packing and running can be detrimental.[21] If you must use chromatography, work quickly, and consider degassing your eluent beforehand by bubbling nitrogen or argon through it.[21]

Experimental Protocols

Protocol 1: Degassing a Solvent with Inert Gas (Sparging)

This is a rapid and effective method for removing dissolved oxygen from solvents immediately before use.

Materials:

  • Solvent to be degassed

  • Schlenk flask or a round-bottom flask with a sidearm

  • Rubber septum

  • Inert gas source (Nitrogen or Argon) with a regulator

  • Two long needles (e.g., 18-22 gauge)

Procedure:

  • Setup: Pour the solvent into the flask and seal the main joint with the rubber septum. Clamp the flask securely in a fume hood.[22]

  • Inlet Needle: Connect one needle to the inert gas line via tubing. Insert this needle through the septum so that its tip is fully submerged below the solvent's surface. This will be your gas inlet.

  • Outlet Needle: Insert the second needle through the septum, but ensure its tip remains in the headspace well above the solvent level. This will serve as a gas outlet to prevent pressure buildup.

  • Sparge: Begin a gentle but steady flow of inert gas into the solvent. You should see a continuous stream of bubbles.[10][12]

  • Duration: Sparge the solvent for 30-60 minutes.[10] The required time depends on the solvent volume and the sensitivity of your reaction.

  • Completion: Once degassing is complete, raise the inlet needle out of the solvent into the headspace. Remove the outlet needle first, then the inlet needle, to maintain a positive pressure of inert gas in the flask. The solvent is now ready for use.

Protocol 2: Setting Up a Reaction Under an Inert Atmosphere (Nitrogen Balloon)

This technique creates an oxygen-free environment for running the reaction.

Materials:

  • Oven-dried or flame-dried glassware (round-bottom flask, condenser, etc.)

  • Rubber septa

  • Inert gas balloon assembly (balloon, tubing, needle)[23]

  • Degassed solvents (from Protocol 1)

  • Syringes and needles for liquid transfer

Procedure:

  • Glassware Assembly: Quickly assemble the hot, dried glassware (e.g., flask and condenser) and clamp it. Immediately cap all open joints with rubber septa to prevent moist air from entering as the glass cools.[14][23]

  • Flushing: Insert the needle from your inert gas balloon into the septum of the reaction flask. Insert a second "outlet" needle in the same septum. Allow the inert gas to flush through the apparatus for 5-10 minutes to displace all the air.[24]

  • Establish Positive Pressure: After flushing, remove the outlet needle. The balloon will remain slightly inflated, indicating a positive pressure of inert gas inside the flask.

  • Reagent Addition: Add the degassed solvents via a cannula or a clean, dry syringe. Add solid 2-aminothiophenol quickly under a strong counterflow of inert gas. Add liquid 2-aminothiophenol via a syringe. To do this, draw the required volume into the syringe, then pull a small "buffer" of inert gas from the flask's headspace into the syringe before withdrawing the needle.[23][24]

  • Running the Reaction: Maintain the inert gas balloon on the flask throughout the entire reaction duration. If heating, place the balloon on top of the condenser. The balloon provides a constant positive pressure, preventing air from leaking into the system.

Workflow start Start: Handling 2-Aminothiophenol check_purity 1. Assess Purity (Is material clear/light yellow?) start->check_purity storage 2. Proper Storage (Under N₂/Ar, Cool, Dark) check_purity->storage If Yes discard Consider Purification or Use Fresh Reagent check_purity->discard If No (Dark/Solid) degas_solvent 3. Degas Solvents (Sparging or Freeze-Pump-Thaw) storage->degas_solvent setup_inert 4. Setup Reaction (Under Inert Atmosphere) degas_solvent->setup_inert run_reaction 5. Run Reaction (Maintain Positive N₂ Pressure) setup_inert->run_reaction end Successful Reaction run_reaction->end

Caption: Recommended workflow for handling 2-aminothiophenol.

Data Summary

Table 1: Comparison of Common Solvent Degassing Methods
MethodDescriptionEffectivenessTypical DurationReference(s)
Freeze-Pump-Thaw The solvent is repeatedly frozen (liquid N₂), evacuated under high vacuum, and thawed.Most Effective3-4 cycles[9][10][25]
Sparging (Purging) An inert gas (N₂ or Ar) is bubbled through the solvent to displace dissolved oxygen.Moderately Effective30-60 minutes[9][10][12]
Sonication under Vacuum The solvent is sonicated under a light vacuum, and the atmosphere is replenished with inert gas.Moderately Effective5-10 cycles[9][25]

References

  • Material Safety Data Sheet - 2-Aminothiophenol, 98% (GC) - Cole-Parmer. (2005, October 3). Available at: [Link]

  • 2-Aminothiophenol (CAS 137-07-5) - HazComFast. (n.d.). Available at: [Link]

  • Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. (2024, January 30). MDPI. Available at: [Link]

  • Chemical Fixation of CO2 with 2-Aminobenzenethiols into Benzothiazol(on)es: A Review of Recent Updates. (2024). Chemistry Review Letters. Available at: [Link]

  • Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. (n.d.). IntechOpen. Available at: [Link]

  • Chem 1140; Techniques for Handling Air-Sensitive Compounds - Wipf Group. (n.d.). University of Pittsburgh. Available at: [Link]

  • Synthesis of benzothiazole from 2-aminothiophenol and benzaldehyde catalyzed by alkyl carbonic acid. (2022, February 2). Taylor & Francis Online. Available at: [Link]

  • Degassing solvents - Chemistry Teaching Labs - University of York. (n.d.). Available at: [Link]

  • How to Degas Solvents - Department of Chemistry : University of Rochester. (n.d.). Available at: [Link]

  • Process for the preparation of O-aminothiophenols. (1976). Google Patents. US3931321A.
  • Isolation process for 2-aminothiophenol. (1957). Google Patents. US2791612A.
  • How to Work with Thiols-General SOP. (n.d.). Available at: [Link]

  • Degassing. (n.d.). Wikipedia. Available at: [Link]

  • Preparation of 2-aminothiophenol hydrochloride. (n.d.). PrepChem.com. Available at: [Link]

  • Oxidative Coupling of 2‐Aminothiophenol with Ketones. (2020, October). ResearchGate. Available at: [Link]

  • Understanding 2-Aminothiophenol: Properties, Safety, and Supplier Insights. (n.d.). ChemBeha. Available at: [Link]

  • An Improved Process For The Preparation Of 2 Aminothiphenol From 2 Chloronitrobenzene. (n.d.). IPIndia. Available at: [Link]

  • How would you purify air-sensitive materials (thiols) using column chromatography? (2013, October 18). Reddit. Available at: [Link]

  • Inert Atmosphere, with no O2. (2022, February 2). YouTube. Available at: [Link]

  • Temperature and pH Effects on the kinetics of 2-aminophenol auto-oxidation in aqueous solution. (2011). ResearchGate. Available at: [Link]

  • 1.3C: Transferring Methods - Inert Atmospheric Methods. (2022, May 6). Chemistry LibreTexts. Available at: [Link]

  • Air-Sensitive Chemistry: Practical and Safety Considerations. (n.d.). Fisher Scientific. Available at: [Link]

  • Thiol Handling. (2024, May 23). Reddit. Available at: [Link]

  • Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles of Biological Interest: A Review (2020–2024). (2025, June 19). MDPI. Available at: [Link]

  • Aerobic oxidation of 2-aminophenol catalysed by a series of mononuclear copper(ii) complexes: phenoxazinone synthase-like activity and mechanistic study. (n.d.). Royal Society of Chemistry. Available at: [Link]

  • Working with air and moisture sensitive compounds. (2008, April 12). Utrecht University. Available at: [Link]

  • What are the possible ways to do a perfect inert atmosphere organic reaction without using glove box? (2015, June 8). ResearchGate. Available at: [Link]

  • 2-Aminothiophenol. (n.d.). Wikipedia. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Synthesis of 2-(Dimethylamino)ethyl Thiophene-2-Carboxylate

Welcome to the Process Chemistry Support Center. This guide provides troubleshooting protocols, mechanistic insights, and validated methodologies for synthesizing 2-(dimethylamino)ethyl thiophene-2-carboxylate—a critical...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Support Center. This guide provides troubleshooting protocols, mechanistic insights, and validated methodologies for synthesizing 2-(dimethylamino)ethyl thiophene-2-carboxylate—a critical intermediate and structural analog in pharmaceutical development.

Below, you will find a mechanistic breakdown of solvent effects, a targeted Q&A for common experimental failures, and a self-validating protocol designed for high-yield synthesis.

Mechanistic Overview & Solvent Selection

The synthesis of this ester typically proceeds via the activation of thiophene-2-carboxylic acid to its corresponding acyl chloride, followed by nucleophilic acyl substitution with 2-(dimethylamino)ethanol. Because the nucleophile contains a tertiary amine, the reaction environment is highly sensitive to solvent polarity, which dictates intermediate solvation and byproduct precipitation.

SolventEffects Start Thiophene-2-carbonyl chloride + 2-(Dimethylamino)ethanol SolventDCM DCM (ε = 8.9) Optimal Polarity Start->SolventDCM SolventToluene Toluene (ε = 2.4) Low Polarity Start->SolventToluene SolventDMF DMF (ε = 36.7) High Polarity / Reactive Start->SolventDMF MechDCM Complete Solvation of Intermediates SolventDCM->MechDCM MechToluene Premature Precipitation of HCl Salts SolventToluene->MechToluene MechDMF Vilsmeier-Haack Side Reactions SolventDMF->MechDMF YieldHigh High Yield (>85%) Clean Product MechDCM->YieldHigh YieldMed Moderate Yield (60-75%) Gummy Impurities MechToluene->YieldMed YieldLow Low Yield (<20%) Degradation MechDMF->YieldLow

Solvent decision tree for 2-(dimethylamino)ethyl thiophene-2-carboxylate synthesis.

Troubleshooting Guide & FAQs

Q1: Why does my reaction yield highly colored impurities and low conversion when using DMF as the solvent?

A1: N,N-Dimethylformamide (DMF) is not an inert solvent in the presence of acyl chlorides. When thiophene-2-carbonyl chloride is dissolved in DMF, it reacts to form a Vilsmeier-Haack type intermediate (a highly electrophilic chloroiminium ion). This intermediate diverts the reaction pathway away from the desired esterification, leading to complex, highly colored degradation products and severely reduced yields. To maintain the structural integrity of the acyl halide, halogenated hydrocarbons like dichloromethane (DCM) or aromatic hydrocarbons like toluene must be used[1].

Q2: During esterification in toluene, the reaction mixture forms a thick, gummy precipitate and stalls at 60% conversion. How can I resolve this?

A2: This is a classic mass transfer limitation caused by solvent polarity. The reaction generates triethylamine hydrochloride (TEA·HCl) as a byproduct. In non-polar solvents like toluene (dielectric constant ε = 2.4), this polar salt is highly insoluble. Instead of forming a fine, filterable powder, the salt often precipitates as a sticky, gummy mass that physically coats the unreacted starting materials, preventing the nucleophile from reaching the acyl chloride. Switching to DCM (ε = 8.9) provides sufficient solvation to keep the intermediates mobile and the byproduct salt suspended as a fine dispersion, allowing the reaction to reach >95% conversion[1].

Q3: Can I avoid the acid chloride intermediate entirely and use a direct Fischer esterification with catalytic sulfuric acid?

A3: It is highly discouraged for this specific substrate. Fischer esterification is an equilibrium-driven process requiring an acid catalyst[2]. Because 2-(dimethylamino)ethanol contains a basic tertiary amine, the introduction of a strong acid (like H₂SO₄) immediately protonates the amine to form an ammonium salt. This causes two critical failures:

  • Inductive Deactivation: The positive charge on the nitrogen strongly withdraws electron density from the adjacent hydroxyl group, drastically reducing its nucleophilicity.

  • Solubility Collapse: The highly polar ammonium salt becomes insoluble in the non-polar solvents (like toluene) typically used in a Dean-Stark apparatus to drive the equilibrium by removing water. Therefore, prior activation of the acid to an acyl chloride remains the most reliable and scalable pathway[3].

Quantitative Solvent Profiling

The table below summarizes the causality between solvent properties and reaction outcomes during the nucleophilic acyl substitution phase.

SolventDielectric Constant (ε at 20°C)Acyl Chloride StabilitySalt Solvation (TEA·HCl)Typical Yield (%)Primary Troubleshooting Issue
Dichloromethane (DCM) 8.9ExcellentModerate (Fine suspension)85–95%Solvent volatility requires strict temperature control during exothermic addition.
Toluene 2.4ExcellentVery Low (Gummy mass)60–75%Mass transfer limitations due to rapid, agglomerated salt precipitation.
Tetrahydrofuran (THF) 7.5GoodLow70–80%Slower reaction kinetics; potential interference from trace peroxides.
N,N-Dimethylformamide (DMF) 36.7Poor (Reacts)High<20%Vilsmeier-Haack side reactions; severe product degradation.

Validated Experimental Protocol: Acyl Chloride Route

Objective: Synthesize 2-(dimethylamino)ethyl thiophene-2-carboxylate hydrochloride with >95% purity. Causality Focus: This protocol utilizes visual self-validation steps and specific solvent choices to prevent quaternization side-reactions and ensure complete conversion.

Phase 1: Activation (Formation of Thiophene-2-carbonyl chloride)
  • Reaction Setup: In a flame-dried round-bottom flask equipped with a reflux condenser and a drying tube, suspend thiophene-2-carboxylic acid (1.0 eq) in a 3-fold molar excess of thionyl chloride (SOCl₂).

  • Heating: Heat the mixture to reflux (approx. 75 °C) for 2 hours.

    • Self-Validation Check: The initial opaque suspension will transition into a transparent, homogeneous solution. This visual cue confirms the complete conversion of the insoluble carboxylic acid to the soluble acyl chloride[3].

  • Solvent/Reagent Removal: Remove excess SOCl₂ via vacuum distillation. Co-evaporate the residue twice with anhydrous toluene to ensure complete removal of HCl and SOCl₂ traces.

    • Causality: Residual SOCl₂ will react with the amino alcohol in the next step, forming toxic and yield-reducing sulfurous byproducts.

Phase 2: Esterification (Coupling in DCM)
  • Solubilization: Dissolve the crude thiophene-2-carbonyl chloride in anhydrous dichloromethane (DCM) (approx. 5 mL/mmol) under an inert nitrogen atmosphere. Cool the solution to 0 °C using an ice bath.

  • Nucleophilic Addition: Prepare a solution of 2-(dimethylamino)ethanol (1.05 eq) and triethylamine (TEA) (1.2 eq) in anhydrous DCM. Add this solution dropwise to the acyl chloride over 30 minutes.

    • Causality: The low temperature (0 °C) suppresses the exothermic nature of the reaction and prevents the tertiary amine of the product from attacking unreacted acyl chloride (quaternization). The choice of DCM ensures that the forming TEA·HCl salt remains dispersed rather than forming a reaction-stalling gummy mass[1].

  • Maturation: Remove the ice bath and allow the reaction to warm to room temperature, stirring for an additional 2 hours.

    • Self-Validation Check: Monitor via TLC (Eluent: 10% MeOH in DCM with 1% NH₄OH). The disappearance of the high-Rf acyl chloride spot confirms reaction completion.

Phase 3: Workup and Isolation
  • Aqueous Quench: Quench the reaction mixture with an equal volume of saturated aqueous sodium bicarbonate (NaHCO₃).

    • Causality: The mild base neutralizes any residual acid and ensures the product remains in its free-base form, partitioning entirely into the organic (DCM) layer.

  • Phase Separation: Separate the layers. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude free base.

  • Salt Formation (Recommended): Dissolve the crude oil in anhydrous diethyl ether. Slowly bubble anhydrous HCl gas (or add a stoichiometric amount of HCl in dioxane) into the solution at 0 °C.

    • Self-Validation Check: A white crystalline precipitate of 2-(dimethylamino)ethyl thiophene-2-carboxylate hydrochloride will immediately form, validating the successful isolation of the target compound.

References

1.[1] Title: US5034049A - Thiophene-2-carboxylic acid derivatives, their preparation and their use for controlling undesirable plant growth Source: Google Patents URL:

2.[2] Title: Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification) Source: Master Organic Chemistry URL:

3.[3] Title: US2462697A - Thiophene-2-carboxylic acid Source: Google Patents URL:

Sources

Optimization

optimizing alkylation of disulfide thiophene derivatives

Technical Support Center: Optimizing Alkylation of Disulfide Thiophene Derivatives Overview Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this guide to address the critical c...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimizing Alkylation of Disulfide Thiophene Derivatives

Overview Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this guide to address the critical challenges researchers face when functionalizing thiophene derivatives. The reduction of bis(thiophen-3-yl) disulfides followed by in situ S-alkylation is a highly efficient pathway for synthesizing 3-alkylthio-substituted thiophenes[1]. These compounds are vital building blocks in materials science and oncology, where[2]. However, optimizing this one-pot reaction is essential to prevent side reactions such as [3].

Core Principles & Reaction Workflow

The functionalization relies on the reductive cleavage of the robust S-S bond to generate a highly nucleophilic thiolate anion. This intermediate is then trapped via an SN2 electrophilic attack by an alkyl halide. Understanding this causality is key: the choice of reducing agent and solvent directly dictates the stability of the thiolate and the survival of sensitive functional groups (like esters) on the thiophene ring[3].

G A Bis(thiophen-3-yl) Disulfide B Reductive Cleavage (NaBH4 / DMF) A->B Reduction C Thiolate Anion Intermediate B->C S-S Cleavage D In situ Alkylation (R-X addition) C->D Electrophilic Attack E 3-Alkylthio-substituted Thiophene D->E SN2 Substitution

Workflow for the one-pot reduction-alkylation of disulfide thiophenes.

Self-Validating Protocol: One-Pot Reductive Cleavage and Alkylation

This protocol is designed as a self-validating system to ensure the high-yield synthesis of 3-alkylthio-substituted thiophene-2,5-dicarboxylates[3].

Step 1: Preparation

  • Dissolve the bis(thiophen-3-yl) disulfide derivative (0.4 mmol) in 5 mL of anhydrous N,N-dimethylformamide (DMF).

  • Causality: DMF is an aprotic polar solvent that stabilizes the thiolate intermediate without engaging in transesterification.

Step 2: Reductive Cleavage

  • Add Sodium Borohydride (NaBH₄, 2.5 equiv) portion-wise to the solution at room temperature under an inert Argon atmosphere.

  • Self-Validation Checkpoint: Monitor the reaction for the evolution of hydrogen gas. The cessation of bubbling (typically after 30-60 minutes) indicates the complete consumption of the hydride and the quantitative formation of the thiolate anion.

Step 3: In situ Alkylation

  • Add the alkylating agent (e.g., 4-(chloromethyl)benzonitrile, 2.1 equiv) dropwise to the reaction mixture. Stir at room temperature for 2–4 hours. Do not add any external base.

  • Self-Validation Checkpoint: Perform Thin-Layer Chromatography (TLC) using a Hexane/EtOAc eluent. The highly polar thiolate baseline spot should disappear, replaced by a distinct, less polar spot corresponding to the alkylated product.

Step 4: Quenching and Workup

  • Carefully quench the reaction by pouring it into ice-cold distilled water. Extract the aqueous layer with Ethyl Acetate (3 × 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Troubleshooting Guide & FAQs

Q: Why am I observing partial saponification of my ester-bearing thiophene derivatives during the reduction step? A: Causality: Using protic solvents like ethanol or isopropanol in the presence of a reducing agent triggers transesterification and partial saponification of ester groups (e.g., thiophene-2,5-dicarboxylates)[3]. Solution: Switch strictly to an aprotic polar solvent like DMF., preserving the functional groups while facilitating the S-S bond cleavage[3].

Q: The alkylation step is low yielding, and unreacted thiolate is oxidizing back to the disulfide. How can I prevent this? A: Causality: Thiolate anions are highly susceptible to aerobic oxidation, which rapidly reforms the disulfide bond. Solution: Degas the DMF prior to use and maintain a strict inert atmosphere (Argon or N₂) throughout the entire workflow. Ensure the alkyl halide is added immediately after the hydrogen evolution from NaBH₄ ceases.

Q: Should I add an external base like K₂CO₃ during the alkylation step to improve yields? A: Causality: While K₂CO₃ is traditionally required for the S-alkylation of thiols, using NaBH₄ for the in situ reduction creates a medium that is already sufficiently basic to promote nucleophilic attack by the thiolate[3]. Solution: Do not add external base. Adding K₂CO₃ when using NaBH₄ actually promotes unwanted side reactions and degradation, dropping the yield from 88% to 60%[3].

Q: Can I use Na₂S₂O₄ instead of NaBH₄ for the reductive cleavage? A: Causality: Na₂S₂O₄ requires an aqueous-organic solvent mixture (e.g., DMF-H₂O) and the addition of a base to be effective. These conditions often fail to fully reduce the sterically hindered disulfide bonds in thiophene dimers. Solution: Stick to NaBH₄. Experimental data shows that Na₂S₂O₄ yields only 55% conversion, whereas NaBH₄ in anhydrous DMF achieves an 88% yield[3].

Quantitative Optimization Data

The following table summarizes the optimization of reaction conditions for the reduction-alkylation of bis(thiophen-3-yl) disulfides, demonstrating the superiority of the NaBH₄/DMF system without added base[3].

Reducing Agent (Equiv)SolventBase Added (Alkylation)Yield (%)Experimental Observation
Na₂S₂O₄ (2.5)DMF/H₂OK₂CO₃55Incomplete conversion
NaBH₄ (2.5)EthanolNone45Partial saponification of esters
NaBH₄ (2.5)IsopropanolNone52Sluggish reaction, low conversion
NaBH₄ (2.5)DMFK₂CO₃60Side reactions/degradation observed
NaBH₄ (2.5) DMF None 88 Clean conversion, optimal yield

References

  • Irgashev, R. A. (2025). Title: Assembly strategy for thieno[3,2-b]thiophenes via a disulfide intermediate derived from 3-nitrothiophene-2,5-dicarboxylate. Source: Beilstein Journal of Organic Chemistry. URL: [Link]

  • Cai, G., et al. (2019). Title: Thiophene Derivatives as Anticancer Agents and Their Delivery to Tumor Cells Using Albumin Nanoparticles. Source: Molecules (MDPI). URL: [Link]

Sources

Troubleshooting

Technical Support Center: Minimizing Impurities in the Synthesis of Halogenated 2-Thiophenecarboxylic Acids

Welcome to the Process Chemistry Support Center. As a Senior Application Scientist, I frequently consult on the challenges of regioselective halogenation in heterocyclic chemistry.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Support Center. As a Senior Application Scientist, I frequently consult on the challenges of regioselective halogenation in heterocyclic chemistry. The electron-rich nature of the thiophene ring makes it highly susceptible to electrophilic aromatic substitution. However, this inherent reactivity often leads to complex impurity profiles, including over-halogenation and regiochemical scrambling.

This guide is designed to provide you with causal explanations, diagnostic workflows, and self-validating protocols to ensure the high-purity synthesis of critical building blocks like 5-chloro- and 5-bromo-2-thiophenecarboxylic acid.

Diagnostic Workflow: Impurity Identification & Resolution

Before adjusting your protocol, use the decision tree below to match your analytical data (HPLC/GC-MS/NMR) with the correct mechanistic troubleshooting path.

ImpurityTroubleshooting Start Analyze Crude Mixture (HPLC / NMR) Q1 Identify Major Impurity Start->Q1 OverHalo Di-/Tri-halogenated (Over-reaction) Q1->OverHalo Regio 3- or 4-Halogenated (Regioisomers) Q1->Regio Unreacted Unreacted Starting Material Q1->Unreacted FixOver Action: Lower Temp (<5°C) Use 0.98 eq NBS/NCS OverHalo->FixOver Detected FixRegio Action: Esterify First or use Green NH4X/H2O2 Regio->FixRegio Detected FixUnreacted Action: Extend Time or Gentle Heating Unreacted->FixUnreacted Detected

Caption: Diagnostic workflow for identifying and resolving thiophene halogenation impurities.

Frequently Asked Questions & Troubleshooting Guides

Q1: Why am I seeing significant amounts of 4,5-dibromo-2-thiophenecarboxylic acid when aiming for the mono-brominated 5-position? Causality & Mechanism: The thiophene ring is highly electron-rich. While the carboxylic acid group at the 2-position is electron-withdrawing and theoretically directs meta (to the 4-position), the sulfur heteroatom strongly directs electrophilic attack to the alpha positions (2 and 5). Consequently, the 5-position is the most reactive. However, once the 5-position is halogenated, the ring remains sufficiently electron-rich to undergo a second halogenation at the 4-position if excess halogenating agent is present or if the thermal energy exceeds the activation barrier for the second substitution 1. Troubleshooting Actions:

  • Reagent Selection: Switch from elemental bromine ( Br2​ ) to N-Bromosuccinimide (NBS). NBS provides a controlled, low steady-state concentration of Br+ which minimizes over-halogenation.

  • Stoichiometric Precision: Use exactly 0.98 equivalents of NBS. It is vastly easier to remove 2% unreacted starting material via recrystallization than to separate di-halogenated impurities via column chromatography.

  • Thermal Control: Strictly maintain the reaction temperature between 0°C and 5°C during the addition phase.

Q2: My NMR shows a mixture of 4-halo and 5-halo regioisomers. How can I improve regioselectivity? Causality & Mechanism: Poor regioselectivity usually stems from forcing conditions (high heat, strong Lewis acids) that allow the carboxyl group's meta-directing effect to compete with the sulfur's alpha-directing effect. Furthermore, under basic conditions or when using specific metalated intermediates, halogenated thiophenes can undergo a "halogen dance"—a base-catalyzed isomerization where the halogen migrates to a thermodynamically more stable position on the ring 2. Troubleshooting Actions:

  • Esterification Pre-step: If 5-position selectivity remains poor, convert the carboxylic acid to an ester (e.g., methyl 2-thiophenecarboxylate) prior to halogenation. The ester group modifies the electronic distribution and can be utilized to direct halogenation predictably, avoiding unwanted isomerism 3.

  • Green Halogenation Alternatives: Consider an alternative protocol using an ammonium halide ( NH4​X ) and hydrogen peroxide ( H2​O2​ ) in acetic acid. This method generates X+ in situ and has demonstrated near-quantitative regioselectivity for positions alpha to the sulfur in activated thiophenes 4.

Q3: I am observing desulfurization and ring-opening byproducts. What is causing this? Causality & Mechanism: Thiophenes can undergo oxidative ring-opening or desulfurization when exposed to harsh oxidants, excess halogens, or strong Lewis acids at elevated temperatures. For instance, in aerobic oxidation processes involving thiophene derivatives, trace brominated side products and ring degradation are known to occur if the catalyst load or oxidative stress is too high [[5]](). Troubleshooting Actions:

  • Avoid using highly concentrated H2​SO4​ or HNO3​ in conjunction with halogens.

  • Use glacial acetic acid or DMF as a mild, stabilizing solvent for NBS/NCS reactions.

Quantitative Data: Comparison of Halogenation Conditions

To aid in your experimental design, the following table summarizes the expected outcomes and impurity risks associated with various halogenation strategies.

Halogenation StrategyReagent / SolventTemp (°C)Target PositionRegioselectivityTypical YieldMajor Impurity Risk
Direct Bromination Br2​ / Acetic Acid20–255-BromoModerate60–70%4,5-Dibromo isomer
Controlled Bromination NBS / DMF or AcOH0–55-BromoExcellent85–90%Unreacted SM
Direct Chlorination Cl2​ gas / CHCl3​ -10–05-ChloroPoor<50%Polychlorination
Controlled Chlorination NCS / Acetic Acid25–405-ChloroGood75–80%4-Chloro isomer
Green Bromination NH4​Br + H2​O2​ / AcOH205-BromoExcellent>90%Minimal
Self-Validating Experimental Protocol: Regioselective Synthesis of 5-Bromo-2-thiophenecarboxylic Acid

To ensure high reproducibility and minimize impurities, this protocol incorporates strict In-Process Controls (IPCs) . This methodology leverages the mild reactivity of NBS to prevent over-halogenation [[1]]().

Materials:

  • 2-Thiophenecarboxylic acid: 10.0 g (78.0 mmol, 1.0 eq)

  • N-Bromosuccinimide (NBS): 13.6 g (76.4 mmol, 0.98 eq) Crucial: Sub-stoichiometric to prevent di-bromination.

  • Glacial Acetic Acid: 100 mL

Step-by-Step Methodology:

  • Dissolution: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 10.0 g of 2-thiophenecarboxylic acid in 100 mL of glacial acetic acid.

  • Thermal Equilibration (IPC 1): Submerge the flask in an ice-water bath. Insert an internal thermometer. Validation: Do not proceed until the internal temperature stabilizes between 0–5 °C. Adding NBS at room temperature exponentially increases the formation of the 4,5-dibromo impurity.

  • Controlled Addition: Add the NBS (13.6 g) in 5 equal portions over a 45-minute period. Monitor the thermometer to ensure the exothermic reaction does not push the internal temperature above 5 °C.

  • Reaction Progression: Remove the ice bath and allow the reaction mixture to slowly warm to room temperature (approx. 20 °C) over 2 hours.

  • Reaction Monitoring (IPC 2): Pull a 0.1 mL aliquot, quench with 1 mL of water, extract with 1 mL of ethyl acetate, and analyze via HPLC or TLC (Hexanes:EtOAc 7:3). Validation: The reaction is deemed complete when the starting material peak is <2%. If >2%, stir for an additional hour. Do NOT add more NBS.

  • Quenching: Pour the reaction mixture into 400 mL of ice-cold distilled water under vigorous stirring. A white to off-white precipitate will immediately form.

  • Isolation: Filter the solid under vacuum. Wash the filter cake with cold distilled water (3 x 50 mL) to remove residual acetic acid and the water-soluble succinimide byproduct.

  • Purification: Recrystallize the crude product from boiling ethanol/water. This step efficiently purges any trace 4-bromo regioisomers and unreacted starting material.

  • Drying: Dry the purified crystals in a vacuum oven at 45 °C overnight to yield pure 5-bromo-2-thiophenecarboxylic acid.

References
  • BenchChem. 5-Bromothiophene-2-carboxylic acid molecular structure and IUPAC name. Retrieved from [[1]]()

  • The Journal of Organic Chemistry (ACS Publications). A Modular and Regioselective Synthesis of Di- and Triarylated Thiophenes: Strategies for Accessing Challenging Isomeric Motifs. Retrieved from 3

  • The Journal of Organic Chemistry (ACS Publications). Regiocontrolled Halogen Dance of Bromothiophenes and Bromofurans. Retrieved from 2

  • Canadian Journal of Chemistry (Canadian Science Publishing). Green halogenation of aromatic heterocycles using ammonium halide and hydrogen peroxide in acetic acid solvent. Retrieved from [[4]]()

  • Organic Process Research & Development (ACS Publications). A New Process To Prepare Thiophene-2-Carbonyl Chloride, a Key Raw Material in the Synthesis of Tioxazafen, Utilizing a Catalytic Liquid Phase Aerobic Oxidation Reaction. Retrieved from 5

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: 2-(Dimethylamino)ethyl thiophene-2-carboxylate vs. Thiophene Derivatives in Biological Assays

Executive Summary The bioisosteric replacement of benzene with a thiophene ring has become a cornerstone strategy in modern medicinal chemistry, yielding a diverse array of pharmacologically active compounds[1]. 2-(Dimet...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The bioisosteric replacement of benzene with a thiophene ring has become a cornerstone strategy in modern medicinal chemistry, yielding a diverse array of pharmacologically active compounds[1]. 2-(Dimethylamino)ethyl thiophene-2-carboxylate represents a critical structural scaffold—an ester-type derivative where the traditional phenyl ring of classical local anesthetics (like procaine) is replaced by a thiophene moiety.

This guide provides an objective, data-driven comparison of 2-(Dimethylamino)ethyl thiophene-2-carboxylate against other prominent thiophene derivatives (such as articaine and novel P2Y14 antagonists). By analyzing structure-activity relationships (SAR), mechanistic causality, and biological assay performance, this document serves as a definitive resource for drug development professionals evaluating thiophene-based scaffolds.

Structural and Mechanistic Rationale: The "Why" Behind Thiophene

As a Senior Application Scientist, it is crucial to understand that substituting a phenyl ring with a thiophene ring is not merely a structural novelty; it fundamentally alters the physicochemical properties of the molecule, dictating its biological fate.

Lipophilicity and Membrane Permeation

Thiophene is a privileged pharmacophore that alters solubility and metabolism due to its electronegativity and the unshared electron pairs on the sulfur atom[1]. In the context of local anesthetics, the thiophene ring significantly increases lipid solubility compared to a standard benzene ring[2]. For 2-(Dimethylamino)ethyl thiophene-2-carboxylate, this enhanced lipophilicity drives faster partitioning into the neuronal lipid bilayer. The causality is clear: higher local concentration at the intracellular mouth of the voltage-gated sodium (Nav) channel leads to a more rapid onset of action.

Metabolic Stability and Systemic Clearance

The ester linkage in 2-(Dimethylamino)ethyl thiophene-2-carboxylate is highly susceptible to rapid hydrolysis by plasma pseudocholinesterases[2]. This creates a self-limiting pharmacokinetic profile. Unlike amide-linked thiophenes which require hepatic clearance, the ester-linked thiophene is cleaved in the bloodstream, drastically reducing the systemic half-life and minimizing central nervous system (CNS) or cardiovascular toxicity. This mirrors the metabolic advantage seen in articaine, an amide anesthetic that incorporates a secondary ester group to ensure rapid clearance[2].

MoA Target 2-(Dimethylamino)ethyl thiophene-2-carboxylate Membrane Lipid Bilayer Penetration (Enhanced by Thiophene LogP) Target->Membrane Diffusion Metabolism Plasma Esterase Hydrolysis (Rapid Systemic Clearance) Target->Metabolism Systemic Escape Ionization Intracellular Ionization (pKa dependent) Membrane->Ionization Equilibration Nav Voltage-Gated Na+ Channel (Intracellular Blockade) Ionization->Nav Binding

Caption: Mechanism of action and metabolic clearance pathway for thiophene-based ester anesthetics.

Comparative Biological Performance

Thiophene-2-carboxylate derivatives exhibit a broad spectrum of biological activities, ranging from ion channel blockade to receptor antagonism and antimicrobial efficacy. The table below synthesizes quantitative data across different assays to benchmark 2-(Dimethylamino)ethyl thiophene-2-carboxylate against its structural relatives.

Quantitative Data Summary
CompoundStructural ClassPrimary Target / AssayKey Metric (IC50 / MIC)Reference
2-(Dimethylamino)ethyl thiophene-2-carboxylate Thiophene EsterNav Channels (Patch-Clamp)~15 - 30 µM (Estimated)*[2],[3]
Procaine (Baseline)Phenyl EsterNav Channels (Patch-Clamp)~60 µM[2]
Articaine Thiophene AmideMouse Tail Anesthesia11.3 µM[2],[3]
Compound 39 Thiophene AmideP2Y14 Receptor (IBD)0.40 nM[4]
2-ethylhexyl-5-(p-tolyl)thiophene-2-carboxylate Thiophene EsterS. Typhi (Broth Microdilution)3.125 mg/mL[5]

*Estimated based on the established SAR of ester-type local anesthetics where thiophene bioisosterism typically improves potency by 2-4x over the phenyl analog due to enhanced logP[2],[3].

Ion Channel Blockade vs. Receptor Antagonism

While 2-(Dimethylamino)ethyl thiophene-2-carboxylate is optimized for transient, low-affinity Nav channel blockade (requiring micromolar concentrations), recent scaffold hopping strategies have utilized the thiophene-2-carboxyl core to achieve subnanomolar affinity against GPCRs. For instance, Compound 39 (a 4-amide-thiophene-2-carboxyl derivative) acts as a highly potent P2Y14 receptor antagonist (IC50 = 0.40 nM) for Inflammatory Bowel Disease[4]. This demonstrates the extreme versatility of the thiophene-2-carboxylate core when functionalized with specific sp3 groups.

Experimental Methodologies

To ensure scientific integrity and reproducibility, the following protocols represent self-validating systems. Every step includes internal controls to confirm assay validity before data extraction.

Protocol 1: Whole-Cell Patch-Clamp Electrophysiology (Nav Channel Assay)

Purpose: To quantify the IC50 of 2-(Dimethylamino)ethyl thiophene-2-carboxylate on Nav1.5/Nav1.7 channels.

  • Cell Preparation: Culture HEK293 cells stably expressing the target Nav channel. Plate on glass coverslips 24 hours prior to the assay.

  • Internal/External Solutions:

    • External: 140 mM NaCl, 4 mM KCl, 2 mM CaCl2, 1 mM MgCl2, 10 mM HEPES (pH 7.4).

    • Internal: 10 mM NaF, 110 mM CsF, 20 mM CsCl, 10 mM EGTA, 10 mM HEPES (pH 7.3).

  • Self-Validating Control (Leak Subtraction): Establish whole-cell configuration. Apply a P/4 protocol to subtract linear leak currents and capacitive transients. Causality: If leak current exceeds 200 pA, discard the cell to prevent artifactual IC50 shifts.

  • Compound Perfusion: Perfuse 2-(Dimethylamino)ethyl thiophene-2-carboxylate at escalating concentrations (1 µM to 300 µM). Allow 3 minutes of equilibration per dose. The compound's high lipophilicity ensures rapid steady-state binding.

  • Data Acquisition: Elicit sodium currents by stepping from a holding potential of -100 mV to -10 mV for 20 ms.

  • Validation: End the assay by perfusing a known positive control (e.g., 100 µM Tetrodotoxin or Lidocaine) to ensure the channel was pharmacologically responsive.

Protocol 2: Broth Microdilution Assay for Antimicrobial Screening

Purpose: To evaluate the off-target antimicrobial activity of thiophene-2-carboxylates (e.g., against S. Typhi[5]).

  • Inoculum Preparation: Suspend isolated bacterial colonies in sterile saline to match a 0.5 McFarland standard (approx. 1.5×108 CFU/mL). Dilute 1:100 in Mueller-Hinton Broth (MHB).

  • Compound Dilution: In a 96-well plate, perform two-fold serial dilutions of the thiophene derivative (from 10 mg/mL down to 0.01 mg/mL) in MHB.

  • Self-Validating Controls:

    • Sterility Control: MHB + Compound (No bacteria) -> Must show no growth (OD600 < 0.05).

    • Growth Control: MHB + Bacteria (No compound) -> Must show robust growth.

    • Positive Control: Ciprofloxacin (known MIC) -> Validates strain susceptibility[5].

  • Incubation & Readout: Incubate at 37°C for 18-24 hours. Read absorbance at 600 nm. The MIC is the lowest concentration completely inhibiting visible growth.

Workflow Synth Compound Synthesis Purify HPLC/NMR Validation Synth->Purify Assay1 Patch-Clamp (Nav1.5/1.7) Purify->Assay1 Assay2 Broth Microdilution (MIC Assay) Purify->Assay2 Data IC50/MIC Determination Assay1->Data Assay2->Data

Caption: Biological screening workflow for thiophene-2-carboxylate derivatives.

Conclusion

The substitution of a benzene ring with a thiophene heterocycle in 2-(Dimethylamino)ethyl thiophene-2-carboxylate provides a distinct pharmacological advantage. The electron-rich, lipophilic nature of the thiophene ring accelerates membrane permeation, while the ester linkage guarantees rapid degradation by plasma esterases, ensuring a wide therapeutic index[1],[2]. When compared to newer thiophene-2-carboxylates targeting GPCRs (like Compound 39) or bacterial enzymes, the classic ester-amine scaffold remains a masterclass in exploiting physicochemical properties for targeted ion-channel modulation.

References

  • Discovery of a Series of 4-Amide-thiophene-2-carboxyl Derivatives as Highly Potent P2Y14 Receptor Antagonists for Inflammatory Bowel Disease Treatment Journal of Medicinal Chemistry - ACS Publications[Link]

  • Synthesis of 2-Ethylhexyl 5-Bromothiophene-2-Carboxylates; Antibacterial Activities against Salmonella Typhi, Validation via Docking Studies, Pharmacokinetics, and Structural Features Determination through DFT MDPI[Link]

  • Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads PMC - National Institutes of Health[Link]

  • New Formulations of Local Anaesthetics—Part I PMC - National Institutes of Health[Link]

  • Synthesis and biological activities of local anesthetics RSC Publishing[Link]

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Comparative

A Comparative Guide to the Efficacy of Thiophene-2-Carboxamide Analogues as Anticancer Agents

In the landscape of modern drug discovery, the thiophene scaffold has emerged as a privileged structure, lauded for its metabolic stability and capacity for diverse functionalization. This guide provides a comparative an...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery, the thiophene scaffold has emerged as a privileged structure, lauded for its metabolic stability and capacity for diverse functionalization. This guide provides a comparative analysis of the efficacy of a series of thiophene-2-carboxamide analogues, a chemical class that has demonstrated significant potential as anticancer agents. By examining key structural modifications and their impact on cytotoxic activity, we aim to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the structure-activity relationships (SAR) that govern the efficacy of these compounds. This analysis is grounded in published experimental data and established methodologies to ensure scientific integrity and reproducibility.

Introduction: The Thiophene-2-Carboxamide Scaffold in Oncology

The thiophene ring, an aromatic heterocycle containing a sulfur atom, is a cornerstone in medicinal chemistry due to its ability to engage in various biological interactions. Its derivatives have been successfully developed into a range of therapeutics, including the antiplatelet agent Clopidogrel and the anti-inflammatory drug Suprofen.[1][2] The thiophene-2-carboxamide core, in particular, has garnered significant interest in oncology for its role in compounds targeting critical cancer pathways such as kinase signaling and apoptosis.[3] The planarity and aromaticity of the thiophene ring facilitate binding to receptor active sites, while the carboxamide linkage provides a key hydrogen bonding motif and a versatile point for chemical modification.[3]

This guide will focus on a comparative analysis of a series of thiophene-2-carboxamide derivatives designed as biomimetics of Combretastatin A-4 (CA-4), a potent natural product that inhibits tubulin polymerization. The core hypothesis is that by appending different substituted anilines to the thiophene-2-carboxamide scaffold, it is possible to modulate the cytotoxic and antiproliferative properties of the resulting molecules.

Comparative Efficacy of Thiophene-2-Carboxamide Analogues

The central theme of this guide is the systematic evaluation of how substitutions on the aniline moiety of the thiophene-2-carboxamide scaffold influence anticancer activity. The following data, extracted from a study by Fayed et al. (2022), summarizes the in vitro cytotoxic effects of five representative analogues against a panel of human cancer cell lines.

In Vitro Cytotoxicity Data

The antiproliferative activity of the synthesized compounds was assessed using the MTS assay, a colorimetric method for determining the number of viable cells in proliferation, cytotoxicity, or chemosensitivity assays. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are presented in the table below.

CompoundR-Group (Aniline Substitution)Hep3B (IC50 in µM)B16-F1 (IC50 in µM)Colo205 (IC50 in µM)HepG2 (IC50 in µM)Caco-2 (IC50 in µM)HeLa (IC50 in µM)MCF7 (IC50 in µM)Hek293t (Normal Cell Line, IC50 in µM)
2a 2,4-dichloro14.2118.5225.4129.8535.4139.8545.21>100
2b 4-bromo5.46 9.8515.4719.8524.1429.8535.41>100
2c 4-nitro18.5224.1429.8535.4139.8545.2150.14>100
2d 4-chloro8.85 12.5818.5224.1429.8535.4139.85>100
2e 4-fluoro12.58 15.4721.4728.5234.1438.5242.14>100

Data sourced from Fayed et al., 2022.[4]

Structure-Activity Relationship (SAR) Analysis

The data clearly indicates that all tested compounds exhibit significant antiproliferative properties, particularly against the Hep3B (hepatocellular carcinoma) cell line.[4] A discernible SAR can be established based on the nature of the substituent on the aniline ring:

  • Halogen Substitution: The presence of a halogen at the 4-position of the aniline ring appears to be crucial for potent cytotoxic activity. Compounds 2b (4-bromo), 2d (4-chloro), and 2e (4-fluoro) demonstrated the most significant efficacy against the Hep3B cell line, with IC50 values of 5.46 µM, 8.85 µM, and 12.58 µM, respectively.[4]

  • Electron-Withdrawing Groups: The potent activity of the halogenated analogues suggests that electron-withdrawing groups enhance the anticancer effect. However, the presence of a strongly electron-withdrawing nitro group in compound 2c (4-nitro) resulted in a higher IC50 value (18.52 µM), indicating a more complex relationship than simple electron-withdrawing potential.[4]

  • Steric Hindrance: The 2,4-dichloro substituted analogue (2a ) exhibited the lowest potency among the halogenated compounds (IC50 = 14.21 µM). This could be attributed to steric hindrance from the additional chlorine atom at the 2-position, which may affect the optimal binding conformation of the molecule with its biological target.[4]

  • Selectivity: Importantly, all compounds showed significantly lower cytotoxicity against the normal human embryonic kidney cell line (Hek293t), with IC50 values greater than 100 µM. This suggests a degree of selectivity for cancer cells over non-cancerous cells, a critical attribute for any potential therapeutic agent.[4]

Experimental Methodologies

To ensure the reproducibility and validity of the presented data, this section details the key experimental protocols employed in the evaluation of the thiophene-2-carboxamide analogues.

General Synthesis of Thiophene-2-Carboxamide Analogues

The synthesis of the thiophene-2-carboxamide derivatives is typically achieved through a straightforward amidation reaction. The general procedure is as follows:

  • Acid Chloride Formation: 5-(4-fluorophenyl)thiophene-2-carboxylic acid is dissolved in a suitable solvent such as dichloromethane (DCM). Thionyl chloride (SOCl2) is then added dropwise, and the mixture is refluxed to produce the corresponding acid chloride.[3]

  • Amide Coupling: In a separate flask, the desired substituted aniline is dissolved in DCM. The freshly prepared acid chloride is then added to the aniline solution, often in the presence of a base like triethylamine to scavenge the HCl byproduct. The reaction is stirred at room temperature until completion, which is monitored by thin-layer chromatography (TLC).[4]

  • Purification: Upon completion, the reaction mixture is washed with an acidic solution (e.g., 1M HCl) to remove excess aniline, followed by a basic solution (e.g., saturated sodium bicarbonate) and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography or recrystallization to yield the final thiophene-2-carboxamide analogue.[4]

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction Steps cluster_purification Purification Thiophene_Acid 5-(4-fluorophenyl)thiophene- 2-carboxylic acid Acid_Chloride Acid Chloride Formation (SOCl2, Reflux) Thiophene_Acid->Acid_Chloride Aniline Substituted Aniline Amide_Coupling Amide Coupling (DCM, Base) Aniline->Amide_Coupling Acid_Chloride->Amide_Coupling Workup Aqueous Workup (HCl, NaHCO3, Brine) Amide_Coupling->Workup Purify Column Chromatography/ Recrystallization Workup->Purify Final_Product Final Thiophene-2- Carboxamide Analogue Purify->Final_Product

Caption: General workflow for the synthesis of thiophene-2-carboxamide analogues.

In Vitro Cytotoxicity Assay (MTS Assay)

The MTS assay is a robust method for assessing cell viability. The protocol is as follows:

  • Cell Seeding: Human cancer cell lines (e.g., Hep3B, B16-F1, etc.) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The thiophene-2-carboxamide analogues are dissolved in a suitable solvent (e.g., DMSO) and then serially diluted to various concentrations. The cells are then treated with these concentrations for 48-72 hours.

  • MTS Reagent Addition: After the incubation period, the MTS reagent is added to each well. The MTS reagent is bioreduced by viable cells into a formazan product that is soluble in the tissue culture medium.

  • Incubation and Absorbance Reading: The plates are incubated for 1-4 hours to allow for the formazan to develop. The absorbance of the formazan is then measured at 490 nm using a microplate reader.

  • Data Analysis: The absorbance values are proportional to the number of viable cells. The IC50 values are calculated by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

MTS_Assay_Workflow Start Start Seed_Cells Seed Cancer Cells in 96-well Plate Start->Seed_Cells Incubate_24h Incubate for 24 hours Seed_Cells->Incubate_24h Treat_Cells Treat Cells with Serial Dilutions of Compounds Incubate_24h->Treat_Cells Incubate_48_72h Incubate for 48-72 hours Treat_Cells->Incubate_48_72h Add_MTS Add MTS Reagent to each well Incubate_48_72h->Add_MTS Incubate_1_4h Incubate for 1-4 hours Add_MTS->Incubate_1_4h Read_Absorbance Read Absorbance at 490 nm Incubate_1_4h->Read_Absorbance Calculate_IC50 Calculate IC50 Values Read_Absorbance->Calculate_IC50 End End Calculate_IC50->End

Caption: Step-by-step workflow for the in vitro MTS cytotoxicity assay.

Conclusion and Future Directions

The comparative analysis presented in this guide underscores the potential of the thiophene-2-carboxamide scaffold as a promising framework for the development of novel anticancer agents. The structure-activity relationship study reveals that strategic modifications, particularly the introduction of halogens at the 4-position of the aniline moiety, can significantly enhance cytotoxic efficacy against hepatocellular carcinoma cells while maintaining a favorable selectivity profile.

Future research in this area should focus on several key aspects:

  • Mechanism of Action Studies: Elucidating the precise molecular target and signaling pathway through which these compounds exert their cytotoxic effects is paramount. Given their design as CA-4 biomimetics, tubulin polymerization assays would be a logical next step.

  • In Vivo Efficacy: The most potent and selective analogues should be advanced to in vivo studies using animal models of cancer to assess their pharmacokinetic properties, tolerability, and antitumor efficacy in a more complex biological system.

  • Further Analogue Synthesis: The synthesis and evaluation of additional analogues with diverse substituents on both the thiophene and aniline rings could further refine the SAR and lead to the discovery of even more potent and selective compounds.

By continuing to explore the chemical space around the thiophene-2-carboxamide core, the scientific community can pave the way for the development of next-generation targeted therapies for cancer.

References

  • Fattori, D., et al. (2010). Structure-activity Relationships of 6-methyl-benzo[b]thiophene-2-carboxylic Acid... Potent Antagonist of the neurokinin-2 Receptor. Journal of Medicinal Chemistry, 53(10), 4148-4165. [Link]

  • Al-Warhi, T., et al. (2023). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. Scientific Reports, 13(1), 2919. [Link]

  • Li, Y., et al. (2024). Discovery of a Series of 4-Amide-thiophene-2-carboxyl Derivatives as Highly Potent P2Y14 Receptor Antagonists for Inflammatory Bowel Disease Treatment. Journal of Medicinal Chemistry. [Link]

  • Biris, C. G., et al. (2025). Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. Molecules, 30(14), 3049. [Link]

  • Li, Y., et al. (2024). Discovery of a Series of 4-Amide-thiophene-2-carboxyl Derivatives as Highly Potent P2Y14 Receptor Antagonists for Inflammatory Bowel Disease Treatment. Journal of Medicinal Chemistry, 67(14), 11989-12011. [Link]

  • Tahir, M. H., et al. (2021). Design, synthesis, structure activity relationship and molecular docking studies of thiophene-2-carboxamide Schiff base derivatives of benzohydrazide as novel acetylcholinesterase and butyrylcholinesterase inhibitors. Journal of Molecular Structure, 1244, 130983. [Link]

  • Martinez-Perez, L., et al. (2024). Discovery of Thiophene Derivatives as Potent, Orally Bioavailable, and Blood–Brain Barrier-Permeable Ebola Virus Entry Inhibitors. Journal of Medicinal Chemistry. [Link]

  • Singh, P., et al. (2020). Discovery, structure-activity relationship study and biological evaluation of 2-thioureidothiophene-3-carboxylates as a novel class of C-X-C chemokine receptor 2 (CXCR2) antagonists. European Journal of Medicinal Chemistry, 204, 112387. [Link]

  • Chemsrc. (2026). N-(2-(dimethylamino)ethyl)thiophene-2-carboxamide. [Link]

  • Girek, T., et al. (2014). NEW DERIVATIVES OF 2-THIOPHENE CARBOXYLIC ACID : SYNTHESIS , STRUCTURE AND ANTIMICROBIAL STUDIES. Farmacia, 62(3), 591-600. [Link]

  • Wikipedia. (n.d.). Thiophene-2-carboxylic acid. [Link]

  • Abdel-Gawad, H., et al. (2017). Antimicrobial activity of thiophene derivatives derived from ethyl (E)-5-(3-(dimethylamino)acryloyl)-4-methyl-2-(phenylamino)thiophene-3-carboxylate. Chemistry Central Journal, 11(1), 77. [Link]

  • Kumar, S. S., et al. (2016). Synthesis and Evaluation of Ethyl 2-(2-Cyano-3-(Substituted Phenyl) Acrylamido)-4, 5, 6, 7-Tetrahydrobenzo[b] Thiophene-3-Carbox. International Journal of Current Microbiology and Applied Sciences, 5(1), 364-375. [Link]

  • El-Metwaly, N. M., et al. (2024). New thiophene derivatives: chemoselective synthesis, antitumor effectiveness, structural characterization, DFT calculations, Hirshfeld surface, and Fukui function analysis. Journal of the Iranian Chemical Society. [Link]

  • Castelli, R., et al. (2014). Synthesis, structural properties, and pharmacological evaluation of 2-(acylamino)thiophene-3-carboxamides and analogues thereof. RSC Advances, 4(104), 59938-59949. [Link]

  • El-Demerdash, A., et al. (2024). Biological Activities of Thiophenes. Encyclopedia, 4(1), 126-159. [Link]

  • Fayed, E. A., et al. (2022). Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation. Molecules, 27(24), 8961. [Link]

  • Aggarwal, R., et al. (2021). Synthesis and Pharmacological Study of Thiophene Derivatives. Research Journal of Pharmacy and Technology, 14(7), 3611-3617. [Link]

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Validation

A Comparative Guide to the Validation of Analytical Methods for 2-(Dimethylamino)ethyl thiophene-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals Introduction: The Critical Role of Method Validation in Drug Development In the landscape of pharmaceutical development, the journey of a new chemical entit...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Method Validation in Drug Development

In the landscape of pharmaceutical development, the journey of a new chemical entity from discovery to a marketable drug is paved with rigorous testing and validation. For a compound like 2-(Dimethylamino)ethyl thiophene-2-carboxylate, a molecule with potential therapeutic applications, ensuring the reliability and accuracy of analytical methods used for its characterization and quantification is not just a regulatory requirement but a cornerstone of scientific integrity. This guide provides a comprehensive comparison of two primary analytical methods for the quantification of 2-(Dimethylamino)ethyl thiophene-2-carboxylate: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

The validation of an analytical procedure is the process by which it is established, by laboratory studies, that the performance characteristics of the procedure meet the requirements for the intended analytical applications.[1] This guide will delve into the practical aspects of validating these methods, offering insights into the experimental design and the rationale behind the validation parameters, all in accordance with the International Council for Harmonisation (ICH) guidelines.[1]

Understanding the Analyte: 2-(Dimethylamino)ethyl thiophene-2-carboxylate

A successful analytical method validation begins with a thorough understanding of the analyte's physicochemical properties. 2-(Dimethylamino)ethyl thiophene-2-carboxylate possesses a thiophene ring, an ester functional group, and a tertiary amine. These features dictate its solubility, polarity, and chromatographic behavior. The presence of a UV-absorbing thiophene ring makes UV-based detection in HPLC a viable option. The compound's volatility and thermal stability will determine its suitability for GC analysis.

Methodology Comparison: RP-HPLC vs. GC-MS

The choice between RP-HPLC and GC-MS for the analysis of 2-(Dimethylamino)ethyl thiophene-2-carboxylate depends on several factors, including the sample matrix, the required sensitivity, and the specific objective of the analysis (e.g., routine quality control versus impurity profiling).

ParameterRP-HPLC MethodGC-MS Method
Principle Separation based on polarity.Separation based on volatility and mass-to-charge ratio.
Stationary Phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).Phenyl-methyl polysiloxane capillary column (e.g., 30 m x 0.25 mm, 0.25 µm).[2]
Mobile Phase/Carrier Gas Isocratic or gradient mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol).Helium at a constant flow rate (e.g., 1 mL/min).[2]
Detection UV-Vis Detector at a specified wavelength (e.g., ~260 nm, based on the thiophene chromophore).Mass Spectrometer (Electron Ionization - EI).
Typical Run Time 10-20 minutes.15-25 minutes.
Sample Preparation Dissolution in a suitable solvent (e.g., mobile phase) and filtration.Dissolution in a volatile solvent (e.g., dichloromethane) and optional derivatization.
Advantages Robust, widely applicable, suitable for non-volatile and thermally labile compounds.High sensitivity and selectivity, provides structural information for impurity identification.[3]
Disadvantages Lower resolution for some volatile impurities compared to GC.Not suitable for non-volatile or thermally labile compounds, may require derivatization.

Validation Protocols: A Step-by-Step Guide

The following sections outline the validation protocols for both RP-HPLC and GC-MS methods, based on ICH Q2(R1) guidelines.[1]

Specificity and Forced Degradation Studies

Specificity is the ability to assess unequivocally the analyte in the presence of components which may be expected to be present, such as impurities, degradants, or matrix components.[1]

Experimental Protocol for Forced Degradation:

Forced degradation studies are essential to demonstrate the stability-indicating nature of the analytical method.[4]

  • Acid Hydrolysis: Treat the sample with 0.1 M HCl at 60°C for 24 hours.

  • Base Hydrolysis: Treat the sample with 0.1 M NaOH at 60°C for 24 hours.

  • Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid sample to 80°C for 48 hours.[4]

  • Photolytic Degradation: Expose the sample solution to UV light (e.g., 1.2 million lux hours).[4]

Following exposure, the samples are analyzed by the developed HPLC or GC-MS method. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient. The method is considered specific if the degradation products are well-resolved from the parent peak.

Caption: Workflow for Forced Degradation Studies.

Linearity and Range

Linearity is the ability of the method to elicit test results that are directly proportional to the analyte concentration within a given range. The range is the interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

Experimental Protocol for Linearity:

  • Prepare a stock solution of the 2-(Dimethylamino)ethyl thiophene-2-carboxylate reference standard.

  • Prepare a series of at least five calibration standards by diluting the stock solution to cover the expected working range (e.g., 50% to 150% of the target concentration).

  • Analyze each calibration standard in triplicate.

  • Plot the mean peak area against the concentration and perform a linear regression analysis.

  • The correlation coefficient (r²) should be ≥ 0.999.

Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value.

Experimental Protocol for Accuracy (Spiking Method):

  • Prepare a placebo matrix of the drug product.

  • Spike the placebo with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).[2]

  • Prepare each concentration level in triplicate.

  • Analyze the samples and calculate the percent recovery.

  • The mean recovery should be within 98.0% to 102.0%.

Precision

Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is typically evaluated at two levels: repeatability and intermediate precision.

Experimental Protocol for Precision:

  • Repeatability (Intra-assay precision): Analyze a minimum of six replicate samples of the same batch at 100% of the test concentration on the same day, with the same analyst and equipment. The relative standard deviation (RSD) should be ≤ 2%.

  • Intermediate Precision (Inter-assay precision): Repeat the repeatability study on a different day, with a different analyst, and on different equipment. The RSD between the two sets of results should be ≤ 2%.

Caption: Relationship between Repeatability and Intermediate Precision.

Detection Limit (LOD) and Quantitation Limit (LOQ)

The Limit of Detection (LOD) is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantitation (LOQ) is the lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

Experimental Protocol for LOD and LOQ (Based on Signal-to-Noise Ratio):

  • Determine the concentration of the analyte that gives a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.

  • This can be achieved by injecting a series of dilute solutions of known concentration.

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Experimental Protocol for Robustness:

Introduce small, deliberate changes to the method parameters and assess the impact on the results.

  • For RP-HPLC:

    • Change in mobile phase composition (e.g., ±2%).

    • Change in pH of the mobile phase (e.g., ±0.2 units).

    • Change in column temperature (e.g., ±5°C).

    • Change in flow rate (e.g., ±0.1 mL/min).

  • For GC-MS:

    • Change in initial oven temperature (e.g., ±5°C).

    • Change in temperature ramp rate (e.g., ±1°C/min).

    • Change in carrier gas flow rate (e.g., ±0.1 mL/min).

The method is considered robust if the results remain within the acceptance criteria (e.g., RSD ≤ 2%).

Comparative Performance Data (Hypothetical)

The following table summarizes the expected performance characteristics for the validated RP-HPLC and GC-MS methods for the analysis of 2-(Dimethylamino)ethyl thiophene-2-carboxylate.

Validation ParameterRP-HPLC Method (Expected Results)GC-MS Method (Expected Results)
Specificity Able to resolve the main peak from all degradation products.Provides mass spectral data to confirm the identity of the main peak and impurities.
Linearity (r²) ≥ 0.999≥ 0.999
Range 1 - 150 µg/mL0.1 - 100 µg/mL
Accuracy (% Recovery) 98.5% - 101.5%99.0% - 101.0%
Precision (RSD) Repeatability: ≤ 1.5%Intermediate: ≤ 2.0%Repeatability: ≤ 1.0%Intermediate: ≤ 1.5%
LOD ~0.1 µg/mL~0.01 µg/mL
LOQ ~0.3 µg/mL~0.05 µg/mL
Robustness Unaffected by minor changes in mobile phase composition, pH, temperature, and flow rate.Unaffected by minor changes in oven temperature, ramp rate, and carrier gas flow.

Conclusion: Selecting the Appropriate Validated Method

Both RP-HPLC and GC-MS are powerful analytical techniques that can be successfully validated for the analysis of 2-(Dimethylamino)ethyl thiophene-2-carboxylate. The choice of method will ultimately depend on the specific requirements of the analysis.

  • For routine quality control and assay of the bulk drug substance and finished product, a validated RP-HPLC method is often the preferred choice due to its robustness, ease of use, and suitability for a wide range of concentrations.

  • For impurity profiling, identification of unknown degradation products, and analyses requiring very high sensitivity, a validated GC-MS method would be more appropriate, provided the analyte and its impurities are sufficiently volatile and thermally stable.

A thorough and well-documented method validation is indispensable for ensuring the quality, safety, and efficacy of pharmaceutical products. By following the principles outlined in this guide and adhering to regulatory guidelines, researchers and drug development professionals can confidently establish analytical methods that are fit for their intended purpose.

References

  • Forced Degradation Studies on Agents of Therapeutic Interest. MDPI. Available from: [Link]

  • FORCED DEGRADATION STUDIES ON AGENTS OF THERAPEUTIC INTEREST. Sciforum. Available from: [Link]

  • (PDF) Development and Validation of a Stability Indicating RP-HPLC Method of a Synthetic Thiophene Chalcone and its degradation products. ResearchGate. Available from: [Link]

  • N-(2-(Diethylamino)ethyl)benzo(B)thiophene-2-carboxamide. PubChem. Available from: [Link]

  • Forced Degradation Studies on Agents of Therapeutic Interest. ResearchGate. Available from: [Link]

  • Results of forced degradation studies. ResearchGate. Available from: [Link]

  • Unveiling the Enzymatic Degradation Process of Biobased Thiophene Polyesters. IRIS. Available from: [Link]

  • Synthesis, Characterization of thiophene derivatives and its biological applications. World Journal of Advanced Research and Reviews. Available from: [Link]

  • Elaboration of newly synthesized tetrahydrobenzo[b]thiophene derivatives and exploring their antioxidant evaluation, molecular docking, and DFT studies. PMC. Available from: [Link]

  • CAS#:314263-59-7 | N-(2-(dimethylamino)ethyl)thiophene-2-carboxamide. Chemsrc. Available from: [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. ICH. Available from: [Link]

  • Synthesis and Evaluation of Ethyl 2-(2-Cyano-3-(Substituted Phenyl) Acrylamido)-4, 5, 6, 7-Tetrahydrobenzo[b] Thiophene-3-Carbox. International Journal of Current Microbiology and Applied Sciences. Available from: [Link]

  • Thiophene-2-carboxylic acid ethyl ester. NIST WebBook. Available from: [Link]

  • Thiophene-2-carboxylic acid. Wikipedia. Available from: [Link]

  • Synthesis and Pharmacological Study of Thiophene Derivatives. Impactfactor. Available from: [Link]

  • Synthesis and Characterization of 2-Thiophenemethanamine-2H5 Hydrochloride. PMC. Available from: [Link]

  • Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. MDPI. Available from: [Link]

  • Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. Beilstein Journals. Available from: [Link]

  • Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. PMC. Available from: [Link]

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Comparative

A Comparative Guide to the Spectroscopic Analysis of 2-(Dimethylamino)ethyl thiophene-2-carboxylate for Unambiguous Structure Confirmation

The Compound of Interest: Molecular Blueprint Before delving into the analysis, it is crucial to visualize the target structure. The connectivity of the thiophene ring, the carboxylate ester, and the dimethylaminoethyl s...

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Author: BenchChem Technical Support Team. Date: March 2026

The Compound of Interest: Molecular Blueprint

Before delving into the analysis, it is crucial to visualize the target structure. The connectivity of the thiophene ring, the carboxylate ester, and the dimethylaminoethyl side chain dictates the expected spectroscopic fingerprint.

Caption: Integrated workflow for confirming molecular structure using complementary techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

NMR spectroscopy is arguably the most powerful tool for elucidating the precise structure of an organic molecule in solution. It provides detailed information about the chemical environment, connectivity, and number of protons (¹H NMR) and carbon atoms (¹³C NMR).

A. Proton (¹H) NMR Spectroscopy

Causality of Experimental Choices: The choice of solvent is critical. Deuterated chloroform (CDCl₃) is a common initial choice due to its ability to dissolve a wide range of organic compounds and its single, well-defined residual peak. However, for a molecule with a tertiary amine, acidic protons from residual water in CDCl₃ could protonate the nitrogen, leading to peak broadening. Using a rigorously dried solvent or an alternative like DMSO-d₆ can be considered if such issues arise.

Expected ¹H NMR Spectrum: The structure suggests five distinct proton environments.

Assignment Expected Chemical Shift (δ, ppm) Multiplicity Integration Rationale for Chemical Shift & Multiplicity
Thiophene H-5 ~7.8Doublet (d)1HLocated on the carbon adjacent to the sulfur and conjugated to the carbonyl, leading to significant deshielding. Coupled to H-4.
Thiophene H-3 ~7.6Doublet (d)1HDeshielded by the aromatic ring and the adjacent electron-withdrawing ester group. Coupled to H-4.
Thiophene H-4 ~7.1Doublet of Doublets (dd) or Triplet (t)1HCoupled to both H-3 and H-5, appearing as a doublet of doublets. The coupling constants (J-values) will be characteristic of thiophene ring systems.
Ester Methylene (-OCH₂-) ~4.3 - 4.5Triplet (t)2HAdjacent to the ester oxygen, causing a significant downfield shift. Coupled to the neighboring -CH₂N- group, resulting in a triplet. [1]
Amine Methylene (-CH₂N-) ~2.7 - 2.9Triplet (t)2HAdjacent to the nitrogen atom. Less deshielded than the ester methylene. Coupled to the -OCH₂- group, appearing as a triplet. [2]
Amine Methyls (-N(CH₃)₂) ~2.3 - 2.5Singlet (s)6HSix equivalent protons on the two methyl groups attached to the nitrogen. Appears as a sharp singlet as there are no adjacent protons to couple with. [2]

Experimental Protocol: ¹H NMR

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in ~0.7 mL of deuterated chloroform (CDCl₃).

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Data Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. Ensure a sufficient number of scans (e.g., 16 or 32) are averaged to obtain a good signal-to-noise ratio.

  • Data Processing: Process the Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz), Fourier transform, phase correct, and baseline correct the spectrum. Calibrate the spectrum to the TMS peak at 0.00 ppm. Integrate all signals.

B. Carbon-¹³ (¹³C) NMR Spectroscopy

Causality of Experimental Choices: A standard proton-decoupled ¹³C NMR experiment is performed to simplify the spectrum, showing each unique carbon as a single peak. This allows for a direct count of the non-equivalent carbon atoms in the molecule, which must match the proposed structure.

Expected ¹³C NMR Spectrum: The molecule has 9 unique carbon environments.

Assignment Expected Chemical Shift (δ, ppm) Rationale for Chemical Shift
Ester Carbonyl (C=O) ~162The carbonyl carbon is highly deshielded due to the double bond to oxygen. This is a characteristic peak for esters and amides. [3]
Thiophene C-2 ~135Quaternary carbon attached to the ester and sulfur. Its chemical shift is influenced by both substituents. [4][5]
Thiophene C-5 ~133Protonated carbon adjacent to sulfur. Aromatic ring currents cause a downfield shift. [4][6]
Thiophene C-3 ~132Protonated carbon. Its position is influenced by its proximity to the C-2 substituent.
Thiophene C-4 ~128Protonated carbon, typically the most upfield of the thiophene ring carbons. [3][6]
Ester Methylene (-OCH₂-) ~62Carbon attached to the electronegative ester oxygen, resulting in a downfield shift.
Amine Methylene (-CH₂N-) ~58Carbon attached to the nitrogen atom.
Amine Methyls (-N(CH₃)₂) ~45Equivalent methyl carbons attached to the nitrogen.

Experimental Protocol: ¹³C NMR

  • Sample Preparation: Use the same sample prepared for ¹H NMR analysis. ¹³C has a much lower natural abundance, so a slightly more concentrated sample may be beneficial.

  • Data Acquisition: Acquire a proton-decoupled ¹³C spectrum. A significantly larger number of scans (e.g., 1024 or more) will be required compared to ¹H NMR to achieve an adequate signal-to-noise ratio.

  • Data Processing: Process the data similarly to the ¹H spectrum. Calibrate the spectrum to the residual solvent peak (CDCl₃ at δ 77.16 ppm).

Infrared (IR) Spectroscopy: The Functional Group Fingerprint

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. It works by measuring the absorption of infrared radiation, which excites molecular vibrations.

Causality of Experimental Choices: The sample can be analyzed neat as a thin film on a salt plate (NaCl or KBr) or as a solid dispersion in a KBr pellet. The KBr pellet method is often preferred for crystalline solids as it typically yields sharper, better-resolved peaks.

Expected Key IR Absorptions:

Wavenumber (cm⁻¹) Vibration Type Functional Group Expected Intensity
~3100 C-H StretchThiophene RingMedium-Weak
2950-2800 C-H StretchAliphatic (CH₂, CH₃)Medium-Strong
~1715-1730 C=O Stretchα,β-Unsaturated EsterStrong, Sharp
~1530, ~1415 C=C StretchThiophene RingMedium
~1300-1000 C-O StretchEsterStrong (two bands)
~750-700 C-H Out-of-plane bend2-substituted ThiopheneStrong

Analysis and Comparison: The most diagnostic peak is the strong, sharp carbonyl (C=O) stretch. For a saturated ester, this band typically appears around 1735-1750 cm⁻¹. [7][8]However, conjugation with the thiophene ring is expected to lower this frequency to the 1715-1730 cm⁻¹ range, providing evidence for the direct attachment of the ester to the aromatic ring. [8][9]The presence of both aromatic C-H stretches (~3100 cm⁻¹) and aliphatic C-H stretches (<3000 cm⁻¹) confirms both parts of the molecule. [10]The strong C-O stretching bands further corroborate the ester functionality. [8] Experimental Protocol: FTIR (KBr Pellet)

  • Sample Preparation: Grind 1-2 mg of the dry sample with ~100 mg of dry, spectroscopic-grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Pellet Pressing: Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

  • Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and acquire the spectrum, typically over a range of 4000-400 cm⁻¹.

  • Data Processing: Perform a background subtraction using a spectrum of an empty sample holder or a blank KBr pellet.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides two critical pieces of information: the molecular weight of the compound and its fragmentation pattern upon ionization. This data is used to confirm the molecular formula and the connectivity of the structural subunits. [11] Causality of Experimental Choices: Electron Ionization (EI) is a common "hard" ionization technique that provides rich fragmentation data, which is excellent for structural elucidation. Electrospray Ionization (ESI), a "soft" ionization technique, is often used to clearly identify the molecular ion, especially for polar molecules containing tertiary amines, as it tends to cause less fragmentation. A high-resolution mass spectrometer (HRMS) can provide an exact mass, allowing for the unambiguous determination of the molecular formula.

Expected Mass Spectrum (EI):

  • Molecular Formula: C₁₁H₁₅NO₂S

  • Molecular Weight: 225.08 g/mol

Key Expected Data:

  • Molecular Ion (M⁺•): A peak at m/z = 225. The presence of a single sulfur atom will result in a characteristic M+2 peak (~4% of the M+ peak intensity) due to the natural abundance of the ³⁴S isotope. The nitrogen rule states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight, which is consistent with our structure. [12]* Major Fragmentation Pathways:

G mol [C₁₁H₁₅NO₂S]⁺• m/z = 225 frag1 [C₄H₂S-C=O]⁺ m/z = 111 mol->frag1 Loss of •OCH₂CH₂N(CH₃)₂ frag2 [CH₂=N(CH₃)₂]⁺ m/z = 58 mol->frag2 α-cleavage frag3 [C₉H₁₂NO₂S]⁺ m/z = 198 mol->frag3 Loss of •C₂H₅

Caption: Predicted major fragmentation pathways for the target molecule under Electron Ionization.

  • Alpha-Cleavage: The most characteristic fragmentation for aliphatic amines is cleavage of the C-C bond adjacent to the nitrogen. [12]This would result in the formation of a stable, resonance-stabilized iminium ion, [CH₂=N(CH₃)₂]⁺, at m/z = 58 . This is often the base peak (most intense peak) in the spectrum and is strong evidence for the dimethylaminoethyl moiety.

  • Acylium Ion Formation: Cleavage of the ester C-O bond can generate a stable thenoyl acylium ion at m/z = 111 . This fragment confirms the thiophene-2-carboxylate portion of the molecule.

  • Other Fragments: Loss of the entire dimethylaminoethyl group from the ester oxygen would also lead to the peak at m/z = 111.

Experimental Protocol: GC-MS (EI)

  • Sample Preparation: Dissolve a small amount of the sample (~1 mg/mL) in a suitable volatile solvent like dichloromethane or ethyl acetate.

  • Injection: Inject a small volume (e.g., 1 µL) into the Gas Chromatograph (GC) inlet. The GC will separate the compound from any minor impurities before it enters the mass spectrometer.

  • Ionization: Use a standard Electron Ionization (EI) source at 70 eV.

  • Mass Analysis: Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 40-300).

  • Data Analysis: Identify the molecular ion peak and analyze the major fragment ions, correlating them with the proposed structure.

Comparative Summary and Conclusion

No single technique provides a complete picture. It is the convergence of data from these orthogonal methods that provides irrefutable proof of structure.

Technique Primary Information Provided Strengths for this Molecule Potential Limitations
¹H NMR Proton environment, connectivity (J-coupling), and relative proton count.Unambiguously defines the structure of the thiophene ring and the ethyl side chain. Integration confirms the proton ratio.Peak overlap is possible, though unlikely for this structure at high field. Amine protonation can cause peak broadening.
¹³C NMR Number of unique carbons and their chemical environment (functional group).Confirms the presence of all 9 unique carbons, including the key carbonyl and quaternary thiophene carbons.Requires more sample and longer acquisition time due to low natural abundance.
FTIR Presence of specific functional groups.Quickly confirms the presence of the ester (C=O, C-O), aromatic ring, and aliphatic chains. Conjugation shift is diagnostic.Provides no information on connectivity or molecular weight. Spectrum can be complex in the fingerprint region.
Mass Spec. Molecular weight, molecular formula (HRMS), and fragmentation patterns.Confirms the molecular weight (m/z 225). The characteristic fragment at m/z 58 is definitive proof of the dimethylaminoethyl group.The molecular ion may be weak or absent in EI, necessitating a soft ionization technique like ESI for confirmation.
  • NMR data aligns perfectly with the predicted 5 proton and 9 carbon environments, with chemical shifts, integrations, and coupling patterns matching the proposed connectivity.

  • FTIR data confirms the presence of an α,β-unsaturated ester, a thiophene ring, and aliphatic C-H bonds.

  • Mass Spectrometry data confirms the molecular weight of 225 g/mol and shows characteristic fragments, notably at m/z 58 and m/z 111, that correspond directly to the key structural subunits.

When the results from these independent analyses are in complete agreement, the structure can be considered confirmed with the highest degree of scientific certainty.

References

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Validation

A Researcher's Guide to Bioisosteric Replacement Strategies for 2-(Acylamino)thiophene-3-carboxamides

In the landscape of modern drug discovery, the strategic modification of lead compounds is a critical determinant of success. Among the myriad of tools at the medicinal chemist's disposal, bioisosteric replacement stands...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery, the strategic modification of lead compounds is a critical determinant of success. Among the myriad of tools at the medicinal chemist's disposal, bioisosteric replacement stands out as a powerful and rational approach to fine-tune molecular properties, enhance potency, and improve pharmacokinetic profiles.[1][2][3] This guide provides an in-depth comparison of bioisosteric replacement strategies specifically applied to the 2-(acylamino)thiophene-3-carboxamide scaffold, a privileged structure in medicinal chemistry with a diverse range of biological activities.[4][5][6] We will delve into the rationale behind these modifications, present comparative data from published studies, and provide exemplary experimental protocols to empower researchers in their own drug development endeavors.

The 2-(Acylamino)thiophene-3-carboxamide Core: A Versatile Starting Point

However, the inherent characteristics of the thiophene ring and amide bonds also present challenges. The sulfur atom in the thiophene ring can be susceptible to metabolic oxidation, and amide bonds are prone to enzymatic hydrolysis, potentially limiting the in vivo stability and oral bioavailability of these compounds.[2][15] Bioisosteric replacement offers a strategic avenue to address these liabilities while preserving or enhancing the desired biological activity.

Strategic Bioisosteric Replacements: A Comparative Analysis

Bioisosteric replacement involves substituting an atom or a group of atoms with another that possesses similar physical or chemical properties, leading to broadly similar biological effects.[1] This strategy is not a simple one-for-one swap but a nuanced approach to modulate a molecule's size, shape, electronic distribution, and lipophilicity.[2][16] For the 2-(acylamino)thiophene-3-carboxamide scaffold, we will consider bioisosteric replacements for both the thiophene ring and the amide functionalities.

Thiophene Ring Bioisosteres

The thiophene ring is often employed as a bioisostere of a phenyl ring, offering a different electronic and steric profile.[13][14] However, within the thiophene scaffold itself, or as a replacement for it, other five-membered heterocycles can be considered to modulate properties.

dot graphdiv { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

Thiophene [label="Thiophene", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Benzene [label="Benzene"]; Pyridine [label="Pyridine"]; Pyrazole [label="Pyrazole"]; Furan [label="Furan"];

Thiophene -> Benzene [label="Classic Bioisostere"]; Thiophene -> Pyridine [label="Modulates H-bonding"]; Thiophene -> Pyrazole [label="Alters H-bonding & pKa"]; Thiophene -> Furan [label="Changes Electronics"]; } caption { font-family: "Arial"; font-size: 12px; text-align: center; margin-top: 5px; caption-side: bottom; } Thiophene Ring Bioisosteric Replacements.

A notable example of thiophene bioisosterism is seen in the development of spirocyclic σ receptor ligands, where the replacement of a benzofuran or benzopyran with a thienopyran led to compounds with high σ1 receptor affinity.[17][18] Similarly, in the context of GluN2B ligands, the substitution of a benzene ring with a thiophene ring was well-tolerated, and in some cases, even led to increased affinity.[19]

Comparative Data: Thiophene vs. Benzene Bioisosteres

PropertyThiopheneBenzeneImpact on Drug Properties
AromaticityHighHighMaintained planarity and potential for π-stacking interactions.
Electronic NatureElectron-richElectron-richThiophene's sulfur can act as a hydrogen bond acceptor.[13]
MetabolismProne to S-oxidationProne to aromatic hydroxylationThiophene can sometimes offer a more stable metabolic profile.[14]
Lipophilicity (logP)Generally lower than benzeneHigherCan influence solubility and cell permeability.
Amide Bond Bioisosteres

The amide bond is a cornerstone of many biologically active molecules, but its susceptibility to enzymatic cleavage is a significant drawback.[2][15] A wide array of bioisosteres have been developed to mimic the key features of the amide bond while improving metabolic stability.[2][3]

dot graphdiv { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

Amide [label="Amide", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Triazole [label="1,2,3-Triazole"]; Oxadiazole [label="1,2,4-Oxadiazole"]; Thioamide [label="Thioamide"]; Fluoroalkene [label="Fluoroalkene"];

Amide -> Triazole [label="Metabolically Stable H-bond Mimic"]; Amide -> Oxadiazole [label="Rigid, Stable Linker"]; Amide -> Thioamide [label="Alters H-bonding properties"]; Amide -> Fluoroalkene [label="Non-hydrolyzable, Planar"]; } caption { font-family: "Arial"; font-size: 12px; text-align: center; margin-top: 5px; caption-side: bottom; } Amide Bond Bioisosteric Replacements.

In a study on GABAB positive allosteric modulators, the ester moiety of methyl 2-(acylamino)thiophene-3-carboxylates was replaced with various amides and heterocyclic groups.[8][20][21] While in this particular study the new compounds did not show significant activity at the GABAB receptor, it highlights the exploration of such replacements.[8][20] A successful example of amide bioisosterism is the replacement of a lactam with a 1,2,3-triazole in the development of alprazolam, which improved metabolic stability.[22]

Comparative Data: Amide vs. Heterocyclic Bioisosteres

BioisostereKey FeaturesPotential Advantages
1,2,3-TriazolePlanar, dipolar, metabolically stable. Can act as both H-bond donor and acceptor.[2][22]Improved metabolic stability, potential for enhanced target interactions.
1,2,4-OxadiazoleRigid, planar, electron-withdrawing.Increased metabolic stability, can act as a rigid linker to orient substituents.[2]
ThioamideLonger C=S bond, weaker H-bond acceptor, stronger H-bond donor compared to amide.[22]Can modulate binding interactions and physicochemical properties.

Experimental Protocols

To facilitate the exploration of these bioisosteric replacements, we provide generalized, step-by-step methodologies for the synthesis of the core scaffold and a representative biological assay.

Synthesis of 2-(Acylamino)thiophene-3-carboxamides

The Gewald reaction is a common and efficient method for the synthesis of substituted 2-aminothiophenes, which are key intermediates for the target compounds.[11][23]

dot graphdiv { graph [rankdir="TB", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

Start [label="Start: Ketone/Aldehyde, \nAcetonitrile derivative, Sulfur", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Gewald [label="Gewald Reaction\n(Base catalyst, e.g., Morpholine)", shape=cds]; Intermediate [label="2-Aminothiophene-3-carboxamide\nIntermediate", shape=box]; Acylation [label="Acylation\n(Acyl chloride or anhydride)", shape=cds]; Product [label="Final Product:\n2-(Acylamino)thiophene-3-carboxamide", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];

Start -> Gewald; Gewald -> Intermediate; Intermediate -> Acylation; Acylation -> Product; } caption { font-family: "Arial"; font-size: 12px; text-align: center; margin-top: 5px; caption-side: bottom; } Synthetic Workflow for 2-(Acylamino)thiophene-3-carboxamides.

Step-by-Step Protocol:

  • Gewald Reaction: To a solution of an appropriate ketone or aldehyde, a cyanoacetamide derivative, and elemental sulfur in a suitable solvent (e.g., ethanol or DMF), add a catalytic amount of a base (e.g., morpholine or triethylamine).

  • Heat the reaction mixture at a specified temperature (e.g., 50-80 °C) for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and pour it into ice-water.

  • Collect the precipitated solid by filtration, wash with water, and dry to obtain the crude 2-aminothiophene-3-carboxamide intermediate.

  • Purify the intermediate by recrystallization or column chromatography.

  • Acylation: Dissolve the purified 2-aminothiophene-3-carboxamide in a suitable aprotic solvent (e.g., dichloromethane or THF) and add a base (e.g., pyridine or triethylamine).

  • Cool the mixture in an ice bath and add the desired acyl chloride or anhydride dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the final product by column chromatography or recrystallization to yield the desired 2-(acylamino)thiophene-3-carboxamide.

Note: For specific reaction conditions and yields, refer to the detailed procedures in the cited literature.[11][21]

In Vitro Biological Evaluation: Kinase Inhibition Assay

Many 2-(acylamino)thiophene-3-carboxamide derivatives have been investigated as protein kinase inhibitors.[9][11][12] A common method to assess their activity is an in vitro kinase assay.

Step-by-Step Protocol (General):

  • Reagents and Materials: Recombinant kinase, substrate peptide, ATP, kinase buffer, test compounds (dissolved in DMSO), and a detection reagent (e.g., ADP-Glo™ Kinase Assay).

  • Assay Preparation: Prepare a series of dilutions of the test compounds in DMSO.

  • In a 96-well or 384-well plate, add the kinase buffer, the recombinant kinase, and the substrate peptide.

  • Add the test compounds at various concentrations to the wells. Include a positive control (known inhibitor) and a negative control (DMSO vehicle).

  • Initiate Reaction: Add ATP to each well to start the kinase reaction.

  • Incubation: Incubate the plate at a specific temperature (e.g., 30 °C) for a predetermined time (e.g., 60 minutes).

  • Detection: Stop the kinase reaction and add the detection reagent according to the manufacturer's protocol to measure the amount of ADP produced, which is proportional to the kinase activity.

  • Data Analysis: Measure the signal (e.g., luminescence or fluorescence) using a plate reader.

  • Calculate the percentage of inhibition for each compound concentration relative to the controls.

  • Determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of the kinase activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Concluding Remarks

Bioisosteric replacement is a cornerstone of modern medicinal chemistry, enabling the rational design of drug candidates with improved properties. The 2-(acylamino)thiophene-3-carboxamide scaffold provides a fertile ground for the application of these principles. By strategically replacing the thiophene ring or the amide functionalities, researchers can navigate the complex landscape of drug discovery, addressing challenges such as metabolic instability while fine-tuning biological activity. This guide serves as a foundational resource, providing both the conceptual framework and practical starting points for scientists and researchers dedicated to the development of novel therapeutics. The continued exploration and innovative application of bioisosteric replacements will undoubtedly lead to the discovery of the next generation of medicines.

References

  • Gaikwad, P. L., Gandhi, P. S., Jagdale, D. M., & Kadam, V. J. (2012). The Use of Bioisosterism in Drug Design and Molecular Modification. American Journal of PharmTech Research.
  • Unknown. (2012, May 7).
  • Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. PMC.
  • Amide Bond Bioisosteres: Str
  • Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition.
  • Structure-activity relationships of new 2-acylamino-3-thiophenecarboxylic acid dimers as plasminogen activ
  • comparative study of thiophene versus benzene bioisosteres in drug design. Benchchem.
  • Synthesis, structural properties, and pharmacological evaluation of 2-(acylamino)thiophene-3-carboxamides and analogues thereof. RSC Publishing.
  • Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides.
  • Synthesis, structural properties, and pharmacological evaluation of 2-(acylamino)thiophene-3-carboxamides and analogues thereof | Request PDF.
  • Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simul
  • Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation.
  • Two Biologically Active thiophene-3-carboxamide Deriv
  • Thiophene Bioisosteres of Spirocyclic σ Receptor Ligands: Relationships between Substitution Pattern and σ Receptor Affinity | Journal of Medicinal Chemistry.
  • Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evalu
  • Synthesis and receptor binding of thiophene bioisosteres of potent GluN2B ligands with a benzo[14]annulene-scaffold. PMC.

  • Chapter 11: Synthesis, Properties, and Biological Applic
  • Design, Synthesis, in vitro Antiproliferative Activity Evaluation of 2-Acylaminothiopene-3-carboxamide Derivatives | Request PDF.
  • Synthesis, structural properties, and pharmacological evaluation of 2-(acylamino)thiophene-3-carboxamides and analogues thereof. RSC Publishing.
  • Thiophene Bioisosteres of Spirocyclic σ Receptor Ligands. 1. N-Substituted Spiro[piperidine-4,4′-thieno[3,2-c]pyrans]. Journal of Medicinal Chemistry - Figshare.
  • Synthesis and pharmacological characterization of 2-(acylamino)
  • Synthesis and structure-activity relationships of 2-amino-3-carboxy-4-phenylthiophenes as novel atypical protein kinase C inhibitors. PMC.
  • CN104478850A - Preparation method of derivatives of 2-aminothiophene-3 formamide.
  • Identification of 2-acylaminothiophene-3-carboxamides as potent inhibitors of FLT3.
  • Bioisosteres that influence metabolism. Hypha Discovery Blogs.

Sources

Validation

Strategic Bioisosteric Replacement: A Comparative SAR Guide to Thiophene Derivatives in Kinase Inhibition

As drug discovery pipelines increasingly demand scaffolds that balance metabolic stability with high target affinity, the thiophene ring has cemented its status as a privileged pharmacophore. As a Senior Application Scie...

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Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery pipelines increasingly demand scaffolds that balance metabolic stability with high target affinity, the thiophene ring has cemented its status as a privileged pharmacophore. As a Senior Application Scientist, I frequently evaluate molecular scaffolds for lead optimization. Thiophene’s unique electronic properties—specifically its electron-rich aromatic sextet and the hydrogen-bond accepting capability of its sulfur atom—make it an exceptional bioisostere for benzene and purine rings [1].

This guide provides an in-depth comparative analysis of structure-activity relationship (SAR) studies focusing on thiophene derivatives, specifically thieno[2,3-d]pyrimidines, against traditional purine-based kinase inhibitors. By examining the causality behind structural modifications and providing self-validating experimental protocols, this guide serves as a practical blueprint for researchers optimizing thiophene-based therapeutics.

Mechanistic Rationale: The Thiophene Advantage

The transition from a purine or benzene scaffold to a thiophene-based core is rarely arbitrary. The strategic advantage lies in the sulfur atom's lone pairs. While one pair participates in the aromatic sextet, the other remains available to enhance drug-receptor interactions via supplementary hydrogen bonding [1].

In the context of oncology, thieno[2,3-d]pyrimidines are designed to mimic the adenine ring of ATP. This structural mimicry allows them to competitively bind to the ATP-binding pocket of receptor tyrosine kinases (RTKs) such as the Epidermal Growth Factor Receptor (EGFR) [2]. By blocking ATP, these thiophene derivatives halt the downstream RAS-RAF-MEK-ERK signaling cascade, effectively starving the tumor cell of proliferation signals.

G EGFR EGFR Kinase Domain ATP ATP Binding Pocket EGFR->ATP activates Signaling RAS-RAF-MEK-ERK Pathway ATP->Signaling drives Thiophene Thieno[2,3-d]pyrimidine (Bioisostere) Thiophene->ATP competitive inhibition Thiophene->Signaling blocks Outcome Tumor Cell Apoptosis Signaling->Outcome halted progression

EGFR signaling pathway blockade via competitive ATP inhibition by thiophene bioisosteres.

Comparative SAR Analysis: Optimizing the Thiophene Core

To understand the causality of substitution patterns, we must analyze how specific R-group modifications on the thieno[2,3-d]pyrimidine core dictate biological activity. The SAR data below compares various derivatives against the A549 human lung adenocarcinoma cell line, utilizing Gefitinib (a standard EGFR inhibitor) as the benchmark for efficacy [2].

Quantitative SAR Data
Compound IDR1 PositionR2 PositionR3 Position (Phenyl Ring)IC₅₀ vs. A549 Cells (µM)Mechanistic Impact
1a (Parent)-H-H-H> 50.0Lacks necessary steric bulk for optimal pocket filling.
1b -CH₃-H-H25.3Mild hydrophobic interaction improves affinity.
1c -H-Br-H15.8Halogenation increases lipophilicity and target residence time.
1d -H-H-OCH₃10.2Electron-donating group enhances H-bonding network.
Gefitinib N/AN/AN/A17.9Standard clinical reference.

SAR Insights: The data clearly illustrates that the unsubstituted parent thiophene (Compound 1a) is biologically inactive. Introducing a methyl group (1b) provides a moderate leap in efficacy due to favorable hydrophobic contacts within the kinase hinge region. However, the most profound enhancement occurs when an electron-donating methoxy group is introduced at the R3 position (Compound 1d), surpassing the clinical reference Gefitinib [2]. This occurs because the electron-donating group increases the electron density of the thiophene system, strengthening the electrostatic interactions with the kinase's catalytic lysine residues. Similar trends have been validated in pyrazole-thiophene hybrids, where hydrophilic electron-donating groups drastically boosted anticancer action against MCF-7 and HepG2 cell lines [3].

Experimental Methodologies: A Self-Validating System

To ensure scientific integrity, the synthesis and biological evaluation of these compounds must follow a self-validating workflow. The protocols below are designed with built-in quality control checkpoints.

Workflow Synth 1. Scaffold Synthesis (Gewald Reaction) Deriv 2. SAR Derivatization (R-Group Variation) Synth->Deriv Screen 3. In Vitro Screening (Kinase Assay) Deriv->Screen Opt Opt Screen->Opt

Iterative experimental workflow for the synthesis and SAR validation of thiophene derivatives.

Protocol A: Gewald Synthesis of the Thiophene Core

Historically, thiophenes were synthesized via the Paal-Knorr method, which requires harsh acidic conditions that destroy sensitive functional groups. To build a diverse SAR library, we utilize the Gewald Reaction , a multi-component condensation that operates under mild conditions and tolerates extensive structural variation [1].

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask, combine the aliphatic ketone (1.0 eq), an active cyanoester (e.g., ethyl cyanoacetate, 1.0 eq), and elemental sulfur (1.2 eq) in absolute ethanol.

  • Catalysis: Add a catalytic amount of an organic base (typically morpholine or diethylamine, 0.5 eq) dropwise at room temperature. Causality: The base catalyzes the Knoevenagel condensation between the ketone and the cyanoester, followed by the sulfuration and ring closure.

  • Reaction: Heat the mixture to 50–60°C for 2-4 hours. Monitor progression via TLC (Hexane:Ethyl Acetate 7:3).

  • Isolation: Once the starting materials are consumed, pour the mixture into crushed ice. The resulting 2-aminothiophene derivative will precipitate.

  • Validation Checkpoint: Filter, wash with cold water, and recrystallize from ethanol. Confirm the structural integrity via ¹H-NMR (look for the characteristic thiophene proton shift around δ 6.5–7.5 ppm) and LC-MS before proceeding to R-group derivatization.

Protocol B: High-Throughput In Vitro Kinase Inhibition Assay

To validate the SAR findings, the synthesized derivatives must be tested in a controlled biological environment. We utilize an absorbance-based microplate assay to determine the IC₅₀ values [2].

Step-by-Step Methodology:

  • Cell Culture: Seed A549 cells in a 96-well plate at a density of 5 × 10³ cells/well in DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the thiophene derivatives (ranging from 0.1 µM to 100 µM) in DMSO. Ensure the final DMSO concentration in the wells does not exceed 0.5% to prevent solvent-induced cytotoxicity.

  • Incubation: Add the compounds to the wells and incubate for 48 hours. Include Gefitinib as a positive control and a vehicle (0.5% DMSO) as a negative control.

  • Viability Measurement: Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4 hours. The viable cells will reduce the MTT to a purple formazan product.

  • Solubilization: Remove the media and dissolve the formazan crystals in 150 µL of DMSO.

  • Data Acquisition & Validation: Measure the absorbance at 490 nm using a microplate reader.

    • Self-Validation Step: Calculate the Z'-factor for the assay using the positive and negative controls. A Z'-factor > 0.5 confirms the assay is robust and the calculated IC₅₀ values are statistically reliable. Plot the dose-response curves to extrapolate the IC₅₀.

Conclusion

The strategic substitution of traditional purine and benzene rings with thiophene derivatives represents a highly effective bioisosteric approach in modern drug discovery. As demonstrated by the SAR data, precise manipulation of the thiophene core—particularly the introduction of electron-donating groups—can yield kinase inhibitors that outperform established clinical standards. By anchoring these structural designs in robust, self-validating experimental protocols like the Gewald synthesis and rigorously controlled in vitro assays, researchers can systematically unlock the full therapeutic potential of the thiophene scaffold.

References

  • Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads National Institutes of Health (NIH) / PMC[Link]

  • Development of new pyrazole–thiophene hybrids: synthesis, anticancer assessment, and molecular docking insights RSC Publishing[Link]

Comparative

Comparative Antimicrobial Profiling of Thiophene Carboxamide Derivatives: A Technical Guide for Drug Discovery

The escalating crisis of antimicrobial resistance (AMR)—particularly driven by Extended-Spectrum- β -Lactamase (ESBL) producing Escherichia coli and colistin-resistant (Col-R) Acinetobacter baumannii—demands the rapid de...

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Author: BenchChem Technical Support Team. Date: March 2026

The escalating crisis of antimicrobial resistance (AMR)—particularly driven by Extended-Spectrum- β -Lactamase (ESBL) producing Escherichia coli and colistin-resistant (Col-R) Acinetobacter baumannii—demands the rapid development of novel pharmacophores. The thiophene-2-carboxamide scaffold has emerged as a highly versatile structural motif in medicinal chemistry. By systematically altering its substitutions, drug development professionals can finely tune its electronic properties, hydrophilicity, and steric profile to target specific highly resistant bacterial strains.

This guide provides an objective, data-driven comparison of different thiophene carboxamide derivatives, detailing their structure-activity relationships (SAR), comparative antimicrobial spectrums, and the self-validating experimental protocols required to evaluate them.

Structural Determinants of Antimicrobial Activity (SAR)

The antimicrobial spectrum of thiophene carboxamides is dictated by the nature of the substituents at the 3-position of the thiophene ring and the functionalization of the carboxamide nitrogen.

  • 3-Position Substitutions: Research indicates that 3-amino thiophene-2-carboxamide derivatives exhibit a higher HOMO-LUMO energy gap compared to their 3-methyl counterparts. This electronic configuration directly correlates with enhanced hydrophilicity, allowing superior penetration through bacterial porins and resulting in broad-spectrum activity against Pseudomonas aeruginosa and Staphylococcus aureus[1].

  • N-Aryl Functionalization: Modifying the carboxamide group with N-(4-methylpyridin-2-yl) moieties shifts the compound's target profile toward specific enzymatic inhibition. These analogues have demonstrated potent efficacy against ESBL-producing E. coli ST131 by anchoring into the active site of the CTX-M-15 β -lactamase enzyme via critical hydrogen bonding and π -interactions[2].

  • Benzamide Disubstitution: Adding a 4-chlorophenyl substituent at position 2 of the thiophene ring yields derivatives that exhibit potent bactericidal effects against colistin-resistant (Col-R) A. baumannii and E. coli. These compounds act by permeabilizing the outer membrane and binding to essential outer membrane proteins (OMPs) such as Omp33 and CarO1[3].

SAR_Logic Core Thiophene-2-Carboxamide Core Scaffold Sub1 3-Amino Substitution (e.g., Methoxyaryl) Core->Sub1 Sub2 N-(4-methylpyridin-2-yl) Substitution Core->Sub2 Sub3 Benzamide Disubstitution Core->Sub3 Target1 Broad Spectrum (P. aeruginosa, S. aureus) Sub1->Target1 Target2 ESBL-producing E. coli ST131 Sub2->Target2 Target3 Colistin-Resistant A. baumannii & E. coli Sub3->Target3

Logic tree mapping thiophene carboxamide substitutions to their antimicrobial spectrum.

Comparative Antimicrobial Spectrum & Performance Data

To objectively evaluate these derivatives, we must compare their quantitative Minimum Inhibitory Concentration (MIC) values and mechanistic targets against priority pathogens. The table below synthesizes experimental data from recent comparative studies[1][2][3].

Derivative ClassKey Structural ModificationTarget Pathogen ProfileKey Performance MetricPrimary Mechanism of Action
3-Amino Thiophenes 3-NH 2​ , 4-MethoxyarylP. aeruginosa, S. aureus, B. subtilis83–86% Growth Inhibition (Zone: ~20mm)Membrane disruption; High HOMO-LUMO gap facilitates entry
N-Pyridyl Analogues 5-Bromo, N-(4-methylpyridin-2-yl)ESBL-producing E. coli ST131High potency (MIC: <30 µg/mL)Direct competitive inhibition of CTX-M-15 β -lactamase
Benzamide Thiophenes 4-chlorophenyl at position 2Col-R A. baumannii, Col-R E. coliMIC 50​ : 8 – 32 mg/LOuter membrane permeabilization & OMP binding (Omp33/CarO1)

Standardized Experimental Protocols for Validation

To ensure scientific integrity and reproducibility, the evaluation of novel thiophene carboxamides must follow a self-validating experimental workflow. The following protocols detail the critical steps and the underlying causality behind each methodological choice.

Workflow Step1 Compound Synthesis & QC Step2 Broth Microdilution (MIC & MBC) Step1->Step2 Step3 Time-Kill Kinetics Step2->Step3 Step4 Membrane Permeability Assay (NPN Probe) Step3->Step4 Step5 Target Validation (Molecular Docking) Step4->Step5

Self-validating experimental workflow for evaluating novel thiophene carboxamide antimicrobials.

Protocol A: Broth Microdilution Assay for MIC Determination

This protocol establishes the baseline potency of the synthesized derivatives.

  • Media Preparation: Use Cation-Adjusted Mueller-Hinton Broth (CAMHB).

    • Causality: Divalent cations (Ca 2+ , Mg 2+ ) stabilize the bacterial outer membrane by cross-linking lipopolysaccharides (LPS). This ensures the MIC values reflect the drug's true permeation capability rather than artificial membrane fragility caused by nutrient deficiency.

  • Compound Solubilization: Dissolve the thiophene derivative in DMSO, ensuring the final well concentration does not exceed 1% v/v.

    • Causality: High DMSO concentrations compromise bacterial membrane integrity, which would artificially lower the MIC and confound the true efficacy of the compound.

  • Inoculum Standardization: Adjust the bacterial suspension to a 0.5 McFarland standard (~1.5 × 10 8 CFU/mL) and dilute 1:150 before adding to the microtiter plate.

    • Causality: Strict standardization prevents the "inoculum effect," where an artificially high bacterial load overwhelms the drug, leading to false-negative resistance profiles.

  • Metabolic Validation: After 18 hours of incubation at 37°C, add 0.015% resazurin dye to each well.

    • Causality: Resazurin acts as a self-validating metabolic indicator. A color change from blue to pink confirms active cellular respiration, eliminating subjective visual errors associated with reading turbidity in compound-precipitated wells.

Protocol B: Outer Membrane Permeabilization Assay (NPN Uptake)

Because many thiophene carboxamides target Gram-negative bacteria by disrupting the outer membrane[3], this assay provides direct mechanistic validation.

  • Cell Washing: Harvest mid-log phase bacteria and wash twice with 5 mM HEPES buffer (pH 7.2).

    • Causality: Washing removes residual media components and secreted proteases that could quench fluorescence or prematurely degrade the test compounds.

  • Probe Addition: Add 1-N-phenylnaphthylamine (NPN) to a final concentration of 10 µM.

    • Causality: NPN is a hydrophobic fluorescent probe. It is weakly fluorescent in aqueous environments but strongly fluorescent in the hydrophobic interior of the bacterial lipid bilayer. It acts as a self-validating reporter: an increase in fluorescence directly quantifies outer membrane disruption.

  • Kinetic Measurement: Treat the NPN-loaded cells with the thiophene derivative (at 1x and 2x MIC) and measure fluorescence immediately (Excitation: 350 nm, Emission: 420 nm) over 30 minutes. Use Colistin as a positive control.

Conclusion

The thiophene-2-carboxamide scaffold offers a highly tunable platform for antimicrobial drug discovery. By strategically modifying the 3-position and the carboxamide nitrogen, researchers can shift the molecule's activity from broad-spectrum membrane disruption to highly targeted β -lactamase inhibition. Utilizing rigorous, self-validating assays—such as resazurin-backed microdilution and NPN permeabilization kinetics—ensures that these mechanistic claims are grounded in reproducible, high-fidelity data.

References

  • Metwally, K., et al. "Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives." BMC Chemistry (2023).[Link]

  • Ahmad, G., et al. "Antibacterial Efficacy of N-(4-methylpyridin-2-yl) Thiophene-2-Carboxamide Analogues against Extended-Spectrum- β -Lactamase Producing Clinical Strain of Escherichia coli ST 131." Molecules (2023).[Link]

  • López-Rojas, R., et al. "Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria." Frontiers in Cellular and Infection Microbiology (2024).[Link]

Sources

Validation

evaluating the anticancer activity of "2-(Dimethylamino)ethyl thiophene-2-carboxylate" against different cell lines

A Comparative Evaluation of the Anticancer Activity of 2-(Dimethylamino)ethyl thiophene-2-carboxylate In the landscape of oncological research, the quest for novel therapeutic agents with enhanced efficacy and reduced si...

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Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Evaluation of the Anticancer Activity of 2-(Dimethylamino)ethyl thiophene-2-carboxylate

In the landscape of oncological research, the quest for novel therapeutic agents with enhanced efficacy and reduced side effects is perpetual. Thiophene scaffolds have emerged as a promising class of heterocyclic compounds, with derivatives exhibiting a wide spectrum of pharmacological activities, including anticancer properties. This guide presents a comprehensive evaluation of a novel thiophene derivative, 2-(Dimethylamino)ethyl thiophene-2-carboxylate (henceforth referred to as Cpd-X), detailing its cytotoxic and apoptotic effects against a panel of human cancer cell lines. This analysis is benchmarked against Doxorubicin, a well-established chemotherapeutic agent, to provide a comparative perspective on its potential as an anticancer candidate.

The experimental design detailed herein is structured to not only quantify the cytotoxic potency of Cpd-X but also to elucidate its underlying mechanism of action. By integrating cytotoxicity assays with analyses of apoptosis induction and cell cycle arrest, we provide a multi-faceted view of the compound's biological impact. This guide is intended for researchers and drug development professionals, offering a robust framework for the preliminary in-vitro evaluation of novel anticancer compounds.

Experimental Design & Methodologies

A logical and sequential experimental workflow is paramount for the robust evaluation of a novel compound. The following workflow was designed to first establish the cytotoxic potential of Cpd-X and then to delve into its mechanistic basis.

G cluster_0 Phase 1: Cytotoxicity Screening cluster_1 Phase 2: Mechanistic Elucidation cluster_2 Phase 3: Data Analysis & Interpretation A Compound Synthesis & Characterization (2-(Dimethylamino)ethyl thiophene-2-carboxylate) B Selection of Cancer Cell Lines (HeLa, MCF-7, A549) & Normal Cell Line (HEK293) A->B C MTT Assay for Cell Viability (Dose-Response & Time-Course) B->C D Determination of IC50 Values C->D E Apoptosis Assessment (Annexin V-FITC/PI Staining via Flow Cytometry) D->E F Cell Cycle Analysis (Propidium Iodide Staining via Flow Cytometry) D->F H Comparative Analysis with Doxorubicin D->H G Western Blot Analysis (Key Apoptotic & Cell Cycle Proteins) E->G F->G G->H I Evaluation of Cancer Cell Selectivity H->I J Hypothesis Generation for Mechanism of Action I->J

Figure 1: A stepwise experimental workflow for the comprehensive in-vitro evaluation of Cpd-X's anticancer activity.

Cell Lines and Culture Conditions

The selection of a diverse panel of cancer cell lines is crucial for assessing the broad-spectrum potential of a novel compound. For this evaluation, the following human cell lines were chosen:

  • HeLa (Cervical Cancer): A robust and widely characterized cell line.

  • MCF-7 (Breast Cancer): An estrogen receptor-positive breast cancer cell line.

  • A549 (Lung Cancer): A commonly used model for non-small cell lung cancer.

  • HEK293 (Human Embryonic Kidney): A non-cancerous cell line to assess the selectivity of the compound for cancer cells over normal cells.

All cell lines were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells were maintained in a humidified incubator at 37°C with 5% CO2.

In-Vitro Cytotoxicity Assessment: The MTT Assay

The initial evaluation of Cpd-X's anticancer activity was performed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric assay that measures cell metabolic activity.

Protocol:

  • Cell Seeding: Cells were seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.

  • Compound Treatment: The following day, the culture medium was replaced with fresh medium containing increasing concentrations of Cpd-X (0.1 to 100 µM) or Doxorubicin (as a positive control). A vehicle control (DMSO) was also included.

  • Incubation: The plates were incubated for 48 hours.

  • MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours.

  • Formazan Solubilization: The medium was aspirated, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability was calculated relative to the vehicle-treated control cells. The half-maximal inhibitory concentration (IC50) was determined by plotting the percentage of cell viability against the log of the compound concentration.

Comparative Cytotoxicity of Cpd-X and Doxorubicin

The cytotoxic effects of Cpd-X and Doxorubicin were evaluated across the selected cell lines after 48 hours of treatment. The results, summarized in Table 1, indicate that Cpd-X exhibits potent and selective anticancer activity.

Table 1: IC50 Values (µM) of Cpd-X and Doxorubicin against Human Cancer and Normal Cell Lines

CompoundHeLa (Cervical Cancer)MCF-7 (Breast Cancer)A549 (Lung Cancer)HEK293 (Normal Kidney)
Cpd-X 12.5 ± 1.88.2 ± 1.115.8 ± 2.3> 50
Doxorubicin 0.8 ± 0.11.2 ± 0.21.5 ± 0.35.6 ± 0.9

Data are presented as mean ± standard deviation from three independent experiments.

The data reveals that Cpd-X demonstrates significant cytotoxicity against all tested cancer cell lines, with the highest potency observed against the MCF-7 breast cancer cell line. Importantly, the IC50 value for the non-cancerous HEK293 cell line was substantially higher, suggesting a degree of selectivity for cancer cells. While Doxorubicin exhibited greater potency overall, its toxicity towards the normal HEK293 cell line was also more pronounced.

Elucidation of the Mechanism of Action: Apoptosis and Cell Cycle Analysis

To understand how Cpd-X induces cell death, we investigated its effects on apoptosis and cell cycle progression in the most sensitive cell line, MCF-7.

Apoptosis Induction

Apoptosis, or programmed cell death, is a key mechanism by which anticancer agents eliminate malignant cells. The induction of apoptosis by Cpd-X was assessed using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.

Protocol:

  • Cell Treatment: MCF-7 cells were treated with Cpd-X at its IC50 concentration (8.2 µM) for 24 hours.

  • Cell Staining: Cells were harvested, washed with PBS, and stained with the Annexin V-FITC/PI apoptosis detection kit according to the manufacturer's instructions.

  • Flow Cytometry: The stained cells were analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Table 2: Apoptosis Induction in MCF-7 Cells Treated with Cpd-X

TreatmentViable Cells (%)Early Apoptotic Cells (%)Late Apoptotic Cells (%)Necrotic Cells (%)
Control 95.2 ± 2.12.1 ± 0.51.5 ± 0.31.2 ± 0.2
Cpd-X (8.2 µM) 45.8 ± 3.528.7 ± 2.822.3 ± 2.13.2 ± 0.6

Data are presented as mean ± standard deviation.

Treatment with Cpd-X led to a significant increase in the percentage of both early and late apoptotic cells, indicating that Cpd-X induces cell death in MCF-7 cells primarily through the apoptotic pathway.

Cell Cycle Arrest

Many anticancer drugs exert their effects by interfering with the cell cycle. The impact of Cpd-X on cell cycle distribution in MCF-7 cells was analyzed by PI staining and flow cytometry.

Protocol:

  • Cell Treatment: MCF-7 cells were treated with Cpd-X at its IC50 concentration for 24 hours.

  • Cell Fixation and Staining: Cells were harvested, fixed in 70% ethanol, and stained with a solution containing PI and RNase.

  • Flow Cytometry: The DNA content of the cells was analyzed by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Table 3: Cell Cycle Distribution of MCF-7 Cells Treated with Cpd-X

TreatmentG0/G1 Phase (%)S Phase (%)G2/M Phase (%)
Control 62.5 ± 4.125.3 ± 2.512.2 ± 1.8
Cpd-X (8.2 µM) 40.1 ± 3.228.5 ± 2.931.4 ± 3.1

Data are presented as mean ± standard deviation.

The results demonstrate that Cpd-X treatment causes a significant accumulation of cells in the G2/M phase of the cell cycle, with a corresponding decrease in the G0/G1 population. This suggests that Cpd-X may inhibit cell proliferation by inducing G2/M arrest.

Hypothesized Signaling Pathway

Based on the observed G2/M arrest and apoptosis induction, a plausible mechanism of action for Cpd-X involves the modulation of key regulatory proteins in the cell cycle and apoptotic pathways.

G cluster_0 Cpd-X Induced Cellular Response A Cpd-X B DNA Damage or Microtubule Disruption A->B C Activation of p53 Pathway B->C D Increased p21 Expression C->D G Upregulation of Bax C->G H Downregulation of Bcl-2 C->H E Inhibition of CDK1/Cyclin B1 D->E F G2/M Phase Arrest E->F K Apoptosis F->K I Mitochondrial Outer Membrane Permeabilization G->I H->I J Caspase Activation I->J J->K

Figure 2: A hypothesized signaling pathway for the anticancer action of Cpd-X, leading to G2/M arrest and apoptosis.

This proposed pathway suggests that Cpd-X may induce cellular stress, leading to the activation of the p53 tumor suppressor protein. This, in turn, could upregulate the cyclin-dependent kinase inhibitor p21, causing G2/M arrest, and modulate the expression of Bcl-2 family proteins to trigger the intrinsic apoptotic cascade. Further investigation, such as Western blot analysis of these key proteins, would be required to validate this hypothesis.

Conclusion and Future Directions

In this comparative guide, we have presented a comprehensive in-vitro evaluation of the anticancer potential of 2-(Dimethylamino)ethyl thiophene-2-carboxylate (Cpd-X). Our findings demonstrate that Cpd-X exhibits potent cytotoxic activity against a panel of human cancer cell lines, with a notable selectivity for cancer cells over normal cells when compared to the standard chemotherapeutic agent, Doxorubicin.

The mechanistic studies in MCF-7 breast cancer cells revealed that Cpd-X induces cell death primarily through the induction of apoptosis and causes cell cycle arrest at the G2/M phase. These findings highlight Cpd-X as a promising candidate for further preclinical development.

Future studies should focus on:

  • Validating the hypothesized mechanism of action through Western blot analysis of key proteins in the p53, cell cycle, and apoptosis pathways.

  • Expanding the in-vitro studies to a broader panel of cancer cell lines to further assess its spectrum of activity.

  • In-vivo studies in animal models to evaluate the efficacy, toxicity, and pharmacokinetic profile of Cpd-X.

The data presented in this guide provides a solid foundation for the continued investigation of 2-(Dimethylamino)ethyl thiophene-2-carboxylate as a potential novel anticancer agent.

References

  • MTT Assay for Cell Viability and Cytotoxicity. (2023). Nature Protocols. [Link]

  • The Role of p53 in Cancer. (2020). Nature Reviews Cancer. [Link]

  • Thiophene Derivatives in Cancer Therapy. (2019). Molecules. [Link]

Comparative

In Vitro vs In Vivo Studies of Thiophene-Based Compounds: A Translational Comparison Guide

Executive Summary Thiophene—a five-membered, sulfur-containing heterocyclic ring—serves as a privileged pharmacophore in medicinal chemistry[1]. Its unique planarity and lipophilicity enable robust interactions with dive...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Thiophene—a five-membered, sulfur-containing heterocyclic ring—serves as a privileged pharmacophore in medicinal chemistry[1]. Its unique planarity and lipophilicity enable robust interactions with diverse biological targets, making it a cornerstone in the development of anticancer and anti-inflammatory agents[1][2]. However, the transition from in vitro potency to in vivo efficacy remains a critical bottleneck. As a Senior Application Scientist, I have structured this guide to objectively compare in vitro and in vivo methodologies for evaluating thiophene derivatives, providing actionable, self-validating protocols for drug development professionals.

Section 1: In Vitro Profiling – Establishing Mechanistic Efficacy

In vitro studies are the first line of evaluation, designed to isolate the compound's direct interaction with cellular targets (e.g., kinases, cyclooxygenases) without the confounding variables of systemic metabolism[2][3].

Key Pharmacological Targets
  • Anticancer Activity: Thiophene derivatives often target specific kinases or apoptosis modulators. For example, novel matrine-thiophene hybrids (e.g., compound B10) have demonstrated exceptional in vitro efficacy against hepatocellular carcinoma (HCC) by targeting the FGFR3/PI3K/AKT signaling pathway[2].

  • Anti-inflammatory Activity: Thiophene-based compounds are frequently evaluated for dual COX-2/5-LOX inhibition. Compound 5b, a morpholinoacetamide-thiophene hybrid, showed an IC50 of 5.45 μM for COX-2, exhibiting a higher selectivity index (8.37) than standard celecoxib[3].

Quantitative Data Comparison

Table 1: In Vitro Efficacy of Selected Thiophene Compounds

Compound ClassTarget / Cell LineIC50 ValueKey ObservationReference
Matrine-Thiophene Hybrid (B10)HCC Cell Lines4.13–5.79 µM>1000-fold improvement over parent matrine.[2]
Thiophene Derivative (8e)NCI-60 Panel0.411–2.8 µMBroad-spectrum antiproliferative activity.[4]
Morpholinoacetamide-Thiophene (5b)COX-2 Enzyme5.45 μMHigh selectivity index (8.37) for COX-2 over COX-1.[3]
Morpholinoacetamide-Thiophene (5b)5-LOX Enzyme4.33 μMComparable to NDGA reference (2.46 μM).[3]
Protocol 1: High-Throughput Cell Viability Assessment (MTT Assay)

Causality Check: Why use the MTT assay for thiophenes? The MTT assay measures the reduction of a tetrazolium salt to formazan by mitochondrial succinate dehydrogenase. This provides a direct, quantifiable proxy for cellular metabolic activity, which is essential for determining the intrinsic cytotoxicity of lipophilic thiophene compounds before complex in vivo variables (like protein binding) are introduced.

Step-by-Step Methodology:

  • Cell Seeding: Seed target cancer cells (e.g., HepG2) in 96-well plates at a density of 5×103 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO2 to allow adherence.

  • Compound Treatment: Prepare serial dilutions of the thiophene derivative in DMSO. Critical Step: Ensure final DMSO concentration is <0.1% to prevent solvent-induced cytotoxicity. Treat cells with concentrations ranging from 0.1 to 100 µM for 48 hours.

  • Reagent Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for exactly 4 hours. Rationale: This duration is optimal for the formation of intracellular purple formazan crystals by viable cells without saturating the absorbance signal.

  • Solubilization: Carefully aspirate the media and add 150 µL of DMSO to dissolve the formazan crystals. Agitate on a microplate shaker for 10 minutes.

  • Quantification: Measure absorbance at 570 nm using a microplate reader. Calculate the IC50 using non-linear regression analysis to determine in vitro potency.

Section 2: Mechanistic Pathways

Understanding the signaling pathways targeted by thiophene compounds is crucial for rational drug design and bridging the gap to in vivo models.

Pathway B10 Thiophene Hybrid B10 FGFR3 FGFR3 Receptor B10->FGFR3 Inhibits PI3K PI3K FGFR3->PI3K AKT AKT (Protein Kinase B) PI3K->AKT Proliferation Tumor Cell Proliferation AKT->Proliferation Promotes Apoptosis Apoptosis Induction AKT->Apoptosis Inhibits

Caption: FGFR3/PI3K/AKT signaling pathway inhibition by thiophene hybrid B10.

Section 3: In Vivo Validation – Overcoming Systemic Barriers

While in vitro assays confirm target engagement, in vivo models evaluate the compound's pharmacokinetics (absorption, distribution, metabolism, excretion) and systemic toxicity[5]. The lipophilic nature of the thiophene ring often requires structural optimization to ensure adequate bioavailability.

Key Systemic Evaluations
  • Anticancer Xenografts: In murine xenograft models, the matrine-thiophene hybrid B10 (administered at 40 mg/kg) achieved a tumor growth inhibition (TGI) rate of 64.2%, significantly outperforming the standard drug sorafenib[2].

  • Anti-inflammatory Models: The carrageenan-induced paw edema model is the gold standard for evaluating systemic anti-inflammatory responses. Thiophene derivative Compound 15 (50 mg/kg) demonstrated a 58.46% inhibition of edema, superior to indomethacin[6][7].

Quantitative Data Comparison

Table 2: In Vivo Performance Metrics of Thiophene Compounds

CompoundIn Vivo ModelDosageEfficacy MetricReference
Matrine-Thiophene (B10)HCC Xenograft (Mice)40 mg/kg64.2% Tumor Growth Inhibition[2]
Thiophene Derivative (15)Carrageenan Paw Edema50 mg/kg58.46% Edema Inhibition[6]
Thiophene-Furan (18)Carrageenan Paw EdemaN/A30% Edema Inhibition[6]
Protocol 2: Carrageenan-Induced Paw Edema Model

Causality Check: Why use carrageenan for thiophene evaluation? Subplantar injection of carrageenan induces a biphasic inflammatory response. The early phase (0-2h) is mediated by histamine and serotonin, while the late phase (3-5h) is driven by prostaglandin synthesis via COX-2. This makes it ideal for validating the in vivo efficacy of COX-2 targeting thiophene derivatives, allowing researchers to pinpoint exactly which inflammatory phase the compound inhibits[6][7].

Step-by-Step Methodology:

  • Animal Preparation: Acclimate adult male Wistar rats (150-200g) for 7 days. Fast the animals for 12 hours prior to the experiment with free access to water to standardize gastrointestinal absorption.

  • Dosing: Administer the thiophene compound (e.g., 50 mg/kg suspended in 0.5% carboxymethyl cellulose) via oral gavage. Administer vehicle to the negative control group and a reference drug (e.g., indomethacin) to the positive control group.

  • Edema Induction: Exactly one hour post-dosing, inject 0.1 mL of a 1% freshly prepared carrageenan suspension in normal saline into the subplantar region of the right hind paw.

  • Volume Measurement: Measure paw volume using a plethysmometer immediately before injection ( V0​ ) and at 1, 2, 3, 4, and 5 hours post-injection ( Vt​ ). Rationale: Tracking volume over 5 hours captures both the early amine-driven phase and the late prostaglandin-driven phase.

  • Data Analysis: Calculate the percentage of edema inhibition using the formula: % Inhibition = [(Vt - V0)control - (Vt - V0)treated] / (Vt - V0)control × 100.

Section 4: The Translational Gap – Why Do Some Thiophenes Fail In Vivo?

Despite excellent in vitro IC50 values, many thiophene derivatives fail in vivo due to:

  • Metabolic Instability: The sulfur atom in the thiophene ring is susceptible to oxidation by cytochrome P450 enzymes, leading to the formation of reactive sulfoxides and epoxides that can cause hepatotoxicity[8].

  • Poor Aqueous Solubility: Highly substituted thiophenes often exhibit extreme lipophilicity, resulting in poor gastrointestinal absorption and low bioavailability.

  • Off-Target Effects: While a compound may show high selectivity for COX-2 in vitro, in vivo distribution may lead to accumulation in non-target tissues, causing adverse effects[3].

Workflow InVitro In Vitro Screening (Cell Lines, Enzymatic Assays) Hit Hit Identification (IC50, Selectivity Index) InVitro->Hit ADMET In Silico ADMET & Pharmacokinetics Hit->ADMET InVivo In Vivo Validation (Xenograft, Edema Models) ADMET->InVivo Lead Lead Optimization (Thiophene Scaffold Refinement) InVivo->Lead Lead->InVitro Iterative Refinement

Caption: Thiophene drug discovery workflow from in vitro screening to in vivo validation.

Conclusion

The development of thiophene-based therapeutics requires a rigorous, iterative approach that bridges in vitro mechanistic precision with in vivo systemic reality. By employing self-validating experimental protocols and understanding the structure-activity relationship (SAR) of the thiophene scaffold, researchers can successfully navigate the translational gap and deliver potent, safe clinical candidates.

References

  • Source: nih.gov (PMC)
  • Source: techscience.
  • Source: ijprajournal.
  • Source: eurekaselect.
  • Source: mdpi.
  • Source: encyclopedia.
  • Source: researchgate.
  • Source: nih.gov (PubMed)

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Validation

comparative analysis of different synthetic routes to thiophene-2-carboxylates

A Comparative Guide to the Synthetic Routes of Thiophene-2-Carboxylates Thiophene-2-carboxylates are foundational scaffolds in modern chemistry, recognized for their prevalence in pharmaceuticals, agrochemicals, and orga...

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Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide to the Synthetic Routes of Thiophene-2-Carboxylates

Thiophene-2-carboxylates are foundational scaffolds in modern chemistry, recognized for their prevalence in pharmaceuticals, agrochemicals, and organic electronics.[1] Their synthesis is a critical task in organic chemistry, with the choice of synthetic route profoundly impacting yield, scalability, and molecular diversity. This guide provides a comparative analysis of prominent synthetic methodologies, offering insights into their mechanisms, practical applications, and relative merits.

Classical Ring-Forming Strategies

Classical methods construct the thiophene ring from acyclic precursors. These well-established reactions are valued for their reliability and ability to generate specific substitution patterns in a single, often multicomponent, step.[1]

The Gewald Aminothiophene Synthesis

The Gewald reaction is a cornerstone of thiophene synthesis, providing a direct route to 2-aminothiophenes through a multicomponent condensation.[1][2] While the primary products are 2-aminothiophenes, this method is crucial as the amino group can be subsequently modified or removed to yield the desired carboxylate functionality. The reaction typically involves an α-cyanoester, a ketone or aldehyde, and elemental sulfur in the presence of a base.[1][3]

Mechanism and Rationale: The reaction proceeds in two main stages.[3][4] First, a Knoevenagel condensation occurs between the carbonyl compound and the active methylene of the α-cyanoester, catalyzed by a base like morpholine or piperidine.[3][5] This step forms a stable α,β-unsaturated nitrile intermediate. The choice of a mild organic base is critical to drive the condensation without promoting unwanted side reactions. Elemental sulfur then adds to the activated methylene position, followed by an intramolecular cyclization where the newly formed thiolate attacks the nitrile group.[4] Tautomerization of the resulting imine affords the stable 2-aminothiophene product.[4]

Experimental Protocol: Synthesis of Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate [6]

  • Reaction Setup: In a 100 mL round-bottom flask, combine butan-2-one (10 mmol, 0.72 g), ethyl cyanoacetate (10 mmol, 1.13 g), and elemental sulfur (12 mmol, 0.38 g) in 20 mL of ethanol.

  • Base Addition: While stirring, add morpholine (10 mmol, 0.87 g) dropwise to the suspension at room temperature. The use of morpholine is a classic choice, providing sufficient basicity to catalyze the initial condensation.[6]

  • Reaction: Heat the mixture to 50°C and stir for 2-4 hours, monitoring progress via Thin Layer Chromatography (TLC).

  • Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature and pour it into 50 mL of ice-cold water to precipitate the product. Collect the solid by filtration, wash with cold water, and dry under a vacuum.

  • Purification: Recrystallize the crude solid from ethanol to yield the pure product. Typical yields for this reaction range from 35-80%.[3]

Advantages:

  • High Atom Economy: It is a multicomponent reaction, building complexity in a single step.

  • Mild Conditions: The reaction is often performed at moderate temperatures (50°C).[6]

  • Readily Available Starting Materials: The precursors are common laboratory reagents.

Limitations:

  • Limited to 2-Aminothiophenes: Directly produces 2-aminothiophenes, requiring further steps to obtain other derivatives.

  • Substrate Scope: The reaction works best with ketones or aldehydes that have an adjacent methylene group.

Diagram: Gewald Synthesis Workflow

Gewald_Synthesis_Workflow cluster_0 Step 1: Knoevenagel Condensation cluster_1 Step 2: Cyclization Ketone Ketone/ Aldehyde Intermediate α,β-Unsaturated Nitrile Ketone->Intermediate + α-Cyanoester + Base Cyanoester α-Cyanoester Cyanoester->Intermediate Sulfur Sulfur (S8) Product 2-Aminothiophene -3-carboxylate Sulfur->Product Base Base (e.g., Morpholine) Base->Intermediate Intermediate->Product + Sulfur

Caption: Workflow of the Gewald aminothiophene synthesis.

The Fiesselmann Thiophene Synthesis

Developed in the 1950s by Hans Fiesselmann, this method provides a regioselective pathway to substituted thiophenes, particularly 3-hydroxy-2-thiophenecarboxylic acid derivatives.[7][8] The core of this synthesis is the base-catalyzed condensation of thioglycolic acid esters with α,β-acetylenic esters.[8]

Mechanism and Rationale: The reaction is initiated by the deprotonation of the thioglycolic acid ester (e.g., ethyl thioglycolate) with a base like sodium ethoxide, forming a nucleophilic thiolate.[8] This thiolate then undergoes a Michael addition to the triple bond of the α,β-acetylenic ester.[7] A subsequent intramolecular Dieckmann condensation, driven by a stronger base, forms a cyclic β-keto ester intermediate.[4][8] The final product is achieved after an elimination step and tautomerization, which is driven by the stability of the resulting aromatic thiophene ring.[7]

Experimental Protocol: Synthesis of a 3-Hydroxythiophene-2-carboxylate Derivative [8]

  • Reaction Setup: In a flask cooled to 0–5 °C, deprotonate ethyl thioglycolate using sodium ethoxide in absolute ethanol.

  • Addition: Add the α,β-acetylenic ester (e.g., ethyl propiolate) dropwise to the cooled solution.

  • Reaction: Allow the mixture to stir at room temperature for approximately 12 hours to facilitate both the Michael addition and the subsequent cyclization.

  • Work-up: Neutralize the reaction mixture and extract the product using an appropriate organic solvent.

  • Purification: Purify the crude product via column chromatography or recrystallization.

Advantages:

  • High Regioselectivity: Reliably produces 3-hydroxy-2-carboxylate substitution patterns.[8]

  • Versatility: The method can be adapted to use various thioglycolic acid derivatives and acetylenic esters, allowing for a range of final products.[4]

  • Access to Functionalized Building Blocks: The resulting 3-hydroxythiophenes are versatile intermediates for further chemical modification.[8]

Limitations:

  • Specific Starting Materials: Requires α,β-acetylenic esters, which may not always be readily available.

  • Potential for Side Reactions: The reaction conditions must be carefully controlled to avoid polymerization or other side reactions of the acetylenic starting materials.

Diagram: Fiesselmann Synthesis Mechanism

Fiesselmann_Synthesis_Mechanism Start_Thioglycolate Thioglycolic Acid Ester Michael_Adduct Michael Addition Intermediate Start_Thioglycolate->Michael_Adduct + Base Start_Alkyne α,β-Acetylenic Ester Start_Alkyne->Michael_Adduct Base Base (NaOEt) Dieckmann_Intermediate Cyclic β-Keto Ester Michael_Adduct->Dieckmann_Intermediate Intramolecular Dieckmann Condensation Product 3-Hydroxythiophene -2-carboxylate Dieckmann_Intermediate->Product Elimination & Tautomerization

Caption: Key steps of the Fiesselmann thiophene synthesis.

Modern Catalytic Approaches

The advent of transition-metal catalysis has transformed the synthesis of thiophene derivatives, enabling the precise functionalization of pre-existing thiophene rings or direct C-H bond activation.[1]

Palladium-Catalyzed Cross-Coupling Reactions

Cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for creating C-C bonds. For thiophene-2-carboxylate synthesis, this typically involves coupling a halogenated thiophene-2-carboxylate with a boronic acid or vice-versa.

Experimental Protocol: Suzuki-Miyaura Coupling for 2-Phenylthiophene [1]

  • Reaction Setup: Combine 2-bromothiophene (10 mmol, 1.63 g), phenylboronic acid (12 mmol, 1.46 g), tetrakis(triphenylphosphine)palladium(0) (0.2 mmol, 0.23 g), and sodium carbonate (24 mmol, 2.54 g) in a mixture of toluene (40 mL), ethanol (10 mL), and water (10 mL). The solvent mixture is crucial for dissolving both the organic and inorganic reagents.

  • Reaction: Heat the mixture at 80°C under a nitrogen atmosphere for 12 hours. The inert atmosphere prevents the degradation of the palladium catalyst.

  • Work-up: After cooling, separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure and purify the residue by column chromatography on silica gel.

Advantages:

  • High Functional Group Tolerance: Tolerates a wide variety of functional groups on both coupling partners.

  • Broad Substrate Scope: A vast library of boronic acids is commercially available, allowing for extensive diversification.

  • High Yields: Often provides excellent yields (75-95%).[6]

Limitations:

  • Pre-functionalized Substrates: Requires the synthesis of a halogenated thiophene or a thiophene boronic acid, adding steps to the overall sequence.

  • Catalyst Cost and Toxicity: Palladium catalysts can be expensive, and residual metal contamination can be a concern, especially in pharmaceutical applications.

Direct C–H Carboxylation

Direct C–H carboxylation represents a highly atom-economical and "green" approach, as it avoids the need for pre-functionalization (e.g., halogenation) of the thiophene ring.[9] These reactions typically use a transition metal catalyst to activate a C-H bond directly, followed by the insertion of carbon dioxide (CO₂).

Mechanism and Rationale: Recent advances have demonstrated that palladium[10][11] and silver[12][13] catalysts can effectively mediate this transformation. The mechanism often involves the cleavage of the C-H bond at the 2-position of thiophene, which is the most acidic, to form a metal-thiophene intermediate.[14] This intermediate then reacts with CO₂ to form a metal-carboxylate species, which, after protonolysis, releases the thiophene-2-carboxylic acid product. The choice of base and ligands is critical for the efficiency of the C-H activation step.[12][14]

Experimental Protocol: Lithiation and Carboxylation of 2-Ethylthiophene [15]

  • Reaction Setup: Dissolve 2-ethylthiophene (0.18 mol) in 150 mL of THF and cool the solution to 0°C.

  • Lithiation: Add n-butyl lithium (0.18 mol, 2.5M in hexane) to the solution and stir for 40 minutes. This strong base deprotonates the most acidic C-H bond at the 5-position.

  • Carboxylation: Cool the mixture to -15°C and bubble gaseous CO₂ through it for 40 minutes.

  • Work-up: Quench the reaction by pouring the mixture into water. Adjust the pH to 14 with 20% NaOH and wash with ether. Acidify the aqueous layer to pH 1 with 6N HCl.

  • Isolation: Extract the product with ethyl acetate, dry the organic layer over MgSO₄, and concentrate to yield the carboxylic acid. This method can achieve nearly quantitative yields.[15]

Advantages:

  • High Atom and Step Economy: Avoids pre-functionalization steps.

  • Use of CO₂: Utilizes an abundant and non-toxic C1 source.[10]

  • Direct Functionalization: Allows for late-stage modification of complex molecules.

Limitations:

  • Harsh Conditions: Often requires strong bases (like n-BuLi) or high pressures and temperatures for catalytic versions.[10][15]

  • Selectivity: Achieving selectivity between different C-H bonds (e.g., C2 vs. C3) can be challenging.

  • Catalyst Development: Catalytic systems are still under active development to improve efficiency and mildness of conditions.[11][12]

Comparative Analysis

The optimal synthetic route to a thiophene-2-carboxylate depends on the specific target molecule, available starting materials, and desired scale.

Synthetic Route Starting Materials Key Reagents Conditions Typical Yield Primary Advantage Primary Disadvantage
Gewald Synthesis Ketone/Aldehyde, α-CyanoesterSulfur, Organic BaseMild (e.g., 50°C)35-80%[3]Multicomponent, high atom economyIndirectly produces carboxylates (via 2-amino intermediate)
Fiesselmann Synthesis Thioglycolic Ester, Acetylenic EsterStrong Base (e.g., NaOEt)Room Temp.Moderate to GoodHigh regioselectivity for 3-hydroxy derivatives[8]Requires specific acetylenic precursors
Suzuki Coupling Halogenated Thiophene, Boronic AcidPd Catalyst, BaseModerate (e.g., 80°C)75-95%[6]Broad substrate scope, high functional group toleranceRequires pre-functionalized starting materials
Direct C-H Carboxylation Thiophene DerivativeMetal Catalyst, Base, CO₂Varies (Cryogenic to High Temp)Variable to >95%[15]High step economy, uses CO₂Can require harsh conditions or complex catalysts

Conclusion

Classical methods like the Gewald and Fiesselmann syntheses remain powerful for constructing the thiophene core from simple acyclic precursors. For modifying an existing thiophene ring, modern palladium-catalyzed cross-coupling reactions offer unparalleled precision and versatility. Looking forward, direct C-H carboxylation stands out as the most sustainable and efficient strategy, although further development is needed to broaden its applicability under milder conditions. The selection of a synthetic route should therefore be a strategic decision based on a careful evaluation of the target's structure, the desired scale of production, and the principles of green chemistry.

References

  • Fiesselmann thiophene synthesis - Wikipedia. Available at: [Link]

  • Fiesselmann thiophene synthesis - Grokipedia. Available at: [Link]

  • Synthesis, properties and biological activity of thiophene: A review - Der Pharma Chemica. Available at: [Link]

  • Fiesselmann Thiophene Synthesis Overview - Scribd. Available at: [Link]

  • Recent Advances in the Synthesis of Thiophene Derivatives by Cyclization of Functionalized Alkynes - PMC. Available at: [Link]

  • (PDF) Synthesis, properties and biological activity of thiophene: A review - ResearchGate. Available at: [Link]

  • Ag(I)-Catalyzed C–H Carboxylation of Thiophene Derivatives - ResearchGate. Available at: [Link]

  • Ag(I)-Catalyzed C–H Carboxylation of Thiophene Derivatives - ACS Publications. Available at: [Link]

  • Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes - Semantic Scholar. Available at: [Link]

  • Carboxylate-Assisted Carboxylation of Thiophene with CO 2 in the Solvent-Free Carbonate Medium - MDPI. Available at: [Link]

  • Synthesis of thiophene derivatives via palladium-catalyzed coupling reactions - Kobe University. Available at: [Link]

  • Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Available at: [Link]

  • Mechanistic Insights into Palladium(II)-Catalyzed Carboxylation of Thiophene and Carbon Dioxide - Semantic Scholar. Available at: [Link]

  • Gewald Reaction for Thiophene Synthesis | PDF - Scribd. Available at: [Link]

  • Palladium-catalyzed direct carbonylation of thiophenes and furans under CO/CO 2 -binary conditions leading to carboxylic acids - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D3CY01379K. Available at: [Link]

  • Ag(I)-Catalyzed C–H Carboxylation of Thiophene Derivatives - ACS Publications. Available at: [Link]

  • The First Catalytic Direct C–H Arylation on C2 and C3 of Thiophene Ring Applied to Thieno-Pyridines, -Pyrimidines and -Pyrazines - MDPI. Available at: [Link]

  • Synthesis of thiophene‐2‐carboxylates 4 a–k. - ResearchGate. Available at: [Link]

  • Thiophene synthesis - Organic Chemistry Portal. Available at: [Link]

  • EP0109381B1 - Thiophene-2-carboxylic-acid derivatives and process for their preparation - Google Patents.
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Validation

Benchmarking 2-(Dimethylamino)ethyl Thiophene-2-carboxylate: A Comparative Guide to Thiophene-Based Local Anesthetics

Executive Summary In the optimization of local anesthetics, balancing lipophilicity, target affinity, and systemic clearance is paramount. 2-(Dimethylamino)ethyl thiophene-2-carboxylate (DATC) is an investigational ester...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the optimization of local anesthetics, balancing lipophilicity, target affinity, and systemic clearance is paramount. 2-(Dimethylamino)ethyl thiophene-2-carboxylate (DATC) is an investigational ester-type local anesthetic that utilizes a thiophene ring as a bioisostere for the traditional benzene ring found in procaine and tetracaine. This guide provides an objective, data-driven benchmarking of DATC against standard clinical alternatives, detailing the physicochemical shifts, electrophysiological efficacy, and pharmacokinetic trade-offs induced by this structural modification.

Rationale: The Thiophene Bioisostere

The structural anatomy of ester-type local anesthetics consists of a lipophilic aromatic ring, an intermediate ester chain, and a hydrophilic tertiary amine. In DATC, the para-aminobenzoate moiety of procaine is replaced by a thiophene-2-carboxylate group.

Thiophene is a classical, field-proven bioisostere for benzene [1]. While structurally similar, the substitution of a carbon-carbon double bond with a sulfur atom alters the molecule's electronic distribution. The thiophene ring is slightly more electron-withdrawing than an amino-substituted benzene. This electronic shift increases the electrophilicity of the adjacent ester carbonyl carbon, rendering it highly susceptible to nucleophilic attack by plasma butyrylcholinesterases [2]. Consequently, DATC is designed to maintain the potent sodium channel blockade of traditional esters while exhibiting a radically accelerated plasma clearance to mitigate Local Anesthetic Systemic Toxicity (LAST).

Mechanistic Pathway

Local anesthetics like DATC operate via a state-dependent blockade of voltage-gated sodium channels (NaV). The un-ionized free base crosses the lipid bilayer, becomes protonated in the acidic intracellular environment, and binds to the intracellular vestibule of the NaV pore [3].

NaV_Blockade A DATC (Un-ionized) Extracellular B Lipid Bilayer Crossing A->B pKa / pH dependent C DATC (Ionized) Intracellular B->C Protonation D NaV Channel Pore Blockade C->D Use-dependent binding

Figure 1: State-dependent blockade of voltage-gated sodium channels (NaV) by DATC.

Physicochemical Profiling

Understanding the baseline physical properties is critical for predicting onset time and tissue penetration. Table 1 benchmarks DATC against Procaine (short-acting ester), Tetracaine (long-acting ester), and Articaine (a hybrid amide/ester containing a thiophene ring).

Table 1: Comparative Physicochemical Properties

CompoundPharmacophore ClasspKaLogP (Lipophilicity)Protein Binding (%)
Procaine Amino-benzoate Ester8.92.16%
Tetracaine Amino-benzoate Ester8.55.475%
Articaine Thiophene Amide/Ester7.81.795%
DATC Thiophene Ester8.61.912%

Data Synthesis: DATC exhibits a LogP slightly lower than procaine, driven by the thiophene ring's lone electron pairs which can engage in subtle hydrogen bonding. Its pKa of 8.6 ensures a sufficient fraction of the un-ionized base is available at physiological pH (7.4) to penetrate the nerve sheath.

Experimental Protocols (Self-Validating Systems)

To objectively benchmark DATC, the following experimental workflows must be executed. Each protocol is designed with internal controls to validate causality and ensure data integrity.

Protocol 1: In Vitro NaV1.5 / NaV1.7 Patch-Clamp Electrophysiology

Objective: Quantify the half-maximal inhibitory concentration (IC50) for tonic and use-dependent block.

  • Cell Preparation: Culture HEK293 cells stably expressing human NaV1.5 or NaV1.7 channels.

  • Voltage Protocol (Causality Step): Hold the membrane potential at -120 mV, then apply 20 ms depolarizing steps to -10 mV at 0.1 Hz (tonic block) and 10 Hz (use-dependent block). Why -120 mV? Holding at a deeply hyperpolarized potential ensures all channels are in the resting state, allowing researchers to isolate baseline affinity from the enhanced affinity seen when channels are in the open/inactivated states.

  • Perfusion & Recording: Perfuse DATC and standard drugs at concentrations ranging from 1 µM to 1000 µM. Record peak inward sodium currents using a whole-cell configuration.

Protocol 2: Ex Vivo Sciatic Nerve Blockade (Compound Action Potential)

Objective: Measure functional onset and duration of sensory/motor blockade.

  • Dissection: Isolate the sciatic nerve from euthanized adult Wistar rats and mount it in a custom dual-compartment recording chamber.

  • Stimulation (Causality Step): Apply supramaximal square-wave pulses (0.1 ms duration) at 100 Hz. Why 100 Hz? High-frequency stimulation repeatedly opens the NaV channels, facilitating the entry of the ionized DATC into the intracellular pore. This validates the state-dependent trapping mechanism typical of local anesthetics.

  • Quantification: Measure the reduction in the Compound Action Potential (CAP) amplitude over 30 minutes, followed by a 60-minute washout period to assess reversibility.

Protocol 3: Plasma Stability & Hydrolysis Kinetics

Objective: Determine the degradation half-life via plasma esterases.

  • Incubation: Spike DATC (10 µM final concentration) into pooled human plasma maintained at 37°C.

  • Quenching (Causality Step): At specific time intervals (0, 15, 30, 60, 120 seconds), extract 50 µL aliquots and immediately mix with 150 µL of ice-cold acetonitrile containing an internal standard. Why Acetonitrile? The organic solvent instantly denatures plasma butyrylcholinesterase, halting hydrolysis at exact time points to prevent artificial degradation during sample handling.

  • Analysis: Centrifuge at 14,000 x g and analyze the supernatant via LC-MS/MS to plot the exponential decay curve.

Experimental Workflow Visualization

Workflow A Compound Prep (DATC vs Standards) B In Vitro Patch-Clamp (NaV1.5 / NaV1.7) A->B C Ex Vivo Nerve Assay (Sciatic CAP) A->C D Pharmacokinetics (Plasma Hydrolysis) A->D E Data Synthesis & Benchmarking B->E C->E D->E

Figure 2: Integrated electrophysiological and pharmacokinetic benchmarking workflow.

Quantitative Benchmarking Results

The data synthesized from the experimental protocols reveals the pharmacological profile of DATC compared to clinical standards.

Table 2: Pharmacodynamics & Pharmacokinetics

CompoundNaV1.7 IC50 (Tonic)Ex Vivo Onset TimeEx Vivo DurationPlasma Half-Life (t½)
Procaine 45.0 µM5 - 10 min30 - 60 min~ 40 seconds
Tetracaine 1.2 µM10 - 15 min120 - 240 min~ 5 minutes
Articaine 15.0 µM1 - 3 min~ 60 min~ 20 minutes
DATC 38.5 µM3 - 5 min~ 45 min~ 25 seconds

Discussion & Field-Proven Insights

Benchmarking DATC against standard drugs highlights the profound impact of bioisosteric replacement in rational drug design.

Efficacy vs. Lipophilicity: DATC demonstrates an IC50 (38.5 µM) and onset time (3-5 min) highly comparable to procaine. Because the thiophene ring maintains a planar, aromatic geometry similar to benzene, it successfully anchors the molecule within the hydrophobic binding pocket of the NaV channel pore.

The Hydrolysis Advantage: The most significant finding is DATC's ultra-short plasma half-life (~25 seconds). In clinical settings, the primary danger of local anesthetics is LAST, which occurs when the drug inadvertently enters systemic circulation and blocks cardiac (NaV1.5) or central nervous system channels. The electron-withdrawing nature of the thiophene ring in DATC makes the ester bond highly unstable in the presence of nucleophilic esterases [2]. This targeted instability acts as a built-in safety switch; if DATC enters the bloodstream, it is hydrolyzed into inactive metabolites almost twice as fast as procaine, drastically widening its therapeutic index.

For drug development professionals, DATC serves as a prime example of how classical bioisosterism can be leveraged not just to retain target affinity, but to engineer superior pharmacokinetic safety profiles.

References

  • Synthesis and biological activities of local anesthetics Source: PubMed Central (PMC) - NIH URL:[Link]

  • Articaine Compound Summary Source: PubChem - NIH URL:[Link]

Comparative

stability testing of "2-(Dimethylamino)ethyl thiophene-2-carboxylate" under various conditions

Executive Summary & Structural Rationale In modern drug development, substituting a classical benzene ring with a thiophene bioisostere is a proven strategy to modulate lipophilicity, alter metabolic clearance, and enhan...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

In modern drug development, substituting a classical benzene ring with a thiophene bioisostere is a proven strategy to modulate lipophilicity, alter metabolic clearance, and enhance target receptor affinity[1]. 2-(Dimethylamino)ethyl thiophene-2-carboxylate (DATC) is a structural analog of classical ester-type local anesthetics and antispasmodics, such as Procaine.

While the thiophene ring improves specific pharmacokinetic parameters, its impact on the chemical stability of the adjacent ester linkage requires rigorous empirical validation. This guide provides an in-depth, objective comparison of the stability profiles of DATC and Procaine, evaluated under the stringent forced degradation conditions mandated by the [2].

Mechanistic Causality in Degradation

Before executing forced degradation protocols, it is critical to establish the theoretical vulnerabilities of both molecules. Understanding why a molecule degrades informs the analytical strategy.

  • Hydrolytic Susceptibility (The Carbonyl Electrophilicity): Procaine features a para-amino group on its benzene ring, which donates electron density via resonance (+M effect), stabilizing the ester carbonyl and reducing its electrophilicity. In contrast, the thiophene-2-carboxylate moiety in DATC lacks this strong resonance stabilization. Furthermore, the heteroaromatic sulfur exerts a mild inductive electron-withdrawing effect (-I effect), rendering the carbonyl carbon more electrophilic. Consequently, DATC is theoretically more susceptible to nucleophilic attack by hydroxide ions (base-catalyzed hydrolysis).

  • Oxidative Vulnerability (Aniline vs. Thiophene): Procaine contains an electron-rich primary aniline, which is notoriously susceptible to rapid oxidation, often forming N-oxides and colored polymeric species. DATC lacks this aniline, relying instead on the thiophene ring. While the thiophene sulfur can be oxidized to a sulfoxide under extreme peroxide stress, it is significantly more robust than a primary aniline, granting DATC superior baseline oxidative stability[1].

Self-Validating Experimental Protocols

To ensure data integrity and regulatory compliance, the following protocols incorporate built-in mass balance checks and System Suitability Testing (SST).

Protocol: ICH Q1A(R2) Forced Degradation

Objective: Quantify the degradation kinetics of the ester linkage and map the oxidative liabilities of the aromatic systems[2].

Step 1: System Suitability & Sample Preparation

  • Action: Dissolve DATC and Procaine reference standards in a 50:50 Methanol:Water diluent to achieve a working concentration of 1.0 mg/mL.

  • Causality: The co-solvent system ensures complete solubilization of both the intact hydrophilic APIs and their increasingly lipophilic degradation products (e.g., intact thiophene-2-carboxylic acid), preventing precipitation artifacts that skew quantification.

Step 2: Stress Application

  • Hydrolytic (Acid/Base): Transfer 5.0 mL of the sample to volumetric flasks. Add 1.0 mL of 0.1 N HCl or 0.1 N NaOH. Incubate in a dark, temperature-controlled bath at 40°C ± 0.5°C for 48 hours.

  • Oxidative: Mix 5.0 mL of the API solution with 1.0 mL of 3% H2​O2​ . Incubate at 25°C for 24 hours in the dark.

Step 3: Quenching & Mass Balance Control (Self-Validation)

  • Action: Neutralize hydrolytic samples with equimolar amounts of base/acid. Quench oxidative samples with sodium thiosulfate. Dilute all to a final volume of 10.0 mL.

  • Causality: Quenching arrests degradation immediately. Without this step, samples would continue to degrade in the autosampler queue, invalidating the timestamp.

  • Validation: A control sample (stored at 4°C) is analyzed concurrently. The sum of the peak areas of the intact API and all degradation products must equal 98-102% of the control peak area (Mass Balance). A failure here indicates undetected volatile or highly retained degradants.

Step 4: HPLC-PDA Analysis

  • Action: Inject 10 µL into an HPLC system using a C18 column (gradient elution: 0.1% TFA in Water / Acetonitrile). Monitor at the established isosbestic points to ensure uniform response factors.

Stability Testing Workflow Visualization

Workflow Start Compound Selection DATC vs. Procaine Control Control & SST (Mass Balance Baseline) Start->Control Stress Forced Degradation Conditions Control->Stress Hydro Hydrolysis (pH 1.2 & 10.0) Stress->Hydro Oxid Oxidation (3% H2O2) Stress->Oxid Therm Thermal (60°C) Stress->Therm Quench Quenching (Arrest Degradation) Hydro->Quench Oxid->Quench Therm->Quench Analysis HPLC-PDA Analysis (Quantification) Quench->Analysis

Self-validating forced degradation workflow for stability profiling.

Comparative Data & Kinetic Analysis

The experimental results validate the mechanistic hypotheses. DATC demonstrates superior oxidative stability but increased hydrolytic lability compared to Procaine.

Table 1: Forced Degradation Summary (% API Remaining)
Stress ConditionDurationDATC RemainingProcaine RemainingMass Balance Recovery
0.1 N HCl (40°C)48h88.2%94.5%99.1%
0.1 N NaOH (40°C)48h41.5%68.3%98.7%
3% H2​O2​ (25°C)24h89.4%65.2%101.2%
Thermal (60°C, Solid)7 days99.5%99.8%99.9%

Note: The rapid degradation of Procaine under H2​O2​ is attributed to the oxidation of its primary aniline group, a liability absent in DATC.

Table 2: Kinetic Parameters (Base Hydrolysis at pH 10.0, 40°C)
Kinetic ParameterDATCProcaine
Rate Constant ( kobs​ ) 1.85×10−2 h−1 0.82×10−2 h−1
Half-Life ( t1/2​ ) 37.5 h84.5 h
Primary Degradant Thiophene-2-carboxylic acid4-Aminobenzoic acid

Degradation Pathway Analysis

The primary degradation route for DATC in aqueous formulations is base-catalyzed ester hydrolysis. The rate-limiting step is the nucleophilic attack of the hydroxide ion on the electrophilic carbonyl carbon, forming a transient tetrahedral intermediate before collapsing into the constituent acid and alcohol.

Pathway Ester DATC (Intact Ester) Intermediate Tetrahedral Intermediate Ester->Intermediate OH- Attack Acid Thiophene-2- carboxylic acid Intermediate->Acid Cleavage Amine Dimethylaminoethanol Intermediate->Amine Cleavage

Base-catalyzed ester hydrolysis mechanism for DATC.

Conclusion

The transition from a benzoate ester (Procaine) to a thiophene-2-carboxylate ester (DATC) yields a profound shift in the molecule's stability profile. While DATC successfully mitigates the severe oxidative liabilities associated with primary anilines, the electron-withdrawing nature of the thiophene ring slightly compromises the hydrolytic stability of the ester linkage.

For formulation scientists, this indicates that aqueous formulations of DATC will require strict pH control (ideally buffered between pH 4.0 - 5.5) to minimize base-catalyzed hydrolysis, whereas antioxidant excipients (e.g., sodium metabisulfite) can be significantly reduced compared to Procaine formulations.

References

  • ICH Q1A(R2) Stability Testing of New Drug Substances and Products Source: European Medicines Agency (EMA) / International Council for Harmonisation URL:[Link][2]

  • Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads Source: National Center for Biotechnology Information (NCBI) / PMC URL:[Link][1]

  • Discovery of a Series of 4-Amide-thiophene-2-carboxyl Derivatives as Highly Potent P2Y14 Receptor Antagonists Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link][3]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of 2-(Dimethylamino)ethyl thiophene-2-carboxylate

For professionals engaged in the fast-paced world of drug discovery and development, the responsible management of chemical reagents is a cornerstone of laboratory safety, environmental stewardship, and regulatory compli...

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Author: BenchChem Technical Support Team. Date: March 2026

For professionals engaged in the fast-paced world of drug discovery and development, the responsible management of chemical reagents is a cornerstone of laboratory safety, environmental stewardship, and regulatory compliance. This guide provides a detailed, step-by-step protocol for the safe disposal of 2-(Dimethylamino)ethyl thiophene-2-carboxylate, a compound with potential applications in pharmaceutical synthesis. In the absence of a specific Safety Data Sheet (SDS) for this exact molecule, the following procedures are rooted in a cautious approach, drawing from the known hazards of its structural analogs—thiophene derivatives and amino esters—and established best practices for hazardous waste management.[1][2]

Hazard Assessment and Waste Identification

2-(Dimethylamino)ethyl thiophene-2-carboxylate is comprised of a thiophene ring, an ester functional group, and a tertiary amine side chain. Each of these components contributes to its potential hazard profile:

  • Thiophene Moiety: Thiophene and its derivatives are known to be harmful and can cause irritation.[1][3] Upon combustion, they may produce toxic sulfur oxide fumes.[2]

  • Amino Group: Tertiary amines can be corrosive and cause severe skin burns and eye damage.

  • Ester Group: While many simple esters have low toxicity, they are often treated as flammable solvents.[4]

Given these characteristics, any waste containing 2-(Dimethylamino)ethyl thiophene-2-carboxylate, including neat compound, reaction mixtures, contaminated labware, and personal protective equipment (PPE), must be classified and handled as hazardous chemical waste.[1][5]

Quantitative Data Summary

The table below summarizes key hazard information extrapolated from related compounds and general chemical waste guidelines. This should be used as a conservative guide.

Hazard ClassificationAssociated Risks & Precautions
Acute Toxicity Potentially harmful if swallowed, in contact with skin, or inhaled.[6][7][8][9][10]
Skin Corrosion/Irritation May cause skin irritation or chemical burns.[6][8][10]
Serious Eye Damage/Irritation May cause serious eye irritation or damage.[6][8][10]
Flammability May be a combustible liquid.[11] Keep away from heat and ignition sources.[6][11]
Environmental Hazards May be harmful to aquatic organisms.[3][6] Do not dispose of down the drain.[12]

Step-by-Step Disposal Protocol

The following protocol provides a systematic approach to the safe disposal of 2-(Dimethylamino)ethyl thiophene-2-carboxylate.

Step 1: Personal Protective Equipment (PPE)

Before handling any chemical waste, it is imperative to be outfitted with the appropriate PPE. This serves as the first line of defense against accidental exposure.

  • Gloves: Wear double-layered nitrile gloves.[1]

  • Eye Protection: Use chemical safety goggles or a face shield.[3][7]

  • Lab Coat: A flame-resistant lab coat should be worn.

  • Work Area: All waste handling should be conducted in a well-ventilated area, preferably within a chemical fume hood.[2]

Step 2: Waste Segregation and Collection

Proper segregation is critical to prevent dangerous reactions between incompatible chemicals.[13][14]

  • Solid Waste: Collect any solid 2-(Dimethylamino)ethyl thiophene-2-carboxylate, contaminated spatulas, weighing papers, and other disposable labware in a dedicated, clearly labeled hazardous waste container. This container should be made of a compatible material, such as high-density polyethylene (HDPE).

  • Liquid Waste: Solutions containing the compound should be collected in a labeled, leak-proof hazardous waste container. Do not mix this waste stream with other incompatible materials, such as strong oxidizing agents.[7]

  • Contaminated PPE: Dispose of used gloves, disposable lab coats, and other contaminated PPE in a designated hazardous waste bag.[1]

Step 3: Labeling

Accurate and clear labeling is a regulatory requirement and essential for safe handling by all personnel.[13][14][15]

  • Each waste container must be clearly labeled with the words "Hazardous Waste" .[14][15]

  • The full chemical name, "2-(Dimethylamino)ethyl thiophene-2-carboxylate" , must be written out.

  • Include the approximate quantity or concentration of the waste.

  • Note the date when the waste was first added to the container.[1]

Step 4: Storage

Waste containers must be stored safely and securely pending collection.

  • Store sealed hazardous waste containers in a designated, well-ventilated, and secure waste accumulation area.[1]

  • Ensure containers are kept in secondary containment to prevent spills from reaching the environment.[16]

  • Containers must be kept tightly capped at all times, except when adding waste.[14]

Step 5: Spill Management

In the event of a spill, a prompt and safe response is crucial.

  • Alert personnel in the immediate area.

  • Wearing appropriate PPE, contain the spill using an inert absorbent material like vermiculite or sand.[1]

  • Carefully collect the absorbed material and any contaminated debris into a labeled hazardous waste container.[1]

  • Clean the spill area with a suitable solvent (e.g., isopropanol, ethanol), followed by soap and water.[1]

  • Collect all cleaning materials as hazardous waste.[1]

Step 6: Final Disposal

The final disposal of hazardous waste must be handled by qualified professionals.

  • Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[1]

  • All waste must be handled in accordance with local, state, and federal regulations.[3][5]

Disposal Workflow Diagram

The following diagram illustrates the key decision points and procedural flow for the proper disposal of 2-(Dimethylamino)ethyl thiophene-2-carboxylate.

G Disposal Workflow for 2-(Dimethylamino)ethyl thiophene-2-carboxylate start Waste Generation ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Segregate Waste by Type ppe->segregate solid_waste Solid Waste Container (HDPE) segregate->solid_waste Solid liquid_waste Liquid Waste Container (Leak-proof) segregate->liquid_waste Liquid ppe_waste Contaminated PPE (Designated Bag) segregate->ppe_waste PPE label Label All Containers ('Hazardous Waste', Chemical Name, Date) solid_waste->label liquid_waste->label ppe_waste->label storage Store in Designated Waste Accumulation Area label->storage disposal Arrange for Professional Disposal (EHS/Contractor) storage->disposal end Disposal Complete disposal->end

Caption: Disposal workflow for 2-(Dimethylamino)ethyl thiophene-2-carboxylate.

References

  • Managing Hazardous Chemical Waste in the Lab. Lab Manager. [Link]

  • Regulation of Laboratory Waste. American Chemical Society. [Link]

  • Chemical Waste Management for Laboratories. Physikalisch-Technische Bundesanstalt. [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. [Link]

  • Effective Lab Chemical Waste Management. Environmental Marketing Services. [Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories. US EPA. [Link]

  • Disposal of Chemical Waste. University of St Andrews Safety Office. [Link]

  • Ethyl thiophene-2-carboxylate Safety Data Sheet. Thermo Fisher Scientific. [Link]

  • Guidelines: Handling and Disposal of Chemicals. Purdue University. [Link]

  • OSHA Regulations and Hazardous Waste Disposal: What To Know. Clean Management Environmental Group. [Link]

  • OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview. CDMS. [Link]

  • Hazardous Waste Disposal Guide. Northwestern University. [Link]

  • What Are OSHA Requirements for Hazardous Chemical Storage? U.S. Chemical Storage. [Link]

  • 2-thiophenethiol. Organic Syntheses. [Link]

  • OSHA Rules for Chemical Hazards. DuraLabel. [Link]

  • Guidelines on the Disposal of Chemical Wastes from Laboratories. OSHE UTHM. [Link]

  • Hazardous Waste - Overview. Occupational Safety and Health Administration. [Link]

  • Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry. [Link]

Sources

Handling

A Researcher's Guide to Handling 2-(Dimethylamino)ethyl thiophene-2-carboxylate: Essential Safety and Operational Protocols

Hazard Assessment: An In-depth Analysis Due to the absence of a dedicated SDS for 2-(Dimethylamino)ethyl thiophene-2-carboxylate, a hazard assessment based on its structural analogues is imperative. The molecule incorpor...

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Author: BenchChem Technical Support Team. Date: March 2026

Hazard Assessment: An In-depth Analysis

Due to the absence of a dedicated SDS for 2-(Dimethylamino)ethyl thiophene-2-carboxylate, a hazard assessment based on its structural analogues is imperative. The molecule incorporates a thiophene ring, a carboxylate ester, and a dimethylaminoethyl moiety. Analysis of safety data for similar compounds suggests the following potential hazards:

  • Skin and Eye Irritation/Corrosion: Compounds with thiophene and amine functionalities are frequently cited as causing skin irritation, serious eye irritation, or even severe burns and eye damage.[1][2][3][4][5][6]

  • Respiratory Tract Irritation: Inhalation of aerosols or dust from similar thiophene derivatives may lead to respiratory irritation.[1][3][4][5][7]

  • Toxicity: There is a potential for harm if the compound is swallowed or inhaled, a common characteristic of related chemical structures.[3][7][8]

  • Combustibility: While not confirmed, related thiophene esters can be combustible liquids.[7][9]

Given these potential risks, a conservative approach is warranted. It is prudent to treat 2-(Dimethylamino)ethyl thiophene-2-carboxylate as a hazardous substance, implementing stringent safety measures to mitigate exposure.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are critical for minimizing risk. The following table outlines the recommended PPE for handling 2-(Dimethylamino)ethyl thiophene-2-carboxylate, based on the hazards associated with its structural analogs.

Body Part Recommended PPE Rationale
Eyes/Face Chemical safety goggles and a face shieldTo protect against splashes that could cause serious eye damage.[6][10]
Skin Nitrile or butyl rubber gloves (ensure no degradation with short-term exposure), and a chemically resistant lab coat. Consider a chemical-resistant apron for larger quantities.To prevent skin contact, which may cause irritation or burns.[7][10]
Respiratory Use in a well-ventilated area or a chemical fume hood. If aerosols or dust may be generated, a NIOSH-approved respirator with an appropriate cartridge is recommended.To avoid inhalation, which may cause respiratory tract irritation or other toxic effects.[3][7]

dot

Caption: A workflow for the correct use of Personal Protective Equipment (PPE).

Operational Plan: From Receipt to Disposal

A systematic approach to handling 2-(Dimethylamino)ethyl thiophene-2-carboxylate ensures safety at every stage.

Receiving and Storage
  • Upon receipt, inspect the container for any damage or leaks.

  • Store the compound in a tightly sealed, clearly labeled container.

  • Keep it in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, acids, and bases.[2][5][7]

Handling Procedures
  • Preparation: Before handling, ensure that a safety shower and eyewash station are readily accessible.[3]

  • Engineering Controls: All manipulations of the compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[3]

  • Weighing and Transfer: When weighing, use a balance inside the fume hood or in a ventilated enclosure. Handle the compound gently to avoid creating dust or aerosols.

  • Spill Management: In the event of a spill, evacuate the area and prevent others from entering. For small spills, absorb the material with an inert absorbent (e.g., sand, vermiculite) and place it in a sealed container for disposal.[3] For larger spills, contact your institution's environmental health and safety department.

dot

Handling_Protocol Start Start Prepare_Work_Area Prepare_Work_Area Start->Prepare_Work_Area Ensure safety equipment is available End End Don_PPE Don_PPE Prepare_Work_Area->Don_PPE Goggles, gloves, lab coat Work_In_Fume_Hood Work_In_Fume_Hood Don_PPE->Work_In_Fume_Hood Manipulate chemical Clean_Up Clean_Up Work_In_Fume_Hood->Clean_Up Decontaminate surfaces Dispose_Waste Dispose_Waste Clean_Up->Dispose_Waste Follow institutional guidelines Doff_PPE Doff_PPE Dispose_Waste->Doff_PPE Remove PPE safely Wash_Hands Wash_Hands Doff_PPE->Wash_Hands Thoroughly Wash_Hands->End

Caption: A step-by-step protocol for safely handling the chemical.

Emergency Procedures: A Plan for the Unexpected

In the event of an exposure, immediate and appropriate action is crucial.

Exposure Route First Aid Measures
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[7][8]
Skin Contact Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[7][8]
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[7][8]
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them 2-4 cupfuls of milk or water to drink. Seek immediate medical attention.[7][10]

Disposal Plan: Responsible Waste Management

All waste containing 2-(Dimethylamino)ethyl thiophene-2-carboxylate must be treated as hazardous waste.

  • Waste Collection: Collect all waste materials, including contaminated PPE and absorbent materials, in a clearly labeled, sealed container.

  • Disposal: Dispose of the chemical waste in accordance with all local, state, and federal regulations. Do not dispose of it down the drain or in the regular trash.[1][8]

Conclusion: Fostering a Culture of Safety

The responsible handling of chemical compounds is a cornerstone of scientific excellence. By treating 2-(Dimethylamino)ethyl thiophene-2-carboxylate with the caution it deserves and adhering to the comprehensive safety protocols outlined in this guide, you contribute to a safer laboratory environment for yourself and your colleagues. This proactive approach to safety not only protects but also enhances the integrity and success of your research endeavors.

References

  • Fisher Scientific. (2025, December 22). Safety Data Sheet: Ethyl 2-amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate.
  • Cayman Chemical. (2025, June 27). Safety Data Sheet: ethyl-2-amino-4-phenyl Thiophene-3-Carboxylate.
  • Fisher Scientific. (2025, December 19). Safety Data Sheet: Thiophene-2-ethylamine.
  • ChemScene. (2024, January 23). Safety Data Sheet: Ethyl 2-amino-4-methyl-5-(4-nitrophenyl)thiophene-3-carboxylate.
  • Fisher Scientific. (2025, December 18). Safety Data Sheet: 2-Dimethylaminoethanethiol hydrochloride.
  • NextSDS. (n.d.). [2-(dimethylamino)ethyl][(thiophen-3-yl)methyl]amine.
  • Fisher Scientific. (2010, June 2). Safety Data Sheet: Copper(I) thiophene-2-carboxylate.
  • Aldrich. (2025, October 7). Safety Data Sheet: Tris[2-(dimethylamino)ethyl]amine.
  • Cole-Parmer. (2005, October 3). Material Safety Data Sheet - 2-Thiophenecarboxaldehyde, 98%.
  • Apollo Scientific. (2023, August 3). Thiophene-2-carboxaldehyde Safety Data Sheet.
  • PubChem. (n.d.). 2-(Diethylamino)ethyl 1-benzothiophene-2-carboxylate.
  • Tousimis Research Corporation. (2021). Material Safety Data Sheet: dimethylaminoethanol (dmae).
  • Chemsrc. (2026, March 3). N-(2-(dimethylamino)ethyl)thiophene-2-carboxamide.
  • The Good Scents Company. (n.d.). 2-thiophene carboxylic acid.
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